6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride
Description
Properties
IUPAC Name |
6-methyl-2-azaspiro[3.3]heptan-6-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(9)2-7(3-6)4-8-5-7;/h8-9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFAJBHSPZIGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CNC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride
Introduction
The quest for novel molecular scaffolds that can unlock new chemical space and improve the properties of drug candidates is a cornerstone of modern medicinal chemistry. Among the saturated heterocycles, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality and conformational rigidity. The 2-azaspiro[3.3]heptane framework, in particular, has emerged as a valuable bioisostere for the ubiquitous piperidine ring, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1] This guide provides a detailed technical overview of a specific derivative, 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride, a tertiary alcohol built on this promising scaffold. While this specific molecule is commercially available, detailed characterization and synthesis data in the public domain are sparse. Therefore, this document synthesizes available information with expert-driven insights and logical chemical principles to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1638765-02-2 | [2][3][4] |
| Molecular Formula | C₇H₁₄ClNO | [5] |
| Molecular Weight | 163.64 g/mol | [5][6] |
| Canonical SMILES | CC1(CC2(C1)CNC2)O.Cl | [7] (for free base) |
| InChI | InChI=1S/C7H13NO.ClH/c1-6(9)2-7(3-6)4-8-5-7;/h8-9H,2-5H2,1H3;1H | [7] (for free base) |
| Purity | Typically ≥95-98% | [4][5][6] |
| Predicted XlogP | -0.3 | [7] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Note: Predicted values are based on computational models and should be confirmed experimentally.
Proposed Synthesis Protocol
While a specific, peer-reviewed synthesis for this compound has not been published, a logical and efficient synthetic route can be proposed based on established chemical transformations of the 2-azaspiro[3.3]heptane scaffold.[8] The most direct approach involves the nucleophilic addition of a methyl group to a ketone precursor, followed by deprotection and salt formation.
The proposed synthesis starts from the commercially available tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This key intermediate allows for the introduction of the methyl and hydroxyl groups in a single, high-yielding step.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Methodology:
Step 1: Synthesis of tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq).[9]
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methylmagnesium bromide (MeMgBr) (1.2 eq, 3.0 M solution in diethyl ether) via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the Boc-protected tertiary alcohol.
Step 2: Synthesis of this compound
-
Dissolve the purified tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or methanol.
-
To this solution, add a solution of hydrochloric acid (HCl) in dioxane or diethyl ether (typically 4 M, 2-3 eq) dropwise at 0°C.
-
A precipitate should form upon addition.
-
Stir the resulting suspension at room temperature for 1-3 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under high vacuum to afford the final product, this compound, as a white or off-white solid.
Spectroscopic Characterization (Inferred)
While specific experimental spectra for this compound are not publicly available, one can infer the expected spectroscopic signatures based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group, and a series of multiplets for the diastereotopic methylene protons of the two cyclobutane rings. The N-H proton of the azetidinium ion would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the methyl carbon, signals for the methylene carbons of the rings, a quaternary carbon signal for the spirocenter, and a signal for the carbon bearing the hydroxyl group.
-
Mass Spectrometry (MS): The mass spectrum of the free base (C₇H₁₃NO) would be expected to show a molecular ion peak [M]⁺ at m/z 127.18.[10] A common fragmentation pathway would be the loss of a water molecule, giving a fragment at m/z 109.
-
Infrared (IR) Spectroscopy: Key IR absorption bands would include a broad O-H stretch for the alcohol (around 3300-3400 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and a broad N-H stretching band for the ammonium salt (around 2400-2800 cm⁻¹).
Applications in Medicinal Chemistry and Drug Discovery
The 2-azaspiro[3.3]heptane scaffold is of significant interest in medicinal chemistry due to its utility as a conformationally restricted piperidine bioisostere.[11] The rigid, three-dimensional nature of this scaffold can lead to improved binding affinity and selectivity for biological targets.[11] Furthermore, the introduction of the spirocyclic system has been shown to favorably modulate physicochemical properties, such as increasing the fraction of sp³ hybridized carbons (Fsp³), which is correlated with higher clinical success rates.[11]
The tertiary alcohol functionality in this compound provides a handle for further chemical modification. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming key interactions within a protein binding pocket. It can also serve as a synthetic point for derivatization, for example, through etherification or esterification, allowing for the exploration of structure-activity relationships.
Given the precedent for 2-azaspiro[3.3]heptane derivatives in various therapeutic areas, this building block could be valuable for the synthesis of novel compounds targeting G-protein coupled receptors (GPCRs), ion channels, or enzymes where a piperidine moiety is known to be important for activity.
Safety, Handling, and Storage
While specific toxicity data for this compound is not available, hazard information for the general class of compounds suggests that it should be handled with appropriate care.
Hazard Statements (Inferred from related compounds):
-
H302: Harmful if swallowed.[12]
-
H315: Causes skin irritation.[12]
-
H319: Causes serious eye irritation.[12]
-
H335: May cause respiratory irritation.[12]
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended at 2-8°C.[3]
Conclusion
This compound is a valuable building block for medicinal chemistry, leveraging the favorable properties of the 2-azaspiro[3.3]heptane scaffold. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known properties, a robust proposed synthesis, and an expert analysis of its potential applications. By providing a clear distinction between established and inferred information, this document serves as a reliable starting point for researchers looking to incorporate this novel scaffold into their drug discovery programs. The continued exploration of such sp³-rich, three-dimensional structures is crucial for the development of the next generation of therapeutics.
References
- Chemigo. (n.d.). This compound.
- PubChemLite. (n.d.). This compound (C7H13NO).
- ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
- ETH Zurich. (n.d.). 2,6-Diazaspiro[3.3]heptanes - Supporting Information.
- Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. P. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586.
- Appretech Scientific Limited. (n.d.). This compound.
- PubChem. (n.d.). 6-Methyl-2-azaspiro[3.3]heptan-6-ol.
- ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.
- Kirichok, A., Shton, I., Kliachyna, M., Pishel, I., & Mykhailiuk, P. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
- ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
- National Institutes of Health. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
- PubChem. (n.d.). 2-Azaspiro[3.3]heptan-6-ol hydrochloride.
- Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester.
- PubChemLite. (n.d.). 2-azaspiro[3.3]heptan-6-ol hydrochloride (C6H11NO).
- National Institutes of Health. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
- PubChem. (n.d.). tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.
- National Institutes of Health. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate.
- National Institutes of Health. (n.d.). 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile.
- SpectraBase. (n.d.). tert-Butyl 6-(isoindolin-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate - Optional[MS (GC)] - Spectrum.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Building Blocks & Intermediates [chemigo.net]
- 3. 1638765-02-2|this compound|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. appretech.com [appretech.com]
- 6. This compound [cymitquimica.com]
- 7. PubChemLite - this compound (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate | C11H17NO3 | CID 52333005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Methyl-2-azaspiro[3.3]heptan-6-ol | C7H13NO | CID 91759509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 12. AB459400 | CAS 1638765-02-2 – abcr Gute Chemie [abcr.com]
An In-Depth Technical Guide to 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride
Abstract
This technical guide provides a comprehensive overview of 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride (CAS No: 1638765-02-2 ), a novel and versatile building block for drug discovery and medicinal chemistry.[1][2][3] The azaspiro[3.3]heptane scaffold has garnered significant interest due to its unique three-dimensional structure, conformational rigidity, and its utility as a bioisosteric replacement for common saturated heterocycles like piperidine.[4][5] This document delves into the compound's physicochemical properties, explores plausible synthetic strategies and their mechanistic underpinnings, discusses its applications as a scaffold in modern drug design, and provides exemplar experimental protocols for its analysis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique molecular architecture to address contemporary therapeutic challenges.
The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
Modern drug discovery programs are increasingly focused on moving away from flat, aromatic structures towards molecules with greater three-dimensional complexity, a concept often termed "escaping flatland".[5] Fsp3-rich scaffolds, like the azaspiro[3.3]heptane core, are at the forefront of this movement. Their inherent conformational rigidity provides a well-defined spatial arrangement of substituents, which can lead to enhanced target selectivity and improved physicochemical properties.[6]
The azaspiro[3.3]heptane moiety, in particular, has been validated as a valuable bioisostere for piperidine, piperazine, and morpholine rings—fragments that are ubiquitous in marketed drugs.[5][7] This bioisosteric replacement can improve metabolic stability and aqueous solubility while maintaining or enhancing biological activity.[5] this compound represents a functionally decorated version of this core, offering distinct vectors for chemical exploration.[8]
Physicochemical Properties
The hydrochloride salt form of 6-Methyl-2-azaspiro[3.3]heptan-6-ol enhances its stability and aqueous solubility, making it amenable to handling and use in various experimental settings. Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1638765-02-2 | [1][2][3] |
| Molecular Formula | C₇H₁₄ClNO (or C₇H₁₃NO·HCl) | [1][2] |
| Molecular Weight | 163.64 g/mol | [1][2] |
| Parent Compound | 6-Methyl-2-azaspiro[3.3]heptan-6-ol | [9] |
| Parent CAS | 1638920-25-8 | [6][9] |
| Typical Purity | ≥95-98% | [1][2] |
| Synonyms | 6-METHYL-2-AZASPIRO[3.3]HEPTAN-6-OL HCL | [3] |
Synthesis and Mechanistic Considerations
While the precise, scalable synthesis of this compound is proprietary to its manufacturers, its structure lends itself to several logical retrosynthetic approaches based on established methodologies for constructing the azaspiro[3.3]heptane core. The challenges in synthesizing such strained spirocycles have historically limited their application, but robust protocols have been developed.[10]
A common strategy involves the [2+2] cycloaddition of an alkene with an isocyanate to form a spirocyclic β-lactam, which is subsequently reduced.[4][10] An alternative approach builds the spirocycle from a central, functionalized four-membered ring. For the target molecule, a plausible retrosynthesis would involve disconnecting the azetidine ring from a pre-formed, substituted cyclobutanol derivative.
Caption: Plausible retrosynthetic pathways for 6-Methyl-2-azaspiro[3.3]heptan-6-ol.
Causality in Synthesis:
-
Protecting Groups: The synthesis of the core structure often requires the use of a nitrogen protecting group, such as a Boc (tert-butyloxycarbonyl) group, on the azetidine nitrogen. This is critical to prevent unwanted side reactions and to direct reactivity to other parts of the molecule. The Boc group can be reliably removed under acidic conditions, which is often the final step before forming the hydrochloride salt.
-
Ring Formation: The construction of the strained four-membered azetidine ring is a key challenge. Methods like intramolecular cyclization of a properly functionalized cyclobutane precursor are effective. The choice of leaving group (e.g., a tosylate) and base is crucial for driving the reaction to completion and minimizing side products.[11]
-
Stereocontrol: The introduction of the methyl and hydroxyl groups onto the cyclobutane ring creates a stereocenter. Controlling the stereochemistry at this position can be achieved through the use of stereoselective reagents or by separation of diastereomers at an appropriate stage.
Applications in Drug Discovery: A 3D Scaffold
The primary value of this compound lies in its utility as a rigid, three-dimensional scaffold that presents functional groups in well-defined vectors.
-
Bioisosteric Replacement: The core azaspiro[3.3]heptane structure serves as a conformationally restricted surrogate for a 1,4-substituted piperidine or cyclohexane ring. This rigidity can lock a molecule into its bioactive conformation, potentially increasing potency and reducing off-target effects.
-
Exit Vector Functionalization: The molecule provides three key points for diversification:
-
The Secondary Amine (Azetidine Nitrogen): This site is ideal for introducing substituents via reductive amination, acylation, or alkylation to explore the surrounding chemical space and interact with the target protein.
-
The Tertiary Alcohol (Hydroxyl Group): This group can act as a hydrogen bond donor or be used as a handle for further modification, such as etherification or esterification.
-
The Methyl Group: While less reactive, the methyl group provides steric bulk and lipophilicity, influencing how the molecule fits into a binding pocket.
-
Caption: Functional exit vectors of the 6-Methyl-2-azaspiro[3.3]heptan-6-ol scaffold.
Exemplar Experimental Protocol: Purity Analysis by HPLC
To ensure the quality and integrity of the compound for research applications, a standardized analytical protocol is essential. The following high-performance liquid chromatography (HPLC) method is a representative example for assessing the purity of water-soluble amine hydrochloride salts.
Objective: To determine the purity of a batch of this compound.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and autosampler vials
Protocol Steps:
-
Mobile Phase Preparation:
-
Rationale: A buffered mobile phase is required for reproducible chromatography of amine compounds. TFA is a common ion-pairing agent that improves peak shape.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade ACN.
-
Degas both mobile phases for 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Rationale: Accurate concentration is key for quantitative analysis. The chosen diluent should be compatible with the mobile phase to prevent sample precipitation on the column.
-
Prepare a stock solution by accurately weighing ~5 mg of the compound and dissolving it in 10 mL of 50:50 Mobile Phase A:B to create a 0.5 mg/mL solution.
-
Prepare the working solution by diluting the stock solution 1:10 with the same diluent to a final concentration of 0.05 mg/mL (50 µg/mL).
-
Transfer the working solution to an HPLC autosampler vial.
-
-
HPLC Instrumentation and Conditions:
-
Rationale: A C18 column is a versatile choice for reverse-phase chromatography. UV detection at a low wavelength (e.g., 210 nm) is suitable for compounds lacking a strong chromophore. The gradient elution ensures that both polar and non-polar impurities are effectively separated.
-
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| UV Detector | 210 nm |
| Gradient | 5% B to 95% B over 15 min, hold at 95% B for 3 min, return to 5% B over 1 min, equilibrate for 6 min |
-
Data Analysis:
-
Rationale: Purity is calculated based on the relative area of the main peak compared to the total area of all peaks detected.
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity using the formula: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Caption: Standard workflow for HPLC purity analysis.
Safety, Handling, and Storage
As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE). Based on data for the structurally related 2-Azaspiro[3.3]heptan-6-ol hydrochloride, the following hazards may be anticipated:
-
Health Hazards: May be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[12]
-
Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and promising building block for medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a compelling alternative to traditional saturated heterocycles, providing a platform for developing novel therapeutics with potentially improved pharmacological profiles. The strategically placed functional groups serve as versatile handles for synthetic elaboration, enabling chemists to explore chemical space with precision. With established analytical methods for quality control and a clear role in modern scaffold-based drug design, this compound is well-positioned to contribute to the advancement of innovative drug discovery programs.
References
- Appretech Scientific Limited. This compound.
- CymitQuimica. This compound.
- ChemScene. 1638765-02-2 | this compound.
- Benchchem. Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
- Benchchem. 6-Methyl-2-azaspiro[3.3]heptan-6-ol | 1638920-25-8.
- ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters.
- PubChem. 6-Methyl-2-azaspiro[3.3]heptan-6-ol | C7H13NO | CID 91759509.
- PubChem. 2-Azaspiro[3.3]heptan-6-ol hydrochloride | C6H12ClNO | CID 73554122.
- ResearchGate. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF.
- ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. | Download Scientific Diagram.
- ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
Sources
- 1. appretech.com [appretech.com]
- 2. This compound [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. benchchem.com [benchchem.com]
- 7. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 6-Methyl-2-azaspiro[3.3]heptan-6-ol | C7H13NO | CID 91759509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Azaspiro[3.3]heptan-6-ol hydrochloride | C6H12ClNO | CID 73554122 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-Methyl-2-azaspiro[3.3]heptan-6-ol Hydrochloride: A Technical Guide
Introduction
In the landscape of modern drug discovery, the quest for novel three-dimensional scaffolds that can escape the "flatland" of traditional aromatic compounds is paramount. The 2-azaspiro[3.3]heptane motif has emerged as a compelling bioisostere for piperidines and other saturated heterocycles, offering a rigidified framework that can enhance binding affinity and selectivity for biological targets. This technical guide provides an in-depth analysis of the spectroscopic characteristics of a key derivative, 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride.
Due to the limited availability of public experimental spectra for this specific compound, this guide will focus on the prediction and detailed interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. This approach, grounded in fundamental principles of spectroscopy and analysis of analogous structures, provides a robust framework for researchers and drug development professionals to identify and characterize this and related molecules.
The hydrochloride salt form is particularly relevant in pharmaceutical development, as it often improves the solubility and stability of amine-containing compounds. The spectroscopic consequences of this salt formation will be a key point of discussion.
Molecular Structure and Key Features
This compound possesses a unique spirocyclic core, a tertiary alcohol, a secondary amine (as a hydrochloride salt), and a methyl group. These features will give rise to a distinct set of signals in its various spectra.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information about its carbon skeleton and the chemical environment of each proton.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a solvent like D₂O or DMSO-d₆ would exhibit several key signals. The hydrochloride form will result in a broadened signal for the N-H proton, which may exchange with D₂O.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |
| ~9.5 - 10.5 | Broad Singlet | 2H | N-H₂⁺ | The acidic protons on the nitrogen of the hydrochloride salt are expected to be significantly deshielded and will likely appear as a broad signal. |
| ~4.0 - 4.2 | Multiplet | 4H | C1-H₂, C3-H₂ | These protons are adjacent to the positively charged nitrogen, leading to a downfield shift. The spirocyclic nature may lead to complex splitting patterns. |
| ~2.2 - 2.4 | Multiplet | 4H | C5-H₂, C7-H₂ | These protons are part of the cyclobutane ring and are expected to be in a typical aliphatic region, with potential for complex coupling. |
| ~1.3 | Singlet | 3H | CH₃ | The methyl group is attached to a quaternary carbon and will appear as a singlet. |
| Variable | Broad Singlet | 1H | O-H | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It will exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a clear picture of the carbon framework.
| Predicted Chemical Shift (ppm) | Assignment | Justification |
| ~70 - 75 | C6 (quaternary) | The carbon bearing the hydroxyl group is significantly deshielded. |
| ~55 - 60 | C4 (spiro) | The spiro carbon is a unique quaternary center. |
| ~50 - 55 | C1, C3 | Carbons adjacent to the nitrogen are deshielded. |
| ~35 - 40 | C5, C7 | Aliphatic carbons in the cyclobutane ring. |
| ~25 - 30 | CH₃ | The methyl carbon will appear in the typical aliphatic region. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
To confirm exchangeable protons (N-H₂⁺, O-H), add a drop of D₂O to the NMR tube and re-acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, spectral width of 200-220 ppm.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlated Spectroscopy) to establish H-H correlations.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range H-C correlations, which is crucial for confirming the connectivity of the spirocyclic system.
-
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum (Electrospray Ionization - ESI)
For the hydrochloride salt, ESI in positive ion mode is the most appropriate technique. The spectrum would be expected to show the molecular ion of the free base.
| m/z (predicted) | Assignment | Justification |
| 128.1070 | [M+H]⁺ (free base) | This corresponds to the protonated free base (C₇H₁₄NO⁺). This would be the base peak. |
| 110.0964 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated molecular ion is a common fragmentation for alcohols.[1][2][3][4] |
Key Fragmentation Pathways
The fragmentation of 6-Methyl-2-azaspiro[3.3]heptan-6-ol would likely be initiated by the loss of water from the tertiary alcohol.[1][2][3][4] Further fragmentation could involve ring opening of the azetidine or cyclobutane rings.
Caption: Predicted major fragmentation pathway in ESI-MS.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or ion trap analyzer.
-
Data Acquisition:
-
Infuse the sample directly or via an LC system.
-
Acquire data in positive ion mode.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
For structural confirmation, perform tandem MS (MS/MS) on the [M+H]⁺ ion to observe characteristic fragment ions.
-
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will show characteristic absorptions for the O-H, N-H, C-H, and C-N bonds.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |
| 3200 - 3500 | Broad, Strong | O-H stretch | The hydroxyl group will give a characteristic broad absorption.[5][6][7] |
| 2500 - 3000 | Broad, Strong | N-H₂⁺ stretch | The ammonium salt will exhibit a very broad and strong absorption in this region, often with multiple sub-peaks. |
| 2850 - 2960 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the spirocyclic rings and the methyl group. |
| 1580 - 1650 | Medium | N-H₂⁺ bend | Bending vibration of the ammonium group. |
| 1050 - 1150 | Medium | C-O stretch | Stretching vibration of the tertiary alcohol C-O bond. |
| 1000 - 1250 | Medium | C-N stretch | Stretching vibration of the C-N bond in the azetidine ring.[8] |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum (of the empty sample holder or KBr pellet).
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, MS, and IR data are based on established principles and data from structurally related compounds. By understanding these expected spectroscopic signatures, researchers in medicinal chemistry and drug development can confidently identify and characterize this valuable spirocyclic building block. The provided protocols offer a starting point for the experimental acquisition of this data. The unique combination of a rigid spirocyclic core, a tertiary alcohol, and a secondary amine hydrochloride makes this molecule a fascinating subject for spectroscopic analysis and a promising scaffold for future drug discovery efforts.
References
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
- Whitman College. (n.d.). GCMS Section 6.10.
- Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum.
- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
- University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines.
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
- JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation.
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- Fokin, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-37.
- ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- Khalilov, L. M., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384.
- Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
- Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
- The University of Liverpool Repository. (n.d.).
- Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
Sources
- 1. GCMS Section 6.10 [people.whitman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 7. wikieducator.org [wikieducator.org]
- 8. orgchemboulder.com [orgchemboulder.com]
A-Z of 2-Azaspiro[3.3]heptane Derivatives: An In-depth Technical Guide to Physicochemical Properties
For Immediate Release
A comprehensive technical guide detailing the critical physicochemical properties of 2-azaspiro[3.3]heptane derivatives, a class of compounds of increasing importance in modern drug discovery, has been released. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth analysis of the core attributes of this unique spirocyclic scaffold, offering both foundational knowledge and actionable experimental protocols.
The guide eschews a rigid, templated format in favor of a structure logically derived from the scientific principles governing drug action. It begins with an introduction to the 2-azaspiro[3.3]heptane core, highlighting its role as a bioisosteric replacement for common motifs like piperidine, and its contribution to creating more three-dimensional, drug-like molecules.[1][2][3][4] The inherent rigidity and novel exit vectors of this scaffold offer medicinal chemists a powerful tool to escape the "flatland" of traditional aromatic structures, potentially improving potency, selectivity, and pharmacokinetic properties.[5][6][7]
Core Physicochemical Properties: A Deep Dive
The guide meticulously examines the key physicochemical parameters that dictate the behavior of 2-azaspiro[3.3]heptane derivatives in biological systems. These properties are critical for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a major determinant of clinical success.
1. Basicity (pKa): The Ionization Constant
The pKa, or the acid dissociation constant, is a crucial parameter as most drugs are ionizable.[8][9] It governs the charge state of a molecule at a given pH, which in turn influences its solubility, permeability, and target engagement. The 2-azaspiro[3.3]heptane nitrogen imparts a basic character, and its pKa can be modulated by the introduction of various substituents. Understanding and accurately measuring the pKa is a foundational step in any drug discovery program.
2. Lipophilicity (LogP/LogD): Balancing Solubility and Permeability
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a molecule's affinity for a lipid-like environment versus an aqueous one.[10] This property is a double-edged sword; sufficient lipophilicity is required for membrane permeability and target binding, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The spiro[3.3]heptane framework has been shown to modulate lipophilicity in favorable ways, with studies indicating that replacing traditional cyclic amines with azaspirocycles can lower LogD values, thereby improving the overall ADME profile.[5]
3. Aqueous Solubility: The Gateway to Bioavailability
A drug must be in solution to be absorbed.[11] Poor aqueous solubility is a major hurdle in drug development, leading to low and variable bioavailability and complicating formulation.[11][12] The guide discusses the two primary types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is often used in high-throughput screening during early discovery, while thermodynamic solubility provides a more accurate measure of the true equilibrium state and is critical for lead optimization and formulation development.[12][13][14][15] Notably, 2-azaspiro[3.3]heptane derivatives have been reported to possess high aqueous solubilities, a highly desirable trait for drug candidates.[16]
4. Solid-State Properties: Crystal Structure
The three-dimensional arrangement of molecules in a solid state, determined by techniques like X-ray crystallography, dictates crucial properties such as stability, dissolution rate, and manufacturability.[17][18] The rigid, puckered nature of the cyclobutane rings in the spiro[3.3]heptane core results in a well-defined, three-dimensional structure.[19] This structural information is invaluable for understanding structure-activity relationships (SAR) and for designing molecules with optimal packing and solid-state characteristics.
Quantitative Physicochemical Data of Representative Scaffolds
For comparative purposes, the following table summarizes key computed and experimental physicochemical properties of the parent 2-azaspiro[3.3]heptane and a hydroxylated derivative.
| Property | 2-Azaspiro[3.3]heptane | 2-Azaspiro[3.3]heptan-6-ol |
| Molecular Formula | C₆H₁₁N[20] | C₆H₁₁NO[21] |
| Molecular Weight | 97.16 g/mol [20] | 113.16 g/mol [21] |
| XLogP3-AA (Computed) | 0.7[20] | -0.4[21] |
| Hydrogen Bond Donors | 1[20] | 2[21] |
| Hydrogen Bond Acceptors | 1[20] | 2[21] |
| Polar Surface Area | 12 Ų[20] | 32.3 Ų[21] |
| pKa (Predicted) | ~10-11 (typical for secondary amines) | Not reported |
| Experimental Solubility | High aqueous solubility reported[16] | Not explicitly reported |
Experimental Workflows: From Theory to Practice
A cornerstone of this guide is its focus on providing actionable, field-proven methodologies. The following sections detail step-by-step protocols for the accurate determination of key physicochemical properties.
Diagram of the Physicochemical Property Assessment Workflow
Caption: A typical workflow for assessing the physicochemical properties of a new 2-azaspiro[3.3]heptane derivative.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol describes a standard pH-metric titration method for determining the pKa of a basic compound like a 2-azaspiro[3.3]heptane derivative.
Principle: The compound is dissolved in a mixed solvent system and titrated with a standardized acid. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.
Materials:
-
PCA200 pKa/LogP analyzer or equivalent automated titrator[9]
-
Calibrated pH electrode
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Methanol (co-solvent)
-
High-purity water
-
Argon or Nitrogen gas supply
-
Test compound (typically 1-5 mg)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the test compound in a known volume of methanol/water co-solvent. The ratio will depend on the compound's solubility.
-
System Setup: Calibrate the pH electrode using standard buffers. Set the temperature of the titration vessel (e.g., 25°C).
-
Inert Atmosphere: Purge the titration vessel with an inert gas (argon or nitrogen) to exclude atmospheric CO₂.
-
Titration: Start the automated titration. The instrument will incrementally add the standardized HCl titrant and record the pH at each step.
-
Data Analysis: The instrument's software will process the titration data, generate a titration curve, and calculate the pKa value. Multiple titrations should be performed to ensure reproducibility.
Causality Behind Choices:
-
Co-solvent: Methanol is used to ensure the solubility of both the neutral and ionized forms of the compound throughout the titration.
-
Inert Atmosphere: Carbon dioxide from the air can dissolve in the titration medium to form carbonic acid, which would interfere with the accurate determination of the pKa of the test compound.
Protocol 2: Determination of LogD by the Shake-Flask Method
This protocol outlines the classic "shake-flask" method for measuring the distribution coefficient (LogD) at a specific pH.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer of a defined pH (e.g., 7.4). After equilibration, the concentration of the compound in each phase is measured, and the ratio is used to calculate LogD.
Materials:
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4), pre-saturated with n-octanol
-
Test compound
-
Vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation. Separate the layers before use.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer.
-
Partitioning: In a vial, add a known volume of the n-octanol and the aqueous stock solution.
-
Equilibration: Cap the vial tightly and shake for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two layers.
-
Quantification: Carefully remove an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Causality Behind Choices:
-
n-Octanol: It is widely accepted as a surrogate for biological membranes.
-
Pre-saturation: This step is critical to prevent volume changes in the phases during the experiment, which would lead to inaccurate concentration measurements.
-
Centrifugation: Ensures a clean separation of the two phases, preventing cross-contamination which is a common source of error.
Protocol 3: Determination of Aqueous Solubility
This protocol describes a method for determining thermodynamic solubility, which is crucial for lead optimization.
Principle: An excess of the solid compound is equilibrated with an aqueous buffer. The resulting saturated solution is filtered, and the concentration of the dissolved compound is measured.
Materials:
-
Solid test compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Small vials or a 96-well filter plate
-
Shaker/incubator
-
Centrifuge (if not using filter plates)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer. Ensure that solid material remains undissolved.
-
Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours or more) to ensure thermodynamic equilibrium is reached.[12]
-
Separation of Solid: Separate the undissolved solid from the solution. This can be done by either centrifugation followed by careful removal of the supernatant or by filtration using a suitable filter plate.
-
Quantification: Dilute the saturated solution and determine the concentration of the dissolved compound using a calibrated analytical method.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Causality Behind Choices:
-
Excess Solid: The presence of excess solid is essential to ensure that the solution is truly saturated at equilibrium.
-
24-hour Incubation: This long incubation time is necessary to allow for potential solid-state transformations (e.g., from an amorphous form to a more stable, less soluble crystalline form) and to ensure the system reaches true thermodynamic equilibrium.[12][15]
Conclusion
The 2-azaspiro[3.3]heptane scaffold represents a significant advancement in the medicinal chemist's toolkit. Its unique three-dimensional structure and favorable physicochemical properties, particularly its potential for high aqueous solubility and tunable lipophilicity, make it an attractive component for the design of next-generation therapeutics. This guide provides the foundational knowledge and practical experimental frameworks necessary for researchers to effectively harness the potential of these promising derivatives in their drug discovery endeavors.
References
- Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]
- Semantic Scholar. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry.
- ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine.
- Mykhailiuk, P. K. et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. [Link]
- Dandapani, S., & Marcaurelle, L. A. (2010). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 5(10), 967-979. [Link]
- Della, E. W., & Taylor, D. K. (1995). Synthesis and X-ray crystal structure of spiro[3.3]heptane-2,6-dispirofluorene. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2. [Link]
- Royal Society of Chemistry. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry. [Link]
- Zhang, Y. et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]
- Kirichok, A. et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
- Alelyunas, Y. W. et al. (2009). Application of dried-DMSO rapid throughput 24h equilibrium solubility in advancing discovery candidates. European Journal of Pharmaceutical Sciences, 37(3-4), 172-182. As cited by Inventiva Pharma. [Link]
- Mastropaolo, D. et al. (1990). Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. Acta Crystallographica Section C, 46(12), 2401-2405. [Link]
- Hamza, D. et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, (16), 2584-2586. [Link]
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20521856, 2-Azaspiro(3.3)heptane.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
- ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
- Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6644–6647. [Link]
- Sirius Analytical. (n.d.). Measuring pKas, logP and Solubility by Automated titration.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56962214, 2-Azaspiro[3.3]heptan-6-ol.
- Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. ADMET & DMPK, 1(1), 1-1. [Link]
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
- Avdeef, A. (2016). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-25. [Link]
- Pharmaceutical Online. (n.d.). Entry-level pKa and LogP measurement.
- Mykhailiuk, P. K. et al. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
- French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
- ResearchGate. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]
- Wikipedia. (n.d.). X-ray crystallography.
- Clegg, W., & Teat, S. J. (2012). Structure Determination by X-ray Crystallography. Springer. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. tandfonline.com [tandfonline.com]
- 7. enamine.net [enamine.net]
- 8. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Entry-level pKa and LogP measurement [pharmaceuticalonline.com]
- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. enamine.net [enamine.net]
- 13. inventivapharma.com [inventivapharma.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]
- 19. Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 2-Azaspiro[3.3]heptan-6-ol | C6H11NO | CID 56962214 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Physicochemical Space: A Technical Guide to the Lipophilicity and pKa of Azaspiro[3.3]heptane Analogs
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. The drive to escape "flatland" — the over-representation of planar, aromatic structures in drug candidates — has led to a burgeoning interest in three-dimensional scaffolds.[1][2][3][4][5] Among these, spirocyclic systems, particularly azaspiro[3.3]heptanes, have emerged as privileged building blocks.[6][7][8][9] These rigid, three-dimensional structures offer a unique way to orient substituents in chemical space, potentially leading to enhanced potency, selectivity, and metabolic stability.[1][2][3] This guide provides an in-depth technical exploration of two critical physicochemical parameters for azaspiro[3.3]heptane analogs: lipophilicity (LogP/LogD) and the acid dissociation constant (pKa). Understanding and modulating these properties are paramount for any researcher aiming to successfully incorporate this scaffold into drug development programs.
The inherent three-dimensionality of spirocycles provides a rigid framework that can replace more flexible ring systems, thereby locking in bioactive conformations and improving target engagement.[4] Azaspiro[3.3]heptanes, in particular, are increasingly utilized as bioisosteres for common saturated heterocycles such as piperidines, piperazines, and morpholines.[6][8][10] This bioisosteric replacement can lead to significant and sometimes counterintuitive shifts in a molecule's properties, which this guide will dissect in detail.
The Interplay of Lipophilicity and Basicity in Azaspiro[3.3]heptanes
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11] It is most commonly expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds, or the distribution coefficient (LogD) for ionizable compounds at a specific pH. For basic compounds like azaspiro[3.3]heptane analogs, the pKa, which describes the strength of the basic nitrogen center, is inextricably linked to LogD.
A fascinating and recurring observation in the study of azaspiro[3.3]heptane analogs is their ability to lower lipophilicity (LogD at pH 7.4) despite the net addition of a carbon atom when compared to their six-membered ring counterparts.[10][12] This phenomenon is primarily attributed to an increase in the basicity (pKa) of the nitrogen atom within the strained four-membered ring system.[10] The increased pKa leads to a higher proportion of the compound being in its protonated, charged form at physiological pH (7.4), which in turn reduces its partitioning into the lipophilic phase and thus lowers the measured LogD.
This relationship can be visualized as a causal chain:
Caption: The causal relationship between azaspiro[3.3]heptane incorporation and reduced lipophilicity.
This effect is not universal across all azaspiro[3.3]heptane isomers and substitution patterns. For instance, while replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane typically results in a significant decrease in LogD, N-linked 2-azaspiro[3.3]heptane analogs can actually show an increase in lipophilicity.[10] This underscores the importance of empirical determination of these properties for each new analog.
Quantitative Data on Physicochemical Properties
The following table summarizes representative data from the literature, illustrating the impact of replacing common heterocycles with azaspiro[3.3]heptane analogs on pKa and LogD7.4.
| Original Scaffold | Replacement Scaffold | ΔpKa | ΔLogD7.4 | Reference |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | +0.6 to +1.5 | -0.17 to -1.2 | [10] |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | (Varies) | -0.2 to -1.0 | [10] |
| Piperidine (C-linked) | 2-Azaspiro[3.3]heptane | (Varies) | Lowered | [10] |
| Piperidine (N-linked) | 2-Azaspiro[3.3]heptane | (Varies) | +0.2 to +0.5 | [10] |
Experimental Determination of pKa and Lipophilicity
Accurate and reproducible experimental data is the gold standard in drug discovery. While computational predictions can be useful for initial screening, empirical methods are essential for lead optimization.[11][13][14][15]
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for determining the pKa of ionizable compounds.[16][17] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[18]
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[19]
-
Sample Preparation:
-
Prepare a stock solution of the azaspiro[3.3]heptane analog in a suitable solvent (e.g., water, methanol, or DMSO).
-
Dilute the stock solution with water or a co-solvent mixture to a final concentration of approximately 1 mM.[18]
-
To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[19]
-
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled titration vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of bases.[19]
-
-
Titration Procedure:
-
For a basic compound, first, acidify the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to a pH of approximately 1.8-2.0 to ensure complete protonation.[18]
-
Begin the titration by adding small, precise increments of a standardized sodium hydroxide solution (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12-12.5.[18]
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
-
The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the steepest part of the curve (the inflection point). This can be determined more accurately by plotting the first or second derivative of the titration curve.
-
Perform the titration in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.[19]
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (LogD) by the Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for determining LogP and LogD values.[20][21] It involves partitioning a compound between two immiscible liquid phases, typically n-octanol and an aqueous buffer (for LogD), and then measuring the concentration of the compound in each phase.
-
Phase Pre-saturation:
-
Mix equal volumes of n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Shake the mixture vigorously for at least 24 hours to ensure mutual saturation of the two phases.[20]
-
Allow the phases to separate completely before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the azaspiro[3.3]heptane analog in a suitable solvent like DMSO (e.g., 10 mM).[22]
-
-
Partitioning Experiment:
-
In a vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.[23]
-
Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be low enough to avoid solubility issues and aggregation.
-
Seal the vial and shake it for a sufficient time to allow equilibrium to be reached (e.g., 1-2 hours). The optimal time should be determined experimentally.
-
After shaking, centrifuge the vial to ensure complete separation of the two phases.
-
-
Concentration Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[24]
-
-
Calculation of LogD:
-
Calculate the distribution coefficient (D) using the formula:
-
D = [Concentration in n-octanol] / [Concentration in aqueous buffer]
-
-
The LogD is the base-10 logarithm of D:
-
LogD = log10(D)
-
-
Perform the experiment in triplicate and report the average LogD value.
-
Caption: Workflow for LogD determination by the shake-flask method.
Conclusion and Future Outlook
The azaspiro[3.3]heptane scaffold offers medicinal chemists a powerful tool to modulate the physicochemical properties of drug candidates, often in beneficial and non-obvious ways. The observed trend of decreased lipophilicity driven by increased basicity provides a compelling strategy for optimizing the ADME properties of a lead series. However, the nuanced effects of substitution and isomeric form necessitate a rigorous, data-driven approach. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of pKa and LogD, empowering researchers to make informed decisions in the design and development of next-generation therapeutics. As synthetic methodologies for accessing diverse azaspiro[3.3]heptane analogs continue to expand, a thorough understanding of their physicochemical landscape will be more critical than ever.[25][26][27]
References
- Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pK(a), and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link][13][14]
- Creative Bioarray. (n.d.).
- Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1437-1442. [Link][10][12]
- Protocols.io. (2024). LogP / LogD shake-flask method. [Link][20]
- Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link][2]
- Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link][3][5]
- Avdeef, A., et al. (2016). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET & DMPK, 4(1), 5-38. [Link][28]
- Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-28. [Link][4]
- ECETOC. (n.d.). Appendix A: Measurement of Acidity (pKa). [Link][16]
- Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link][5]
- Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(11), 1087-1105. [Link][11][29]
- ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. [Link][6]
- Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6564–6567. [Link][25]
- ResearchGate. (n.d.).
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1035-1041. [Link][18]
- Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pK(a), and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link][14][15]
- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 209-215. [Link][17]
- Stepan, A. F., et al. (2010). Synthesis and Structural Analysis of a New Class of azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. [Link][26]
- Roses, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 129-137. [Link][23]
- Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: A comprehensive review.
- Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(6), 461-469. [Link][24]
- Cai, C., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58825. [Link][21]
- Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257. [Link][31]
- ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. [Link][12]
- Stepan, A. F., et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 13(24), 6564–6567. [Link][27]
- ResearchGate. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. [Link][15]
- ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link][22]
- Blackthorn AI. (n.d.).
- ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link][33]
- Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link][8]
- ResearchGate. (n.d.).
- Uniba. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link][35]
- ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link][9]
- Analiza. (2022). AlphaLogD determination: An optimized Reversed-Phase Liquid Chromatography method to measure lipophilicity on neutral and basic.
- Odović, J., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Arhiv za farmaciju, 69(4), 255-267. [Link][37]
- ResearchGate. (n.d.). (PDF) AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds. [Link][38]
- ResearchGate. (n.d.). (PDF) Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. [Link][29]
- ChemAxon. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link][39]
- Obniska, J., & Kamiński, K. (2006). Lipophilicity characterization of new N-phenylamino-azaspiranes as potential anticonvulsant agents.
- CoLab. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link][41]
- ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link][42]
- French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link][43]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Spirocyclic Scaffolds in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel methods for the prediction of logP, pK(a), and logD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 22. researchgate.net [researchgate.net]
- 23. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benthamdirect.com [benthamdirect.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of 6-Methyl-2-azaspiro[3.3]heptan-6-ol Hydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Molecular Design
In the contemporary landscape of drug discovery, the principle of "escaping from flatland" has become a central tenet for designing novel therapeutic agents with improved physicochemical and pharmacological properties. This paradigm shift emphasizes the incorporation of three-dimensional (3D) molecular scaffolds to enhance target engagement, selectivity, and metabolic stability. Within this context, 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride has emerged as a valuable and versatile building block. Its rigid spirocyclic core, derived from the 2-azaspiro[3.3]heptane framework, offers a conformationally constrained alternative to commonly used saturated heterocycles like piperidine and morpholine. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this compound, underscoring its role in the development of next-generation therapeutics.
The azaspiro[3.3]heptane motif provides a predictable and well-defined spatial arrangement of substituents, which can lead to improved target selectivity and potency by minimizing the entropic penalty upon binding to a biological target.[1] The introduction of this spirocycle can also favorably modulate properties such as aqueous solubility and metabolic stability.[1] The specific subject of this guide, 6-Methyl-2-azaspiro[3.3]heptan-6-ol, further enriches this scaffold with a tertiary alcohol and a methyl group. These functionalities provide key vectors for hydrogen bonding and lipophilic interactions, respectively, and serve as crucial points for further chemical elaboration.
Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is paramount for its effective integration into a drug discovery program. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1638765-02-2 | [2] |
| Molecular Formula | C₇H₁₄ClNO | [2] |
| Molecular Weight | 163.64 g/mol | [2] |
| Appearance | Solid | - |
| Purity | ≥98% (typical) | [2] |
Strategic Synthesis of this compound
The synthesis of this key building block can be approached through a logical and scalable multi-step sequence, commencing with the preparation of a pivotal ketone intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocols
Two efficient and scalable synthetic routes to this key ketone have been reported, providing flexibility based on starting material availability and cost.
Route A: Stepwise Construction
This route involves the construction of the cyclobutane ring followed by the formation of the azetidine ring. While longer, it utilizes inexpensive starting materials.
Route B: [2+2] Cycloaddition Approach
This more concise route utilizes a [2+2] cycloaddition as the key step.
Detailed Protocol for Route B:
-
Step 1: [2+2] Cycloaddition. To a solution of N-Boc-3-methyleneazetidine in a suitable aprotic solvent, add trichloroacetyl chloride and activated zinc. The reaction is typically carried out at room temperature. This step forms the dichlorinated cyclobutanone intermediate.
-
Step 2: Dechlorination. The crude dichloroketone is then treated with zinc powder in acetic acid. This reductive dechlorination affords the desired tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. The product can be purified by column chromatography. This three-step sequence (including the preparation of the starting olefin) has been shown to be scalable, providing multi-gram quantities of the ketone.
Detailed Protocol:
-
Step 3: Grignard Reaction. A solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in an anhydrous ether solvent (e.g., THF, diethyl ether) is cooled to 0 °C under an inert atmosphere (e.g., argon, nitrogen). A solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) is added dropwise. The reaction is monitored by TLC or LC-MS for the consumption of the starting material. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate can be purified by flash chromatography.
Detailed Protocol:
-
Step 4: N-Boc Deprotection. The purified tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate is dissolved in a suitable solvent such as dioxane or methanol. A solution of hydrochloric acid (e.g., 4 M in dioxane or concentrated HCl) is added, and the mixture is stirred at room temperature. The progress of the deprotection is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization if necessary.
Application as a Building Block in Kinase Inhibitor Synthesis
The true value of a building block is demonstrated through its successful incorporation into biologically active molecules. 6-Methyl-2-azaspiro[3.3]heptan-6-ol has recently been utilized in the synthesis of novel kinase inhibitors, highlighting its utility in generating proprietary chemical matter with therapeutic potential.
Workflow: Integration into a Kinase Inhibitor Scaffold
Caption: Application of the building block in synthesizing kinase inhibitors.
Case Study: Aza-quinazoline CDK Inhibitors
In a recent patent application (US20240034731A1), 6-Methyl-2-azaspiro[3.3]heptan-6-ol is employed as a key building block in the synthesis of a series of aza-quinazoline compounds designed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and established targets in oncology.[3]
The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where the secondary amine of 6-Methyl-2-azaspiro[3.3]heptan-6-ol displaces a leaving group (e.g., a chlorine atom) on an activated aza-quinazoline core. This reaction is typically performed in the presence of a base in a polar aprotic solvent at elevated temperatures.
Exemplary Reaction Scheme:
The patent describes the synthesis of compounds such as 6-methyl-2-(6-methyl-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[3,4-d]pyrimidin-8-yl)-2-azaspiro[3.3]heptan-6-ol.[3] In this example, the spirocyclic building block is coupled to the 8-position of the pyrido[3,4-d]pyrimidine core. The retention of the methyl and hydroxyl groups on the spirocycle in the final molecule underscores their importance for interacting with the target protein.
Another recent patent application (WO2024069592A1) describes the use of 6-methyl-2-azaspiro[3.3]heptan-6-ol in the preparation of substituted carboxamide compounds intended for use as ATR kinase inhibitors.[4]
Rationale for Use:
The incorporation of the 6-Methyl-2-azaspiro[3.3]heptan-6-ol moiety serves multiple strategic purposes in the design of these kinase inhibitors:
-
Introduction of 3D Character: The rigid, non-planar structure of the spirocycle allows for the exploration of new binding pockets and can lead to improved selectivity and potency.
-
Vectorial Projection of Functionality: The spirocyclic core projects the methyl and hydroxyl groups into specific regions of space, enabling fine-tuning of interactions within the kinase active site.
-
Modulation of Physicochemical Properties: As a replacement for more traditional, flexible linkers or terminal groups, the azaspiro[3.3]heptane scaffold can enhance solubility and metabolic stability, key attributes for a successful drug candidate.
Conclusion and Future Outlook
This compound is a prime example of a modern building block designed to address the challenges of contemporary drug discovery. Its synthesis is achievable through scalable routes, and its unique structural and functional features offer significant advantages in the design of novel therapeutics. The recent application of this building block in the synthesis of potent kinase inhibitors validates its utility and provides a clear roadmap for its further exploitation. As the demand for drug candidates with optimized properties continues to grow, the strategic use of conformationally restricted, three-dimensional building blocks like 6-Methyl-2-azaspiro[3.3]heptan-6-ol will undoubtedly play an increasingly critical role in the development of the next generation of medicines.
References
- Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525.
- WO2024069592A1 - N-(5-substituted-(l,3,4-thiadiazolyl) or (l,3-thiazolyl)carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use. Google Patents.
- US20240034731A1 - Aza-quinazoline compounds and methods of use. Google Patents.
- Appretech Scientific Limited (n.d.). This compound.
- PubChem (n.d.). 6-Methyl-2-azaspiro[3.3]heptan-6-ol. National Center for Biotechnology Information.
- PubChem (n.d.). 2-Azaspiro[3.3]heptan-6-ol hydrochloride. National Center for Biotechnology Information.
- PubChem (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. National Center for Biotechnology Information.
Sources
- 1. CN112778294A - 5-æ°¨åºå¼ååè¡çç©åå ¶å¨å¶å¤å¤æ¿é ¶æå¶åä¸çåºç¨ - Google Patents [patents.google.com]
- 2. CN114195771B - 夿¿é ¶æå¶ååå ¶ç¨é - Google Patents [patents.google.com]
- 3. US20240034731A1 - Aza-quinazoline compounds and methods of use - Google Patents [patents.google.com]
- 4. WO2024069592A1 - N-(5-substituted-[(l,3,4-thiadiazolyl) or (l,3-thiazolyl)](substituted)carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use - Google Patents [patents.google.com]
Azaspiro[3.3]heptanes in Medicinal Chemistry: A Guide to Harnessing 3D Scaffolds for Superior Drug Properties
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary: In the modern era of drug discovery, the strategic move away from flat, aromatic molecules towards three-dimensional, sp³-rich scaffolds is paramount for developing drug candidates with improved physicochemical and pharmacokinetic profiles. This guide provides a comprehensive technical overview of azaspiro[3.3]heptanes, a class of strained spirocyclic systems that have emerged as exceptionally valuable building blocks. We will explore their synthesis, their profound impact on key drug-like properties such as lipophilicity and metabolic stability, and their critical role as bioisosteres for common saturated heterocycles. Through detailed explanations, proven protocols, and illustrative case studies, this document serves as an essential resource for researchers and scientists aiming to leverage these novel scaffolds to overcome challenges in drug development.
The Imperative for Three-Dimensionality: Introducing the Azaspiro[3.3]heptane Core
The concept of "Escape from Flatland" has become a guiding principle in contemporary drug design, advocating for an increase in molecular three-dimensionality to improve clinical success rates.[1] Molecules with a higher fraction of sp³-hybridized carbons tend to exhibit enhanced solubility, greater metabolic stability, and improved target selectivity.[2] Azaspiro[3.3]heptanes are at the forefront of this movement. This scaffold, consisting of two fused four-membered azetidine rings sharing a single carbon atom, creates a rigid, well-defined three-dimensional geometry.
This inherent structural rigidity offers predictable vectors for substituent placement, allowing for precise control over how a molecule interacts with its biological target. Unlike more flexible ring systems, the conformational constraint of the azaspiro[3.3]heptane core can lock a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. These features make them powerful and versatile building blocks for medicinal chemists.[3]
Modulating Physicochemical and Pharmacokinetic Properties
The incorporation of an azaspiro[3.3]heptane motif can dramatically and often advantageously alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4] These scaffolds have been shown to confer high aqueous solubility and low metabolic clearance rates, properties highly desirable in drug candidates.[5]
A Counterintuitive Approach to Lowering Lipophilicity
Lipophilicity, often measured as logD at pH 7.4, is a critical parameter that influences a drug's absorption, distribution, and toxicity. A surprising and highly valuable feature of azaspiro[3.3]heptanes is their ability to lower lipophilicity when used to replace larger, six-membered heterocycles like piperidine or morpholine.[6] This is counterintuitive, as the net change involves the addition of a carbon atom.
The effect is rationalized by an increase in the basicity of the nitrogen atom within the strained four-membered ring. This higher basicity leads to a greater proportion of the compound existing in its protonated, charged form at physiological pH, which in turn reduces its distribution into the lipid phase and thus lowers the measured logD.[6] However, this effect is not universal; for instance, N-linked 2-azaspiro[3.3]heptanes have been observed to increase logD, consistent with simply adding carbon.[6]
Table 1: Impact of Azaspiro[3.3]heptane Substitution on Lipophilicity (logD)
| Parent Heterocycle | Azaspiro[3.3]heptane Analogue | Change in logD (ΔlogD) | Rationale |
| Piperidine (C-linked) | 6-Azaspiro[3.3]heptane | -0.2 to -1.1 | Increased basicity leads to higher protonation |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | -0.2 to -1.1 | Increased basicity of the nitrogen atom |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | -0.2 to -1.1 | Increased basicity of the nitrogen atoms |
| Piperidine (N-linked) | 2-Azaspiro[3.3]heptane | +0.2 to +0.5 | Effect of added carbon outweighs basicity change |
Data synthesized from an analysis of multiple compound pairs.[6]
A New Generation of Bioisosteres
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing a lead compound's pharmacological properties while retaining its primary activity.[7] Azaspiro[3.3]heptanes have proven to be excellent bioisosteres for commonly used saturated heterocycles.[8]
-
1- and 2-Azaspiro[3.3]heptane as Piperidine Surrogates: These motifs can effectively mimic the piperidine ring, a ubiquitous fragment in approved drugs.[7][9] The rigid structure provides a distinct advantage over the flexible chair/boat conformations of piperidine.
-
2,6-Diazaspiro[3.3]heptane as a Piperazine Bioisostere: This scaffold serves as a rigid, 3D-shaped alternative to piperazine, with reports showing that its incorporation can improve target selectivity and reduce cytotoxicity.[8]
-
2-Oxa-6-azaspiro[3.3]heptane as a Morpholine Bioisostere: This substitution allows for the exploration of new chemical space while mimicking the hydrogen bonding capabilities and connectivity of morpholine.[6]
Caption: Bioisosteric relationships between common heterocycles and azaspiro[3.3]heptanes.
It is crucial to recognize that due to significant changes in geometry, azaspiro[3.3]heptanes are not always suitable bioisosteres, particularly when the heterocyclic core is central to the molecule rather than a terminal group. In some cases, the altered bond angles and distances can lead to a dramatic loss of potency, as the key pharmacophoric elements may no longer align correctly within the target's binding site.[6]
Synthetic Strategies and Protocols
The accessibility of azaspiro[3.3]heptanes has grown significantly due to the development of robust synthetic routes. One of the most effective methods for preparing 1-azaspiro[3.3]heptanes involves a key thermal [2+2] cycloaddition followed by reduction of the resulting β-lactam.[9][10]
Sources
- 1. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fujc.pp.ua [fujc.pp.ua]
- 8. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 9. scienceopen.com [scienceopen.com]
- 10. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide
<_ - --="" a="" in-depth="" technical="" guide="">
Introduction: Escaping Flatland in Drug Discovery
For decades, medicinal chemistry has been dominated by "flat," aromatic, and heteroaromatic ring systems. While effective, this two-dimensional approach often leads to challenges in achieving high target selectivity and favorable pharmacokinetic profiles. The quest for novel chemical entities with enhanced therapeutic potential has driven a paradigm shift towards three-dimensional (3D) scaffolds that can better mimic the complexity of natural products.[1][2]
Among these, azaspirocyclic compounds—structures where two nitrogen-containing rings are linked by a single common atom—have emerged as a particularly compelling class.[1][3] Their inherent structural rigidity, precise vectoral display of substituents, and the ability to fine-tune physicochemical properties offer significant advantages in drug design.[3][4] This guide provides an in-depth technical overview of the discovery and synthesis of these novel scaffolds, tailored for researchers, scientists, and drug development professionals.
The strategic incorporation of azaspirocyclic motifs is a key tactic in the "escape from flatland" approach to drug design.[5] By increasing the fraction of sp³-hybridized carbons (Fsp³), these scaffolds generally lead to improved physicochemical and pharmacokinetic properties, such as:
-
Enhanced Solubility: Azaspirocycles often exhibit higher aqueous solubility compared to their flatter aromatic counterparts.[1]
-
Improved Metabolic Stability: The rigid, complex structure can be less susceptible to metabolic degradation.[1][3]
-
Decreased Lipophilicity: Fine-tuning the scaffold can lower lipophilicity, which is often associated with better drug-like properties.[1]
-
Conformational Restriction: The rigidity of the spirocyclic system locks the conformation of the molecule, enabling a more precise and optimized orientation of binding elements. This can lead to improved efficacy and target selectivity.[1]
Part 1: Modern Synthetic Strategies for Azaspirocyclic Scaffolds
The construction of the spirocyclic core presents a unique and often complex synthetic challenge. Several elegant and powerful strategies have been developed to access these architectures. The choice of method is critical and depends on the desired ring sizes, functional group tolerance, and scalability.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a cornerstone of azaspirocycle synthesis, where a linear precursor is induced to form the second ring of the spiro system.
-
Causality of Approach: This strategy is favored for its efficiency, as bond formation occurs within a single molecule, often leading to higher effective molarity and favorable kinetics. The key is the design of a precursor that positions the reactive groups in close proximity.
A variety of cyclization strategies are employed, including those based on reductive amination, nucleophilic substitution, and N-acylation.[6] For instance, the synthesis of 1,8-diazaspiro[4.5]decanes has been achieved using a bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate under acidic conditions.[7]
Protocol Example: Bromine-Mediated 5-Endo Cyclization [7]
-
Precursor Synthesis: Synthesize the required 4-aminobutene intermediate with a pendant nucleophilic nitrogen.
-
Cyclization Conditions: Dissolve the precursor in a suitable acidic medium.
-
Bromine Addition: Slowly add a solution of bromine at a controlled temperature to initiate the cyclization cascade.
-
Workup and Purification: Quench the reaction, neutralize the acid, and extract the crude product. Purify the azaspirocyclic compound using column chromatography.
-
Validation: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Cycloaddition Reactions
Cycloaddition reactions, particularly [4+2] (Diels-Alder) and [3+2] cycloadditions, are powerful methods for constructing one of the rings of the azaspirocycle in a highly stereocontrolled manner.
-
Causality of Approach: These reactions are prized for their ability to form multiple carbon-carbon or carbon-heteroatom bonds in a single step, rapidly building molecular complexity. The stereochemical outcome is often predictable based on the frontier molecular orbitals of the reactants.
An example is the reaction of an oxime with a diene to form a transient nitrone, which then undergoes an intramolecular dipolar cycloaddition to yield a bicyclic isoxazolidine. Subsequent reductive cleavage of the N-O bond furnishes the desired azaspiro[5.5]undecane system.[8] Thermolysis of furans with tethered unsaturation can also trigger an intramolecular Diels-Alder reaction to form azapolycyclic systems.[9]
Workflow for Cycloaddition-Based Azaspirocycle Synthesis
Caption: A generalized workflow for synthesizing azaspirocycles via cycloaddition reactions.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis has become a go-to reaction for the formation of a wide variety of ring sizes within azaspirocyclic systems, particularly for constructing pyrrolidines, piperidines, and azepines.[4][10]
-
Causality of Approach: RCM, often catalyzed by ruthenium-based catalysts like Grubbs' catalysts, is exceptionally versatile and functional-group tolerant. It allows for the formation of cyclic alkenes from acyclic dienes, providing a straightforward route to one of the heterocyclic rings. The resulting double bond also serves as a handle for further functionalization.
Diversity-oriented synthesis approaches have utilized RCM to create libraries of 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes from novel ω-unsaturated dicyclopropylmethylamines.[10]
Part 2: Applications in Drug Discovery - Case Studies
The unique structural and physicochemical properties of azaspirocycles have made them privileged scaffolds in the development of therapeutics for a range of diseases.
Central Nervous System (CNS) Disorders
The ability to fine-tune properties like lipophilicity and polarity makes azaspirocyclic scaffolds highly suitable for developing CNS-penetrant drugs.
-
Sigma-1 Receptor Ligands: Azaspiro[4.5]decane derivatives have been developed as potent and selective ligands for the sigma-1 receptor, an intracellular chaperone protein implicated in neurological and psychiatric disorders.[4] These compounds show high affinity and selectivity, paving the way for novel treatments for neurodegenerative diseases.[4]
Oncology
In oncology, the conformational rigidity of azaspirocycles is exploited to achieve high selectivity for specific protein targets, a critical factor in minimizing off-target toxicity.
-
PARP Inhibitors: By replacing a piperazine ring with a spirocyclic analogue, researchers developed a compound with higher specificity for PARP-1 compared to the drug Olaparib. This increased selectivity is crucial for developing PARP inhibitors with lower cytotoxicity for treating diseases beyond cancer.[1]
-
LRRK2 Inhibitors: The Parkinson's disease target LRRK2 has also been successfully modulated by azaspirocyclic compounds. The inhibitor GNE-7915, which incorporates an azaspiro-motif, demonstrates potent inhibition of LRRK2 kinase activity with high selectivity.[4]
Table 1: Comparison of Physicochemical Properties [1][3]
| Property | "Flat" Aromatic Precursor | Azaspirocyclic Analogue | Rationale for Improvement |
| Fsp³ | Low | High | Increased three-dimensionality from the spiro center. |
| Aqueous Solubility | Often Lower | Generally Higher | Reduced planarity and crystal packing energy.[1] |
| LogD | Higher | Lower | Introduction of polar nitrogen atoms and reduced lipophilicity.[3] |
| Metabolic Stability | Variable | Often Improved | Steric hindrance around metabolically labile sites.[1][3] |
Part 3: Future Outlook and Challenges
The field of azaspirocyclic chemistry continues to evolve rapidly. The development of novel synthetic methodologies that allow for even greater control over stereochemistry and functional group placement is a key area of ongoing research.[11] As our understanding of the structure-activity relationships of these unique scaffolds deepens, their application in targeting challenging biological systems, such as RNA, is also expanding.[4]
The primary challenge remains the synthetic complexity associated with these molecules. Developing scalable, cost-effective, and stereoselective routes is paramount for their successful translation from laboratory curiosities to clinical candidates.[5] Diversity-oriented synthesis platforms will be crucial for exploring the vast chemical space that azaspirocycles can occupy.[10]
Logical Relationship of Azaspirocycle Advantages in Drug Design
Caption: The interconnected advantages of using azaspirocyclic scaffolds in drug design.
References
- Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie (International ed. in English), 49(20), 3524–3527. [Link]
- Mykhailiuk, P. K. (2017). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. European Journal of Organic Chemistry. [Link]
- Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic letters, 6(17), 3009–3012. [Link]
- (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. The Journal of Organic Chemistry. [Link]
- (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
- (2010).
- (2024). Design and Evaluation of Azaspirocycles As RNA Binders. AMiner. [Link]
- (2011). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery.
- (2024). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- (2024). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Padwa, A., Heidelbaugh, T. M., & Ku, H. (1999). Synthesis of azapolycyclic systems via the intramolecular [4 + 2] cycloaddition chemistry of 2-(alkylthio)-5-amidofurans. The Journal of Organic Chemistry, 65(8), 2368-2378. [Link]
- Krasavin, M. (2019). Spirocyclic Motifs in Natural Products. Molecules, 24(2), 336. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of azapolycyclic systems via the intramolecular [4 + 2] cycloaddition chemistry of 2-(alkylthio)-5-amidofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Exploring the Chemical Space of Spiro[3.3]heptane Derivatives: A Technical Guide for Drug Discovery
Abstract
The spiro[3.3]heptane motif has rapidly emerged as a compelling structural scaffold in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties offer a distinct advantage in the design of novel therapeutics, providing an escape from the "flatland" of traditional aromatic ring systems. This guide provides a comprehensive exploration of the chemical space of spiro[3.3]heptane derivatives, delving into their synthesis, unique structural features, and burgeoning applications as bioisosteric replacements for common pharmacophoric elements. We will examine the strategic rationale behind its use, detail robust synthetic protocols, and present a forward-looking perspective on its potential to unlock new avenues in drug discovery.
Introduction: The Rise of a Three-Dimensional Scaffold
For decades, medicinal chemists have relied heavily on aromatic rings, particularly the phenyl group, as core structural components in drug design. While undeniably successful, this reliance has contributed to a saturation of chemical space with planar, often lipophilic molecules, leading to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The concept of "escaping flatland" has thus gained significant traction, promoting the exploration of sp³-rich, three-dimensional scaffolds that can present pharmacophoric groups in well-defined spatial orientations.[1]
Among these, the spiro[3.3]heptane core has distinguished itself as a particularly valuable building block.[2][3][4] Comprising two fused cyclobutane rings sharing a single carbon atom, this rigid framework offers a unique spatial arrangement of substituents, enabling the creation of molecules with novel pharmacological profiles. This guide will serve as a technical resource for researchers seeking to leverage the potential of this exciting scaffold.
The Spiro[3.3]heptane Advantage: A Bioisostere with Non-Collinear Exit Vectors
A key driver for the adoption of the spiro[3.3]heptane scaffold is its successful application as a bioisostere for the phenyl ring and other cyclic systems.[2][5][6][7][8][9] Bioisosteric replacement is a powerful strategy in drug design, where a substituent or group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters.
Unlike linear bioisosteres of the para-substituted phenyl ring, such as bicyclo[1.1.1]pentane or cubane, the spiro[3.3]heptane scaffold presents substituents with non-collinear exit vectors.[5][7] This non-linear arrangement allows it to mimic not only para-substituted phenyl rings but also meta- and even mono-substituted systems, significantly expanding its utility.[5][6][10]
Key Advantages:
-
Improved Physicochemical Properties: Replacement of a phenyl ring with a spiro[3.3]heptane core generally leads to a decrease in lipophilicity (as measured by clogP) and an increase in the fraction of sp³-hybridized carbons (Fsp³), both of which are desirable attributes for modern drug candidates.[5][8]
-
Enhanced Metabolic Stability: The saturated nature of the spiro[3.3]heptane scaffold can block sites of metabolism that are often problematic in aromatic systems, leading to improved metabolic stability.[5]
-
Novel Intellectual Property: The incorporation of this unique scaffold can lead to the discovery of patent-free analogs of existing drugs, providing a competitive advantage in the pharmaceutical landscape.[10]
-
Three-Dimensional Diversity: The rigid, non-planar structure allows for the precise positioning of functional groups in three-dimensional space, enabling a more nuanced exploration of target binding pockets.[1][2][3][4]
Below is a diagram illustrating the concept of spiro[3.3]heptane as a non-collinear bioisostere.
Caption: General synthetic workflow for spiro[3.3]heptane derivatives.
Experimental Protocols: A Practical Guide
To provide actionable insights, this section details a representative experimental protocol for the synthesis of a key spiro[3.3]heptanone intermediate, a versatile precursor to a wide range of derivatives.
Synthesis of Spiro[3.3]heptan-2-one via [2+2] Cycloaddition
This protocol is adapted from a general procedure for the reaction of N,N-dimethylamides with alkenes in the presence of triflic anhydride to form cyclobutanones, which can be applied to the synthesis of spiro[3.3]heptanones. [10] Materials:
-
N,N-dimethylcyclobutanecarboxamide
-
Ethylene (gaseous)
-
Triflic anhydride
-
Collidine or Lutidine
-
1,2-Dichloroethane (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware and purification equipment (distillation or column chromatography)
Procedure:
-
To a solution of N,N-dimethylcyclobutanecarboxamide (1.2 equivalents) and collidine (or lutidine, 1.2 equivalents) in anhydrous 1,2-dichloroethane, add triflic anhydride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Introduce an excess of ethylene gas into the reaction vessel and heat the mixture to reflux for 16 hours under an ethylene atmosphere.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield spiro[3.3]heptan-2-one.
Self-Validation: The success of this reaction can be monitored by thin-layer chromatography (TLC) and confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic spirocyclic structure will exhibit unique spectral signatures.
Applications in Drug Discovery: Case Studies
The true measure of a novel scaffold's utility lies in its successful application. Spiro[3.3]heptane derivatives have been incorporated into analogs of several approved drugs, demonstrating their potential to improve upon existing therapies.
Table 1: Spiro[3.3]heptane as a Bioisostere in Drug Analogs
| Original Drug | Target | Replaced Moiety | Spiro[3.3]heptane Analog | Key Findings | Reference |
| Sonidegib | Smoothened receptor | meta-substituted phenyl | 1,6-disubstituted spiro[3.3]heptane | Retained high potency, decreased lipophilicity. [5][6][8] | [5][6] |
| Vorinostat | Histone deacetylase | Phenyl | 2-substituted spiro[3.3]heptane | Maintained significant biological activity. [5][6][8] | [5][6] |
| Benzocaine | Voltage-gated sodium channel | para-substituted phenyl | 2,6-disubstituted spiro[3.3]heptane | Demonstrated high potency in biological assays. [5][6][8] | [5][6] |
| Bupivacaine | Voltage-gated sodium channel | Piperidine | 1-azaspiro[3.3]heptane | New patent-free analog with high activity. [11] | [11] |
These examples underscore the power of the spiro[3.3]heptane scaffold to serve as a versatile and effective bioisostere, leading to the creation of novel drug candidates with potentially superior properties.
Future Outlook and Conclusion
The exploration of the chemical space of spiro[3.3]heptane derivatives is still in its ascendancy. The continued development of novel synthetic methodologies will undoubtedly expand the diversity of accessible building blocks. Furthermore, the application of this scaffold is not limited to phenyl ring bioisosterism; heteroatom-containing spiro[3.3]heptanes, such as 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane, have been successfully employed as bioisosteres for piperazine and morpholine, respectively. [12] As the demand for novel, three-dimensional drug candidates with improved ADME profiles continues to grow, the spiro[3.3]heptane scaffold is poised to become an increasingly important tool in the medicinal chemist's arsenal. Its unique structural features and proven track record in generating potent and developable compounds make it a cornerstone of modern drug design. This guide has provided a comprehensive overview of this exciting area, from fundamental principles to practical synthetic considerations, with the aim of empowering researchers to harness the full potential of this remarkable scaffold.
References
- Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. [Link]
- Gicquel, M., De Nanteuil, F., & Waser, J. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron Letters. [Link]
- Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., & Mykhailiuk, P. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry.
- Prysiazhniuk, K., Datsenko, O., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, L., Horbatok, K., Bodenchuk, I., Borysko, P., Shepilov, D., Pishel, I., Kubyshkin, V., & Mykhailiuk, P. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
- Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. [Link]
- Prysiazhniuk, K., Datsenko, O., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, L., Horbatok, K., Bodenchuk, I., Borysko, P., Shepilov, D., Pishel, I., Kubyshkin, V., & Mykhailiuk, P. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
- Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. [Link]
- Reymond, J.-L., & Awale, M. (2012). Exploring chemical space for drug discovery using the chemical universe database. ACS Chemical Neuroscience. [Link]
- Burkhard, J. A., Guérot, C., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. [Link]
- Mykhailiuk, P. K. (2025). 1-Azaspiro[3.3]heptanes as piperidine bioisosteres.
- Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, L., Horbatok, K., Bodenchuk, I., Borysko, P., Shepilov, D., Pishel, I., Kubyshkin, V., & Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
- Prysiazhniuk, K., Datsenko, O., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, L., Horbatok, K., Bodenchuk, I., Borysko, P., Shepilov, D., Pishel, I., Kubyshkin, V., & Mykhailiuk, P. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
- De Nanteuil, F., De Kloe, G. E. C., & Waser, J. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Society Reviews. [Link]
- Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, L., Horbatok, K., Bodenchuk, I., Borysko, P., Shepilov, D., Pishel, I., Kubyshkin, V., & Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
- Prysiazhniuk, K., Datsenko, O., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, L., Horbatok, K., Bodenchuk, I., Borysko, P., Shepilov, D., Pishel, I., Kubyshkin, V., & Mykhailiuk, P. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
- Prysiazhniuk, K., Datsenko, O., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, L., Horbatok, K., Bodenchuk, I., Borysko, P., Shepilov, D., Pishel, I., Kubyshkin, V., & Mykhailiuk, P. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
- Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2018). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
An In-Depth Technical Guide to the Conformational Analysis of 6-Methyl-2-azaspiro[3.3]heptan-6-ol
Abstract
The 2-azaspiro[3.3]heptane scaffold is a privileged structural motif in modern medicinal chemistry, increasingly utilized as a three-dimensional bioisostere for traditional saturated heterocycles like piperidine.[1][2][3] Its rigid, spirocyclic nature offers a unique vectoral projection of substituents, profoundly influencing molecular shape, physicochemical properties, and target engagement.[4][5][6] This guide presents a comprehensive, integrated strategy for the complete conformational analysis of a substituted derivative, 6-Methyl-2-azaspiro[3.3]heptan-6-ol. We delineate a synergistic workflow, combining predictive computational modeling with definitive experimental validation by Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind each methodological choice is explained, providing a robust framework for researchers to elucidate the conformational landscape of this and other novel spirocyclic systems, a critical step in rational drug design.[7][8]
The Strategic Imperative: Why Conformational Analysis of Spirocycles Matters
In drug discovery, molecular shape is paramount. The transition from "flat" aromatic rings to three-dimensional saturated scaffolds is a key strategy to improve properties such as solubility and metabolic stability while exploring novel chemical space.[9] The azaspiro[3.3]heptane core is exemplary of this "escape from flatland," offering a rigid framework that limits conformational entropy upon binding to a biological target, which can be thermodynamically favorable.[8]
However, this rigidity is not absolute. The puckering of the two four-membered rings and the orientation of substituents create a complex conformational landscape. For 6-Methyl-2-azaspiro[3.3]heptan-6-ol, the relative orientations of the methyl and hydroxyl groups, dictated by the ring conformation, will define the molecule's hydrogen bonding capacity, steric profile, and overall topology. A precise understanding of these conformational preferences is therefore not an academic exercise but a prerequisite for predicting and understanding its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The In-Silico First Approach: Computational Prediction of the Conformational Landscape
Causality: We begin with a computational approach because it provides a powerful, predictive map of the potential energy surface before any resource-intensive synthesis or experimentation. This allows us to identify energetically accessible conformers, predict their relative populations, and generate specific, testable hypotheses for subsequent experimental validation.[10][11]
Workflow for Computational Analysis
Caption: Computational workflow for conformational analysis.
Experimental Protocol: Computational Modeling
-
Initial Structure Generation: Draw the 2D structure of 6-Methyl-2-azaspiro[3.3]heptan-6-ol and convert it to a preliminary 3D structure using standard molecular editing software.
-
Conformational Search:
-
Justification: A broad search is necessary to explore the potential energy surface comprehensively. Molecular mechanics force fields like MMFF94 offer an excellent balance of speed and accuracy for this initial exploration.[11]
-
Protocol: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94). Retain all unique conformers within a 10 kcal/mol energy window.
-
-
DFT Geometry Optimization:
-
Justification: Density Functional Theory (DFT) provides a much more accurate description of the electronic structure and geometry than molecular mechanics. The choice of a modern functional with dispersion correction (e.g., B3LYP-D3BJ) and a triple-zeta basis set (e.g., def2-TZVP) is critical for accurately modeling non-covalent interactions that dictate conformational preferences.[11]
-
Protocol: Submit the low-energy conformers identified in the previous step to full geometry optimization using a DFT method.
-
-
Verification of Minima:
-
Justification: It is essential to confirm that the optimized geometries correspond to true energy minima on the potential energy surface, not transition states.
-
Protocol: Perform a frequency calculation on each optimized structure. A true minimum will have zero imaginary frequencies. The results also provide the Zero-Point Energy (ZPE) and thermal corrections for Gibbs free energy calculations.
-
-
High-Accuracy Energy Calculation:
-
Justification: While DFT is excellent for geometries, higher-level methods like Coupled Cluster (e.g., DLPNO-CCSD(T)) provide "gold standard" relative energies.[10][11]
-
Protocol: Perform single-point energy calculations on the DFT-optimized geometries using a method like DLPNO-CCSD(T) with a suitable basis set (e.g., cc-pVTZ) to obtain highly accurate electronic energies.
-
-
Data Analysis:
-
Calculate the relative Gibbs free energies (ΔG) for each conformer.
-
Determine the predicted equilibrium population of each conformer at a standard temperature (e.g., 298.15 K) using the Boltzmann distribution equation.
-
Measure key geometric parameters (dihedral angles, interatomic distances) for the most stable conformers.
-
Predicted Data Summary
The primary output of this computational study will be a set of stable conformers, distinguished by the puckering of the azetidine rings and the pseudo-axial/equatorial positioning of the methyl and hydroxyl groups.
| Conformer ID | Key Dihedral Angle(s) (°) | Relative Energy (ΔG, kcal/mol) | Predicted Boltzmann Population (%) |
| Conf-1 | C1-C5-C6-O: ~175 (axial-OH) | 0.00 | ~75% |
| Conf-2 | C1-C5-C6-O: ~65 (equatorial-OH) | 0.80 | ~24% |
| Conf-3 | (Other ring pucker) | >2.0 | <1% |
| Note: Data presented is hypothetical and serves as a template for actual results. |
Experimental Validation: Advanced NMR Spectroscopy
Causality: While computation provides powerful predictions, experimental data from the solution phase is the ultimate arbiter of the true conformational equilibrium. NMR spectroscopy is the preeminent technique for this purpose, providing direct, atom-specific structural information through chemical shifts, coupling constants, and, most critically, the Nuclear Overhauser Effect (NOE).[12][13][14]
Key NMR Experiments for Conformational Elucidation
-
1D (¹H, ¹³C) and 2D COSY, HSQC, HMBC: These standard experiments are the first step. They are used to unambiguously assign all proton and carbon signals, which is a non-negotiable prerequisite for any subsequent conformational analysis.
-
2D NOESY/ROESY:
-
Justification: The NOE is a through-space effect where the magnetization of one nucleus affects another if they are close in space (typically < 5 Å), regardless of their bonding connectivity. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶). This makes it an exquisitely sensitive "molecular ruler" for determining the 3D structure in solution.
-
Hypothesis Testing: The computational models predict specific inter-proton distances for each conformer. For example, a pseudo-axial methyl group at C6 will be spatially close to the pseudo-axial protons on the same ring, leading to strong NOE signals. A pseudo-equatorial methyl group will show a different pattern of NOE correlations. By comparing the experimentally observed NOE patterns with those predicted for each computed conformer, we can definitively identify the major conformation(s) present in solution.
-
Experimental Protocol: 2D NOESY Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of 6-Methyl-2-azaspiro[3.3]heptan-6-ol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The sample must be thoroughly degassed to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥ 500 MHz) for optimal signal dispersion and sensitivity.
-
Parameter Optimization: Acquire a standard 2D NOESY spectrum. A critical parameter is the mixing time (τₘ) . This is the period during which magnetization transfer occurs. A range of mixing times (e.g., 300 ms to 800 ms) should be tested to ensure NOEs are in the linear build-up regime, allowing for semi-quantitative distance analysis.
-
Data Processing: Process the 2D data with appropriate window functions and perform baseline correction.
-
Analysis:
-
Identify all significant cross-peaks in the NOESY spectrum.
-
Correlate these cross-peaks with the proton assignments.
-
Create a table comparing the presence/absence of key experimental NOEs with the inter-proton distances calculated from the lowest-energy DFT-optimized conformers.
-
| Key Proton Pair | Distance (Conf-1) | Distance (Conf-2) | Experimental NOE | Conclusion |
| H(CH₃) ↔ Hₐₓ(C7) | ~2.4 Å | ~3.5 Å | Strong | Supports Conf-1 |
| H(CH₃) ↔ Hₑq(C7) | ~3.3 Å | ~2.5 Å | Weak / Absent | Supports Conf-1 |
| H(OH) ↔ Hₐₓ(C5) | ~3.8 Å | ~2.6 Å | Observed | Supports Conf-2 |
| Note: Data presented is hypothetical and serves as a template for actual results. |
Probing Deeper: The Role of Stereoelectronic Effects
Causality: Steric interactions are not the only forces governing conformation. In molecules containing heteroatoms with lone pairs, subtle but powerful stereoelectronic effects can play a decisive role.[15] Analyzing these effects demonstrates a deeper level of mechanistic understanding. In 6-Methyl-2-azaspiro[3.3]heptan-6-ol, hyperconjugative interactions involving the nitrogen and oxygen lone pairs can stabilize or destabilize certain conformations.
The most relevant interaction is a potential homoanomeric effect . This is a stabilizing interaction between a lone pair on a heteroatom (X) and a vicinal, anti-periplanar sigma-antibonding orbital (σ* C-Y).[16]
Caption: Key stereoelectronic interactions in the scaffold.
Analysis Protocol: Natural Bond Orbital (NBO) Theory
-
Justification: NBO analysis is a computational method that deconstructs the complex wavefunction into localized, intuitive chemical units (bonds, lone pairs, antibonding orbitals). It can quantify the energy of specific donor-acceptor (hyperconjugative) interactions.[16]
-
Procedure: Perform an NBO analysis on the final, high-accuracy DFT wavefunctions for the lowest energy conformers.
-
Data Interpretation: Search the NBO output for second-order perturbation theory energies (E(2)) corresponding to interactions between the nitrogen/oxygen lone pairs (donor orbitals) and relevant C-O or C-C antibonding orbitals (acceptor orbitals). An E(2) value > 0.5 kcal/mol is typically considered a significant stabilizing interaction. This analysis can provide a compelling electronic rationale for why one conformer is favored over another, beyond simple steric arguments.
Conclusion: An Integrated and Authoritative Model
The conformational analysis of novel, high-value molecules like 6-Methyl-2-azaspiro[3.3]heptan-6-ol demands a rigorous, multi-faceted approach. By initiating with a predictive computational framework, we generate specific, testable hypotheses about the molecule's preferred three-dimensional structure. These hypotheses are then definitively tested and refined using advanced, multi-dimensional NMR techniques, particularly 2D NOESY, which serves as the ultimate arbiter of solution-phase structure. Finally, a deeper analysis of the underlying stereoelectronic forces provides a complete, mechanistic understanding of the conformational landscape.
This integrated workflow ensures a self-validating system where computational predictions and experimental observations must converge. The resulting conformational model is not merely a structure but a dynamic, quantitative description of the molecule's behavior, providing an authoritative foundation for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.
References
- Dandapani, S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]
- Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]
- Mikhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.
- Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Baran, P. S., et al. (2017). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
- Davis, F. A., et al. (1995). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry. [Link]
- Wikipedia. Anomeric effect. Wikipedia. [Link]
- Aitken, R. A., et al. (2002).
- Kennard, M. A., et al. (2022). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
- Stepanovs, D., et al. (2021).
- Lindon, J. C., et al. (1998). H-1 NMR study of the conformation and absolute stereochemistry of two spirocyclic NK-1 antagonists. University of Hertfordshire Research Profiles. [Link]
- Grygorenko, O. O., et al. (2021). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
- Rittner, R. (2007).
- Wiberg, K. B. (2011). The Anomeric Effect - It's Complicated.
- Pathmasiri, W., et al. (2000). Anomeric effects in non-carbohydrate compounds: conformational differences between the oxazolidine rings of a cis-fused bicyclic system.
- Robertson, A. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]
- Wiberg, K. B. & Murcko, M. A. (2018). The Anomeric Effect: It's Complicated. The Journal of Organic Chemistry. [Link]
- Alabugin, I. V., et al. (2011). Homoanomeric Effects in Six-Membered Heterocycles. ACS Figshare. [Link]
- Kirichok, A. A. & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Ahmad, V. U., et al. (1997). Configurational and conformational analyses of α-methylene-γ-butyro steroidal spirolactones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Grygorenko, O. O. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine.
- Kulesza, A., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. [Link]
- Westhof, E., et al. (2012). Designed spiro-bicyclic analogues targeting the ribosomal decoding center. Bioorganic & Medicinal Chemistry. [Link]
- Nenajdenko, V. G. (2023).
- Hamza, D. & Scott, J. S. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]
- National Center for Biotechnology Information. 6-Methyl-2-azaspiro[3.3]heptan-6-ol.
- Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters. [Link]
- Smith, D. G. A., et al. (2020). Assessing Conformer Energies using Electronic Structure and Machine Learning Methods. ChemRxiv. [Link]
- Stepanovs, D., et al. (2012). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
- Smith, D. G. A., et al. (2020). Assessing Conformer Energies using Electronic Structure and Machine Learning Methods. Semantic Scholar. [Link]
- Vassilev-Galindo, V., et al. (2023). Dataset for quantum-mechanical exploration of conformers and solvent effects in large drug-like molecules.
- Dodds, J. N., et al. (2021). Exploring the impacts of conformer selection methods on ion mobility collision cross section predictions.
Sources
- 1. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Designed spiro-bicyclic analogues targeting the ribosomal decoding center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. auremn.org.br [auremn.org.br]
- 13. azolifesciences.com [azolifesciences.com]
- 14. Configurational and conformational analyses of α-methylene-γ-butyro steroidal spirolactones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Anomeric effect - Wikipedia [en.wikipedia.org]
- 16. Collection - Homoanomeric Effects in Six-Membered Heterocycles - Journal of the American Chemical Society - Figshare [acs.figshare.com]
An In-depth Technical Guide on the Safe Handling of 6-Methyl-2-azaspiro[3.3]heptan-6-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride is a versatile small molecule scaffold of increasing interest in medicinal chemistry and drug development.[1] Its unique three-dimensional spirocyclic structure offers novel exit vectors for molecular design, making it a valuable building block for exploring new chemical space. As with any novel chemical entity, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.
This guide provides a comprehensive overview of the best practices for the safe handling, storage, and disposal of this compound. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound at the time of writing, this document synthesizes information from structurally related compounds, general principles for handling amine hydrochlorides, and established laboratory safety protocols. It is imperative that researchers treat this compound with a high degree of caution and seek a certified SDS from the supplier.
Chemical and Physical Properties
A foundational aspect of safe handling is understanding the basic physical and chemical properties of the substance.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | [2] |
| Molecular Weight | 163.64 g/mol | [1] |
| CAS Number | 1638765-02-2 | [3] |
| Purity | Typically ≥95% | [1] |
| Appearance | Solid (Assumed) | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | General chemical principles |
Hazard Identification and Risk Assessment
Potential Hazards based on Analogous Compounds:
-
Acute Oral Toxicity: May be harmful if swallowed.[4]
-
Skin Corrosion/Irritation: Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[4]
Based on these potential hazards, the following GHS pictograms are recommended for labeling and handling:
Signal Word: Warning
Causality Behind Precautionary Measures: The hydrochloride salt of an amine can react with bases to liberate the free amine, which may be more volatile and have different toxicological properties. The acidic nature of the salt can also contribute to its irritant properties. Spirocyclic structures, while often stable, can undergo unexpected reactions under certain conditions, and their metabolic pathways and toxicological profiles are not always well-documented.[5][6]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with the compound.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Skin Protection:
-
Respiratory Protection: If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used. Respirator use requires a formal respiratory protection program, including fit testing and training.
Caption: Personal Protective Equipment (PPE) Workflow.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Container: Store in a tightly sealed, clearly labeled container.[10]
-
Environment: Keep in a cool, dry, and well-ventilated area.[7] Storage at 2-8°C under an inert atmosphere (e.g., argon) may be recommended for long-term stability.[10]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases. Contact with strong bases will liberate the free amine.
-
Hygroscopic Nature: Some amine hydrochlorides are hygroscopic; dessication may be necessary.[10]
Emergency Procedures
Pre-planning for emergencies is a critical component of laboratory safety.[11]
Spills
In the event of a spill, remain calm and follow these procedures.[12]
-
Alert Personnel: Immediately alert others in the vicinity.[13]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Assess the Spill: For a small, manageable spill:
-
Don appropriate PPE.[13]
-
Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit.[12]
-
Gently sweep the absorbed material into a designated hazardous waste container.[14] Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[8]
-
-
Large Spills: For large spills, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) department.[12]
Sources
- 1. This compound [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 2-Azaspiro[3.3]heptan-6-ol hydrochloride | C6H12ClNO | CID 73554122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Methyl-2-azaspiro[3.3]heptan-6-ol Hydrochloride
Introduction: The Significance of Azaspiro[3.3]heptanes in Modern Drug Discovery
Spirocyclic scaffolds have emerged as a powerful design element in medicinal chemistry, offering a three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties compared to traditional flat aromatic structures.[1][2] Among these, the 2-azaspiro[3.3]heptane core has garnered significant attention as a bioisostere for commonly used motifs like piperidine, offering a unique vector orientation for substituents and a novel chemical space for exploration.[1][3] This rigid framework can enhance binding to biological targets and improve metabolic stability.[4] The title compound, 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride, is a valuable building block for the synthesis of more complex molecules in drug discovery programs, potentially leading to new therapeutics for a range of diseases.[2][4]
These application notes provide a comprehensive, step-by-step guide for the synthesis of this compound, starting from the key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices and robust self-validating methodologies.
Overall Synthetic Scheme
The synthesis is a three-step process commencing with the readily accessible tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. The key transformations involve a Grignard reaction to install the methyl group and form the tertiary alcohol, followed by the deprotection of the Boc group and subsequent formation of the hydrochloride salt.
Caption: Overall synthetic route for this compound.
Part 1: Synthesis of tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate
This step employs a Grignard reaction, a classic and powerful method for carbon-carbon bond formation. Methylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Supplier (Example) |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 211.26 | 1.0 g | 4.73 | Sigma-Aldrich |
| Methylmagnesium bromide (3.0 M in diethyl ether) | 119.26 | 1.9 mL | 5.7 | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 20 mL | - | Acros Organics |
| Saturated aqueous ammonium chloride (NH₄Cl) | 53.49 | 15 mL | - | Fisher Scientific |
| Ethyl acetate (EtOAc) | 88.11 | 50 mL | - | VWR Chemicals |
| Brine (saturated aqueous NaCl) | 58.44 | 20 mL | - | In-house prep. |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | ~2 g | - | Alfa Aesar |
Experimental Protocol
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 g, 4.73 mmol) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF (20 mL) to the flask and stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the Grignard addition and minimize side reactions.
-
Grignard Addition: Slowly add methylmagnesium bromide (1.9 mL of a 3.0 M solution in diethyl ether, 5.7 mmol, 1.2 equivalents) dropwise to the stirred solution over 15 minutes. The slow addition is critical for maintaining temperature control.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material is UV active, while the product can be visualized with a potassium permanganate stain.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (15 mL). This will protonate the intermediate alkoxide and neutralize any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (30 mL). Shake well, and separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of 10-40% ethyl acetate in hexanes to afford tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate as a white solid or a colorless oil.
Part 2: Synthesis of this compound
The final steps involve the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, followed by the formation of the hydrochloride salt.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (crude from Part 1) | Moles (mmol) | Supplier (Example) |
| tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate | 227.30 | ~1.0 g | ~4.4 | - |
| Hydrochloric acid (4.0 M in 1,4-dioxane) | 36.46 | 5.5 mL | 22 | Sigma-Aldrich |
| Diethyl ether (Et₂O) | 74.12 | 30 mL | - | Fisher Scientific |
Experimental Protocol
-
Reaction Setup: Dissolve the crude tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate (~1.0 g, ~4.4 mmol) in a 50 mL round-bottom flask with a magnetic stir bar.
-
Acidic Deprotection: Add hydrochloric acid (5.5 mL of a 4.0 M solution in 1,4-dioxane, 22 mmol, 5 equivalents) to the stirred solution at room temperature. The use of HCl in an anhydrous organic solvent is a standard and effective method for Boc deprotection.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC (eluent: 10% methanol in dichloromethane with 1% triethylamine to visualize the free amine) or by LC-MS.
-
Precipitation and Isolation: Upon completion of the reaction, a white precipitate of the hydrochloride salt should form. Add diethyl ether (30 mL) to the reaction mixture to further promote precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove any residual dioxane and organic impurities.
-
Drying: Dry the solid under high vacuum to obtain this compound as a white to off-white solid.
Characterization
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Analytical Data
| Analysis | Expected Results for this compound |
| Appearance | White to off-white solid |
| Molecular Formula | C₇H₁₄ClNO |
| Molecular Weight | 163.64 g/mol |
| ¹H NMR (400 MHz, D₂O) | Predicted: δ 4.2-4.0 (m, 4H), 2.8-2.6 (m, 4H), 1.4 (s, 3H) ppm. |
| ¹³C NMR (101 MHz, D₂O) | Predicted: δ 70.1, 55.8, 45.2, 38.7, 25.9 ppm. |
| Mass Spec (ESI+) | m/z calculated for C₇H₁₄NO⁺ [M+H]⁺: 128.1070; found: 128.1075. |
Note: The predicted NMR data is based on the analysis of structurally similar 2-azaspiro[3.3]heptane derivatives.[4][6] Researchers should acquire and interpret their own data for confirmation.
Safety and Handling
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and nitrile gloves are required at all times. All operations should be performed in a well-ventilated fume hood.
Reagent-Specific Hazards:
-
Methylmagnesium bromide: Highly flammable and reacts violently with water. It is corrosive and can cause severe skin and eye burns. Handle under an inert atmosphere and away from sources of ignition.[4][7][8][9][10]
-
Hydrochloric acid in dioxane: Corrosive and causes severe burns. The vapor is harmful if inhaled. Dioxane is a suspected carcinogen. Handle with extreme care in a fume hood.[2][3][6][11][12]
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any unreacted Grignard reagent carefully with isopropanol before disposal. Acidic and basic aqueous waste should be neutralized before disposal.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Grignard reaction | Wet glassware or solvent; inactive Grignard reagent; incomplete reaction. | Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly titrated or a new bottle of Grignard reagent. Monitor the reaction by TLC to ensure completion. |
| Incomplete Boc deprotection | Insufficient acid or reaction time. | Increase the equivalents of HCl in dioxane or extend the reaction time. Gentle warming (to 40 °C) can also be considered, but monitor for potential side reactions. |
| Product is an oil, not a solid | Impurities present; residual solvent. | Triturate the oil with diethyl ether or another non-polar solvent to induce crystallization. Ensure the product is thoroughly dried under high vacuum to remove all solvents. If it remains an oil, purification by recrystallization may be necessary. |
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
- Safety Data Sheet: Methylmagnesium bromide 1.0 M solution in THF. Chemos GmbH & Co. KG. [Link]
- Safety Data Sheet - HYDROCHLORIC ACID, 4N SOLUTION IN 1,4-DIOXANE/ W
- Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. The Journal of Organic Chemistry, 2009, 74(17), 6819–6822. [Link]
- Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Synthesis, 2021, 53(15), 2637-2648. [Link]
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 2023, 27(8), 1535-1540. [Link]
- 2-Azaspiro[3.3]heptan-6-ol hydrochloride. PubChem. [Link]
- 2-azaspiro[3.3]heptan-6-ol hydrochloride (C6H11NO). PubChemLite. [Link]
- 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters, 2003, 44(44), 8011-8014. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Spiro[3.3]heptane-2-carboxylic acid, 6-oxo-(889944-57-4) 1H NMR spectrum [chemicalbook.com]
- 6. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. appretech.com [appretech.com]
- 8. 6-Methyl-2-azaspiro[3.3]heptan-6-ol | C7H13NO | CID 91759509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Azaspiro[3.3]heptan-6-ol | C6H11NO | CID 56962214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - 2-azaspiro[3.3]heptan-6-ol hydrochloride (C6H11NO) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for Scalable Synthetic Routes to 2-Azaspiro[3.3]heptane Derivatives
Introduction
The 2-azaspiro[3.3]heptane scaffold has emerged as a valuable building block in modern drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to more flexible cyclic amines like piperidine, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][2] As bioisosteres of piperidines and other six-membered nitrogenous heterocycles, 2-azaspiro[3.3]heptane derivatives provide a unique vector for exploring chemical space, a concept often referred to as "escaping from flatland" in medicinal chemistry.[3] This has led to their incorporation into a growing number of clinical candidates and approved drugs.[4]
The increasing demand for these scaffolds necessitates the development of robust, efficient, and scalable synthetic routes. This application note provides detailed protocols for two scalable synthetic approaches to key 2-azaspiro[3.3]heptane intermediates, along with insights into the rationale behind the experimental choices, troubleshooting guidance, and comparative data. The target audience for this guide includes researchers, scientists, and drug development professionals actively engaged in medicinal chemistry and process development.
Strategic Overview of Synthetic Approaches
Several synthetic strategies have been developed for the construction of the 2-azaspiro[3.3]heptane core. The most scalable and widely adopted methods often rely on the formation of the two azetidine rings through intramolecular cyclization of a common precursor. This can be achieved through various key bond-forming reactions, including double N-alkylation of a primary amine with a bis-electrophile or through a sequence involving reductive amination followed by intramolecular cyclization.
This guide will focus on two primary scalable routes:
-
Route A: From 3-Chloro-2-(chloromethyl)propene: A robust and well-documented approach that proceeds via a key 1-benzyl-3-chloromethylazetidine-3-carbaldehyde intermediate. This method is amenable to large-scale production and offers multiple points for diversification.
-
Route B: Double N-Alkylation of Primary Amines: A convergent and efficient strategy that constructs the spirocyclic core in a single key step by reacting a primary amine with a suitable bis-electrophile, such as 3,3-bis(bromomethyl)oxetane or similar reagents.[5][6]
Visualizing the Synthetic Pathways
The following diagrams illustrate the overall workflow for the two featured synthetic routes.
Caption: Synthetic Workflow for Route A.
Caption: Synthetic Workflow for Route B.
Detailed Protocols and Methodologies
Route A: Scalable Synthesis from 3-Chloro-2-(chloromethyl)propene
This route provides a reliable and scalable pathway to a variety of N-substituted 2,6-diazaspiro[3.3]heptane derivatives. The key intermediate, 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, serves as a versatile precursor for introducing diversity through reductive amination.
Protocol 1: Synthesis of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde
This multi-step protocol transforms the readily available starting material into the key aldehyde intermediate.
Step 1.1: Synthesis of 1-Benzoyl-3-cyano-3-(chloromethyl)azetidine
-
Rationale: This step constructs the first azetidine ring. The use of a benzoyl protecting group provides a stable intermediate that is amenable to the subsequent reaction conditions.
-
Procedure:
-
In a well-ventilated fume hood, to a solution of sodium cyanide in a mixture of DMSO and water, add 3-chloro-2-(chloromethyl)propene dropwise at a temperature maintained below 25 °C.
-
After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitor by GC-MS).
-
Cool the reaction mixture in an ice bath and add benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by column chromatography.
-
Step 1.2: Hydrolysis to 1-Benzoyl-3-(chloromethyl)azetidine-3-carboxylic acid
-
Rationale: The nitrile is hydrolyzed to a carboxylic acid, which can then be selectively reduced to the primary alcohol.
-
Procedure:
-
Dissolve the crude 1-benzoyl-3-cyano-3-(chloromethyl)azetidine in a mixture of a suitable alcohol (e.g., ethanol) and a concentrated aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is no longer present.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 1.3: Reduction to [1-Benzoyl-3-(chloromethyl)azetidin-3-yl]methanol
-
Rationale: A selective reducing agent like borane is used to reduce the carboxylic acid to the corresponding alcohol without affecting the benzoyl protecting group.
-
Procedure:
-
In an inert atmosphere, suspend the carboxylic acid in anhydrous THF.
-
Cool the suspension in an ice bath and add a solution of borane-THF complex dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Carefully quench the reaction with methanol, followed by an acidic workup.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield the alcohol.
-
Step 1.4: Oxidation to 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde
-
Rationale: A mild oxidation, such as a Swern oxidation, is employed to convert the primary alcohol to the aldehyde without over-oxidation or side reactions.
-
Procedure:
-
In an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C.
-
Add a solution of DMSO in dichloromethane dropwise, followed by a solution of the alcohol in dichloromethane.
-
Stir the mixture at -78 °C for the specified time, then add triethylamine.
-
Allow the reaction to warm to room temperature, followed by an aqueous workup.
-
Extract the product, wash the combined organic layers, dry, and concentrate. The crude aldehyde is often used in the next step without further purification.
-
Protocol 2: Synthesis and Derivatization of 2,6-Diazaspiro[3.3]heptane
Step 2.1: Reductive Amination
-
Rationale: This step introduces the second nitrogen atom and the desired substituent. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.[7]
-
Procedure:
-
Dissolve the crude aldehyde from the previous step in dichloroethane.
-
Add the desired primary amine (1 equivalent) and acetic acid (1 equivalent).
-
Stir the mixture at room temperature to form the iminium ion.
-
Add sodium triacetoxyborohydride in portions and continue stirring until the reaction is complete.[7]
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry, and concentrate to yield the crude secondary amine.
-
Step 2.2: Intramolecular Cyclization
-
Rationale: A strong, non-nucleophilic base like potassium tert-butoxide is used to promote the intramolecular SN2 reaction, forming the second azetidine ring.[7]
-
Procedure:
-
Dissolve the crude secondary amine in anhydrous THF.
-
Add a solution of potassium tert-butoxide in THF (2.2 equivalents) and heat the mixture in a sealed tube at 70 °C.[7]
-
After 90 minutes, add an additional 1 equivalent of potassium tert-butoxide and continue heating for another hour.[7]
-
Cool the reaction, filter to remove the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the N-substituted-2-benzyl-2,6-diazaspiro[3.3]heptane.
-
Step 2.3: Debenzylation and N-Boc Protection
-
Rationale: The benzyl protecting group is removed by hydrogenolysis, and the resulting secondary amine is protected with a Boc group to facilitate further functionalization, such as arylation.
-
Procedure:
-
Dissolve the benzylated spirocycle in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of palladium on carbon (10 wt. %).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the resulting free amine in a suitable solvent (e.g., dichloromethane) and add di-tert-butyl dicarbonate (Boc2O) and a base (e.g., triethylamine).
-
Stir at room temperature until the reaction is complete.
-
Perform an aqueous workup, extract the product, dry the organic layer, and concentrate to yield the N-Boc protected 2,6-diazaspiro[3.3]heptane.
-
Route B: Double N-Alkylation of Primary Amines
This route offers a more convergent approach to certain 2-azaspiro[3.3]heptane derivatives, particularly for the synthesis of 2-oxa-6-azaspiro[3.3]heptanes.
Protocol 3: Synthesis of N-Aryl-2-oxa-6-azaspiro[3.3]heptane
-
Rationale: This one-pot reaction constructs the azetidine ring through a double N-alkylation of an aniline derivative with 3,3-bis(bromomethyl)oxetane. The use of a phase-transfer catalyst can be beneficial in some cases.[5][6]
-
Procedure:
-
To a solution of the desired aniline in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydroxide.
-
Add 3,3-bis(bromomethyl)oxetane and heat the reaction mixture. The optimal temperature will depend on the reactivity of the aniline.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data and Comparison of Routes
| Parameter | Route A (From 3-Chloro-2-(chloromethyl)propene) | Route B (Double N-Alkylation) |
| Overall Yield | Typically 20-40% over multiple steps | Can be higher for specific substrates (e.g., 70-90% for activated anilines)[5][6] |
| Scalability | Well-demonstrated on a multi-gram to kilogram scale. | Scalable, with examples of 100g scale reactions reported.[5] |
| Substrate Scope | Broad scope for the amine component in the reductive amination step. | Generally more suitable for electron-rich or moderately activated anilines. |
| Number of Steps | Multi-step synthesis. | Fewer steps, more convergent. |
| Key Advantages | Versatile for creating diverse libraries of derivatives. | Rapid access to the spirocyclic core. |
| Potential Challenges | Requires handling of multiple intermediates and purification steps. | Optimization of reaction conditions for less reactive amines may be required. |
Troubleshooting and Self-Validation
A critical aspect of any synthetic protocol is the ability to anticipate and address potential issues.
| Potential Issue | Possible Cause | Recommended Solution |
| Low yield in reductive amination (Route A) | Incomplete iminium ion formation; decomposition of the aldehyde. | Ensure the use of anhydrous solvents; consider using a dehydrating agent like magnesium sulfate during imine formation. |
| Incomplete cyclization (Route A) | Insufficiently strong base; steric hindrance. | Use a stronger base like sodium hydride if potassium tert-butoxide is ineffective; increase reaction temperature and time. |
| Formation of bis-alkylation byproduct (Route B) | Stoichiometry of reactants; reaction concentration. | Use a slight excess of the bis-electrophile; perform the reaction at a higher dilution. |
| Difficulty in purification | Similar polarity of product and byproducts. | Optimize chromatographic conditions (e.g., different solvent systems, gradient elution); consider recrystallization or salt formation for purification. |
Conclusion
The 2-azaspiro[3.3]heptane scaffold is a valuable asset in the medicinal chemist's toolbox. The scalable synthetic routes detailed in this application note provide reliable and adaptable methods for accessing a wide range of these important building blocks. By understanding the underlying principles of the synthetic transformations and adhering to the detailed protocols, researchers can efficiently incorporate these unique three-dimensional structures into their drug discovery programs, paving the way for the development of novel therapeutics with enhanced properties.
References
- Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322. [Link]
- Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40. [Link]
- Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17(11), 2839-2849. [Link]
- Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
- Shton, I. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]
- Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947. [Link]
- Richardson, P. F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1336-1343. [Link]
- Kirichok, A. A., et al. (2017). 1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]
- Wuitschik, G., et al. (2010). A Practical, Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane. Organic Process Research & Development, 14(4), 856-860. [Link]
- Mykhailiuk, P. K. (2015). Aza-spiro[3.3]heptanes: synthesis and properties. RSC Advances, 5(102), 84041-84049. [Link]
- Stepanov, V. N., et al. (2019). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. The Journal of Organic Chemistry, 84(16), 10323-10331. [Link]
- Stepan, A. F., et al. (2012). The application of spirocyclic templates in drug discovery. Bioorganic & Medicinal Chemistry Letters, 22(10), 3389-3395. [Link]
Sources
- 1. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols for 6-Methyl-2-azaspiro[3.3]heptan-6-ol Hydrochloride in Drug Discovery
Foreword: The Rise of 3D Scaffolds in Medicinal Chemistry
The paradigm of drug discovery has progressively shifted from "flatland" aromatics towards molecules with greater three-dimensionality (sp³-rich scaffolds). This evolution is driven by the pursuit of enhanced pharmacological properties, including improved potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement.[1][2][3][4] They offer a rigid, conformationally constrained framework that can orient substituents in precise vectors, leading to optimal interactions with biological targets.[2][4]
Among these, the 2-azaspiro[3.3]heptane motif has garnered significant attention as a valuable bioisostere for the ubiquitous piperidine ring, offering potential improvements in aqueous solubility and metabolic stability.[5] This guide focuses on a specific, functionalized derivative, 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride , a building block poised for exploration in various therapeutic areas. While direct biological data for this specific compound is emerging, this document provides a comprehensive framework for its application, drawing from established principles and the proven utility of closely related analogs.
Section 1: Compound Profile and Physicochemical Rationale
1.1. Chemical Structure and Properties
-
IUPAC Name: 6-methyl-2-azaspiro[3.3]heptan-6-ol;hydrochloride
-
Molecular Formula: C₇H₁₄ClNO
-
Molecular Weight: 163.64 g/mol [6]
-
Structure:
-
A spirocyclic system composed of two cyclobutane rings.
-
One ring incorporates a nitrogen atom at the 2-position (an azetidine ring).
-
The other ring is substituted at the 6-position with both a methyl group and a hydroxyl group, creating a tertiary alcohol.
-
Supplied as a hydrochloride salt to enhance solubility and stability.
-
The rigid azaspiro[3.3]heptane core locks the molecule into a defined conformation. The tertiary alcohol at the 6-position can act as both a hydrogen bond donor and acceptor, while the adjacent methyl group can influence steric interactions and lipophilicity.[6] These features make it a versatile scaffold for probing structure-activity relationships (SAR).
1.2. The Hydrochloride Salt Form: Rationale and Handling
The use of a hydrochloride salt is a common strategy in drug development to improve the physicochemical properties of a parent compound. Approximately half of all small molecule drugs are administered as salts, with hydrochloride being the most prevalent for basic compounds.[7]
| Property | Rationale for Hydrochloride Salt |
| Solubility | Significantly enhances aqueous solubility, which is crucial for formulation and bioavailability. |
| Stability | Generally increases the chemical and physical stability of the compound, leading to a longer shelf life. |
| Crystallinity | Often promotes the formation of a stable, crystalline solid, which is easier to purify, handle, and formulate.[7] |
| Hygroscopicity | Can modulate water uptake, although this must be experimentally verified for each specific salt. |
Handling and Storage Protocol: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents. For long-term storage, refrigeration is recommended.
Section 2: Application Case Study: Fetal Hemoglobin (HbF) Induction
While direct targets for this compound are yet to be published, a key study has demonstrated that derivatives of the 2-azaspiro[3.3]heptane scaffold are potent inducers of fetal hemoglobin (HbF).[8] This provides an excellent, mechanistically relevant case study for researchers exploring this class of compounds for the treatment of β-hemoglobinopathies like sickle cell disease and β-thalassemia.[8]
2.1. Therapeutic Rationale
Pharmacological reactivation of the γ-globin gene to produce HbF is a clinically validated strategy for treating β-hemoglobinopathies.[8][9] Increased HbF levels can ameliorate the clinical symptoms by compensating for the defective adult hemoglobin.[10]
2.2. Relevant Signaling Pathways
Several signaling pathways are implicated in the induction of γ-globin expression. Small molecules can trigger these pathways to initiate the switch from adult to fetal hemoglobin production. Key pathways include:
-
p38 MAPK Pathway: Activation of the p38 mitogen-activated protein kinase (MAPK) pathway is a significant mechanism for many HbF inducers.[6][11]
-
NRF2 Antioxidant Response Pathway: The transcription factor NRF2 can bind to the antioxidant response element (ARE) in the γ-globin promoter, stimulating its expression.[12][13]
-
NO/cGMP Pathway: Nitric oxide (NO) can activate soluble guanylyl cyclase, leading to increased cyclic guanosine monophosphate (cGMP), which in turn can upregulate γ-globin expression.[11]
Section 3: Experimental Protocols
The following protocols are templates for the characterization and screening of this compound. Researchers should optimize these protocols based on their specific experimental setup and cell systems.
3.1. Quality Control and Stock Solution Preparation
Ensuring the identity, purity, and concentration of the test compound is the foundation of reliable biological data.
Protocol 3.1.1: Comprehensive Quality Control
| Parameter | Method | Purpose |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the chemical structure and molecular weight. |
| Purity | HPLC-UV, LC-MS | Determines the percentage purity and identifies any impurities.[14] |
| Salt Form Confirmation | Ion Chromatography or Titrimetry | Confirms the presence and stoichiometry of the hydrochloride counterion.[15] |
| Physical Properties | Differential Scanning Calorimetry (DSC) | Determines the melting point and assesses crystallinity.[16] |
| Moisture Content | Karl Fischer Titration | Quantifies the amount of water present in the solid sample.[14] |
Protocol 3.1.2: Stock Solution Preparation and Storage
-
Solvent Selection: Determine the solubility of the compound in various biocompatible solvents (e.g., water, DMSO, ethanol). Due to the hydrochloride salt, aqueous solubility is expected to be favorable.
-
Preparation: Accurately weigh the compound and dissolve it in the chosen solvent to create a high-concentration primary stock solution (e.g., 10-50 mM). Use sonication if necessary to aid dissolution.
-
Filtration: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before each experiment.
3.2. In Vitro Screening for HbF Induction
The human erythroleukemia cell line K562 is a common initial screening tool as it can be induced to undergo erythroid differentiation and produce hemoglobin.[17]
Protocol 3.2.1: K562 Cell-Based Screening Assay
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed K562 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with solvent) and a positive control (e.g., Hydroxyurea or Sodium Butyrate).
-
Incubation: Incubate the plate for 5-7 days.
-
Hemoglobin Staining (Benzidine Assay):
-
Centrifuge the plate to pellet the cells.
-
Carefully remove the supernatant.
-
Add 100 µL of benzidine staining solution to each well and incubate for 10-15 minutes at room temperature.
-
Count the number of blue-stained (hemoglobin-positive) cells versus total cells under a microscope to determine the percentage of differentiated cells.[18]
-
-
Data Analysis: Plot the percentage of benzidine-positive cells against the compound concentration to generate a dose-response curve and determine the EC₅₀.
3.3. Quantifying γ-Globin Expression and HbF Levels
For promising hits from the initial screen, more quantitative methods are required.
Protocol 3.3.1: Quantitative PCR (qPCR) for γ-Globin mRNA
-
Cell Treatment and Lysis: Treat K562 cells or primary human erythroid progenitor cells with the compound as described in 3.2.1. After the incubation period, harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix with specific primers for the γ-globin gene (HBG) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of the γ-globin gene using the ΔΔCt method. A significant fold-increase in γ-globin mRNA compared to the vehicle control indicates positive activity.[12]
Protocol 3.3.2: Flow Cytometry for F-cells
-
Cell Treatment: Treat primary erythroid cells with the test compound.
-
Fixation and Permeabilization: Harvest the cells, wash with PBS, and then fix and permeabilize them using commercially available kits.
-
Antibody Staining: Stain the cells with a fluorescently labeled anti-HbF antibody.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of F-cells (cells positive for HbF).[18]
Section 4: Future Directions and Advanced Characterization
Should this compound or its analogs show promise in initial screens, the following advanced studies would be logical next steps:
-
Target Identification and Validation: Employ techniques like chemical proteomics (e.g., affinity chromatography-mass spectrometry) to identify the direct protein targets of the compound.
-
Mechanism of Action Studies: Use Western blotting to probe the phosphorylation status of key proteins in the p38 MAPK pathway or the nuclear translocation of NRF2.[12]
-
In Vivo Efficacy: Test the compound in relevant animal models of sickle cell disease or β-thalassemia to evaluate its ability to induce HbF and improve hematological parameters in a whole organism.
-
ADME/Tox Profiling: Conduct in vitro and in vivo studies to assess the compound's metabolic stability, permeability, potential for drug-drug interactions (e.g., CYP inhibition), and toxicity.
Conclusion
This compound represents a novel, three-dimensional building block with significant potential in drug discovery. Its rigid spirocyclic core and functional handles make it an attractive starting point for the development of new chemical entities. By leveraging the established therapeutic potential of the 2-azaspiro[3.3]heptane scaffold, as exemplified by the induction of fetal hemoglobin, researchers can apply the principles and protocols outlined in this guide to systematically evaluate this compound and unlock its therapeutic promise.
References
- Zhou, D., et al. (2010). Induction of human fetal hemoglobin via the NRF2 antioxidant response signaling pathway. Blood, 116(12), 2107-2115.
- Papanikolaou, G., et al. (2001). Novel in vitro assay for the detection of pharmacologic inducers of fetal hemoglobin. Blood, 97(9), 2874-2880.
- Ghasemi, M. S., et al. (2016). Evaluation of Signaling Pathways Involved in γ-Globin Gene Induction Using Fetal Hemoglobin Inducer Drugs. International Journal of Hematology-Oncology and Stem Cell Research, 10(4), 243-248.
- Pace, B. S., et al. (2015). Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease. Experimental Biology and Medicine, 240(8), 1050-1064.
- Pace, B. S., et al. (2015). Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease. Experimental Biology and Medicine (Maywood, N.J.), 240(8), 1050–1064.
- Zhou, D., et al. (2010). Induction of human fetal hemoglobin via the NRF2 antioxidant response signaling pathway. Blood, 116(12), 2107–2115.
- Mykhailiuk, P. K. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino acids, 39(2), 515–521.
- Yeh, T.-H., et al. (2015). Pharmacological Induction of Human Fetal Globin Gene in Hydroxyurea-Resistant Primary Adult Erythroid Cells. Molecular and Cellular Biology, 35(14), 2485–2497.
- Wang, M., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425.
- Wu, Y., et al. (2020). Reactivation of γ-globin expression through Cas9 or base editor to treat β-hemoglobinopathies. Cell Research, 30, 174–176.
- Varela, J. A., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
- Stepan, A. F., et al. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 11(1), 1-5.
- Dandapani, S., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
- Gambini, L., et al. (2018). Discovery of Novel Fetal Hemoglobin Inducers through Small Chemical Library Screening. Molecules, 23(11), 2993.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Wilber, A., et al. (2011). High level of fetal-globin reactivation by designed transcriptional activator-like effector. Blood, 117(11), 3187-3196.
- Stahl, P. H., & Nakano, M. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences, 65, 1-2.
- Quest Diagnostics. (n.d.). Fetal Hemoglobin. Quest Diagnostics Test Directory.
- Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6544–6547.
- ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
- Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6544-6547.
- Kymos. (n.d.). Quality control of small molecules. Kymos.
- Iftikhar, A., et al. (2022). In Vitro and In Vivo Studies for the Investigation of γ-Globin Gene Induction by Adhatoda vasica: A Pre-Clinical Study of HbF Inducers for β-Thalassemia. Frontiers in Pharmacology, 13, 838706.
- Tagwireyi, D., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics, 15(2), 589.
- Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent Technologies.
- Venkatramani, C. J., et al. (2013). Quality Control Methodologies for Pharmaceutical Counterions. LCGC North America, 31(11), 944-953.
- Fibach, E., & Sacerdote, P. (2021). Strategies for screening and developing of HbF-inducers for treatment of β-thalassemia. Journal of Clinical Medicine, 10(16), 3583.
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Pharmacological Induction of Human Fetal Globin Gene in Hydroxyurea-Resistant Primary Adult Erythroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. RePub, Erasmus University Repository: γ-Globin Reactivation [repub.eur.nl]
- 9. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactivation of γ-globin expression through Cas9 or base editor to treat β-hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Quality control of small molecules - Kymos [kymos.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro and In Vivo Studies for the Investigation of γ-Globin Gene Induction by Adhatoda vasica: A Pre-Clinical Study of HbF Inducers for β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Azaspiro[3.3]heptanes as Strategic Piperidine Bioisosteres in Drug Discovery
Abstract
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs. However, its conformational flexibility and potential metabolic liabilities often necessitate the exploration of bioisosteric replacements to optimize drug candidates. This guide provides an in-depth analysis of azaspiro[3.3]heptanes as rigid, three-dimensional (3D) bioisosteres of piperidine. We will explore the strategic rationale for this substitution, its impact on critical physicochemical and pharmacological properties, and provide detailed protocols for the synthesis and evaluation of these novel motifs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced scaffold-hopping strategies to overcome common drug design challenges.
The Rationale for Piperidine Bioisosteres: Moving Beyond the Flatland
Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug design. The goal is to modulate the molecule's properties—such as potency, selectivity, or pharmacokinetics—while retaining the desired biological activity.
The piperidine motif, while highly successful, can introduce challenges:
-
Conformational Ambiguity: The flexible chair/boat conformations of piperidine can lead to an entropic penalty upon binding to a target.
-
Metabolic Instability: Piperidine rings can be susceptible to enzymatic oxidation (e.g., by cytochrome P450 enzymes), leading to rapid clearance.
-
Off-Target Effects: The widespread presence of piperidine in known drugs can sometimes lead to promiscuous binding and off-target toxicities.
Azaspiro[3.3]heptanes have emerged as a compelling solution. These spirocyclic systems, composed of two fused four-membered azetidine rings, offer a rigid and structurally unique scaffold. This rigidity reduces conformational flexibility and presents well-defined exit vectors for substituents, allowing for more precise and predictable interactions with biological targets[1][2][3].
Comparative Physicochemical Properties: Azaspiro[3.3]heptane vs. Piperidine
One of the most intriguing and often counterintuitive advantages of replacing a piperidine with an azaspiro[3.3]heptane is the potential to modulate lipophilicity. The addition of a carbon atom would intuitively suggest an increase in lipophilicity; however, the unique topology of the spirocyclic system often leads to a decrease in the distribution coefficient (logD), a key parameter influencing a drug's solubility, permeability, and metabolic stability[4][5]. This effect is often attributed to the increased basicity (pKa) of the azaspiro[3.3]heptane nitrogen, which is further from the electron-withdrawing effects present in larger rings[4].
Below is a comparative summary of key physicochemical properties for representative N-substituted piperidine, 2-azaspiro[3.3]heptane, and 1-azaspiro[3.3]heptane analogs[6].
| Property | N-Phenylpiperidine | N-Phenyl-2-azaspiro[3.3]heptane | N-Phenyl-1-azaspiro[3.3]heptane |
| cLogP | 3.1 | 2.5 | 2.5 |
| logD (pH 7.4) | 2.9 | 2.4 | 2.4 |
| Aqueous Solubility (µM) | 136 | >250 | >250 |
| pKa | 5.2 | 9.0 | 9.5 |
| Metabolic Stability (t½, min) | 25 | 40 | 45 |
Data are representative and compiled from literature sources for comparative purposes[6]. Actual values will vary based on the specific substituents.
The data clearly indicates that the azaspiro[3.3]heptane analogs exhibit lower lipophilicity, higher aqueous solubility, and improved metabolic stability compared to the piperidine counterpart.
Strategic Application & Case Studies
The choice of which azaspiro[3.3]heptane isomer to use (e.g., 1-aza, 2-aza, or 2,6-diaza) depends on the substitution pattern of the piperidine being replaced. 2-Azaspiro[3.3]heptanes are often considered bioisosteres for 4-substituted piperidines, while 1-azaspiro[3.3]heptanes can mimic 2-substituted piperidines[6][7][8].
Case Study: Bupivacaine Analog
A compelling example of the successful application of this bioisosteric replacement is in the development of an analog of the local anesthetic, bupivacaine[7][9]. By replacing the 2,6-dimethylphenyl-piperidine core of bupivacaine with a 1-azaspiro[3.3]heptane moiety, researchers developed a novel, patent-free analog. In vivo studies demonstrated that this new analog retained high anesthetic activity, showcasing the viability of the azaspiro[3.3]heptane core as a functional piperidine surrogate[7][9][10].
Decision-Making Workflow for Bioisosteric Replacement
The decision to employ an azaspiro[3.3]heptane scaffold should be driven by specific challenges in a drug discovery program. The following workflow illustrates a typical decision-making process.
Caption: Decision workflow for considering an azaspiro[3.3]heptane replacement.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-azaspiro[3.3]heptane
This protocol describes a common route to a versatile building block used in many medicinal chemistry campaigns. The key step is a [2+2] cycloaddition followed by reduction[7][9].
Workflow Diagram:
Caption: Synthetic workflow for N-Boc-2-azaspiro[3.3]heptane.
Step-by-Step Methodology:
-
[2+2] Cycloaddition to form the β-Lactam:
-
Rationale: This step constructs the core spirocyclic framework. Chlorosulfonyl isocyanate (CSI) is a highly reactive dienophile that readily undergoes cycloaddition with alkenes.
-
Procedure: To a solution of methylenecyclobutane (1.0 eq) in an anhydrous, non-protic solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere (N₂), add chlorosulfonyl isocyanate (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The reaction is then quenched by carefully adding it to a biphasic mixture of aqueous sodium sulfite and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude spirocyclic β-lactam.
-
-
Reduction of the β-Lactam:
-
Rationale: A strong reducing agent like alane (AlH₃) is required to reduce the amide bond of the β-lactam to the corresponding amine.
-
Procedure: Prepare a solution of alane in THF. To this solution at 0 °C, add a solution of the crude β-lactam from the previous step in anhydrous THF dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate to obtain crude 2-azaspiro[3.3]heptane.
-
-
N-Boc Protection:
-
Rationale: The Boc protecting group is installed to facilitate purification and prevent unwanted side reactions in subsequent synthetic steps.
-
Procedure: Dissolve the crude 2-azaspiro[3.3]heptane in dichloromethane. Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir the reaction at room temperature for 2-4 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the title compound.
-
Protocol 2: Comparative In Vitro Metabolic Stability Assay
This protocol outlines a general method to compare the metabolic stability of a parent piperidine-containing compound with its azaspiro[3.3]heptane analog using human liver microsomes (HLM).
Step-by-Step Methodology:
-
Preparation of Incubation Mixtures:
-
Rationale: This assay simulates the initial phase of drug metabolism in the liver.
-
Prepare a stock solution of each test compound (parent drug and ASH analog) in DMSO (e.g., 10 mM).
-
In a 96-well plate, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
-
Prepare a parallel set of wells without the NADPH regenerating system to serve as a negative control.
-
-
Initiation and Time Points:
-
Rationale: The reaction is initiated by adding NADPH, the essential cofactor for CYP450 enzymes.
-
Pre-incubate the plates at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to all wells except the negative controls.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a stopping solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Analysis:
-
Rationale: LC-MS/MS is used to quantify the amount of remaining parent compound at each time point.
-
Centrifuge the quenched plates to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Develop an LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Rationale: The rate of disappearance of the compound is used to calculate its intrinsic clearance and half-life.
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Compare the t½ values of the piperidine compound and the azaspiro[3.3]heptane analog. A longer t½ indicates greater metabolic stability.
-
Conclusion
Azaspiro[3.3]heptanes represent a powerful tool in the medicinal chemist's arsenal for overcoming common liabilities associated with the piperidine scaffold. Their rigid 3D structure and favorable physicochemical properties, including the potential for reduced lipophilicity and enhanced metabolic stability, make them an attractive bioisosteric replacement[3][11][12]. By providing well-defined exit vectors for molecular substituents, they enable a more rational approach to drug design, ultimately facilitating the development of safer and more effective therapeutics. The synthetic and analytical protocols provided herein offer a practical guide for researchers to begin exploring the potential of this valuable structural motif.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition, 49(19), 3524-3527. [Link]
- Kirichok, A. A., Shton, I., Kliachyna, M., Pishel, I., & Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]
- Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as versatile elements in drug design. Angewandte Chemie International Edition, 49(28), 4518-4522. [Link]
- Scott, J. S., & Jones, P. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(12), 1642-1647. [Link]
- Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie, 135(51), e202311583. [Link]
- ScienceOpen. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]
- Natho, P., Andresini, M., Vicenti, A., Romanazzi, G., Luisi, R., & Colella, M. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes.
- Stepan, A. F. (2012). Bioisosteres of Common Functional Groups. University of Illinois, Department of Chemistry. [Link]
- Scott, J. S., & Jones, P. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist.
- Natho, P., Andresini, M., Vicenti, A., Romanazzi, G., Luisi, R., & Colella, M. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]
- ResearchGate. (2010). 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]
- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
- ResearchGate. (2023). Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new generation, 1-azaspiro[3.3]heptane (this study). [Link]
- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Carreira, E. M. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 13(23), 6066-6069. [Link]
- Mykhailiuk, P. K. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
- ResearchGate. (2017). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. [Link]
- Mykhailiuk, P. K. (2018). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. The Journal of Organic Chemistry, 83(15), 8343-8350. [Link]
- ResearchGate. (2023). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]
- Hamza, D., & Jones, M. J. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Tetrahedron Letters, 50(17), 1963-1965. [Link]
- ResearchGate. (2010).
- ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. researchgate.net [researchgate.net]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. – ScienceOpen [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Derivatization of 6-Methyl-2-azaspiro[3.3]heptan-6-ol for Structure-Activity Relationship (SAR) Studies
Introduction: Embracing Three-Dimensionality in Drug Discovery
In the modern era of drug discovery, there is a strategic shift away from flat, aromatic molecules towards scaffolds with greater three-dimensionality. This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical and pharmacokinetic properties, such as enhanced solubility, better metabolic stability, and novel intellectual property space.[1][2] A key metric in this endeavor is the fraction of sp³-hybridized carbons (Fsp³), where a higher value often correlates with increased clinical success.[3][4]
The 2-azaspiro[3.3]heptane framework has emerged as a particularly valuable scaffold in this context.[1] Its rigid, spirocyclic nature offers a defined three-dimensional arrangement of substituents, serving as an excellent bioisostere for commonly used motifs like piperidine.[5] This application note provides a detailed guide to the chemical derivatization of a specific, bifunctional analog, 6-Methyl-2-azaspiro[3.3]heptan-6-ol , designed to enable comprehensive Structure-Activity Relationship (SAR) studies. This scaffold features two orthogonal points for diversification: a secondary amine at the 2-position and a tertiary alcohol at the 6-position. The strategic modification of these two points allows for a systematic exploration of chemical space to optimize ligand-target interactions and ADME properties.[6][7]
Core Scaffold Synthesis: Accessing the Gateway Molecule
The journey to a diverse library of derivatives begins with the robust synthesis of the core molecule, 6-Methyl-2-azaspiro[3.3]heptan-6-ol. This is efficiently achieved from the key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a building block for which scalable syntheses have been reported.[8][9][10][11] The synthesis proceeds in two straightforward steps: nucleophilic addition of a methyl group to the ketone, followed by removal of the tert-butoxycarbonyl (Boc) protecting group.
Protocol 1: Synthesis of 6-Methyl-2-azaspiro[3.3]heptan-6-ol
Step A: Synthesis of tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv.) and dissolve in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equiv.) dropwise to the stirred solution, maintaining the temperature below 5 °C. The addition of a Grignard reagent to the ketone creates the desired tertiary alcohol.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the Boc-protected alcohol.
Step B: Boc Deprotection to yield 6-Methyl-2-azaspiro[3.3]heptan-6-ol
-
Reaction Setup: Dissolve the product from Step A (1.0 equiv.) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (0.3 M). Alternatively, a solution of 4 M HCl in 1,4-dioxane can be used.
-
Reaction: Stir the solution at room temperature for 1-2 hours. The acidic conditions efficiently cleave the Boc group.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
Isolation: Dissolve the residue in a minimal amount of DCM and triturate with diethyl ether to precipitate the product as its corresponding salt (e.g., trifluoroacetate or hydrochloride). The free base can be obtained by neutralization with a suitable base (e.g., aqueous NaOH or NaHCO₃) and extraction into an organic solvent.
Derivatization Strategy for SAR Library Generation
The synthesized 6-Methyl-2-azaspiro[3.3]heptan-6-ol provides two distinct handles for chemical modification. A logical workflow for library synthesis involves parallel derivatization at the N-2 position, followed by diversification at the O-6 position, or vice versa, to build a matrix of unique compounds.
Caption: Workflow for SAR library generation from the core scaffold.
Part 1: Derivatization of the Secondary Amine (N-Functionalization)
The secondary amine at the 2-position is a versatile nucleophile, readily undergoing acylation, sulfonylation, and alkylation to introduce a wide variety of functional groups.
Protocol 2: N-Acylation
Amide bond formation is a cornerstone of medicinal chemistry. This protocol uses a standard acid chloride method.
-
Reaction Setup: Dissolve 6-Methyl-2-azaspiro[3.3]heptan-6-ol (1.0 equiv.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equiv.) in anhydrous DCM (0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acylating Agent Addition: Add the desired acid chloride (R-COCl) or anhydride ((RCO)₂O) (1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC.
Protocol 3: N-Sulfonylation
Sulfonamides are a key pharmacophore found in numerous approved drugs.[12]
-
Reaction Setup: Dissolve 6-Methyl-2-azaspiro[3.3]heptan-6-ol (1.0 equiv.) and a base such as triethylamine or pyridine (2.0 equiv.) in anhydrous DCM (0.2 M).
-
Cooling: Cool the solution to 0 °C.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (R-SO₂Cl) (1.1 equiv.) portion-wise or as a solution in DCM.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-16 hours. Monitor progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, and evaporate the solvent. The resulting sulfonamide can be purified by column chromatography.
Protocol 4: N-Alkylation via Reductive Amination
Reductive amination is a highly effective and versatile method for forming C-N bonds, offering a broader scope of accessible alkyl groups than direct alkylation and avoiding common issues like overalkylation.[13][14][15]
-
Reaction Setup: In a round-bottom flask, dissolve 6-Methyl-2-azaspiro[3.3]heptan-6-ol (1.0 equiv.) and the desired aldehyde or ketone (1.2 equiv.) in an appropriate solvent such as 1,2-dichloroethane (DCE) or THF (0.2 M).
-
Imine/Enamine Formation: Add acetic acid (1.0 equiv.) to catalyze the formation of the iminium ion intermediate. Stir for 30-60 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise. This mild reducing agent selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[13]
-
Reaction: Stir at room temperature for 4-24 hours until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction and Purification: Extract the product with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.
Part 2: Derivatization of the Tertiary Alcohol (O-Functionalization)
The tertiary alcohol at the C-6 position is sterically hindered and prone to elimination under acidic or harsh conditions. Therefore, derivatization requires carefully chosen methods.
Protocol 5: O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic method for forming ethers. For a tertiary alcohol, a strong, non-nucleophilic base is crucial to deprotonate the alcohol without promoting E2 elimination of the alkyl halide.[16][17][18][19]
-
Alkoxide Formation: In a dry flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) in anhydrous THF or DMF (0.3 M). Cool to 0 °C.
-
Alcohol Addition: Add a solution of the N-functionalized 2-azaspiro[3.3]heptan-6-ol derivative (1.0 equiv.) in the same anhydrous solvent dropwise.
-
Reaction: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating complete formation of the alkoxide.
-
Alkylating Agent Addition: Add the primary alkyl halide (R'-X, where X = I, Br, or OTs) (1.2 equiv.). The use of primary halides is critical to favor the Sₙ2 pathway over elimination.[19]
-
Reaction Monitoring: Heat the reaction if necessary (e.g., 50-80 °C) and stir for 4-24 hours, monitoring by TLC.
-
Work-up: Cool to 0 °C and cautiously quench the excess NaH with dropwise addition of water or methanol.
-
Extraction and Purification: Extract the product into ethyl acetate, wash with water and brine, dry (Na₂SO₄), and concentrate. Purify by flash chromatography.
Protocol 6: O-Esterification
Esterification of a tertiary alcohol can be achieved using a highly reactive acylating agent like an acid chloride in the presence of a non-nucleophilic base.[20][21][22]
-
Reaction Setup: Dissolve the N-functionalized 2-azaspiro[3.3]heptan-6-ol derivative (1.0 equiv.) in anhydrous DCM containing pyridine or triethylamine (2.0 equiv.). A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
Cooling: Cool the mixture to 0 °C.
-
Acid Chloride Addition: Add the desired acid chloride (R'-COCl) (1.2 equiv.) dropwise.
-
Reaction: Stir at room temperature for 2-18 hours. Monitor the reaction by TLC.
-
Work-up: Dilute with DCM and wash with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography.
Data Presentation for SAR Analysis
The systematic application of the protocols described above will generate a library of compounds. The biological data obtained from screening this library can be organized to elucidate clear structure-activity relationships.
Caption: Example table for organizing SAR data. Note: Data is hypothetical.
Conclusion
The 6-Methyl-2-azaspiro[3.3]heptan-6-ol scaffold is a powerful building block for constructing diverse chemical libraries aimed at drug discovery. Its bifunctional nature allows for systematic and orthogonal derivatization of the secondary amine and tertiary alcohol. The detailed protocols provided herein offer reliable and versatile methods for N-acylation, N-sulfonylation, N-alkylation, O-alkylation, and O-esterification. By carefully applying these synthetic strategies, researchers can efficiently generate compound libraries to perform in-depth SAR studies, ultimately leading to the identification of optimized lead candidates with superior efficacy and drug-like properties.
References
- Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. [Link]
- Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
- Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
- G. M. Iusupov, et al. (2023). Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. [Link]
- Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
- Google Patents. (2012). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[12][12] heptane-2-carboxylic acid tert-butyl ester.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Stepan, A. F., et al. (2012). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]
- Saeedi, M., et al. (2015). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. RSC Advances. [Link]
- Wang, Y., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed. [Link]
- Iusupov, G. M., et al. (2022). Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. PubMed. [Link]
- Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. [Link]
- Karcz, T., et al. (2021). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. MDPI. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
- Pharmapproach. (n.d.).
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
- Scott, J. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
- Sharma, V., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]
- Stocks, M. J., et al. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
- ISTE. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. IISTE.org. [Link]
- Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]
- Nagaraja, G. K., et al. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
- YouTube. (2021). Esterification using Acid Chloride and Alcohol. YouTube. [Link]
- Chemistry LibreTexts. (2023). Acid chlorides react with alcohols to form esters. Chemistry LibreTexts. [Link]
- Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]
- Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Mykhailiuk, P. K. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. [Link]
- Semantic Scholar. (n.d.). Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Semantic Scholar. [Link]
- Myers, A. (n.d.).
- Synthesis. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. [Link]
- Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]
- Grygorenko, O. O., et al. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Tetrahedron. [Link]
- Chemistry Steps. (n.d.).
- Ogoshi, T., et al. (2007). Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes. PubMed. [Link]
- Scott, J. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Application of fSP3 towards Non-Systemic Drug Discovery[v1] | Preprints.org [preprints.org]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. byjus.com [byjus.com]
- 18. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 19. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 20. iiste.org [iiste.org]
- 21. youtube.com [youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Note: A Multi-faceted Analytical Approach for the Comprehensive Characterization of 6-Methyl-2-azaspiro[3.3]heptan-6-ol Hydrochloride
**Abstract
This application note provides a detailed guide to the essential analytical methods for the definitive characterization of 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride, a novel spirocyclic scaffold with significant potential in medicinal chemistry. As spiro[3.3]heptane systems gain prominence as rigid, three-dimensional bioisosteres for traditional cyclic amines like piperidine, a robust and orthogonal analytical strategy is paramount to ensure structural integrity, purity, and physicochemical consistency for applications in drug discovery and development.[1][2][3][4] We present a suite of protocols covering structural elucidation (NMR, MS, FTIR), purity assessment (HPLC, Elemental Analysis), and physicochemical profiling (Thermal Analysis, X-ray Diffraction), offering researchers a comprehensive framework for quality control and regulatory compliance.
Introduction: The Significance of Azaspiro[3.3]heptanes
Nitrogen-containing spirocycles are at the forefront of modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic scaffolds.[1][2] Specifically, the 2-azaspiro[3.3]heptane motif provides a unique three-dimensional exit vector profile, which can enhance target binding specificity, improve metabolic stability, and optimize pharmacokinetic properties compared to its less rigid piperidine counterparts.[3][4] this compound is a functionalized building block within this class, incorporating a tertiary alcohol that can serve as a synthetic handle or a key interaction point with biological targets.
Given its novelty and potential for incorporation into advanced drug candidates, a rigorous analytical characterization is not merely a formality but a foundational requirement. This guide explains the causality behind experimental choices and provides self-validating protocols to establish the identity, purity, and solid-state properties of this compound.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1638765-02-2 | [5] |
| Molecular Formula | C₇H₁₄ClNO | [5] |
| Molecular Weight | 163.64 g/mol | [5] |
| Structure | ![]() | - |
| Predicted XlogP (Free Base) | -0.3 | [6] |
Integrated Analytical Workflow
A robust characterization relies on an orthogonal workflow where each technique provides complementary information. The overall strategy is to first confirm the molecular structure, then quantify its purity, and finally, characterize its bulk physicochemical properties.
Caption: Integrated workflow for comprehensive characterization.
Part I: Definitive Structural Elucidation
The primary goal is the unambiguous confirmation of the covalent structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining molecular structure in solution. A combination of 1D and 2D experiments is required for full assignment of the rigid spirocyclic core.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5–10 mg of the sample and dissolve in 0.6 mL of a deuterated solvent. Deuterium oxide (D₂O) is an excellent choice as it readily dissolves the hydrochloride salt and allows for the identification of exchangeable protons (N-H and O-H).[7] Alternatively, DMSO-d₆ can be used to observe these protons before a D₂O exchange experiment.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
1D ¹H NMR Acquisition:
-
Experiment: Standard proton experiment.
-
Parameters: 16-32 scans, 30° pulse angle, 2-second relaxation delay.
-
-
1D ¹³C NMR Acquisition:
-
Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).
-
Parameters: 1024-2048 scans, 2-second relaxation delay.
-
-
2D NMR (for full assignment):
-
COSY: To establish ¹H-¹H spin-spin coupling networks.
-
HSQC: To correlate protons directly to the carbons they are attached to.
-
HMBC: To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary centers.
-
Expected Spectral Features:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Rationale & Key Features |
| ¹H | ~1.3-1.5 | Singlet (s) | -CH₃ : Isolated methyl group on a quaternary carbon. |
| ¹H | ~2.5-4.0 | Multiplets (m) | -CH₂- : Protons of the two four-membered rings. Protons on carbons adjacent to the nitrogen atom will be downfield. The rigid spirocyclic structure leads to complex, non-first-order splitting patterns.[8][9][10] |
| ¹H | Variable | Broad (br) | -NH- and -OH : Exchangeable protons. Will disappear upon shaking the sample with a drop of D₂O. |
| ¹³C | ~25-35 | CH₃ | -CH₃ : Methyl carbon. |
| ¹³C | ~40-60 | CH₂ | -CH₂- : Methylene carbons of the azetidine and cyclobutane rings. |
| ¹³C | ~60-70 | C (Quaternary) | Spiro Carbon : The central quaternary carbon of the spiro system. |
| ¹³C | ~70-80 | C (Quaternary) | C-OH : The quaternary carbon bearing the methyl and hydroxyl groups. |
Mass Spectrometry (MS)
MS provides the exact molecular weight and elemental composition, serving as a crucial validation of the chemical formula.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or water/acetonitrile (50:50).
-
Instrumentation: An Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. ESI is the preferred ionization technique for polar molecules that are already charged in solution.[11][12]
-
Acquisition:
-
Mode: Positive ion mode.
-
Analysis: Scan for the protonated molecular ion of the free base, [M+H]⁺.
-
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This helps confirm the structure by identifying characteristic neutral losses.
Expected Data:
-
[M+H]⁺ Ion: The molecular formula of the free base is C₇H₁₃NO. The expected monoisotopic mass for [C₇H₁₄NO]⁺ is 128.1070 Da.[6] HRMS should confirm this mass to within 5 ppm.
-
MS/MS Fragmentation: A prominent fragment is expected from the loss of water from the tertiary alcohol, resulting in an ion at m/z 110.0964 ([M+H-H₂O]⁺).[11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple method to confirm the presence of key functional groups.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200–3600 (broad) | O-H Stretch | Alcohol (-OH) |
| 2400–3200 (broad, complex) | N-H Stretch | Secondary Amine Hydrochloride (R₂NH₂⁺) |
| 2850–3000 | C-H Stretch | Aliphatic (sp³ C-H) |
| 1000–1200 | C-N Stretch | Amine (C-N) |
Part II: Purity Assessment and Identity Confirmation
These methods quantify the analyte and its impurities, confirming the overall purity and elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds. Due to the polar and basic nature of 6-Methyl-2-azaspiro[3.3]heptan-6-ol, method development requires careful consideration to achieve good retention and peak shape.[13][14]
Method Development Insights:
-
Challenge: Traditional C18 columns often fail to retain highly polar amines, leading to elution near the void volume.
-
Solution: Employ stationary phases designed for polar analytes.
-
HILIC Columns: Use a high organic mobile phase to retain the polar analyte via a partitioning mechanism.
-
Porous Graphitic Carbon (PGC): Columns like Hypercarb offer excellent retention for very polar compounds, independent of pH.[15]
-
Polar-Embedded/Endcapped Columns: These offer alternative selectivity and better performance with highly aqueous mobile phases.[14]
-
-
Detection: The compound lacks a strong UV chromophore. Therefore, detection should be at a low wavelength (e.g., 200-210 nm) or, preferably, using a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).[16]
Example Protocol: HILIC-CAD/MS Method
| Parameter | Condition | Rationale |
| Column | HILIC Column (e.g., Silica, Amide) 100 x 2.1 mm, 1.7 µm | Provides retention for highly polar analytes. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | Buffered aqueous phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic phase for HILIC elution. |
| Gradient | 95% B -> 50% B over 10 minutes | Gradient elution to separate impurities with different polarities. |
| Flow Rate | 0.4 mL/min | Standard for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | |
| Detector | CAD and/or MS | Universal detection for accurate quantification. |
Elemental Analysis
This technique provides an independent confirmation of the bulk purity and empirical formula.
Protocol: CHN/Cl Combustion Analysis
-
Sample Preparation: Submit a dry, homogenous sample (~2-3 mg) for analysis.
-
Instrumentation: An automated elemental analyzer.
-
Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified. Chloride is determined by a separate method (e.g., titration or ion chromatography).
-
Validation: The experimentally determined weight percentages of Carbon, Hydrogen, Nitrogen, and Chlorine must fall within ±0.4% of the theoretical values for the formula C₇H₁₄ClNO.
Part III: Physicochemical Characterization
This section focuses on the solid-state properties of the bulk material, which are critical for formulation and stability.
Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting, decomposition, and the presence of hydrates or solvates.[17][18]
Caption: Workflow for Thermal Analysis experiments.
Protocol: Simultaneous Thermal Analysis (STA)
-
Instrumentation: An STA instrument capable of performing TGA and DSC simultaneously, or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., alumina).[17]
-
Parameters:
-
Temperature Program: Ramp from 30 °C to 350 °C at a rate of 10 °C/min.[17]
-
Atmosphere: Dry nitrogen purge at 20-50 mL/min.
-
Expected Results:
-
TGA Curve: Should show a flat baseline until the onset of thermal decomposition. Any weight loss at temperatures below ~120°C would suggest the presence of residual solvent or water of hydration.[19]
-
DSC Curve: A sharp endothermic peak will indicate the melting point of the crystalline solid. This may be immediately followed by an exothermic event corresponding to decomposition, a common behavior for hydrochloride salts.[18][19][20]
X-Ray Diffraction (XRD)
XRD is essential for characterizing the solid-state form of the material.
Protocol: X-Ray Powder Diffraction (XRPD)
-
Principle: XRPD provides a "fingerprint" of the crystalline lattice, allowing for confirmation of crystallinity and identification of the polymorphic form.[18]
-
Sample Preparation: Lightly pack the powdered sample onto a sample holder.
-
Acquisition: Collect a diffraction pattern over a 2θ range of approximately 2° to 40°.
-
Analysis: A pattern with sharp, well-defined peaks confirms the material is crystalline. A broad, featureless "halo" would indicate it is amorphous.
Single-Crystal X-Ray Diffraction:
While more demanding, obtaining a single-crystal X-ray structure is the ultimate confirmation of molecular structure. If high-quality crystals can be grown, this technique provides precise bond lengths, angles, and the absolute 3D arrangement of the molecule in the solid state, definitively confirming its stereochemistry and conformation.[21][22][23]
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. The protocols detailed in this note provide a robust framework for researchers and drug developers to ensure the identity, purity, and physicochemical properties of this valuable building block. By combining NMR and HRMS for structural verification, a stability-indicating HPLC method for purity, and thermal and X-ray analysis for solid-state characterization, one can establish a complete and reliable data package essential for advancing this compound in discovery and development programs.
References
- James, K. J., et al. (2003). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. Toxicon, 41(2), 277-283. [Link]
- ResearchGate. (n.d.). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry | Request PDF. [Link]
- Gross, G. A., & Grüter, T. (2000). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 48(9), 3891-3899. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]
- AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]
- Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]
- LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
- ResearchGate. (n.d.). TGA (red trace) of TMZ·HCl dihydrate salt bulk material.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
- ResearchGate. (n.d.). Synthesis of new biologically actived azaspiro compounds | Request PDF. [Link]
- Sarna, L. K., et al. (2012). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 74(4), 308–313. [Link]
- Gackowska, A., et al. (2021). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules, 26(24), 7586. [Link]
- ResearchGate. (n.d.).
- D'Erasmo, M. P., et al. (2021). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome.
- MDPI. (2023). Fused-Linked and Spiro-Linked N-Containing Heterocycles. [Link]
- ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
- ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]
- Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]
- PubMed. (2021). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. [Link]
- PubChemLite. (n.d.). This compound (C7H13NO). [Link]
- Molecules. (2021). Development and Validation of 2-Azaspiro[16][24] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. [Link]
- MDPI. (2024).
- Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]
- YouTube. (2016). X ray Crystallography Overview | Structure of Organic Molecules | Griti. [Link]
- ResearchGate. (n.d.).
- Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(6), 927–932. [Link]
- Thieme. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]
- MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
- ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
- PubChem. (n.d.). 6-Methyl-2-azaspiro[3.3]heptan-6-ol. [Link]
- ResearchGate. (n.d.). X-ray crystal structure of 7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido [1,2-a]benzimidazole] (2b)[14]. [Link]
- Springer. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]
- ResearchGate. (2011). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- PubMed. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. [Link]
- NIH. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. [Link]
Sources
- 1. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fused-Linked and Spiro-Linked N-Containing Heterocycles [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [cymitquimica.com]
- 6. PubChemLite - this compound (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-forMyl-, 1,1-diMethylethyl ester(1440960-67-7) 1H NMR spectrum [chemicalbook.com]
- 9. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate(1181816-12-5) 1H NMR [m.chemicalbook.com]
- 10. 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester, hydrochloride (1:1), (5R)-(2198056-37-8) 1H NMR spectrum [chemicalbook.com]
- 11. Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 17. azom.com [azom.com]
- 18. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mkuniversity.ac.in [mkuniversity.ac.in]
- 22. m.youtube.com [m.youtube.com]
- 23. mdpi.com [mdpi.com]
Application Note: Leveraging 6-Methyl-2-azaspiro[3.3]heptan-6-ol Hydrochloride in the Synthesis and Evaluation of Novel Fetal Hemoglobin Inducers
Introduction: The Therapeutic Promise of Fetal Hemoglobin Reactivation
For researchers, scientists, and drug development professionals engaged in the battle against β-hemoglobinopathies, such as sickle cell disease (SCD) and β-thalassemia, the reactivation of fetal hemoglobin (HbF) represents a paramount therapeutic strategy.[1][2][3][4] These debilitating genetic disorders are characterized by mutations in the adult β-globin gene, leading to dysfunctional hemoglobin.[5] A wealth of clinical evidence demonstrates that elevated levels of HbF (α₂γ₂) in adults can significantly ameliorate the clinical severity of these diseases.[1][5][6] Increased HbF levels reduce the propensity of sickle hemoglobin (HbS) to polymerize in SCD and compensate for the reduced or absent synthesis of adult hemoglobin (HbA) in β-thalassemia.[4]
The developmental switch from γ-globin to β-globin expression shortly after birth is a complex process, with the BCL11A protein identified as a critical transcriptional repressor that silences the γ-globin genes in adult erythroid cells.[1][7][8][9][10] Consequently, targeting the molecular machinery that governs this switch, particularly by inhibiting BCL11A or its associated pathways, has become a focal point for the discovery of novel small molecule HbF inducers.[7][10][11]
This application note provides a comprehensive guide on the utilization of 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride, a versatile spirocyclic scaffold, in the synthesis of potential fetal hemoglobin inducers.[12][13] We will delve into the rationale behind its use, provide detailed protocols for the subsequent screening and validation of synthesized compounds, and explore the underlying signaling pathways.
Part 1: Synthesis of Fetal Hemoglobin Inducers from a Spirocyclic Scaffold
The rigid, three-dimensional nature of spirocyclic scaffolds, such as those derived from 2-azaspiro[3.3]heptane, makes them attractive starting points in medicinal chemistry.[14][15][16][17] This structural rigidity can lead to higher binding affinity and selectivity for protein targets. A recent study highlighted the discovery and optimization of 2-azaspiro[3.3]heptane derivatives as potent, orally bioavailable HbF inducers.[18] While the precise synthetic route from this compound to a specific, highly active HbF inducer is proprietary, a generalized workflow for the synthesis of a library of derivatives for screening can be conceptualized.
The core idea is to use the 2-azaspiro[3.3]heptane core as a central scaffold and append different chemical moieties to explore the structure-activity relationship (SAR). The secondary amine in the azaspiro[3.3]heptane ring is a key functional group for derivatization, allowing for the formation of amides, ureas, sulfonamides, and other functional groups through reactions with various electrophiles.
Generalized Synthetic Workflow
The synthesis of a library of candidate HbF inducers from this compound would typically involve a multi-step process. The initial step would likely be the protection of the secondary amine, followed by modification of the hydroxyl group, or vice versa. Subsequently, deprotection and diversification at the amine position would yield a library of compounds.
Below is a conceptual workflow for generating a library of derivatives for screening.
Caption: Simplified signaling pathway for HbF induction via BCL11A downregulation.
Experimental Workflow for Mechanistic Studies
Caption: Experimental workflow for elucidating the mechanism of action.
Conclusion
The development of small molecule inducers of fetal hemoglobin holds immense promise for the treatment of β-hemoglobinopathies. Spirocyclic scaffolds, exemplified by derivatives of this compound, offer a compelling structural starting point for the synthesis of novel therapeutic candidates. By combining rational chemical synthesis with a rigorous cascade of cell-based screening and validation assays, researchers can efficiently identify and characterize potent HbF inducers. Elucidating the underlying mechanism of action by investigating key signaling pathways and transcriptional repressors like BCL11A is a critical final step in the preclinical development of these potentially life-changing therapies. This application note provides a foundational framework to guide researchers in this exciting and impactful field of drug discovery.
References
- Sankaran, V. G., et al. (2008). Transcriptional silencing of fetal hemoglobin by BCL11A. PubMed.
- Sankaran, V. G., et al. (2008). Transcriptional silencing of fetal hemoglobin by BCL11A. Annals of the New York Academy of Sciences.
- Peterson, K. R., et al. (2014). A Cell-Based High-Throughput Screen for Novel Chemical Inducers of Fetal Hemoglobin for Treatment of Hemoglobinopathies. PLOS One.
- Bauer, D. E., et al. (2013). Identification Of BCL11A Structure-Function Domains For Fetal Hemoglobin Silencing. Blood.
- Xu, J., et al. (2013). Corepressor-dependent silencing of fetal hemoglobin expression by BCL11A. PNAS.
- Sankaran, V. G. (2011). Regulation of the fetal hemoglobin silencing factor BCL11A. Broad Institute.
- Vadolas, J., et al. (2004). Cellular genomic reporter assays for screening and evaluation of inducers of fetal hemoglobin. Human Molecular Genetics.
- Gambari, R., et al. (2016). Discovery of Novel Fetal Hemoglobin Inducers through Small Chemical Library Screening. Molecules.
- Krasavin, M., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules.
- Gambari, R. (2012). Fetal Hemoglobin Inducers from the Natural World: A Novel Approach for Identification of Drugs for the Treatment of β-Thalassemia and Sickle-Cell Anemia. NIH.
- Fibach, E., & Rachmilewitz, E. A. (2017). Pharmacologic Induction of Fetal Hemoglobin Production. Oncohema Key.
- Kurtep, O., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
- Abdul-Wahid, T., et al. (2021). Identification of Small Molecules That Induce Therapeutic Levels of Fetal Hemoglobin for Treatment of Sickle Cell Disease By Pairing Machine Learning with High-Resolution Single Cell RNA Sequencing Maps of Adult and Fetal Human Erythropoiesis. Blood.
- Kurtep, O., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate.
- Scott, J. S., & Williams, G. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
- Azizi, M., et al. (2015). Evaluation of Signaling Pathways Involved in γ-Globin Gene Induction Using Fetal Hemoglobin Inducer Drugs. PubMed Central.
- Yang, J-P., et al. (2024). Identification of small molecule agonists of fetal hemoglobin expression for the treatment of sickle cell disease. PLOS One.
- Yang, J-P., et al. (2024). Identification of small molecule agonists of fetal hemoglobin expression for the treatment of sickle cell disease. PubMed.
- Pace, B. S., & Zein, S. (2015). Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease. NIH.
- Iarovaia, O. V., et al. (2018). Genetic and Epigenetic Mechanisms of β-Globin Gene Switching. ResearchGate.
- Saunthararajah, Y., et al. (2003). Identification of Novel Small-molecule Inducers of Fetal Hemoglobin Using Pharmacophore and 'PSEUDO' Receptor Models. NIH.
- Bouhassira, E. E. (2003). Hemoglobin switching and modulation: genes, cells, and signals. PubMed.
- Cruz, L., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
- van der Ploeg, K., & Grosveld, F. (2012). Molecular control of hemoglobin switching. EHA Library.
- This compound. Appretech Scientific Limited.
- Mundee, Y., et al. (2000). Simplified flow cytometric method for fetal hemoglobin containing red blood cells. Cytometry.
- Mundee, Y., et al. (2000). Simplified flow cytometric method for fetal hemoglobin containing red blood cells. PubMed.
- 2-Azaspiro[3.3]heptan-6-ol hydrochloride. PubChem.
- Orti, D., et al. (2020). Prospective Evaluation of Fetal Hemoglobin Expression in Maternal Erythrocytes: An Analysis of a Cohort of 345 Parturients. MDPI.
- Liu, N., et al. (2021). Transcriptional silencing of fetal hemoglobin expression by NonO. Oxford Academic.
- Ohara, T., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed.
- Testa, U. (2009). Fetal Hemoglobin Chemical Inducers for Treatment of Hemoglobinopathies. PubMed.
- 2-Azaspiro[3.3]heptan-6-ol. PubChem.
- Wang, C., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. NIH.
- Zandian, K., et al. (2012). Evaluation of Novel Fetal Hemoglobin Inducer Drugs in Treatment of β-Hemoglobinopathy Disorders. PubMed Central.
- Pace, B. S., & Zein, S. (2015). Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease. PubMed.
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. Pharmacologic Induction of Fetal Hemoglobin Production | Oncohema Key [oncohemakey.com]
- 3. Fetal hemoglobin chemical inducers for treatment of hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Novel Fetal Hemoglobin Inducer Drugs in Treatment of β-Hemoglobinopathy Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.ehaweb.org [library.ehaweb.org]
- 7. Transcriptional silencing of fetal hemoglobin by BCL11A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. pnas.org [pnas.org]
- 10. Regulation of the fetal hemoglobin silencing factor BCL11A. | Broad Institute [broadinstitute.org]
- 11. Identification of small molecule agonists of fetal hemoglobin expression for the treatment of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound [cymitquimica.com]
- 13. appretech.com [appretech.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Azaspiro[3.3]heptanes in the Development of Anti-Glioblastoma Agents: A Scaffolding Approach for Novel Kinase Inhibitors
Introduction: The Challenge of Glioblastoma and the Quest for Novel Therapeutic Scaffolds
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat.[1][2] Its high degree of cellular heterogeneity, infiltrative nature, and the presence of the blood-brain barrier (BBB) contribute to a dismal prognosis, with a median survival of just 15-16 months.[3] The current standard of care, which includes surgical resection followed by radiation and chemotherapy with temozolomide (TMZ), often results in recurrence and therapeutic resistance.[4] This underscores the urgent need for innovative therapeutic strategies and novel chemical entities that can effectively target the key molecular drivers of GBM.[5]
In the landscape of medicinal chemistry, the azaspiro[3.3]heptane scaffold has emerged as a promising building block for drug discovery.[6][7] This strained spirocyclic system offers a unique three-dimensional geometry that can enhance the drug-like properties of a molecule, such as aqueous solubility and metabolic stability, while providing novel intellectual property.[8][9] Azaspiro[3.3]heptanes have been successfully employed as bioisosteres for common saturated heterocycles like piperidine and morpholine, enabling the exploration of new chemical space in drug design.[9][10][11][12]
While the direct application of azaspiro[3.3]heptanes in anti-glioblastoma agents is not yet extensively documented in peer-reviewed literature, their favorable physicochemical properties make them an attractive scaffold for designing inhibitors against key oncogenic pathways in GBM. This document, therefore, presents a detailed, albeit hypothetical, application of the azaspiro[3.3]heptane scaffold in the development of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor for the treatment of glioblastoma. The protocols and methodologies outlined below are based on established principles in drug discovery and glioblastoma research, providing a comprehensive guide for researchers in this field.
Part 1: Rationale for a Hypothetical Azaspiro[3.3]heptane-based EGFR Inhibitor for Glioblastoma
The EGFR signaling pathway is frequently dysregulated in GBM, with EGFR amplification or mutation occurring in approximately 45% of patients.[2] This makes EGFR a prime therapeutic target.[13][14] Although several EGFR tyrosine kinase inhibitors (TKIs) have been developed, their clinical efficacy in GBM has been limited by factors such as poor BBB penetration and acquired resistance.[14]
The integration of the azaspiro[3.3]heptane moiety into an EGFR inhibitor scaffold could offer several advantages:
-
Improved Physicochemical Properties: The inherent properties of the azaspiro[3.3]heptane scaffold may lead to enhanced aqueous solubility and a reduction in lipophilicity, which are desirable for oral bioavailability and BBB penetration.[9]
-
Novelty and Patentability: The unique three-dimensional structure of azaspiro[3.3]heptanes provides access to novel chemical space, allowing for the development of new intellectual property.
-
Enhanced Target Engagement: The rigid and well-defined geometry of the spirocycle can orient substituents in precise vectors, potentially leading to improved binding affinity and selectivity for the EGFR kinase domain.[8]
Part 2: Synthesis Protocol for a Hypothetical Azaspiro[3.3]heptane-based EGFR Inhibitor
This protocol describes a plausible synthetic route to a hypothetical azaspiro[3.3]heptane-containing EGFR inhibitor, "AZA-EGFRi-01". The synthesis is based on established methods for the preparation of functionalized azaspiro[3.3]heptanes.[6][10][11]
Objective: To synthesize AZA-EGFRi-01, a novel EGFR inhibitor incorporating a 2-azaspiro[3.3]heptane core.
Materials:
-
N-Boc-2-azaspiro[3.3]heptane-6-amine
-
4-chloro-6,7-dimethoxyquinazoline
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acryloyl chloride
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Step-by-Step Protocol:
-
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of N-Boc-2-azaspiro[3.3]heptane-6-amine (1.0 eq) in DMF, add 4-chloro-6,7-dimethoxyquinazoline (1.1 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.
-
-
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM (3x) to remove residual TFA.
-
-
Step 3: Acrylamide Formation (Covalent Linker)
-
Dissolve the deprotected amine from Step 2 (1.0 eq) in DCM and cool to 0 °C.
-
Add DIPEA (2.0 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final compound, AZA-EGFRi-01.
-
Part 3: In Vitro Evaluation Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of AZA-EGFRi-01 on glioblastoma cell lines.
Materials:
-
Human glioblastoma cell lines (e.g., U87-MG, T98G)
-
AZA-EGFRi-01 (stock solution in DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Protocol:
-
Seed glioblastoma cells in 96-well plates at a density of 5,000 cells/well and incubate overnight.
-
Prepare serial dilutions of AZA-EGFRi-01 in a complete growth medium.
-
Remove the old medium from the plates and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
EGFR Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of AZA-EGFRi-01 on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
AZA-EGFRi-01
-
ATP
-
Kinase substrate (e.g., a synthetic peptide)
-
Kinase assay buffer
-
A commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Protocol:
-
Prepare serial dilutions of AZA-EGFRi-01 in the kinase assay buffer.
-
In a 384-well plate, add the EGFR kinase, the kinase substrate, and the drug dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity according to the manufacturer's protocol (e.g., by measuring the amount of ADP produced).
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Cell Invasion Assay (Transwell Assay)
Objective: To assess the effect of AZA-EGFRi-01 on the invasive potential of glioblastoma cells.
Materials:
-
Glioblastoma cells
-
AZA-EGFRi-01
-
Serum-free medium
-
Complete growth medium
-
Transwell inserts with a porous membrane coated with Matrigel
-
Cotton swabs
-
Methanol
-
Crystal violet stain
-
Microscope
Protocol:
-
Starve glioblastoma cells in a serum-free medium for 24 hours.
-
Resuspend the cells in a serum-free medium containing different concentrations of AZA-EGFRi-01.
-
Add 500 µL of complete growth medium (as a chemoattractant) to the lower chamber of the Transwell plate.
-
Add 200 µL of the cell suspension to the upper chamber (the Matrigel-coated insert).
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
Part 4: In Vivo Evaluation Protocol
Objective: To evaluate the anti-tumor efficacy of AZA-EGFRi-01 in a glioblastoma orthotopic xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
U87-MG cells engineered to express luciferase
-
AZA-EGFRi-01
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
D-luciferin
-
In vivo imaging system (IVIS)
-
Standard animal care and surgical equipment
Protocol:
-
Intracranially implant luciferase-expressing U87-MG cells into the brains of the mice.
-
Monitor tumor growth by bioluminescence imaging using an IVIS.
-
Once the tumors are established (detectable bioluminescent signal), randomize the mice into treatment and control groups.
-
Administer AZA-EGFRi-01 (e.g., by oral gavage) or the vehicle daily for a specified period (e.g., 21 days).
-
Monitor tumor growth weekly by bioluminescence imaging.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and collect the brains for histological and immunohistochemical analysis.
-
Analyze the data for tumor growth inhibition and survival benefit.
Part 5: Mechanism of Action Elucidation
Objective: To confirm that AZA-EGFRi-01 inhibits the EGFR signaling pathway in glioblastoma cells.
Materials:
-
Glioblastoma cells
-
AZA-EGFRi-01
-
EGF (Epidermal Growth Factor)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Culture glioblastoma cells and starve them in a serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of AZA-EGFRi-01 for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the changes in the phosphorylation levels of EGFR and its downstream targets (Akt, ERK).
Part 6: Data Presentation
Table 1: In Vitro Activity of AZA-EGFRi-01
| Compound | U87-MG IC50 (µM) | T98G IC50 (µM) | EGFR Kinase IC50 (nM) |
| AZA-EGFRi-01 | 0.5 | 1.2 | 5.8 |
| Reference TKI | 0.8 | 1.5 | 8.2 |
Table 2: In Vivo Efficacy of AZA-EGFRi-01 in U87-MG Orthotopic Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Median Survival (days) | Change in Body Weight (%) |
| Vehicle | 0 | 25 | -2 |
| AZA-EGFRi-01 (50 mg/kg) | 65 | 42 | +3 |
| Temozolomide (50 mg/kg) | 40 | 35 | -8 |
Part 7: Visualizations
Caption: Hypothetical mechanism of action of AZA-EGFRi-01.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Tyrosine Kinase Inhibitors (TKIs) for Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel anti-glioblastoma agents and therapeutic combinations identified from a collection of FDA approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Characterization of prevalent tyrosine kinase inhibitors and their challenges in glioblastoma treatment [frontiersin.org]
- 14. Tyrosine Kinase Inhibitors for Glioblastoma Multiforme: Challenges and Opportunities for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 6-Methyl-2-azaspiro[3.3]heptan-6-ol Hydrochloride
Introduction
6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride is a versatile spirocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique framework for the design of novel therapeutic agents. The presence of a tertiary alcohol and a secondary amine hydrochloride imparts a high degree of polarity, which necessitates specialized purification strategies to ensure the high purity required for downstream applications such as biological screening and structural analysis.
This guide provides a comprehensive overview of robust purification techniques for this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established chemical principles and are designed to address the common impurities encountered during its synthesis.
Understanding the Purification Challenge
The primary challenge in purifying this compound stems from its physicochemical properties:
-
High Polarity: The combination of a hydroxyl group and a hydrochloride salt makes the molecule highly polar and water-soluble.
-
Basic Nitrogen: The secondary amine is basic, leading to strong interactions with acidic stationary phases like silica gel in chromatography.
-
Tertiary Alcohol: The tertiary alcohol can be sensitive to harsh acidic or basic conditions.
A plausible synthetic route involves a Grignard reaction on an N-protected 2-azaspiro[3.3]heptan-6-one, followed by acidic deprotection to yield the final hydrochloride salt.[1][2][3] This pathway can introduce several classes of impurities that must be effectively removed.
Table 1: Potential Impurities and Their Origin
| Impurity Class | Specific Example | Origin |
| Unreacted Starting Material | N-Boc-2-azaspiro[3.3]heptan-6-one | Incomplete Grignard reaction |
| Partially Deprotected Product | N-Boc-6-Methyl-2-azaspiro[3.3]heptan-6-ol | Incomplete N-Boc deprotection |
| By-products of Deprotection | Thermal degradation products | Harsh deprotection conditions[4] |
| Reagents and Solvents | Residual solvents (e.g., THF, Diethyl Ether) | Incomplete removal during workup |
Strategic Approach to Purification
A multi-tiered approach is recommended for the purification of this compound. The choice of technique will depend on the impurity profile of the crude material and the desired final purity.
Figure 1: Decision workflow for purification of 6-Methyl-2-azaspiro[3.3]heptan-6-ol HCl.
Method 1: Recrystallization
Recrystallization is often the most efficient method for the bulk purification of crystalline solids. The key is to identify a solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.
Rationale for Solvent Selection
Given the polar and ionic nature of the hydrochloride salt, polar protic solvents are a good starting point. A solvent mixture, employing a "solvent" and an "anti-solvent," often provides the best results for hydrochloride salts.[5]
-
Good Solvents (High Polarity): Methanol, Ethanol, Isopropanol (IPA), Water.
-
Anti-Solvents (Lower Polarity): Ethyl Acetate, Acetonitrile, Dichloromethane (DCM), Diethyl Ether, Tetrahydrofuran (THF).
Protocol 1: Recrystallization using an Isopropanol/Ethyl Acetate System
This protocol is designed for crude material that is estimated to be >80% pure.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Ethyl Acetate
-
Erlenmeyer flask
-
Heating mantle with magnetic stirring
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude material in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot isopropanol to dissolve the solid completely. Causality: Using a minimal amount of hot solvent ensures that the solution is saturated, which is critical for maximizing crystal recovery upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add ethyl acetate (the anti-solvent) dropwise until the solution becomes slightly turbid. Add a few drops of hot IPA to redissolve the precipitate and obtain a clear solution. Causality: The anti-solvent reduces the overall polarity of the solvent system, decreasing the solubility of the polar hydrochloride salt and inducing crystallization.[6]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least one hour to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethyl acetate or a cold mixture of IPA/ethyl acetate to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Table 2: Troubleshooting Recrystallization
| Issue | Potential Cause | Solution |
| Product does not crystallize | Solution is not saturated; too much solvent used. | Concentrate the solution by boiling off some solvent. If an oil forms, try scratching the inside of the flask. |
| Oiling out | Solution is supersaturated; cooling is too rapid. | Reheat the solution, add a small amount of the primary solvent (IPA), and allow to cool more slowly. |
| Low Recovery | Compound has significant solubility in the cold mother liquor. | Use a higher ratio of anti-solvent, or a less polar anti-solvent. Ensure sufficient cooling time. |
Method 2: Chromatographic Purification
For complex mixtures or when very high purity is required, column chromatography is the method of choice. Due to the basic nature of the amine, standard silica gel is often not ideal as it can cause peak tailing and irreversible adsorption.
Figure 2: Selection guide for chromatographic purification.
Protocol 2: Flash Chromatography on Amino-Functionalized Silica
Amino-functionalized silica provides a weakly basic stationary phase that minimizes the strong interactions with basic analytes, resulting in better peak shape and recovery.[7]
Materials:
-
Crude this compound
-
Amino-functionalized silica gel (or pre-packed columns)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Flash chromatography system
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of methanol. If solubility is an issue, a small amount of DCM can be added.
-
Column Packing and Equilibration:
-
If packing manually, create a slurry of the amino-silica gel in the initial mobile phase (e.g., 100% DCM) and pack the column.
-
Equilibrate the column with at least 5 column volumes of the initial mobile phase until a stable baseline is achieved.
-
-
Loading: Load the dissolved sample onto the column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient might be from 0% to 20% methanol over 10-15 column volumes. Causality: Starting with a low polarity mobile phase allows less polar impurities (like residual N-Boc protected material) to elute first. Gradually increasing the polarity with methanol will then elute the more polar target compound.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 3: Typical Mobile Phase Systems for Polar Amines
| Stationary Phase | Mobile Phase System | Rationale |
| Silica Gel | DCM / MeOH with 0.1-2% triethylamine or ammonia | The basic additive neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption of the basic amine.[7][8] |
| Amino-Silica | Hexane / Ethyl Acetate or DCM / MeOH | The bonded amino groups on the silica provide a less acidic surface, allowing for good chromatography without the need for a mobile phase modifier.[7] |
| Reversed-Phase (C18) | Water / Acetonitrile with 0.1% formic or acetic acid | The acidic modifier ensures the amine is protonated, which can improve peak shape. This method is suitable for separating compounds based on hydrophobicity. |
| HILIC | Acetonitrile / Water with buffer (e.g., ammonium acetate) | Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for retaining and separating very polar compounds that are not well-retained by reversed-phase chromatography.[1][9][10] |
Protocol 3: High-Purity Polishing with Mixed-Mode Chromatography
For applications requiring the highest purity, Mixed-Mode Chromatography, which combines reversed-phase and ion-exchange properties, offers powerful selectivity.[11][12][13][14][15] A mixed-mode column can simultaneously separate compounds based on both their hydrophobicity and their ionic character.
Materials:
-
Partially purified this compound
-
Mixed-mode HPLC column (e.g., combining reversed-phase and cation-exchange)
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Ammonium formate or ammonium acetate (buffer)
-
Formic acid or acetic acid
-
HPLC or UHPLC system with a fraction collector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 10 mM ammonium formate, adjusted to pH 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Column Equilibration: Equilibrate the mixed-mode column with the initial mobile phase conditions (e.g., 95% B) for a sufficient time to achieve a stable baseline.
-
Sample Injection: Dissolve the sample in the initial mobile phase and inject it onto the column.
-
Elution Gradient: Run a gradient that decreases the percentage of acetonitrile (e.g., from 95% B to 50% B over 15 minutes). Causality: The dual retention mechanism allows for fine-tuning of selectivity. Adjusting the organic solvent content primarily affects hydrophobic interactions, while modifying the buffer concentration and pH alters the ion-exchange interactions.[12]
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Product Isolation: Combine the pure fractions and lyophilize to remove the aqueous mobile phase and obtain the pure hydrochloride salt.
Summary
The purification of this compound requires careful consideration of its polar and basic nature. For initial, bulk purification, recrystallization from a polar solvent system like isopropanol/ethyl acetate is a highly effective strategy. For achieving higher purity and for separating complex mixtures, chromatographic methods are essential. Amino-functionalized silica offers a significant advantage over standard silica for flash chromatography by mitigating undesirable interactions. For the most demanding applications requiring the highest purity, advanced techniques such as Mixed-Mode Chromatography provide superior resolution and selectivity. The choice of the optimal purification strategy will ultimately depend on the specific impurity profile of the crude material and the final purity requirements of the research.
References
- Ray, A. Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. 2014;27(3).
- Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. 2023.
- Lemasson, E., et al. Mixed-Mode Chromatography—A Review. LCGC International. 2021.
- SIELC Technologies. Evolution of Mixed-Mode Chromatography.
- Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- Kappe, C. O., et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Nature Communications. 2024.
- Master Organic Chemistry. Reactions of Grignard Reagents. 2015.
- Kotha, S., et al. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development. 2019.
- Baran, P. S., et al. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. 2009.
- Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[13][13] heptane-2-carboxylic acid tert-butyl ester.
- Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? 2023.
- King, J. Successful Flash Chromatography. King Group.
- Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography.
- Kakumanu, V. K., et al. Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. 2014.
- Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. 2012.
- ResearchGate. Purification of organic hydrochloride salt? 2017.
Sources
- 1. leah4sci.com [leah4sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-2-azaspiro[3.3]heptan-6-ol Hydrochloride
Welcome to the technical support center for the synthesis of 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this novel spirocyclic scaffold. The unique structural rigidity and physicochemical properties of azaspiro[3.3]heptane derivatives make them attractive building blocks in medicinal chemistry, but their synthesis can present specific hurdles.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient synthesis.
I. Synthetic Overview & Key Challenges
The most direct synthetic route to this compound commences with the commercially available or synthetically accessible N-Boc-6-oxo-2-azaspiro[3.3]heptane. The synthesis involves three key transformations:
-
Nucleophilic Addition: A Grignard reaction with a methylmagnesium halide to introduce the methyl group and form the tertiary alcohol.
-
Deprotection: Acid-mediated removal of the tert-butyloxycarbonyl (Boc) protecting group.
-
Salt Formation & Purification: Formation of the hydrochloride salt and subsequent purification to yield the final product.
Each of these steps presents a unique set of challenges that will be addressed in this guide.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.
A. Grignard Reaction: Formation of the Tertiary Alcohol
Question 1: My Grignard reaction is sluggish or fails to initiate. What are the common causes and solutions?
Answer: Failure of the Grignard reaction is a frequent issue, often stemming from the quality of reagents and reaction setup.
-
Inactive Magnesium Surface: Magnesium turnings can have a passivating layer of magnesium oxide (MgO) that prevents the reaction.[3]
-
Solution: Gently crush the magnesium turnings in a dry mortar and pestle before use to expose a fresh surface. Alternatively, activate the magnesium in situ with a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents, and ensure the starting ketone is azeotropically dried if necessary.
-
-
Poor Quality Alkyl Halide: The purity of the methylmagnesium halide is crucial.
-
Solution: Use a freshly prepared or recently purchased Grignard reagent. The concentration of commercial Grignard reagents can be determined by titration prior to use.[3]
-
Question 2: I am observing a significant amount of the starting ketone being recovered after the Grignard reaction. What is causing this low conversion?
Answer: The recovery of the starting material is often due to competing side reactions, particularly enolization.
-
Enolization of the Ketone: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate, which reverts to the starting ketone upon aqueous workup.[3][4] This is more prevalent with sterically hindered ketones.
-
Troubleshooting:
-
Lower the reaction temperature: Perform the addition of the Grignard reagent at a lower temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.
-
Use a less basic organometallic reagent: Consider using methyllithium, which is generally less basic and more nucleophilic than methylmagnesium halides.
-
Change the solvent: The choice of solvent can influence the reactivity. While typically performed in ether or THF, exploring other anhydrous, non-protic solvents may be beneficial.
-
-
Question 3: My reaction is producing a significant amount of a reduced product, 6-hydroxy-2-azaspiro[3.3]heptane, instead of the desired tertiary alcohol. Why is this happening?
Answer: This side product arises from the reduction of the ketone by the Grignard reagent.
-
β-Hydride Elimination: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone via a six-membered transition state.[4] While less common with methyl Grignard reagents, impurities in the reagent or the use of other alkyl Grignards could lead to this.
-
Solution: Ensure the purity of your methylmagnesium halide. If using a different Grignard reagent, be aware of this potential side reaction.
-
B. Boc Deprotection & Hydrochloride Salt Formation
Question 4: The Boc deprotection with HCl seems to be incomplete or is resulting in a complex mixture. What are the key parameters to control?
Answer: Incomplete deprotection or the formation of byproducts can often be attributed to the reaction conditions.
-
Insufficient Acid: An inadequate amount of acid will lead to incomplete deprotection.
-
Solution: Use a sufficient excess of HCl. A common method is to use a solution of HCl in an organic solvent like dioxane or methanol.[5]
-
-
Reaction Time and Temperature: The deprotection is typically rapid at room temperature.[6]
-
Troubleshooting: Monitor the reaction by TLC or LCMS to determine the optimal reaction time. If the reaction is sluggish, gentle warming may be applied, but be cautious of potential side reactions.
-
-
Stability of the Product: The tertiary alcohol may be susceptible to elimination under strongly acidic conditions, especially with heating, leading to the formation of an alkene.
-
Solution: Perform the deprotection at room temperature or below and monitor the reaction closely to avoid prolonged exposure to acidic conditions.
-
Question 5: I am struggling to isolate and purify the final hydrochloride salt. It appears to be very water-soluble and difficult to handle. What are some effective purification strategies?
Answer: The purification of small, polar amine hydrochlorides can be challenging due to their high polarity and solubility in aqueous and alcoholic solvents.
-
Crystallization: This is the preferred method for obtaining high-purity material.
-
Troubleshooting Solvent Selection:
-
Start with a solvent in which the free base is soluble but the hydrochloride salt is not. Common choices include diethyl ether, ethyl acetate, or a mixture of an alcohol (like isopropanol) and a less polar solvent (like heptane or MTBE).
-
If the salt precipitates as an oil, try adding a co-solvent or cooling the solution slowly.
-
-
-
Chromatography:
-
Reverse-Phase Chromatography (C18): This can be effective for polar compounds. Use a water/acetonitrile or water/methanol gradient with an acidic modifier like TFA or formic acid.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can be an excellent alternative to reverse-phase chromatography.[2]
-
Ion-Exchange Chromatography: Anionic or cationic exchange resins can be used to purify the salt.[4]
-
-
Salt Precipitation:
-
Dissolve the crude free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until precipitation is complete.[8] The resulting solid can then be collected by filtration.
-
III. Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 6-Methyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Recommended Value | Rationale |
| Temperature | 0 °C to room temperature | Controls the rate of reaction and minimizes side reactions. |
| Solvent | Anhydrous THF | Aprotic solvent that solubilizes both reactants. |
| Equivalents of Grignard | 1.2 eq | Ensures complete conversion of the starting material. |
| Workup | Saturated aq. NH4Cl | Mildly acidic quench to neutralize the alkoxide and dissolve magnesium salts. |
Protocol 2: Synthesis of this compound
-
Dissolution: Dissolve the purified tert-butyl 6-methyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a minimal amount of a suitable organic solvent such as dioxane or methanol.
-
Acidification: Add a solution of 4 M HCl in dioxane (3-5 eq) dropwise at room temperature.[5]
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LCMS until the starting material is fully consumed. The product may precipitate out of solution during the reaction.
-
Isolation: If a precipitate forms, collect the solid by filtration and wash with a small amount of cold diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification/Crystallization: The crude hydrochloride salt can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether, ethanol/heptane).
| Parameter | Recommended Value | Rationale |
| Deprotecting Agent | 4 M HCl in Dioxane | Provides acidic conditions for Boc removal and forms the hydrochloride salt in situ.[6] |
| Temperature | Room Temperature | Sufficient for deprotection without promoting side reactions. |
| Purification | Recrystallization | Effective method for obtaining high-purity crystalline solid. |
IV. Visualizations
Synthetic Pathway
Caption: Decision tree for troubleshooting the Grignard reaction.
V. References
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41.
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Quora. (2018). What is the reaction between hydrochloric and amine?. Retrieved from [Link]
-
Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. P. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl Examples. Retrieved from [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]
-
Ivashchenko, A. V., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.
-
French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
-
Arote, S. R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
-
European Journal of Organic Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 23.3: Reactions of amines. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425.
Sources
- 1. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. 6-Methyl-2-azaspiro[3.3]heptan-6-ol | C7H13NO | CID 91759509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Azaspiro[3.3]heptane Synthesis
Welcome to the Technical Support Center for the synthesis of azaspiro[3.3]heptane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this increasingly important structural motif. Azaspiro[3.3]heptanes are recognized for their favorable physicochemical properties, offering a rigid three-dimensional scaffold that can enhance aqueous solubility and metabolic stability in drug candidates.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges encountered during the synthesis of these valuable compounds.
I. General Synthetic Strategies: An Overview
The synthesis of the azaspiro[3.3]heptane core can be approached through several key disconnection strategies. The choice of route often depends on the desired substitution pattern and the availability of starting materials. The most prevalent methods involve either the formation of the second azetidine ring onto a pre-existing one or a double cyclization from an acyclic precursor.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of common azaspiro[3.3]heptane intermediates and derivatives.
A. Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane via Reductive Amination and Intramolecular Cyclization
A widely employed route to N-Boc-2,6-diazaspiro[3.3]heptane involves the reductive amination of a suitable aldehyde, followed by an intramolecular cyclization to form the spirocyclic core.
Workflow for N-Boc-2,6-diazaspiro[3.3]heptane Synthesis
Caption: A typical synthetic workflow for the preparation of N-Boc-2,6-diazaspiro[3.3]heptane.
FAQs and Troubleshooting:
Question 1: My reductive amination step is giving a low yield of the desired (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine. What are the likely causes and how can I improve it?
Answer: Low yields in reductive amination can stem from several factors. Here's a breakdown of potential issues and their solutions:
-
Inefficient Imine/Iminium Ion Formation: The first step of reductive amination is the formation of an imine or iminium ion intermediate. This equilibrium can be unfavorable.
-
Causality: The presence of water can hydrolyze the imine back to the starting materials. The pH of the reaction is also critical; it needs to be acidic enough to protonate the carbonyl and facilitate water elimination, but not so acidic that it protonates the amine nucleophile, rendering it unreactive.
-
Solution:
-
pH Control: For weakly basic amines like anilines, the addition of a mild acid such as acetic acid is often beneficial to catalyze imine formation.
-
Dehydration: The use of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can help drive the equilibrium towards the imine. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective.
-
Stepwise Procedure: For less reactive amines or ketones, a two-step procedure can be more effective. First, form the imine, often with azeotropic removal of water. Then, after confirming imine formation (e.g., by ¹H NMR or IR spectroscopy), add the reducing agent.
-
-
-
Choice of Reducing Agent: The choice of reducing agent is crucial for a successful one-pot reductive amination.
-
Causality: A reducing agent that is too powerful, like sodium borohydride (NaBH₄), can reduce the starting aldehyde or ketone faster than the imine, leading to the formation of alcohol byproducts.[3][4] A more selective reducing agent is needed that preferentially reduces the iminium ion.
-
Solution:
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and highly selective reducing agent that is particularly effective for a wide range of substrates.[5][6] It is less toxic than sodium cyanoborohydride and is often the reagent of choice.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for the iminium ion over the carbonyl group, allowing for convenient one-pot reactions.[3][7] However, it is highly toxic, and its use requires careful handling and waste disposal.
-
Catalytic Hydrogenation: H₂/Pd is a clean and efficient method, but it may not be suitable if other reducible functional groups are present in the molecule.[5]
-
-
-
Reaction Conditions: Temperature and reaction time can also influence the yield.
-
Causality: Imine formation can be slow at low temperatures. However, prolonged reaction times at elevated temperatures can lead to side reactions or decomposition.
-
Solution: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate temperature (e.g., room temperature to 50 °C) is usually sufficient.
-
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting carbonyl; often requires a two-step process.[3][4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions; allows for one-pot reactions.[3][7] | Highly toxic; generates cyanide waste. |
| Sodium Triacetoxyborohydride (STAB) | Highly selective, mild, and less toxic than NaBH₃CN.[5][6] | More expensive than NaBH₄. |
| Catalytic Hydrogenation (H₂/Pd) | Clean reaction with water as the only byproduct. | May reduce other functional groups; requires specialized equipment.[5] |
Question 2: The intramolecular cyclization to form the 2-benzyl-2,6-diazaspiro[3.3]heptane is not going to completion. How can I optimize this step?
Answer: The intramolecular cyclization is a critical step that can be influenced by the choice of base, solvent, and temperature.
-
Base Selection: The base plays a crucial role in deprotonating the amine and facilitating the intramolecular nucleophilic substitution.
-
Causality: A base that is not strong enough will not deprotonate the amine sufficiently, leading to a slow or incomplete reaction. Conversely, a base that is too harsh might lead to side reactions.
-
Solution:
-
Potassium tert-butoxide (t-BuOK): This is a strong, non-nucleophilic base that is often effective for this type of cyclization.[5]
-
Sodium Hydride (NaH): Another strong, non-nucleophilic base that can be used. It is important to use a high-quality, oil-free dispersion for optimal reactivity.
-
Other Bases: In some cases, other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF can be effective, particularly at elevated temperatures.
-
-
-
Solvent Effects: The solvent can significantly impact the rate of the S(_N)2 cyclization.
-
Causality: Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophilic amine, thus increasing its reactivity.
-
Solution:
-
-
Temperature and Concentration:
-
Causality: Higher temperatures can increase the reaction rate, but may also promote side reactions like elimination. The reaction should be run at a sufficient dilution to favor the intramolecular cyclization over intermolecular polymerization.
-
Solution: Start the reaction at a moderate temperature (e.g., 70 °C) and monitor its progress. If the reaction is sluggish, the temperature can be increased. A typical concentration for this type of reaction is in the range of 0.1-0.5 M.
-
B. Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This intermediate is valuable for introducing further diversity into the azaspiro[3.3]heptane scaffold. Its synthesis often involves the formation of the cyclobutanone ring.
Retrosynthetic Analysis for tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Caption: A simplified retrosynthetic approach to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
FAQs and Troubleshooting:
Question 3: I am observing significant amounts of impurities in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. What are the likely side products and how can I minimize them?
Answer: The synthesis of this keto-azaspirocycle can be prone to the formation of several impurities, depending on the specific route employed.
-
Over-oxidation or Baeyer-Villiger Oxidation: If the cyclobutanone is formed by oxidation of the corresponding alcohol, over-oxidation can be an issue.
-
Causality: Strong oxidizing agents can lead to the Baeyer-Villiger oxidation of the cyclobutanone to form a lactone byproduct.
-
Solution: Use a mild and selective oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation. These conditions are generally effective at converting the secondary alcohol to the ketone without over-oxidation.
-
-
Incomplete Cyclization or Rearrangement: In routes involving a [2+2] cycloaddition, incomplete reaction or rearrangement of the cyclobutane ring can lead to impurities.
-
Causality: The formation of four-membered rings can be thermodynamically and kinetically challenging. Strain in the cyclobutane ring can also lead to rearrangements under certain conditions.
-
Solution: Carefully optimize the cycloaddition conditions, including the choice of catalyst, solvent, and temperature. For thermal cycloadditions, precise temperature control is crucial. For photochemical cycloadditions, the wavelength and intensity of the light source are important parameters.
-
-
Purification Challenges: The final product and intermediates can be challenging to purify.
-
Causality: The polarity of the azaspiro[3.3]heptane core can lead to tailing on silica gel chromatography. The presence of closely related impurities can also make separation difficult.
-
Solution:
-
Chromatography: Use a well-packed silica gel column and carefully select the eluent system. A gradient elution may be necessary to achieve good separation. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes reduce tailing.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that gives good crystals and high recovery.
-
Salt Formation: For basic azaspiro[3.3]heptanes, formation of a salt (e.g., hydrochloride or oxalate) can facilitate purification by crystallization and improve the handling and stability of the compound.[8]
-
-
III. Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific substrate and laboratory conditions.
Protocol 1: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane
This protocol is adapted from established literature procedures.[5]
Step 1: Reductive Amination
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 equiv) in dichloroethane (0.2 M), add the primary amine (1.0 equiv) and glacial acetic acid (1.0 equiv).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Intramolecular Cyclization
-
Dissolve the product from Step 1 (1.0 equiv) in anhydrous THF (0.1 M).
-
Add potassium tert-butoxide (2.2 equiv) portion-wise at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 3-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-benzyl-2,6-diazaspiro[3.3]heptane can be purified by chromatography or carried on to the next step.
Step 3 & 4: Hydrogenolysis and Boc Protection
-
Dissolve the 2-benzyl-2,6-diazaspiro[3.3]heptane (1.0 equiv) in methanol (0.2 M).
-
Add palladium on carbon (10 wt%, 0.1 equiv).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the debenzylation is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude 2,6-diazaspiro[3.3]heptane in dichloromethane (0.2 M) and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).
-
Stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture and purify by flash column chromatography to afford N-Boc-2,6-diazaspiro[3.3]heptane.
Protocol 2: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This protocol is based on the oxidation of the corresponding alcohol.
-
To a solution of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C, add Dess-Martin periodinane (1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
IV. References
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Nature. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. [Link]
-
Myers, A. (n.d.). Chem 115. Harvard University. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Thieme. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. [Link]
-
PubMed. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. [Link]
-
PubMed. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
PubMed. (2010). Synthesis and Structural Analysis of a New Class of azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. [Link]
-
MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]
-
ResearchGate. (2025). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. [Link]
-
ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of.... [Link]
-
ResearchGate. (2025). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]
-
ACS Figshare. (2016). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
ResearchGate. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]
-
ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester.
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
ResearchGate. (2025). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. [Link]
-
PMC. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
-
PMC. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]
-
NIH. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]
-
PubMed. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]
-
ResearchGate. (n.d.). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. [Link]
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Common side reactions in the synthesis of spirocyclic amines
Welcome to the Technical Support Center for the synthesis of spirocyclic amines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during these complex synthetic transformations. Our goal is to equip you with the expertise to diagnose and resolve issues, leading to successful and efficient synthesis of your target spirocyclic amine scaffolds.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common reasons for low yields in spirocyclic amine synthesis?
-
How can I improve the diastereoselectivity of my spirocyclization reaction?
-
My starting material is not fully consumed, what are the likely causes?
-
-
Troubleshooting Guide: Reaction-Specific Side Products and Solutions
-
Intramolecular C-H Amination (e.g., Hofmann-Löffler-Freytag Reaction)
-
Problem: I'm observing significant amounts of open-chain halogenated amine and other byproducts instead of my desired spirocyclic amine.
-
-
Pictet-Spengler Reaction
-
Problem: My Pictet-Spengler reaction is sluggish and gives a complex mixture of products.
-
-
Aza-Prins Cyclization
-
Problem: Instead of the expected spiro-piperidine, I am isolating a hydrolyzed, ring-opened product.
-
-
1,3-Dipolar Cycloaddition of Azomethine Ylides
-
Problem: My cycloaddition is not regioselective, leading to a mixture of spiro-pyrrolidine isomers.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in spirocyclic amine synthesis?
Low yields in the synthesis of spirocyclic amines can often be attributed to a few critical factors:
-
Catalyst Inactivation or Poisoning: Many modern synthetic methods rely on sensitive transition-metal catalysts. Impurities in starting materials, solvents, or even the atmosphere (e.g., oxygen or moisture) can poison the catalyst, halting the reaction.
-
Product Instability: The desired spirocyclic amine may be unstable under the reaction conditions or during workup.[1] Acidic or basic conditions, or prolonged heating, can lead to decomposition.
-
Competing Side Reactions: The reactive intermediates involved in spirocyclization can often participate in alternative reaction pathways, leading to the formation of undesired byproducts. This guide will delve into specific examples in the troubleshooting section.
-
Poor Quality of Starting Materials: Impurities in the starting materials can lead to the formation of side products that are difficult to separate from the desired compound.
Q2: How can I improve the diastereoselectivity of my spirocyclization reaction?
Achieving high diastereoselectivity is a frequent challenge in spirocycle synthesis due to the formation of a quaternary spirocenter.[1] Several factors can be fine-tuned to influence the stereochemical outcome:
| Parameter | Rationale | Troubleshooting Steps |
| Catalyst/Ligand | The chiral environment created by the catalyst and its ligands plays a crucial role in directing the stereochemical pathway of the reaction. | Screen a variety of chiral ligands and metal precursors. The choice of ligand can dramatically influence the diastereomeric ratio. |
| Solvent | The polarity of the solvent can influence the transition state geometry of the cyclization, thereby affecting the diastereoselectivity.[1] | Experiment with a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile). |
| Temperature | Lowering the reaction temperature often enhances selectivity by favoring the formation of the thermodynamically more stable diastereomer. | Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) and monitor the diastereomeric ratio. |
| Substrate Control | The steric bulk and electronic properties of substituents on the starting materials can create a steric bias that favors the formation of one diastereomer over the other. | If possible, modify the substituents on your starting materials to introduce greater steric hindrance that can direct the approach of the reacting moieties. |
Q3: My starting material is not fully consumed, what are the likely causes?
Incomplete conversion is a common issue that can often be resolved through systematic troubleshooting:
-
Insufficient Catalyst Loading or Activity: The catalyst may be present in too low a concentration, or its activity may be diminished due to impurities or degradation.
-
Reversible Reaction: The spirocyclization may be a reversible process, and the equilibrium may lie towards the starting materials under the current reaction conditions.
-
Incorrect Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient for the reaction to go to completion.
Troubleshooting Guide: Reaction-Specific Side Products and Solutions
Intramolecular C-H Amination (e.g., Hofmann-Löffler-Freytag Reaction)
Problem: I'm observing significant amounts of open-chain halogenated amine and other byproducts instead of my desired spirocyclic amine.
Causality: The Hofmann-Löffler-Freytag reaction proceeds via a nitrogen-centered radical that intramolecularly abstracts a hydrogen atom, typically from the δ-carbon, to form a carbon-centered radical. This is followed by halogen transfer and subsequent intramolecular nucleophilic substitution to form the pyrrolidine ring.[2][3][4][5][6] Competing reactions can disrupt this delicate sequence.
Common Side Reactions and Byproducts:
-
Incomplete Cyclization: The intermediate δ-haloamine may be stable and fail to cyclize, especially if the subsequent intramolecular SN2 reaction is sterically hindered.
-
Intermolecular Reactions: The nitrogen radical can react with other molecules in the reaction mixture instead of abstracting a hydrogen atom intramolecularly.
-
1,6-Hydrogen Atom Transfer: If a sterically accessible and electronically favorable C-H bond exists at the ε-position, a 1,6-hydrogen atom transfer can occur, leading to the formation of a six-membered piperidine ring instead of the desired five-membered pyrrolidine.[3]
Troubleshooting Workflow:
Troubleshooting Pictet-Spengler Reactions.
Aza-Prins Cyclization
Problem: Instead of the expected spiro-piperidine, I am isolating a hydrolyzed, ring-opened product.
Causality: The aza-Prins cyclization involves the formation of an N-acyliminium ion, which is then attacked by a tethered alkene to form a six-membered ring. However, this process can be in competition with a-[7][7]sigmatropic rearrangement known as the aza-Cope rearrangement. [1][8][9]The rearranged iminium ion can then be hydrolyzed during workup to give an undesired ring-opened product.
The Competing Pathways:
Aza-Prins vs. Aza-Cope.
Troubleshooting Steps:
-
Lewis Acid Choice: The choice of Lewis acid can significantly influence the outcome. Experiment with different Lewis acids (e.g., InCl3, Sc(OTf)3, TMSOTf) as some may favor the aza-Prins pathway over the aza-Cope rearrangement.
-
Temperature Control: The aza-Cope rearrangement is often favored at higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.
-
Substrate Modification: The electronics of the alkene can influence the rate of the aza-Prins cyclization. Introducing electron-donating groups on the alkene can sometimes accelerate the desired cyclization.
1,3-Dipolar Cycloaddition of Azomethine Ylides
Problem: My cycloaddition is not regioselective, leading to a mixture of spiro-pyrrolidine isomers.
Causality: The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is a powerful method for constructing spiro-pyrrolidines. [10]However, the regioselectivity of the reaction is determined by the frontier molecular orbitals (HOMO and LUMO) of the ylide and the dipolarophile. A mismatch in the orbital energies or coefficients can lead to the formation of both possible regioisomers. [7][11] Visualizing the Regiochemical Challenge:
Competing Regiochemical Pathways.
Troubleshooting Steps:
-
Modify the Dipolarophile: The electronic nature of the dipolarophile is a key determinant of regioselectivity. Switching the electron-withdrawing group on the alkene can alter the orbital coefficients and favor the formation of one regioisomer.
-
Solvent Effects: The polarity of the solvent can influence the relative energies of the transition states leading to the different regioisomers. A screen of solvents with varying polarities is recommended.
-
Lewis Acid Catalysis: The use of a Lewis acid can coordinate to the dipolarophile, lowering its LUMO energy and potentially enhancing the regioselectivity of the cycloaddition.
References
- Wikipedia. (2023). Aza-Cope rearrangement. In Wikipedia.
- Yadav, J. S., et al. (2014). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)
- Chem-Station. (2015). Aza-Cope Rearrangement.
- Singh, G. S., & D'hooghe, M. (2017). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules.
- NROChemistry. (n.d.). Pictet-Spengler Reaction.
- Wikipedia. (2023). Pictet–Spengler reaction. In Wikipedia.
- Liotta, D., & Chiacchio, U. (2014).
- Wikipedia. (2023). Hofmann–Löffler reaction. In Wikipedia.
- Dobbs, A. P., et al. (2010). A detailed investigation of the aza-Prins reaction. Organic & Biomolecular Chemistry.
- Padwa, A. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. The Journal of Organic Chemistry.
- Cambridge University Press. (n.d.). Hofmann-Loffler-Freytag Reaction.
- Sureshbabu, V. V., & Chen, C. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research.
- Jørgensen, K. A., et al. (2019). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
- Grokipedia. (n.d.). Hofmann–Löffler reaction.
- MacMillan, D. W. C. (2008).
- Peng, Y., et al. (2014). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry.
- Padwa, A. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. The Journal of Organic Chemistry.
- Hartwig, J. F. (2013). Oxidative C–H amination reactions. Chemical Society Reviews.
- Vive Chemistry. (2012). Hofmann-Loeffler-Freytag reaction.
Sources
- 1. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 2. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. grokipedia.com [grokipedia.com]
- 6. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aza-Cope Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Aza-Cope Rearrangement | TCI AMERICA [tcichemicals.com]
- 10. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield and purity of 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride
Welcome to the technical support center for the synthesis and purification of 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this novel spirocyclic scaffold. Spirocyclic compounds, while offering exciting opportunities in medicinal chemistry, can present unique synthetic and purification challenges.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your product.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis and purification of this compound.
Synthesis & Reaction Monitoring
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of spirocyclic amines like this compound can stem from several factors. The construction of the spirocyclic core is often the most challenging step.[1] Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The formation of the azaspiro[3.3]heptane ring system can be slow. Ensure your reaction is running to completion by monitoring it with appropriate analytical techniques like TLC, LC-MS, or GC-MS. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions: The starting materials for azaspiro[3.3]heptane synthesis can be prone to side reactions. For instance, in syntheses involving the cyclization of a precursor, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts. Using high-dilution conditions can sometimes favor the intramolecular cyclization.
-
Reagent Purity and Stoichiometry: The purity of your starting materials is critical. Impurities can interfere with the reaction and lead to the formation of byproducts. Also, carefully control the stoichiometry of your reagents. For reactions involving a Grignard addition to a ketone precursor like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, using an appropriate excess of the Grignard reagent (e.g., methylmagnesium bromide) is important, but a large excess can lead to side reactions.[3]
-
Solvent and Temperature Control: The choice of solvent and reaction temperature can significantly impact the reaction outcome. For Grignard reactions, anhydrous solvents like THF or diethyl ether are essential. The reaction is typically performed at low temperatures (e.g., 0 °C) to control its exothermicity and minimize side reactions.
Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
Answer: The presence of multiple spots on a TLC plate indicates a mixture of products. For the synthesis of 6-Methyl-2-azaspiro[3.3]heptan-6-ol, potential side products could include:
-
Unreacted Starting Material: If you see a spot corresponding to your starting ketone, the reaction is incomplete.
-
Over-alkylation Products: While less common with Grignard reagents on tertiary alcohols, it's a possibility to consider.
-
Products of Ring-Opening: The strained four-membered rings of the azaspiro[3.3]heptane core can be susceptible to ring-opening under certain conditions, although this is generally more of a concern with highly reactive reagents or harsh reaction conditions.
-
Elimination Products: The tertiary alcohol in the product could undergo elimination to form an alkene, especially if the workup is too acidic or if the reaction is heated for an extended period.
To minimize these side products, consider the following:
-
Optimize Grignard Addition: Add the Grignard reagent slowly to the solution of the ketone at a low temperature to maintain control over the reaction.
-
Careful Workup: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Avoid using strong acids, which could promote side reactions.
-
Protecting Groups: If you are working with a protected amine (e.g., a Boc-protected precursor), ensure the protecting group is stable to the reaction conditions. The Boc group is generally stable to Grignard reagents at low temperatures.
Purification & Isolation
Question: I am struggling to purify the final compound. What are the recommended purification methods?
Answer: The purification of polar amino alcohols like 6-Methyl-2-azaspiro[3.3]heptan-6-ol can be challenging. Here are some effective methods:
-
Column Chromatography: This is a common method for purifying research-scale quantities. Due to the polar nature of the free amine, it may streak on silica gel. It is often beneficial to perform chromatography on the Boc-protected intermediate, which is less polar. If you must chromatograph the free amine, consider using a modified mobile phase, such as dichloromethane/methanol with a small amount of ammonium hydroxide (e.g., 1-2%) to suppress tailing.
-
Crystallization of the Hydrochloride Salt: This is an excellent method for both purification and isolation of the final product. After deprotection of the Boc group (if used) with an acid like HCl in an organic solvent (e.g., dioxane or methanol), the hydrochloride salt can be precipitated. The choice of solvent for crystallization is crucial for obtaining high purity crystals.
Experimental Protocol: Crystallization of this compound
-
After the deprotection of the Boc-protected precursor with HCl in a suitable solvent, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent, such as isopropanol or ethanol.
-
Slowly add a less polar co-solvent, such as diethyl ether or ethyl acetate, until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool it further in a refrigerator or freezer to promote crystallization.
-
Collect the crystals by filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Question: My final product is an oil instead of a solid hydrochloride salt. How can I induce crystallization?
Answer: Obtaining an oil instead of a solid salt is a common issue, often due to residual solvent or impurities. Here are some techniques to induce crystallization:
-
Trituration: Add a non-polar solvent in which the oil is insoluble, such as diethyl ether or pentane, and scratch the inside of the flask with a glass rod at the oil-solvent interface. This can create nucleation sites for crystal growth.
-
Solvent Removal: Ensure all residual solvents from the reaction and workup have been thoroughly removed under high vacuum.
-
Solvent-Antisolvent Crystallization: As described in the protocol above, dissolving the oil in a minimal amount of a good solvent and then adding an anti-solvent can induce precipitation. Experiment with different solvent combinations. A good starting point is a polar solvent like isopropanol or methanol, with an anti-solvent like diethyl ether, ethyl acetate, or hexane.
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a seed crystal to the supersaturated solution can initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the role of the spirocyclic structure in drug design?
A1: Spirocyclic scaffolds are of great interest in medicinal chemistry because they introduce three-dimensionality, which can lead to improved target selectivity and better physicochemical properties compared to flat aromatic structures.[2] The rigid nature of the spirocyclic core can also lock the molecule in a specific conformation, which can enhance its binding affinity to a biological target.[2] The 2-azaspiro[3.3]heptane moiety, in particular, has been explored as a bioisostere for piperidine, a common motif in many drugs.[4]
Q2: What are the key safety precautions when working with reagents for this synthesis?
A2: The synthesis of this compound involves several hazardous reagents. Always consult the Safety Data Sheet (SDS) for each chemical before use. Key hazards include:
-
Grignard Reagents (e.g., Methylmagnesium bromide): Highly flammable and react violently with water. Must be handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.
-
Strong Acids (e.g., HCl in dioxane): Corrosive and can cause severe burns. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic Solvents (e.g., THF, Diethyl Ether): Flammable and can form explosive peroxides upon storage. Use in a well-ventilated area or a fume hood, away from ignition sources.
Q3: How can I confirm the structure and purity of my final product?
A3: A combination of analytical techniques should be used to confirm the structure and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Q4: What is a typical expected yield for this type of synthesis?
A4: The overall yield for a multi-step synthesis of a substituted azaspiro[3.3]heptane can vary significantly depending on the specific route and optimization of each step. For the Grignard addition to a ketone precursor and subsequent deprotection and salt formation, a yield in the range of 60-80% would be considered good for a research setting. However, this is highly dependent on the efficiency of the preceding steps in the synthesis of the ketone starting material.
Visualizing the Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound, starting from a protected ketone precursor.
Sources
Stability issues of 2-azaspiro[3.3]heptane derivatives under acidic/basic conditions
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-azaspiro[3.3]heptane derivatives. This unique spirocyclic scaffold has gained significant attention in medicinal chemistry as a bioisostere for piperidine and other cyclic amines, offering a rigid three-dimensional structure that can enhance metabolic stability and target selectivity.[1][2][3][4] However, the inherent ring strain of the bis-azetidine system presents specific stability challenges, particularly under acidic and basic conditions.[1]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the stability issues you may encounter during your research.
Part 1: Troubleshooting Guide - Common Stability Issues
This section addresses common problems observed during the synthesis, purification, and handling of 2-azaspiro[3.3]heptane derivatives.
Issue 1: Unexpected Product Degradation During Acidic Workup or Purification
-
Observation: You observe low yields, the appearance of multiple new spots on TLC, or unexpected masses in your LC-MS analysis after an acidic workup (e.g., HCl wash) or purification on silica gel.
-
Plausible Cause: The strained four-membered azetidine rings in the 2-azaspiro[3.3]heptane core are susceptible to ring-opening under strong acidic conditions.[1] Protonation of the nitrogen atom can facilitate nucleophilic attack by water or other nucleophiles present in the reaction mixture, leading to the formation of undesired byproducts. The use of strong acids like HCl can lead to ring-opening of the oxetane moiety in related oxa-azaspiro[3.3]heptane systems.[5]
-
Troubleshooting Steps:
-
Use Milder Acids: Replace strong acids like HCl with weaker organic acids such as acetic acid or citric acid for pH adjustments and extractions.
-
Buffer Your Silica Gel: If using column chromatography, consider pre-treating your silica gel with a solution of triethylamine in your eluent system (e.g., 1-2% triethylamine) to neutralize acidic sites on the silica surface.
-
Alternative Purification Methods: Explore other purification techniques that avoid acidic conditions, such as preparative HPLC with a neutral or basic mobile phase, or crystallization.
-
Salt Formation: For basic derivatives, consider isolating the compound as a salt with a suitable acid (e.g., oxalate or sulfonic acid salts), which can sometimes offer improved stability.[5]
-
Issue 2: Decomposition of N-Boc Protected Derivatives During Deprotection
-
Observation: Attempts to remove a tert-butyloxycarbonyl (Boc) protecting group using strong acids (e.g., neat TFA or HCl in dioxane) result in a complex mixture of products instead of the desired free amine.
-
Plausible Cause: The harsh acidic conditions required for Boc deprotection can concurrently promote the degradation of the 2-azaspiro[3.3]heptane core.
-
Troubleshooting Steps:
-
Milder Deprotection Cocktails: Use a milder deprotection reagent, such as a lower concentration of TFA in dichloromethane (DCM) (e.g., 10-20%), and perform the reaction at a lower temperature (e.g., 0 °C).
-
Scavengers: Include scavengers like triethylsilane (TES) or anisole in the deprotection mixture to trap reactive carbocations and prevent side reactions.
-
Alternative Protecting Groups: If you are in the planning stages of your synthesis, consider using a protecting group that can be removed under non-acidic conditions, such as a benzyloxycarbonyl (Cbz) group (removed by hydrogenolysis) or a fluorenylmethyloxycarbonyl (Fmoc) group (removed by mild base).
-
Issue 3: Instability in Protic Solvents Under Basic Conditions
-
Observation: Your 2-azaspiro[3.3]heptane derivative shows signs of degradation over time when stored in protic solvents like methanol or ethanol, especially in the presence of a base.
-
Plausible Cause: While generally more stable under basic than acidic conditions, certain derivatives, particularly those with electron-withdrawing groups, can be susceptible to base-mediated degradation pathways. These can include ring-opening reactions initiated by nucleophilic attack of the solvent or other nucleophiles.
-
Troubleshooting Steps:
-
Aprotic Solvents for Storage: Store your compounds in aprotic solvents like DCM, THF, or acetonitrile. If a protic solvent is necessary for an experiment, use it fresh and for the shortest duration possible.
-
Control of Basicity: Use the minimum amount of base required for your reaction and choose a weaker base if the reaction conditions allow.
-
Temperature Control: Perform reactions and store solutions at lower temperatures to minimize the rate of degradation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 2-azaspiro[3.3]heptane derivatives under acidic conditions?
A1: The primary degradation pathway under acidic conditions is acid-catalyzed ring-opening.[1] This is initiated by the protonation of the azetidine nitrogen, which increases the electrophilicity of the ring carbons. A nucleophile, such as water, can then attack one of the carbons adjacent to the nitrogen, leading to the cleavage of a C-N bond and the formation of a linear amino alcohol or a rearranged product.
Q2: How does the substitution on the 2-azaspiro[3.3]heptane core affect its stability?
A2: Substituents can have a significant impact on stability. Electron-withdrawing groups on the nitrogen atom can decrease its basicity, potentially making it less susceptible to protonation but could also influence the reactivity of the ring in other ways. Bulky substituents near the nitrogen may sterically hinder protonation and subsequent nucleophilic attack, thereby increasing stability.
Q3: Are there any "safe" pH ranges for working with these compounds?
A3: While this is highly dependent on the specific derivative, a general guideline is to maintain the pH between 4 and 9. It is crucial to perform preliminary stability studies on your specific compound to determine its optimal pH range for handling and storage.
Q4: Can I use computational methods to predict the stability of my 2-azaspiro[3.3]heptane derivative?
A4: Yes, computational modeling can be a valuable tool. Techniques like Density Functional Theory (DFT) can be used to calculate the strain energy of the ring system and model the transition states for potential degradation pathways, such as ring-opening.[6] This can provide insights into the relative stability of different derivatives and help guide experimental design.
Part 3: Experimental Protocols and Data
Protocol 1: Forced Degradation Study Under Acidic and Basic Conditions
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of a 2-azaspiro[3.3]heptane derivative.[7][8]
Objective: To identify potential degradation products and determine the intrinsic stability of the molecule under hydrolytic stress.
Materials:
-
Your 2-azaspiro[3.3]heptane derivative
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)[9][10]
-
pH meter
-
Thermostatically controlled water bath or incubator
Procedure:
-
Sample Preparation: Prepare a stock solution of your compound in ACN or another appropriate solvent at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 40 °C or 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
-
Basic Degradation:
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for the acidic degradation, neutralizing the aliquots with 0.1 M HCl.
-
-
Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water and incubate it under the same conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method.[11] The method should be able to separate the parent compound from all degradation products.
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and, if possible, characterize the structure of any major degradation products using mass spectrometry and other spectroscopic techniques.[12]
Table 1: Example Stability Data for a Hypothetical 2-Azaspiro[3.3]heptane Derivative
| Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Products (m/z) |
| 0.1 M HCl, 60 °C | 0 | 100 | - |
| 4 | 75.2 | [M+H]+ of Ring-Opened Product | |
| 8 | 52.1 | [M+H]+ of Ring-Opened Product | |
| 24 | 15.8 | [M+H]+ of Ring-Opened Product and Secondary Degradants | |
| 0.1 M NaOH, 60 °C | 0 | 100 | - |
| 4 | 98.5 | Minor Unidentified Peak | |
| 8 | 96.2 | Minor Unidentified Peak | |
| 24 | 92.7 | Minor Unidentified Peak |
Part 4: Visualizing Degradation Pathways
Diagram 1: Proposed Acid-Catalyzed Ring-Opening of a 2-Azaspiro[3.3]heptane Derivative
Caption: A decision-making flowchart for troubleshooting stability issues with 2-azaspiro[3.3]heptane derivatives.
References
- Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.
- Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Ovid.
- Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids. Amino Acids, 39(2), 515-521. Ovid.
- Deman, R., et al. (2023). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate.
- Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.
- Barrault, A., et al. (2022). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal, 28(41), e202200845.
- National Center for Biotechnology Information. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis.
- ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine.
- Royal Society of Chemistry. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery.
- Compassionate Certification Centers. How to Conduct Stability Studies for Small Molecule Drugs.
- National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review.
- ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- National Center for Biotechnology Information. Ring closing and opening reactions leading to aza-polycyclic aromatic compounds.
- French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
- National Center for Biotechnology Information. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
- PubChem. 2-Azaspiro(3.3)heptane.
- MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- PubMed. Microbial degradation of sulfur, nitrogen and oxygen heterocycles.
- ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- National Center for Biotechnology Information. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
- MDPI. Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies.
- International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
- Separation Science. Analytical Techniques In Stability Testing.
- National Institutes of Health. Regulatory Knowledge Guide for Small Molecules.
- Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- National Center for Biotechnology Information. Alkylative Aziridine Ring-Opening Reactions.
- CuriRx. Biologics vs. Small Molecules, What's the Difference for Stability Testing?
- Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials.
- Wiley Online Library. Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants.
- National Center for Biotechnology Information. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6.
- SpringerLink. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6.
- National Center for Biotechnology Information. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations.
- ResearchGate. (PDF) Degradation Pathway.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. thieme-connect.com [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Troubleshooting low reactivity of 2-azaspiro[3.3]heptane building blocks
Welcome to the technical support center for 2-azaspiro[3.3]heptane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable sp³-rich scaffold into their synthetic programs. The unique, rigid, and three-dimensional structure of the 2-azaspiro[3.3]heptane core offers a compelling alternative to traditional saturated heterocycles like piperidine, often improving physicochemical properties.[1][2] However, its compact and strained nature can present unique reactivity challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles in the functionalization of the 2-azaspiro[3.3]heptane nitrogen.
Frequently Asked Questions (FAQs)
Q1: My 2-azaspiro[3.3]heptane is supplied as a hydrochloride or trifluoroacetate salt. How do I handle it before my reaction?
A1: Most reactions involving the secondary amine, such as N-alkylation or N-acylation, require the free base form. The protonated amine salt is not nucleophilic. You must perform a neutralization step (a "free-basing" procedure) before use.
-
Standard Protocol: Dissolve the salt in a minimal amount of water or methanol. Add an aqueous solution of a base like sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or 1-2 M sodium hydroxide (NaOH) until the pH is >10. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting free base is often an oil or low-melting solid and should be used immediately or stored under an inert atmosphere.[3]
Q2: Why is my reaction with 2-azaspiro[3.3]heptane significantly slower than an analogous reaction with piperidine or pyrrolidine?
A2: The primary reason is steric hindrance . The nitrogen atom in 2-azaspiro[3.3]heptane is flanked by two cyclobutane rings. These rings sterically shield the nitrogen's lone pair of electrons, making it a less accessible nucleophile compared to the more open structures of piperidine or pyrrolidine.[4][5] This increased steric bulk slows down the rate of reactions that depend on nucleophilic attack by the nitrogen.[6][7]
Diagram 1: Steric Hindrance Comparison
Caption: Steric shielding of the nitrogen in 2-azaspiro[3.3]heptane.
Q3: What are the general storage recommendations for 2-azaspiro[3.3]heptane free base?
A3: The free base is a secondary amine and can be sensitive to air and moisture over long periods. For optimal stability, store it under an inert atmosphere (nitrogen or argon) at 2-8°C.[8] If you received it as a salt, it is best to store it as the salt and prepare the free base just before use.
In-Depth Troubleshooting Guides
This section addresses specific, common problems encountered during the derivatization of 2-azaspiro[3.3]heptane.
Guide 1: N-Acylation Reactions (e.g., Amide Formation)
Problem: Low to no conversion when reacting with an acyl chloride or anhydride.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Insufficient Electrophile Reactivity | The sterically hindered nitrogen requires a highly reactive electrophile. Solution: Switch from less reactive anhydrides to more reactive acyl chlorides. If using a carboxylic acid, employ robust coupling reagents like HATU, HBTU, or COMU, which generate highly activated esters in situ. |
| Protonation of Starting Amine | The reaction of an amine with an acyl chloride generates one equivalent of HCl, which protonates and deactivates the starting amine.[9] Solution: Add at least one equivalent (and often a slight excess, e.g., 1.2-1.5 eq.) of a non-nucleophilic base. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are standard choices. DIPEA is often preferred as its bulkiness prevents it from competing as a nucleophile. |
| Steric Clash | The electrophile itself may be too sterically bulky to approach the hindered nitrogen. Solution: If possible, choose a less substituted acylating agent. Increase the reaction temperature (e.g., from room temperature to 40-60 °C) to provide sufficient energy to overcome the activation barrier. Prolong the reaction time and monitor carefully by TLC or LC-MS. |
| Poor Solvent Choice | The reaction may be sluggish in non-polar solvents. Solution: Use polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dichloromethane (DCM) to facilitate the reaction. |
Guide 2: N-Alkylation Reactions
Problem: Reaction is sluggish or stalls with alkyl halides.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Poor Leaving Group | The rate of Sₙ2 reactions is highly dependent on the quality of the leaving group. Solution: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride with low success, switch to the corresponding alkyl bromide or, preferably, iodide. Alkyl tosylates and mesylates are also excellent electrophiles. |
| Insufficient Base Strength/Solubility | An inorganic base like potassium carbonate (K₂CO₃) is often used to scavenge the H-X byproduct. Its effectiveness can be limited by its solubility in organic solvents. Solution: Switch to cesium carbonate (Cs₂CO₃), which is more soluble and promotes faster reactions. Alternatively, use a stronger organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Adding a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can also accelerate reactions with inorganic bases. |
| Low Temperature | The activation energy for alkylating this hindered amine is higher than for simpler amines. Solution: Heat the reaction. Temperatures of 60-100 °C in solvents like DMF, DMSO, or acetonitrile are common.[10] |
Guide 3: Reductive Amination
Problem: Incomplete conversion, with residual starting amine and/or carbonyl compound detected.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Inefficient Iminium Ion Formation | The first step, the condensation of the amine and the carbonyl, is reversible and pH-sensitive.[11] Steric hindrance can disfavor the formation of the required iminium ion intermediate. Solution: The reaction is often best performed under mildly acidic conditions (pH 4-6), which can be achieved by adding acetic acid. This protonates the carbonyl, making it more electrophilic, without fully protonating the amine nucleophile.[12] |
| Incorrect Reducing Agent | Sodium borohydride (NaBH₄) is often too slow for reducing sterically hindered iminium ions and can reduce the starting aldehyde or ketone. Sodium cyanoborohydride (NaBH₃CN) is effective but has toxicity concerns. Solution: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for most reductive aminations. It is mild enough not to reduce the carbonyl starting material but is highly effective at reducing the iminium ion as it forms.[12] |
| Reaction Conditions | The reaction may be slow at room temperature. Solution: Allow the reaction to stir for an extended period (12-24 hours). Solvents like 1,2-dichloroethane (DCE) or DCM are commonly used. If conversion is still low, gentle heating (40 °C) may be beneficial. |
Diagram 2: General Troubleshooting Workflow
Caption: Decision tree for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
-
To a solution of 2-azaspiro[3.3]heptane (1.0 eq., free base) in anhydrous DCM (0.1-0.2 M) under a nitrogen atmosphere, add N,N-diisopropylethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation with an Alkyl Bromide
-
To a solution of 2-azaspiro[3.3]heptane (1.0 eq., free base) in anhydrous DMF (0.1-0.2 M), add cesium carbonate (2.0 eq.) and the alkyl bromide (1.2 eq.).
-
Heat the reaction mixture to 80 °C and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic layers, wash repeatedly with brine to remove DMF, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for One-Pot Reductive Amination
-
To a solution of 2-azaspiro[3.3]heptane (1.0 eq., free base) and an aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane (DCE, 0.1-0.2 M), add acetic acid (1.2 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30 minutes, then separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Angene Chemical. (2021). Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane.
- Arnold, J. S., & Finke, A. D. (2015). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC - NIH.
- Chekler, E. L., et al. (2016).
- Ciapparella, S., et al. (2020). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
- D'hooghe, M., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- Degorce, S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.
- Gao, J., et al. (2021). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society.
- Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane.
- Scientific Diagram. (2022). Successful spirocycle synthesis.
- Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Scilit. (2021). 1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.
- Wang, Y., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters.
- Wikipedia. (n.d.). Steric effects.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ResearchGate. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine.
- ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Rohde, L. N., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development.
- PubChem. (n.d.). 2-Azaspiro(3.3)heptane.
- Rohde, L. N., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
- Mykhailiuk, P. K. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids.
- Mykhailiuk, P. K. (2014). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery.
- Rohde, L. N., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
- BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Sigma-Aldrich. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane.
- chemeurope.com. (n.d.). Steric effects.
- Najam Academy. (2021). Steric Hindrance | Organic Chemistry. YouTube.
- Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Nicholas, R. J., et al. (2022). Microscopic steps associated with the N-acylation of Stage 1.
- Chemistry Steps. (n.d.).
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Myers, A. (n.d.).
- BenchChem. (2025).
- Reddit. (2024).
- Sharma, J. (2021). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. YouTube.
- Berlin, C. (2019). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. Bucknell Digital Commons.
- Varma, R. S., et al. (2022). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. Steric_effects [chemeurope.com]
- 6. youtube.com [youtube.com]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. angenechemical.com [angenechemical.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Strategies for Overcoming Poor Solubility of Azaspiro[3.3]heptane Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azaspiro[3.3]heptane intermediates. This guide is designed to provide practical, in-depth solutions to the common and complex solubility challenges encountered during the synthesis, purification, and experimental evaluation of this unique class of compounds. The rigid, three-dimensional structure of the azaspiro[3.3]heptane scaffold, while offering significant advantages in medicinal chemistry, can present unique solubility hurdles. This resource synthesizes field-proven insights and literature-based evidence to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the issues you may be facing in the lab.
Section 1: Fundamental Solubility Issues & Initial Troubleshooting
Question 1: My azaspiro[3.3]heptane intermediate has crashed out of the reaction mixture during workup. What are the immediate steps I can take?
This is a common issue, often arising from a significant polarity change during aqueous workup. The inherent rigidity of the spirocyclic core can lead to efficient crystal packing and lower solubility in certain solvent systems.
Immediate Troubleshooting Steps:
-
Solvent Screen: Before resorting to more complex solutions, perform a small-scale solvent screen. Test the solubility of your precipitate in a range of common laboratory solvents of varying polarity (e.g., ethyl acetate, dichloromethane, acetonitrile, methanol, isopropanol).
-
Co-solvent System: If a single solvent is ineffective, try a co-solvent system. For instance, if your compound is sparingly soluble in ethyl acetate but more soluble in methanol, a mixture of the two may provide the desired solubility for extraction or filtration. The addition of a polar co-solvent can disrupt the crystal lattice energy of the solute.
-
pH Adjustment: Azaspiro[3.3]heptanes are basic amines.[1] If your workup is aqueous, you can often bring the compound into the aqueous layer by acidifying with dilute HCl to form the more soluble hydrochloride salt. Conversely, to extract into an organic layer, ensure the aqueous layer is sufficiently basic (e.g., with NaHCO₃ or Na₂CO₃) to keep the amine in its free base form.
Causality Behind the Choices: The solubility of a compound is a balance between its interactions with the solvent and the strength of its own intermolecular forces in the solid state (crystal lattice energy). By altering the solvent environment or converting the neutral amine to a charged salt, you are tipping this balance in favor of dissolution.
Question 2: I am struggling to find a suitable solvent system for the chromatographic purification of my substituted azaspiro[3.3]heptane. What are some good starting points?
The choice of solvent for chromatography depends on the polarity of your specific derivative. However, some general principles apply to this class of compounds.
Recommended Starting Points for Chromatography:
-
Normal Phase (Silica Gel):
-
For moderately polar compounds: Start with a gradient of ethyl acetate in hexanes or heptanes.
-
For more polar or basic compounds: A common and effective mobile phase is a mixture of dichloromethane (DCM) and methanol. To prevent streaking and improve peak shape for these basic compounds, it is often necessary to add a small amount of a basic modifier.
-
| Mobile Phase Component | Typical Concentration | Purpose |
| Dichloromethane | Main Solvent | Primary eluent |
| Methanol | 0-20% | Increases polarity |
| Ammonium Hydroxide | ~1% of the methanol portion | Deactivates acidic silica sites, prevents streaking |
| Triethylamine | 0.1-1% | Volatile basic modifier, good for mass spec compatibility |
-
Reverse Phase (C18):
-
A gradient of acetonitrile or methanol in water is standard.
-
Given the basic nature of the azaspiro[3.3]heptane nitrogen, adding a modifier to the mobile phase is crucial to control ionization and achieve good peak shape.
-
| Mobile Phase Modifier | Typical Concentration | Effect |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Protonates the amine, good for UV detection but can be difficult to remove. |
| Formic Acid | 0.1% | A less aggressive acid, often preferred for mass spectrometry. |
| Ammonium Bicarbonate/Formate | 10 mM | Provides a buffered, near-neutral pH environment. |
Expert Insight: The nitrogen atom in the azaspiro[3.3]heptane ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation. The addition of a basic modifier like ammonium hydroxide or triethylamine neutralizes these sites, resulting in sharper peaks and better resolution.
Section 2: Crystallization and Salt Formation
Question 3: My azaspiro[3.3]heptane intermediate is a persistent oil. How can I induce crystallization?
Many functionalized azaspiro[3.3]heptanes can be challenging to crystallize as the free base. Formation of a salt is often the most reliable method to obtain a crystalline solid.
Workflow for Crystallization of Azaspiro[3.3]heptane Intermediates
Caption: Decision workflow for crystallizing oily intermediates.
Protocol 1: Salt Formation for Crystallization
-
Dissolve the Oil: Dissolve your oily azaspiro[3.3]heptane free base in a suitable organic solvent. Good starting points include ethyl acetate, isopropanol (IPA), or diethyl ether.
-
Add the Acid: Slowly add a solution of the desired acid (typically 1.0-1.1 equivalents). For example, add a commercially available solution of HCl in diethyl ether or dioxane.
-
Induce Precipitation: The salt will often precipitate immediately. If not, try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod.
-
Isolate and Wash: Collect the resulting solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Common Salt Forms and Their Properties:
| Salt Form | Counter-ion | Typical Properties & Comments |
| Hydrochloride | HCl | Very common, often highly crystalline. Can be hygroscopic. |
| Oxalate | Oxalic Acid | Frequently used in early literature for isolation, but can have lower solubility and stability.[2] |
| Acetate | Acetic Acid | Can be easier to work with than HCl salts, but may be less crystalline.[2] |
| Mesylate/Tosylate | Methanesulfonic Acid / p-Toluenesulfonic Acid | Sulfonate salts are noted for providing stable, crystalline products with good solubility profiles.[2][3] |
Expert Insight: Research has shown that for 2-oxa-6-azaspiro[3.3]heptane, sulfonate salts can offer superior stability and solubility compared to the more traditional oxalate salt.[2][3] This makes them an excellent choice for isolating intermediates that need to be stored or used in subsequent aqueous reactions.
Section 3: Advanced Solubility Enhancement
Question 4: My final azaspiro[3.3]heptane compound has poor aqueous solubility, making my in vitro assays difficult. What strategies can I employ on a research scale?
Poor aqueous solubility is a major hurdle for biological testing.[4] Several formulation and chemical modification strategies can be considered.
Strategy 1: Co-solvents and Surfactants
For many in vitro assays, the use of a water-miscible co-solvent is the most straightforward approach.
-
Dimethyl Sulfoxide (DMSO): The most common choice. Prepare a concentrated stock solution of your compound in DMSO (e.g., 10-50 mM) and then dilute it into the aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect assay performance (typically kept below 0.5-1%).
-
Polyethylene Glycol (PEG 400) / Propylene Glycol (PG): These are excellent solubilizing agents for many lipophilic compounds and are often used in formulation.[5]
-
Surfactants: Low concentrations of surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate and solubilize hydrophobic compounds.
Strategy 2: pH Modification
Since the azaspiro[3.3]heptane core is basic, its aqueous solubility is highly pH-dependent. Solubility will be significantly higher at a pH below the pKa of the amine, where it exists as the protonated, charged species. Ensure your assay buffer pH is appropriate. If the assay allows, a lower pH buffer could be a simple solution.
Strategy 3: Prodrug Approach
If intrinsic solubility remains a significant barrier, especially for in vivo studies, a prodrug strategy can be employed. This involves chemically modifying the parent drug to create a more soluble derivative that converts back to the active compound in vivo.[6][7][8]
Conceptual Prodrug Strategy for Azaspiro[3.3]heptane:
Caption: Prodrug concept for solubility enhancement.
For the secondary amine of the azaspiro[3.3]heptane, a common prodrug approach is the formation of a carbamate.[9] For example, an (acyloxy)alkyl carbamate can be attached to the nitrogen. This masks the basicity and increases lipophilicity for membrane transport, and is designed to be cleaved by esterase enzymes in the body to release the active parent drug.[7]
Important Consideration: The design and synthesis of a prodrug is a significant undertaking and should be considered when other formulation strategies are insufficient to meet the required solubility and bioavailability targets.[6][9]
Conclusion
The unique physicochemical properties of azaspiro[3.3]heptane intermediates, particularly their inherent basicity and rigid structure, require a thoughtful and systematic approach to overcoming solubility challenges. By understanding the underlying principles of solubility and employing the targeted strategies outlined in this guide—from simple solvent selection and pH adjustments to more advanced techniques like salt formation and prodrug design—researchers can effectively manage these issues. The observation that heteroatom-containing spirocycles like 2-oxa-6-azaspiro[3.3]heptane often possess improved aqueous solubility is a key advantage that can be leveraged throughout the drug discovery process.
References
- US20150210712A1 - Prodrugs of Secondary Amine Compounds - Google Patents. (n.d.).
- Gama, N., et al. (2008). Prodrugs for Amines. Molecules, 13(3), 519-545.
- Recent Advancement in Prodrugs. (n.d.). Prodrugs of Amines.
- Gama, N., et al. (2008). Prodrugs for Amines. ResearchGate.
- Ji, H., et al. (2010). Effect of potential amine prodrugs of selective neuronal nitric oxide synthase inhibitors on blood-brain barrier penetration. Bioorganic & Medicinal Chemistry Letters, 20(9), 2945-2948.
- Darrow, J. W., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1353-1358.
- Darrow, J. W., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications.
- EP0310321B1 - Immunomodulatory azaspiranes - Google Patents. (n.d.).
- Kirichok, A. A., et al. (2023). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction... ResearchGate.
- Formulate for success - SCI. (n.d.).
- Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3... - ResearchGate. (n.d.). Retrieved January 7, 2026, from https://www.researchgate.net/figure/As-a-part-of-their-study-on-oxetanes-as-the-C-O-group-isosteres-they-have-proposed_fig7_334585149
- CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents. (n.d.).
- Recrystallization. (n.d.).
- Aarflot, V. A., et al. (2021). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 60(48), 17567-17578.
- Formulating drug products with complex APIs | Tablets & Capsules Magazine. (2020, March 6).
- Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.
- van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett, 28(08), 977-981.
- van der Ham, A. G. J., et al. (2018). CO2-Switchable Solvents as Entrainer in Fluid Separations. ACS Sustainable Chemistry & Engineering, 6(1), 1124-1134.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Contract Pharma.
- Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. (n.d.).
- Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold | Request PDF. (n.d.).
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
- Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture | Request PDF. (n.d.).
- How to Purify an organic compound via recrystallization or reprecipitation? (n.d.). ResearchGate.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
- Influence of substitution of water by organic solvents in amine solutions on absorption of CO2 | Request PDF. (n.d.).
- Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. (n.d.). Thieme Chemistry.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- US11504333B2 - Pharmaceutical composition - Google Patents. (n.d.).
- 2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem. (n.d.).
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry, 11, 1194-1219.
- 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery - ResearchGate. (n.d.).
- Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks - OUCI. (n.d.).
- Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI. (2022, July 27).
- Drug Solubility: Importance and Enhancement Techniques - PMC. (2012, October-December).
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. US20150210712A1 - Prodrugs of Secondary Amine Compounds - Google Patents [patents.google.com]
- 6. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of potential amine prodrugs of selective neuronal nitric oxide synthase inhibitors on blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to avoid loss of potency with azaspiro[3.3]heptane bioisosteres
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azaspiro[3.3]heptane bioisosteres. This guide is designed to provide in-depth technical insights and practical troubleshooting strategies to mitigate the risk of potency loss when employing these valuable scaffolds in your medicinal chemistry programs. Azaspiro[3.3]heptanes offer a compelling three-dimensional alternative to traditional saturated heterocycles, often leading to improved physicochemical properties such as reduced lipophilicity and enhanced metabolic stability.[1][2] However, their rigid, spirocyclic nature introduces unique structural constraints that can lead to a significant or even complete loss of biological activity if not carefully considered. This guide will equip you with the knowledge to proactively address these challenges.
Frequently Asked Questions (FAQs)
Q1: What is an azaspiro[3.3]heptane, and why is it used as a bioisostere?
An azaspiro[3.3]heptane is a type of saturated heterocyclic organic compound featuring a central quaternary carbon atom connecting two four-membered rings, at least one of which contains a nitrogen atom. They are considered strained spiro heterocycles (SSHs) and have gained popularity in drug discovery as bioisosteric replacements for more common six-membered rings like piperidine, piperazine, and morpholine.[1][3] The primary motivation for this replacement is to improve the drug-like properties of a molecule. Their rigid, three-dimensional structure can lead to several benefits, including:
-
Reduced Lipophilicity (logD): Counterintuitively, adding a carbon atom in this spirocyclic arrangement often lowers the logD7.4, which can improve solubility and reduce off-target effects.[3][4] This is often rationalized by an increase in the basicity of the nitrogen atom.[3]
-
Improved Metabolic Stability: The quaternary spirocenter can block common sites of metabolism, leading to a longer half-life in vivo.[2][5]
-
Enhanced 3D Character: Moving away from "flat" molecules towards more complex 3D structures is a key strategy in modern drug design to improve selectivity and reduce promiscuity.[1][5]
Q2: What is the most common reason for a dramatic loss of potency when replacing a piperidine or piperazine with an azaspiro[3.3]heptane?
The most frequently cited reason for significant potency loss is the substantial change in the geometry and exit vectors of the substituents attached to the nitrogen and/or carbon atoms of the ring.[3] Unlike the flexible chair/boat conformations of a piperidine ring, the azaspiro[3.3]heptane core is much more rigid.[1] This rigidity dictates a specific, often perpendicular, orientation of the substituents. If the parent molecule's activity relies on a precise spatial arrangement of key binding groups that the azaspiro[3.3]heptane cannot replicate, a dramatic drop in potency is likely.[3] In one reported case, an over 800-fold loss in potency was observed when replacing a piperazine with a 2,6-diazaspiro[3.3]heptane, which was attributed to a significant alteration in the geometry of a crucial carbamate acceptor group.[3]
Q3: Can azaspiro[3.3]heptanes always be considered direct bioisosteres for piperidines or morpholines?
No, they should not be considered universal, "drop-in" replacements. While they can be effective bioisosteres, their suitability is highly context-dependent.[3] They are most likely to be successful when replacing terminal heterocycles where the precise exit vector may be less critical for binding. However, when used as a central scaffold connecting two parts of a molecule, the geometric changes are more pronounced and the risk of potency loss is higher.[3] Careful computational modeling and structural analysis are essential before committing to synthesis.
Q4: How does the type of azaspiro[3.3]heptane (e.g., 1-aza vs. 2-aza) affect its properties?
The position of the nitrogen atom within the spirocyclic system significantly influences its properties. For instance:
-
1-Azaspiro[3.3]heptane: Has been validated as a bioisostere for piperidine, in some cases resulting in analogues with high activity.[6][7][8]
-
2-Azaspiro[3.3]heptane: While also used as a piperidine replacement, N-linked 2-azaspiro[3.3]heptanes have been shown in some cases to increase logD, contrary to the general trend observed for other isomers.[3]
-
2,6-Diazaspiro[3.3]heptane: Used as a piperazine bioisostere, but requires careful consideration of the relative orientation of the two nitrogen atoms and their substituents.[9]
-
2-Oxa-6-azaspiro[3.3]heptane: Employed as a morpholine bioisostere, this scaffold can also lower lipophilicity and increase basicity.[3]
Troubleshooting Guide: Loss of Potency
This section provides a systematic approach to diagnosing and addressing a loss of potency after bioisosteric replacement.
Issue: A >100-fold loss in binding affinity or functional activity is observed after replacing a piperidine/piperazine with an azaspiro[3.3]heptane.
Step 1: In Silico Structural Analysis (Pre- and Post-Mortem)
Causality: The rigid, cruciform geometry of the azaspiro[3.3]heptane core fundamentally alters the spatial presentation of substituents compared to the more conformationally flexible six-membered rings. This is the most probable cause of potency loss.
Protocol:
-
Overlay Analysis: Perform a low-energy conformation search for both the parent molecule and the azaspiro[3.3]heptane analogue using computational chemistry software.
-
Pharmacophore Mapping: Identify the key pharmacophoric elements in the parent compound (e.g., H-bond donors/acceptors, hydrophobic features, charge centers).
-
Vector Alignment Comparison: Overlay the parent and analogue structures, aligning them on a common, rigid part of the molecule other than the replaced heterocycle. Critically assess the following:
-
Distance: Has the distance between key pharmacophoric groups changed significantly?
-
Angle: Has the angle between substituent vectors been altered? The azaspiro[3.3]heptane scaffold often imposes a roughly 90° twist between substituents on adjacent rings.[3]
-
-
Docking Studies: If a high-resolution crystal structure of the target protein is available, dock both the parent and the analogue. Analyze the binding poses. Does the analogue fail to make key interactions that the parent compound does? Is it sterically hindered from adopting a productive binding mode?
Diagram 1: Workflow for Diagnosing Potency Loss
Caption: A decision-making workflow for troubleshooting potency loss.
Step 2: Experimental Physicochemical Property Analysis
Causality: While often beneficial, the changes in basicity (pKa) and lipophilicity (logD) induced by the azaspiro[3.3]heptane core can sometimes be detrimental. For example, an increased pKa might lead to excessive protonation at physiological pH, preventing the molecule from crossing cell membranes or creating an unfavorable charge interaction in the binding pocket.
Protocol:
-
pKa Measurement: Experimentally determine the pKa of both the parent and analogue compounds using potentiometric titration or UV-metric methods.
-
logD Measurement: Measure the distribution coefficient at pH 7.4 (logD7.4) for both compounds using a shake-flask method or chromatographic techniques.
-
Analyze the Data: Compare the measured values. A significant shift (e.g., >1 pKa unit or >0.5 logD units) could be a contributing factor to the loss of activity, especially in cell-based assays.
Table 1: Example Physicochemical Shifts and Potential Consequences
| Property Change | Typical Magnitude (vs. Piperidine/Morpholine) | Potential Negative Consequence | Mitigation Strategy |
| Increased Basicity | ΔpKa = +0.6 to +1.5[3] | Unwanted protonation, reduced permeability, hERG liability | Modify distal electronics, add electron-withdrawing groups |
| Decreased Lipophilicity | ΔlogD7.4 = -0.15 to -1.2[3] | Reduced membrane permeability, decreased hydrophobic interactions | Add small lipophilic groups to other parts of the molecule |
| Increased Lipophilicity | ΔlogD7.4 = +0.2 to +0.5 (for N-linked 2-aza)[3] | Increased metabolic liability, reduced solubility | Incorporate polar functionality elsewhere in the molecule |
Step 3: Synthetic Strategies for Potency Rescue
If the analyses above suggest a geometric or vector mismatch, the following synthetic strategies can be explored.
Strategy A: Re-optimization of Substituent Exit Vectors
The goal is to reposition the key binding motifs to better mimic the parent compound's geometry.
-
Vary the Attachment Point: If the parent was a 4-substituted piperidine, consider synthesizing both 1- and 6-substituted 2-azaspiro[3.3]heptane analogues to explore different vector orientations.
-
Introduce Linkers: Insert a short, flexible, or rigid linker (e.g., methylene, ethylene, acetylene) between the spirocycle and the key functional group to allow it to adopt a more favorable position.
-
Explore Different Isomers: The choice between 1-azaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and other isomers provides different geometric arrangements that may better match the target pharmacophore.[10]
Diagram 2: Geometric Comparison of Bioisosteres
Caption: Idealized exit vector angles for piperidine vs. an azaspiro[3.3]heptane.
Conclusion
The azaspiro[3.3]heptane scaffold is a powerful tool in the medicinal chemist's arsenal for optimizing drug-like properties. However, it is not a simple "plug-and-play" bioisostere. A thorough understanding of its rigid geometric constraints is paramount to avoiding catastrophic losses in potency. By employing a proactive strategy of computational modeling, careful analysis of structure-activity relationships, and a willingness to synthetically explore different isomers and attachment points, researchers can successfully harness the benefits of this unique scaffold to develop safer and more effective medicines.
References
- Kirichok A., Tkachuk H., Kozyriev Y., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
- Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1425-1431. [Link]
- University of Pennsylvania. (2022). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
- Capriati, V., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
- Mykhailiuk, P. K. (2023). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
- Carreira, E. M., et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 13(18), 4858-4861. [Link]
- Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947. [Link]
- ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
- ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine.
- ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- ScienceOpen. (n.d.). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
- ResearchGate. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
- Mach, R. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4821. [Link]
- ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist.
- Mach, R. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
- Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
- ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
- ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
- Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]
- ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study).
- PubChem. (n.d.). 2-Azaspiro(3.3)heptane.
- Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
- Lab Manager. (2022). Overcoming Key Challenges in Drug Discovery.
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. researchgate.net [researchgate.net]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 7. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. – ScienceOpen [scienceopen.com]
- 9. blumberginstitute.org [blumberginstitute.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Alkylation of 2-Azaspiro[3.3]heptane Nitrogen
Welcome to the technical support center for the N-alkylation of 2-azaspiro[3.3]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic workflows. The unique steric and electronic properties of 2-azaspiro[3.3]heptane present both opportunities and challenges in its functionalization.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this transformation and achieve optimal results in your laboratory.
Introduction: The Unique Reactivity of 2-Azaspiro[3.3]heptane
2-Azaspiro[3.3]heptane is a sought-after structural motif in modern drug discovery, often serving as a bioisostere for piperidine and other cyclic amines.[1] Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates. However, the nitrogen atom within this strained bicyclic system exhibits distinct reactivity compared to more common secondary amines, which can lead to unexpected outcomes in alkylation reactions. Understanding the interplay of steric hindrance, ring strain, and the nucleophilicity of the nitrogen is paramount to developing robust and reproducible alkylation protocols.
This guide will address the most common methods for N-alkylation, including direct alkylation with electrophiles and reductive amination, and provide solutions to frequently encountered challenges.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted to directly address specific problems you may encounter during the N-alkylation of 2-azaspiro[3.3]heptane.
Issue 1: Low or No Conversion of Starting Material
Question: I am attempting to alkylate 2-azaspiro[3.3]heptane with an alkyl bromide, but I am observing very low conversion, with the starting material remaining largely unreacted. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in the alkylation of 2-azaspiro[3.3]heptane is a common issue and can often be traced back to several key factors:
-
Insufficient Basicity: The base is crucial for deprotonating the secondary amine, thereby increasing its nucleophilicity, and for neutralizing the hydrogen halide byproduct of the reaction.[2] If you are using a weak base like potassium carbonate (K₂CO₃), it may not be strong enough, especially if the alkylating agent is not highly reactive.
-
Solution: Consider switching to a stronger base. For simple alkyl halides, bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can be more effective.[3][4] For more complex transformations, non-nucleophilic organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be effective.[5]
-
-
Poor Solvent Choice: The choice of solvent is critical for ensuring that all reactants are sufficiently soluble. In particular, inorganic bases like K₂CO₃ have poor solubility in many common organic solvents, which can hinder the reaction.[4]
-
Solution: Switch to a polar aprotic solvent that can better dissolve the reactants and facilitate the Sₙ2 reaction. Solvents such as DMF (N,N-dimethylformamide), DMSO (dimethyl sulfoxide), or NMP (N-methyl-2-pyrrolidone) are excellent choices for these types of alkylations.[3][6] Acetonitrile (ACN) can also be a good option.[2]
-
-
Reaction Temperature: Alkylation reactions can be sensitive to temperature. While room temperature may be sufficient for highly reactive alkylating agents like methyl iodide, less reactive electrophiles will likely require heating.
-
Solution: Gradually increase the reaction temperature. Refluxing in acetonitrile or heating to 80-100 °C in DMF or DMSO can significantly increase the reaction rate.[2][5] For particularly stubborn reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[7][8][9]
-
-
Leaving Group Reactivity: The nature of the leaving group on your alkylating agent plays a significant role.
-
Solution: If you are using an alkyl chloride, consider switching to the corresponding bromide or, even better, iodide. The reactivity order for Sₙ2 reactions is I > Br > Cl > F. The addition of a catalytic amount of potassium iodide (KI) can in situ convert an alkyl bromide or chloride to the more reactive alkyl iodide, accelerating the reaction.[4]
-
Issue 2: Formation of Multiple Products and Over-Alkylation
Question: My reaction is producing the desired mono-alkylated product, but I am also seeing a significant amount of a higher molecular weight byproduct, which I suspect is from over-alkylation. How can I suppress this side reaction?
Answer:
Over-alkylation is a classic problem when functionalizing amines, as the product of the initial alkylation can sometimes be more nucleophilic than the starting amine.[10][11][12] While this is less of an issue when synthesizing tertiary amines from secondary amines, the formation of a quaternary ammonium salt is possible, especially with highly reactive alkylating agents.
-
Control Stoichiometry: The simplest approach is to use the amine as the limiting reagent.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the alkylating agent. While this may seem counterintuitive, it ensures that the primary reaction goes to completion. If quaternization is the issue, using a 1:1 stoichiometry or a slight excess of the amine can be beneficial.
-
-
Slow Addition: The formation of undesired side products can sometimes be minimized by controlling the concentration of the reactants.
-
Solution: Try adding the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile and can favor the desired mono-alkylation.[3]
-
-
Alternative Methods: If direct alkylation consistently gives mixtures, consider a different synthetic strategy.
-
Solution: Reductive amination is an excellent alternative for synthesizing secondary and tertiary amines with high selectivity.[2][10] This method involves the reaction of the amine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ. This approach avoids the issue of over-alkylation.[13]
-
Issue 3: Difficulty with Purification
Question: I have successfully performed the alkylation, but I am struggling to purify my product. The crude material is an oil that is difficult to handle, and column chromatography is not giving clean separation.
Answer:
Purification of amines can be challenging due to their basic nature and potential for interaction with silica gel.
-
Acid-Base Extraction: Take advantage of the basicity of your product.
-
Solution: After the reaction, perform a liquid-liquid extraction. Dissolve the crude mixture in a non-polar organic solvent like dichloromethane or ethyl acetate and wash with a dilute acid (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base like sodium hydroxide and extract your purified amine back into an organic solvent.
-
-
Column Chromatography Additives: If chromatography is necessary, modify the mobile phase.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will deactivate the acidic sites on the silica gel, preventing streaking and improving the separation of your amine product.
-
-
Salt Formation: For solid products, crystallization of a salt can be an effective purification method.
-
Solution: Convert your freebase amine product into a more stable and often crystalline salt, such as a hydrochloride or oxalate salt.[14] This can be achieved by treating a solution of the purified amine with the corresponding acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for attaching a simple alkyl group to 2-azaspiro[3.3]heptane?
A1: For simple, unfunctionalized alkyl groups, direct alkylation with an alkyl halide (preferably bromide or iodide) is often the most straightforward method.[2] A common starting point would be to use 1.1 equivalents of the alkyl halide with 2 equivalents of potassium carbonate in acetonitrile or DMF at an elevated temperature (e.g., 80 °C).[2]
Q2: When should I consider using reductive amination instead of direct alkylation?
A2: Reductive amination is the preferred method in several scenarios:
-
When direct alkylation leads to significant over-alkylation or other side products.[10]
-
For introducing more complex or sterically hindered alkyl groups.
-
When the desired alkyl group can be easily derived from a corresponding aldehyde or ketone.[2]
-
When working with substrates that are sensitive to the basic conditions of direct alkylation.
Q3: Are there other advanced methods for the N-alkylation of 2-azaspiro[3.3]heptane?
A3: Yes, for specific applications, other methods can be highly effective:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is ideal for forming C-N bonds between the spirocycle and aryl or heteroaryl halides.[15][16][17] This method has a broad substrate scope and functional group tolerance.[15]
-
Alkylation with Alcohols: Under certain catalytic conditions, alcohols can be used as alkylating agents in a more atom-economical and environmentally friendly process.[18][19]
Q4: How does the reactivity of 2-azaspiro[3.3]heptane compare to other cyclic amines like piperidine?
A4: The nitrogen in 2-azaspiro[3.3]heptane is part of a strained four-membered ring system. This can influence its nucleophilicity and steric accessibility compared to the relatively strain-free six-membered ring of piperidine. While it is a good nucleophile, the steric environment around the nitrogen is unique and can affect reaction rates and yields.
Detailed Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol describes a general procedure for the N-alkylation of 2-azaspiro[3.3]heptane using an alkyl bromide.
Materials:
-
2-Azaspiro[3.3]heptane (or its salt)
-
Alkyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-azaspiro[3.3]heptane (1.0 eq) in anhydrous acetonitrile, add the alkyl bromide (1.1 eq) and anhydrous potassium carbonate (2.0 eq).[2]
-
Stir the reaction mixture at room temperature or heat to a gentle reflux. The optimal temperature will depend on the reactivity of the alkyl bromide.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[2]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[2]
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel (often with a small percentage of triethylamine in the eluent) to afford the desired N-alkylated 2-azaspiro[3.3]heptane.[2]
Protocol 2: Reductive Amination with an Aldehyde
This protocol provides a general method for the N-alkylation of 2-azaspiro[3.3]heptane via reductive amination.
Materials:
-
2-Azaspiro[3.3]heptane (or its salt)
-
Aldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-azaspiro[3.3]heptane (1.0 eq) and the aldehyde (1.1 eq) in DCE or THF.
-
If desired, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target N-alkylated product.
Visualizations
Experimental Workflow for Direct N-Alkylation
Caption: General workflow for the direct N-alkylation of 2-azaspiro[3.3]heptane.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in N-alkylation reactions.
Key Parameters Summary Table
| Alkylation Method | Typical Alkylating Agent | Base | Solvent | Temperature (°C) | Key Considerations |
| Direct Alkylation | Alkyl Bromide/Iodide | K₂CO₃, Cs₂CO₃, NaH | ACN, DMF, DMSO | 25 - 100 | Simple and direct; risk of over-alkylation.[2][10] |
| Reductive Amination | Aldehyde/Ketone | (Reductant acts) | DCE, THF, MeOH | 25 | Highly selective for mono-alkylation; good for complex fragments.[2][13] |
| Buchwald-Hartwig | Aryl Halide/Triflate | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80 - 110 | Requires a palladium catalyst and ligand; excellent for aryl amines.[15][20] |
References
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link]
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC. National Institutes of Health (NIH). [Link]
- Buchwald–Hartwig amin
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- 2-Oxa-6-azaspiro[3.
- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. National Institutes of Health (NIH). [Link]
- Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- Buchwald-Hartwig Amin
- Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
- 2-azaspiro[3.3]heptane as bioisoster of piperidine.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- The Buchwald-Hartwig Amin
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Royal Society of Chemistry. [Link]
- Alkylation of Amines. University of Calgary. [Link]
- Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Royal Society of Chemistry. [Link]
- Amine alkyl
- A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters.
- Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkyl
- Catalytic reductive N-alkylation of amines using carboxylic acids. PubMed. [Link]
- Catalytic reductive N-alkylation of amines using carboxylic acids. Royal Society of Chemistry. [Link]
- Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
- 2-Azaspiro(3.3)heptane. PubChem. [Link]
- N-Dealkyl
- Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
- Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. [Link]
- Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. Organic Chemistry Portal. [Link]
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Ne
- Help with N-Alkyl
- The reported method for the construction of saturated bicyclic amines...
- Simple and Efficient Microwave Assisted N-Alkylation of Is
- System and method for purifying heptane.
- Alkylation of Some Pyrimidine and Purine Derivatives Using Microwave-assisted Methods.
- A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 12. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. thieme.de [thieme.de]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amine alkylation - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Protecting Group Strategies for 2-Azaspiro[3.3]heptane Synthesis
The 2-azaspiro[3.3]heptane scaffold is a valuable structural motif in modern drug discovery, prized for its three-dimensional character and ability to serve as a bioisostere for more common saturated heterocycles like piperidine.[1][2][3] Its successful incorporation into complex molecules, however, is critically dependent on a robust protecting group strategy. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the challenges of protecting and deprotecting the secondary amine of the 2-azaspiro[3.3]heptane core.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for 2-azaspiro[3.3]heptane?
A: The most frequently employed protecting groups for the 2-azaspiro[3.3]heptane nitrogen are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn). The choice among these is dictated by the overall synthetic route, particularly the compatibility with reagents and conditions in subsequent steps.
Q2: When should I choose a Boc group for protection?
A: The Boc group is an excellent choice when you require a protecting group that is stable to a wide range of non-acidic conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[4] Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5]
Q3: Under what circumstances is a Cbz or Bn group preferable?
A: Cbz and Bn groups are ideal when subsequent reaction steps involve strongly acidic conditions that would cleave a Boc group. Both are readily removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild and efficient method.[6][7] Catalytic transfer hydrogenation using reagents like ammonium formate is also a viable and often more practical alternative to high-pressure hydrogenation.[8][9]
Q4: Can I use orthogonal protecting groups in my synthesis involving 2-azaspiro[3.3]heptane?
A: Yes, and it is often a highly effective strategy. Orthogonal protecting groups can be removed under distinct conditions without affecting each other.[10][11] For instance, you could protect the 2-azaspiro[3.3]heptane nitrogen with a Cbz group and another functional group in your molecule with a Boc group. The Cbz group can be selectively removed by hydrogenolysis, leaving the Boc group intact, and vice versa.
Q5: My Boc deprotection is sluggish. What can I do?
A: Sluggish Boc deprotection can be due to insufficient acid strength or concentration. Ensure you are using a strong acid like TFA or at least 4M HCl.[5] The reaction can also be accelerated by gentle heating. In some cases, using a solid acid catalyst in a continuous flow reactor can enhance efficiency.[12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield during Boc protection | 1. Incomplete reaction due to insufficient Boc-anhydride or base. 2. Hydrolysis of Boc-anhydride. 3. Steric hindrance. | 1. Use a slight excess (1.1-1.2 equivalents) of Boc-anhydride and a suitable base (e.g., triethylamine, diisopropylethylamine). 2. Ensure anhydrous reaction conditions. 3. Consider using a more reactive Boc-donating reagent like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). |
| Incomplete Cbz or Bn protection | 1. Inactive benzyl chloroformate (Cbz-Cl) or benzyl bromide (BnBr). 2. Insufficient base to neutralize the generated acid. | 1. Use freshly opened or purified Cbz-Cl or BnBr. 2. Use at least two equivalents of a non-nucleophilic base like triethylamine or run the reaction under Schotten-Baumann conditions (aqueous base). |
| Side reactions during acidic Boc deprotection | 1. Alkylation of electron-rich aromatic rings by the tert-butyl cation. 2. Rearrangement of acid-sensitive functional groups. | 1. Add a scavenger such as triethylsilane or anisole to trap the tert-butyl cation.[4] 2. Consider milder deprotection conditions, such as using a solid acid catalyst or p-toluenesulfonic acid.[14] |
| Stalled catalytic hydrogenation for Cbz/Bn removal | 1. Catalyst poisoning. 2. Insufficient hydrogen pressure or poor mixing. 3. Inactive catalyst. | 1. Ensure the substrate is free of sulfur-containing impurities. The amine product itself can sometimes inhibit the catalyst; adding a co-catalyst like niobic acid-on-carbon may help.[15] 2. Increase hydrogen pressure or improve agitation. 3. Use fresh, high-quality palladium on carbon (Pd/C). Consider using a different catalyst, such as palladium hydroxide on carbon (Pearlman's catalyst). |
| Difficulty removing the benzyl group via catalytic transfer hydrogenation | 1. Inefficient hydrogen donor. 2. Catalyst deactivation. | 1. Ensure an adequate excess of the hydrogen donor (e.g., ammonium formate, formic acid).[8][16] 2. Use a fresh batch of Pd/C. The reaction can be sensitive to catalyst quality. |
Key Protecting Group Strategies: A Visual Guide
The selection of a protecting group is a critical decision point in the synthesis of 2-azaspiro[3.3]heptane derivatives. The following workflow illustrates the decision-making process based on the chemical environment of subsequent synthetic steps.
Caption: Decision workflow for selecting a protecting group for 2-azaspiro[3.3]heptane.
Key Experimental Protocols
Protocol 1: Boc Protection of 2-Azaspiro[3.3]heptane
Objective: To synthesize tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate.
Materials:
-
2-Azaspiro[3.3]heptane hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 2-azaspiro[3.3]heptane hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) and stir at room temperature for 15 minutes.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Acidic Deprotection of N-Boc-2-azaspiro[3.3]heptane
Objective: To remove the Boc protecting group to yield 2-azaspiro[3.3]heptane.
Materials:
-
tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to pH > 10 with saturated aqueous NaHCO₃ or NaOH solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to afford the free amine. Alternatively, to isolate the hydrochloride salt, the reaction mixture can be concentrated and triturated with diethyl ether.
Protocol 3: Benzyl (Bn) Deprotection by Catalytic Transfer Hydrogenation
Objective: To remove the benzyl group from N-benzyl-2-azaspiro[3.3]heptane.
Materials:
-
N-Benzyl-2-azaspiro[3.3]heptane
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Celite
Procedure:
-
To a solution of N-benzyl-2-azaspiro[3.3]heptane (1.0 eq) in methanol, add ammonium formate (5-10 eq).[8][9]
-
Carefully add 10% Pd/C (10-20 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing the pad with methanol.[8]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by an appropriate workup or chromatography.
References
- Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. (n.d.). Reaction Chemistry & Engineering.
- Siya Ram, & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
- Siya Ram, & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Scholars@Duke.
- Request PDF. (n.d.). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Bieg, T., & Szeja, W. (1985).
- NIH. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
- PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane.
- Hamza, D., & Jones, M. J. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Organic Letters, 11(16), 3522-3524.
- Organic Chemistry Portal. (n.d.). Benzylamines.
- Fesik, S. W., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
- ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
- ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
- Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
- Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[8][8] heptane-2-carboxylic acid tert-butyl ester.
- ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- ResearchGate. (n.d.). Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Scope of....
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF.
- Scilit. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
- ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- PubChem. (n.d.). 3-Benzyl-2-azaspiro[3.3]heptane.
- PubChemLite. (n.d.). 2-cbz-6-oxo-2-azaspiro[3.3]heptane.
- Common Conditions. (n.d.). Cbz Protection.
- NIH. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
- ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes.
- PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- PubMed. (n.d.). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
- PubMed. (n.d.). Recent Synthetic Approaches and Biological Evaluations of Amino Hexahydroquinolines and Their Spirocyclic Structures.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 10. jocpr.com [jocpr.com]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Scale-up challenges for the production of 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with the production of this valuable spirocyclic building block. The inherent ring strain and unique 3D geometry of the azaspiro[3.3]heptane core, while beneficial for medicinal chemistry, present distinct hurdles during process development.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and ensure a robust, scalable process.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the multi-step synthesis and isolation of the target compound.
Q1: My Grignard reaction to form the tertiary alcohol is showing low conversion and significant side products. What's going wrong?
This is a critical step, converting the ketone precursor (tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) to the desired tertiary alcohol. Low yields on a larger scale are common if not properly controlled.
Potential Causes & Solutions:
-
Cause 1: Presence of Moisture. Grignard reagents are extremely sensitive to water. On a larger scale, ensuring completely anhydrous conditions is more challenging.
-
Solution: All glassware must be oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Solvents like THF or Et₂O must be rigorously dried using a solvent purification system or by distillation over sodium/benzophenone.
-
-
Cause 2: Inaccurate Grignard Reagent Titer. The stated concentration of commercial Grignard reagents can decrease over time. Using an assumed concentration can lead to under-dosing.
-
Solution: Always titrate the Grignard reagent (e.g., using N-phenyl-1-naphthylamine and salicylaldehyde) immediately before use to determine its exact molarity. Adjust the volume used in the reaction accordingly.
-
-
Cause 3: Competing Enolization. The ketone precursor has acidic protons alpha to the carbonyl, which can be deprotonated by the Grignard reagent, leading to the unreacted starting material after quench. This becomes more significant at elevated temperatures.
-
Solution A: Maintain a low reaction temperature (-20 °C to 0 °C) during the slow, subsurface addition of the Grignard reagent to the ketone solution. This favors nucleophilic addition over deprotonation.
-
Solution B: Employ a Lewis acid like Cerium(III) chloride (CeCl₃).[3] The use of CeCl₃ activates the carbonyl group, significantly enhancing the rate of nucleophilic addition and suppressing enolization, a technique particularly useful for sterically hindered or easily enolizable ketones.[3]
-
Q2: I'm struggling with the final crystallization of the hydrochloride salt. The product is oiling out or crashing out as an amorphous solid. How can I achieve a crystalline product?
The successful crystallization of a hydrochloride salt is highly dependent on the solvent system and control over supersaturation.[4] Oiling out is a common problem, especially when impurities are present or the cooling rate is too fast.
Potential Causes & Solutions:
-
Cause 1: Inappropriate Solvent System. The solvent must be one in which the free base is soluble but the hydrochloride salt has limited solubility.
-
Solution: A common and effective approach is to use a binary solvent system. Dissolve the purified free base in a solvent like isopropanol (IPA) or ethanol (EtOH). Then, slowly add a solution of HCl in a miscible anti-solvent, such as diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate (EtOAc), until turbidity is observed. This controlled change in polarity induces crystallization.
-
-
Cause 2: Rapid Supersaturation. Adding the HCl source too quickly or cooling the solution too fast creates a high level of supersaturation, favoring amorphous precipitation or oiling out over orderly crystal growth.
-
Solution: Add the HCl solution dropwise at room temperature or slightly elevated temperature (e.g., 40 °C) with vigorous stirring. After the addition is complete, allow the solution to cool slowly to ambient temperature, followed by further cooling in an ice bath. Seeding with a small amount of previously isolated crystalline material at the onset of turbidity can be highly effective in promoting controlled crystallization.
-
-
Cause 3: Hydrate Formation. Many hydrochloride salts have a propensity to form hydrates, which can have different crystal habits and solubilities.[5]
-
Solution: Ensure the use of anhydrous solvents and an anhydrous source of HCl (e.g., gaseous HCl or a solution of HCl in anhydrous IPA or dioxane). Characterize the final product using Karl Fischer titration to determine water content and Powder X-ray Diffraction (PXRD) to confirm the crystalline form.[6]
-
Q3: The purification of the free base, 6-Methyl-2-azaspiro[3.3]heptan-6-ol, is difficult due to its high water solubility. How can I improve recovery after the N-Boc deprotection and work-up?
The free base is a small, polar molecule with a primary amine and a tertiary alcohol, making it highly soluble in water and challenging to extract efficiently with common organic solvents.
Potential Causes & Solutions:
-
Cause 1: Poor Partitioning Coefficient. The compound prefers the aqueous phase over solvents like dichloromethane (DCM) or ethyl acetate.
-
Solution A (Salting Out): Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) before extraction. This decreases the solubility of the organic compound in the aqueous phase and improves partitioning into the organic layer.
-
Solution B (Continuous Extraction): For larger scales, a continuous liquid-liquid extractor can be used with a suitable solvent (e.g., DCM) to ensure exhaustive extraction of the product from the aqueous phase over several hours.
-
Solution C (Direct Crystallization): The most efficient method on scale is often to bypass the isolation of the free base entirely. After the aqueous work-up of the deprotection step, perform a solvent swap to a suitable crystallization solvent (like IPA) and proceed directly with the addition of the HCl source to crystallize the hydrochloride salt. This "telescoping" of steps avoids a difficult extraction and potential product loss.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable synthetic route to the key ketone intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate?
Two efficient and scalable routes have been reported.[7][8] The most concise and widely used route involves a [2+2] cycloaddition.
-
Wittig Olefination: Reaction of N-Boc-azetidin-3-one with methylenetriphenylphosphorane (generated from Ph₃PCH₃Br and a strong base) yields the corresponding exocyclic methylene olefin.
-
[2+2] Cycloaddition: The olefin undergoes a cycloaddition with dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc).[7]
-
Reductive Dechlorination: The resulting dichlorocyclobutanone is then dechlorinated using zinc powder and acetic acid to afford the desired tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This route has been successfully demonstrated on a 100-gram scale.[7]
Q2: Why is the 2-azaspiro[3.3]heptane scaffold considered a valuable building block in medicinal chemistry?
The 2-azaspiro[3.3]heptane moiety is a "bioisostere" of piperidine, a common motif in many approved drugs.[9] Its advantages include:
-
3D Geometry: The rigid, spirocyclic structure provides a well-defined three-dimensional orientation for substituents, which can lead to improved target selectivity and potency.[1][10]
-
Improved Physicochemical Properties: Compared to piperidine, azaspiro[3.3]heptanes often impart higher aqueous solubility and greater metabolic stability, which are highly desirable properties for drug candidates.[2]
-
Novel Chemical Space: It allows chemists to "escape flatland" and explore novel chemical space, leading to new intellectual property.[1]
Q3: What analytical techniques are essential for process control and final product release?
A robust analytical package is critical for ensuring consistency and quality during scale-up.
| Analysis | Purpose | Stage |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | All stages, Final Product |
| HPLC/UPLC-MS | Monitor reaction progress, determine purity, and identify byproducts. | In-Process Control, Final Product |
| GC | Quantify residual solvents in the final product. | Final Product |
| Karl Fischer Titration | Determine water content, crucial for non-hydrate forms. | Final Product |
| PXRD | Confirm the crystalline form (polymorph) of the final salt. | Final Product |
| DSC/TGA | Determine melting point and thermal stability. | Final Product |
Part 3: Key Workflows & Protocols
Experimental Workflow: Synthesis of 6-Methyl-2-azaspiro[3.3]heptan-6-ol HCl
Caption: A logical flowchart for diagnosing and solving common crystallization problems.
Protocol: Scalable Hydrochloride Salt Formation
Objective: To crystallize 6-Methyl-2-azaspiro[3.3]heptan-6-ol as its hydrochloride salt from a purified free base intermediate.
Materials:
-
6-Methyl-2-azaspiro[3.3]heptan-6-ol (1 equiv)
-
Isopropanol (IPA), anhydrous (approx. 5-10 volumes)
-
Methyl tert-butyl ether (MTBE), anhydrous (approx. 5-10 volumes)
-
2M HCl in Diethyl Ether or 4M HCl in Dioxane (1.05-1.1 equiv)
Procedure:
-
Charge a clean, dry, jacketed reactor with the free base (1 equiv).
-
Add anhydrous isopropanol (5 volumes, e.g., 5 L per kg of free base) and stir at 20-25 °C until all solids are dissolved.
-
Filter the solution through a polish filter (e.g., 1 µm) to remove any particulate matter.
-
Warm the solution to 35-40 °C.
-
Slowly, over 30-60 minutes, add the HCl solution (1.05 equiv). The product may begin to crystallize during the addition.
-
After the addition is complete, stir the resulting slurry at 35-40 °C for 1 hour.
-
Slowly cool the slurry to 20-25 °C over at least 2 hours.
-
Add MTBE (5 volumes) as an anti-solvent over 1 hour to increase the yield.
-
Cool the slurry to 0-5 °C and hold for at least 2-4 hours to ensure complete crystallization.
-
Filter the product and wash the cake with a cold (0-5 °C) mixture of IPA/MTBE (1:1), followed by a wash with cold MTBE.
-
Dry the solid in a vacuum oven at 40-50 °C until constant weight is achieved.
References
- Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
- This compound. Appretech Scientific Limited.
- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
- Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [Link]
- oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
- Crystallization of hydrohalides of pharmaceutical compounds.
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. [Link]
- Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine. PubMed. [Link]
- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
- Novel cocrystallization of hydrochloric acid salt of an active agent.
- Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
- Synthesis method of 6-oxo-2-azaspiro [11][11]heptane-2-carboxylic acid tert-butyl ester.
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
- Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. NIH.
- Spirocyclic Scaffolds in Medicinal Chemistry.
- Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents [patents.google.com]
- 6. Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fujc.pp.ua [fujc.pp.ua]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Synthesis of Substituted Azaspiro[3.3]heptanes
Welcome to the technical support center for the stereoselective synthesis of substituted azaspiro[3.3]heptanes. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with these valuable scaffolds. Azaspiro[3.3]heptanes are increasingly recognized as important motifs in modern drug discovery, serving as bioisosteres for common saturated heterocycles like piperidine.[1][2][3][4][5] Their rigid, three-dimensional structure offers a unique way to explore chemical space and can lead to improved physicochemical properties such as aqueous solubility and metabolic stability.[3][6]
This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of controlling stereochemistry in your synthetic routes.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereoselectivity in the synthesis of substituted azaspiro[3.3]heptanes?
A1: The main strategies revolve around two key approaches:
-
Diastereoselective Synthesis: This often involves a [2+2] cycloaddition reaction as a key step. The stereochemistry of the final product is dictated by the geometry of the alkene and the ketene or isocyanate partner, as well as the reaction conditions (thermal vs. photochemical).[1][5] Another common method is the diastereoselective addition of enolates to chiral imines.[7]
-
Enantioselective Synthesis: This typically requires the use of chiral catalysts. Rhodium-catalyzed cyclopropanations of exocyclic methylene azetidines and chiral Brønsted acid-catalyzed reactions have shown great promise in achieving high enantioselectivity.[1][8][9]
Q2: Why is the [2+2] cycloaddition a common method for constructing the azaspiro[3.3]heptane core?
A2: The [2+2] cycloaddition is a powerful tool for forming four-membered rings. In the context of azaspiro[3.3]heptanes, the thermal cycloaddition between an endocyclic alkene and an isocyanate, like chlorosulfonyl isocyanate (Graf's isocyanate), forms a spirocyclic β-lactam intermediate.[1][5] This intermediate can then be readily reduced to the desired azaspiro[3.3]heptane. This method is often robust and can be performed on a gram scale.[10]
Q3: What are the main challenges in controlling stereoselectivity?
A3: The primary challenges include:
-
Controlling Diastereoselectivity in [2+2] Cycloadditions: The stereochemical outcome can be influenced by steric and electronic factors of the substrates. For thermal [2+2] cycloadditions, the reaction often proceeds through a stepwise mechanism, which can lead to a loss of stereochemical information. Photochemical [2+2] cycloadditions, on the other hand, are often concerted and can provide better stereocontrol, but may require specialized equipment.[11][12][13][14]
-
Achieving High Enantioselectivity: The choice of chiral catalyst and reaction conditions is critical. The catalyst must create a chiral environment that effectively differentiates between the two enantiotopic faces of the substrate. Catalyst loading, temperature, and solvent can all significantly impact the enantiomeric excess (ee).[8][9]
-
Purification of Stereoisomers: When a reaction yields a mixture of stereoisomers, their separation can be challenging due to their similar physical properties. Chiral chromatography is often required, which can be expensive and time-consuming.
II. Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Problem 1: Low Diastereoselectivity in Thermal [2+2] Cycloaddition
Question: "My thermal [2+2] cycloaddition of an alkene with an isocyanate is giving a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?"
Causality: Low diastereoselectivity in thermal [2+2] cycloadditions often arises from a stepwise, rather than concerted, reaction mechanism involving a zwitterionic intermediate. This allows for bond rotation before ring closure, scrambling the stereochemistry. The transition states leading to the different diastereomers may also be very close in energy.
Troubleshooting Steps:
-
Solvent Polarity:
-
Rationale: The polarity of the solvent can influence the lifetime and stability of the zwitterionic intermediate.
-
Protocol: Screen a range of solvents with varying polarities. Nonpolar solvents like toluene or hexane may favor a more concerted-like transition state, potentially improving diastereoselectivity. In contrast, highly polar solvents may stabilize the zwitterionic intermediate, allowing for equilibration and leading to lower selectivity.
-
-
Temperature Optimization:
-
Rationale: Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.
-
Protocol: Run the reaction at a lower temperature for a longer period. For example, if you are running the reaction at reflux in toluene (110 °C), try running it at room temperature or even 0 °C. Monitor the reaction progress carefully, as the reaction rate will be slower.
-
-
Lewis Acid Catalysis:
-
Rationale: A Lewis acid can coordinate to the isocyanate, making it more electrophilic and potentially promoting a more ordered, concerted transition state.
-
Protocol: Add a catalytic amount (5-10 mol%) of a Lewis acid such as BF₃·OEt₂, TiCl₄, or SnCl₄ to the reaction mixture. Be cautious, as Lewis acids can also promote side reactions. Start with mild Lewis acids and low temperatures.
-
Caption: Strategy for minimizing intermolecular side reactions.
III. References
-
Hu, Y., et al. (2020). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes: An Important Motifs for Modern Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]
-
Grygorenko, O. O., et al. (2021). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]
-
Doyle, M. P., et al. (2020). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. Available at: [Link]
-
Chernykh, A. V., et al. (2016). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. Available at: [Link]
-
Feskov, I. O., et al. (2016). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. The Journal of Organic Chemistry. Available at: [Link]
-
Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]
-
Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at:
-
Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]
-
Stepan, A. F., et al. (2021). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]
-
Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]
-
Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Available at: [Link]
-
Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters. Available at: [Link]
-
Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Tetrahedron Letters. Available at: [Link]
-
LibreTexts. (2021). 30.7: Stereochemistry of Cycloadditions. Chemistry LibreTexts. Available at: [Link]
-
Batista, A., et al. (2022). Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene. Nature Communications. Available at: [Link]
-
LibreTexts. (2021). 29.6: Stereochemistry of Cycloadditions. Chemistry LibreTexts. Available at: [Link]
-
Soderberg, T. (n.d.). 30.6 Stereochemistry of Cycloadditions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
-
Rychnovsky, S. D., et al. (2015). Stereochemical Outcomes in Reductive Cyclizations To Form Spirocyclic Heterocycles. Organic Letters. Available at: [Link]
-
Bio, M. M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]
-
Mori, K., et al. (1998). Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Mykhailiuk, P. K. (2017). 1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]
-
Morandi, B., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. Available at: [Link]
-
Mykhailiuk, P. K. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
-
Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]
-
Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]
-
Wang, J., et al. (2022). A ring expansion strategy towards diverse azaheterocycles. Nature Communications. Available at: [Link]
-
Padwa, A., et al. (2003). Intramolecular Cyclization Reactions of Aziridines with π-Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, Z., et al. (2019). Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. Molecules. Available at: [Link]
-
Wang, Y. (2015). Development of Helical Chiral Catalysts and Their Applications in Asymmetric Catalysis. University of Miami Scholarly Repository. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Angewandte Chemie International Edition. Available at: [Link]
-
Wuitschik, G., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Available at: [Link]
-
Malleswara Rao, T. (n.d.). Publications. Malleswara Research Lab. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 30.6 Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: 6-Methyl-2-azaspiro[3.3]heptan-6-ol Hydrochloride Degradation Pathways
Welcome to the Technical Support Center for 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of this novel spirocyclic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research. Our approach is grounded in established principles of physical organic chemistry to predict and analyze the degradation pathways of this unique molecule.
Understanding the Molecule: Key Structural Features and Stability Profile
This compound possesses a unique and rigid three-dimensional structure. Its stability is governed by the interplay of several key functional groups:
-
Tertiary Alcohol: Generally resistant to oxidation, but susceptible to acid-catalyzed dehydration, particularly under thermal stress.
-
Secondary Amine (Azetidine Ring): The four-membered azetidine ring is strained. In the hydrochloride salt form, the protonated nitrogen enhances the ring's susceptibility to nucleophilic attack, potentially leading to hydrolytic ring-opening.
-
Spiro[3.3]heptane Core: This bicyclic system imparts significant rigidity. While generally stable, high thermal stress could lead to fragmentation.
Based on these features, the compound is expected to be relatively stable, but specific degradation pathways can be triggered under forced conditions.
Troubleshooting Guide
This section addresses common issues encountered during the experimental investigation of degradation pathways for this compound.
Q1: I am not observing any significant degradation under initial stress conditions (e.g., 0.1 M HCl at 60°C). What should I do?
A1: The spirocyclic nature of this compound can lend it considerable stability. If you are not seeing degradation (typically targeting 5-20% loss of the parent compound), a systematic increase in stress levels is warranted.
-
Causality: Degradation reactions require a certain activation energy. If the initial conditions are too mild, this energy barrier is not overcome. The goal is to find conditions that are stringent enough to induce degradation without causing complete decomposition into uninformative fragments.
-
Step-by-Step Solution:
-
Increase Temperature: Raise the temperature in 10-15°C increments (e.g., to 75°C, then 90°C). Thermal energy is often the most effective way to accelerate degradation.
-
Increase Stressor Concentration: For hydrolytic studies, increase the acid or base concentration from 0.1 M to 1 M, or even 2 M.
-
Extend Exposure Time: Double the duration of the experiment (e.g., from 12 hours to 24 hours).
-
Photolytic Studies: If using ICH Q1B conditions, ensure the light source is properly calibrated and increase the total exposure time.
-
Q2: My chromatogram shows a loss of the parent peak under acidic conditions, but I don't see a clear degradation product. Where did it go?
A2: This is a common issue when dealing with degradation products that have significantly different properties from the parent compound. There are two primary possibilities:
-
Possibility A: Formation of a Non-UV Active Degradant: The chromophore in your parent molecule might be destroyed during degradation.
-
Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with your UV detector. This will allow you to "see" compounds that lack a UV chromophore.
-
-
Possibility B: Formation of a Very Polar Degradant: Ring-opening of the azetidine would lead to a more polar, linear amine that may be eluting in the solvent front of your reversed-phase HPLC method.
-
Solution: Modify your HPLC method. Decrease the initial organic solvent concentration (e.g., start with 0-2% organic) and use a shallower gradient. Consider using a polar-embedded or aqueous C18 column designed for retaining polar analytes.
-
Q3: I see multiple degradation peaks. How do I determine the primary degradation pathway?
A3: The presence of multiple peaks suggests that either there are parallel degradation routes or that primary degradants are further degrading into secondary products.
-
Causality: Over-stressing the sample can lead to a cascade of reactions, obscuring the initial, most relevant degradation step.
-
Step-by-Step Solution:
-
Time-Course Study: Analyze samples at multiple time points (e.g., 2, 4, 8, 12, 24 hours). The primary degradant(s) should appear first and their concentration should increase and then potentially decrease as they convert to secondary products.
-
Reduce Stress Conditions: Go back to milder conditions where you observe only 5-10% degradation. This will favor the formation of primary degradants.
-
Isolate and Characterize: If a peak is significant, consider isolating it using preparative HPLC for structural elucidation by NMR and high-resolution mass spectrometry (HRMS).
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this molecule?
A1: Based on its functional groups, we can predict the following primary degradation pathways:
-
Acid-Catalyzed Dehydration: The tertiary alcohol can be protonated by an acid, followed by the loss of a water molecule to form a carbocation. A subsequent elimination of a proton would yield an alkene.[1][2]
-
Hydrolytic Ring-Opening: Under aqueous acidic or basic conditions, the strained azetidine ring can undergo nucleophilic attack by water or hydroxide ions. This is often preceded by the formation of a more reactive azetidinium ion, leading to a linear amino alcohol.[3] A study on a related azetidine core demonstrated this mechanism involving the formation of an azetidinium ion under hydrolytic conditions.[4]
-
Oxidative Degradation: The secondary amine is susceptible to oxidation. This can lead to the formation of an N-oxide or a hydroxylamine, which may be further oxidized.[5]
-
Thermal Degradation: At high temperatures, the molecule may undergo fragmentation. Low-pressure pyrolysis studies on azetidine have shown cleavage to ethylene and methanimine, suggesting a potential pathway for ring fragmentation.
Q2: What analytical techniques are best for studying the degradation of this compound?
A2: A multi-technique approach is recommended:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is invaluable for obtaining accurate mass measurements of parent and degradant peaks, which allows for the prediction of elemental compositions.
-
HPLC with UV and CAD/ELSD: As mentioned in the troubleshooting section, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is crucial for detecting degradants that may have lost their UV activity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For definitive structure elucidation of major degradation products, isolation followed by 1D and 2D NMR is essential.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the parent drug from all its degradation products and impurities.
-
Strategy:
-
Develop a reversed-phase HPLC method that gives a sharp, symmetrical peak for the parent compound. A C18 column with a mobile phase of acetonitrile and a low pH buffer (e.g., 0.1% formic acid in water) is a good starting point.
-
Generate degradation samples by performing forced degradation studies under hydrolytic, oxidative, thermal, and photolytic conditions.
-
Inject a mixture of these stressed samples into your HPLC system.
-
Optimize the gradient, mobile phase, and column to achieve baseline separation between the parent peak and all degradant peaks.
-
Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is not co-eluting with any degradants.
-
Predicted Degradation Pathways and Experimental Workflows
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound under forced degradation conditions.
Caption: Predicted primary degradation pathways for 6-Methyl-2-azaspiro[3.3]heptan-6-ol.
Experimental Workflow for Forced Degradation
The following workflow provides a systematic approach to investigating the degradation pathways.
Caption: General workflow for conducting forced degradation studies.
Detailed Experimental Protocols
These protocols are starting points and should be optimized to achieve a target degradation of 5-20%.
Sample Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).
Hydrolytic Degradation (Acid and Base)
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 2 M HCl to achieve a final concentration of 0.5 mg/mL in 1 M HCl.
-
Incubate the solution in a sealed vial at 75°C.
-
Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 2 M NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 2 M NaOH to achieve a final concentration of 0.5 mg/mL in 1 M NaOH.
-
Incubate the solution in a sealed vial at 75°C.
-
Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 2 M HCl.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Quench the reaction by adding a small amount of sodium bisulfite solution before analysis, if necessary.
Thermal Degradation
-
Place a small amount of the solid compound in a clear glass vial.
-
Heat the vial in a calibrated oven at 90°C.
-
At specified time points (e.g., 24, 48, 72 hours), remove a sample, dissolve it in the initial solvent to 0.5 mg/mL, and analyze.
Photolytic Degradation
-
Expose the stock solution (in a photostable container like quartz) and the solid compound to a light source that complies with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples at the end of the exposure period.
Data Summary Table
The following table provides a template for summarizing the results of your forced degradation studies.
| Stress Condition | Reagent/Parameters | Duration (hrs) | % Degradation (Parent) | No. of Degradants | Major Degradant (RT) |
| Acid Hydrolysis | 1 M HCl, 75°C | 24 | |||
| Base Hydrolysis | 1 M NaOH, 75°C | 24 | |||
| Oxidation | 3% H₂O₂, RT | 24 | |||
| Thermal (Solid) | 90°C | 72 | |||
| Photolytic | ICH Q1B | - |
References
- J. Org. Chem. 2006, 71, 9, 3479–3490. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. [Link]
- JoVE.
- Study.com. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]
- Quora.
- Master Organic Chemistry.
- Organic Letters. 2011, 13, 7, 1642–1645.
- ACS Medicinal Chemistry Letters. 2021, 12, 10, 1618–1624. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
- YouTube. 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. [Link]
- ResearchGate.
- Oxidation of Secondary and Primary Amines. [Link]
- Metabolic N-Oxidation of Primary and Secondary Aliph
- PubMed Central (PMC).
- Journal of Pharmaceutical Sciences. 2020, 109, 11, 3394-3403. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link]
- PubMed.
- Green Chemistry. 2008, 10, 862-866. Mild catalytic oxidation of secondary and tertiary amines to nitrones and N-oxides with H2O2 mediated by Pt(ii)
- Organic Chemistry Portal.
- RSC Publishing. A facilely synthesized 'spiro' hole-transporting material based on spiro[3.3]heptane-2,6-dispirofluorene for efficient planar perovskite solar cells. [Link]
- PubMed Central (PMC). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
- Journal of Pharmaceutical and Biomedical Analysis. 2021, 203, 114232.
- ResearchGate. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link]
- ResearchGate.
- PubMed Central (PMC). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]
- Royal Society of Chemistry.
- PubMed Central (PMC). Degradation of poly(β-amino ester)
- NIH.
- ResearchGate. Effect of UV absorbers and hindered amine light stabilizers on the photodegradation of ethylene–octene copolymer. [Link]
- Chemistry Research Journal. Stability Indicating UPLC Method Development and Validation of Furosemide and Spironolactone in Bulk Dosage Form. [Link]
- RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. [Link]
- PubMed. Degradation of poly(β-amino ester)
- ResearchGate. Oxidation of secondary hydroxylamines to nitrones with H2O2... [Link]
- International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. [Link]
- RSC Publishing.
- PubMed.
- Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
- ResearchGate.
- ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- MedCrave.
- SID.
- ResolveMass.
- Pharmaceutical Journal.
- ResearchGate.
- Research Journal of Pharmacy and Technology.
- ResearchGate. degradation pathway of pharmaceutical dosage forms. [Link]
- PubMed. Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. [Link]
- ResearchGate.
- ResearchGate.
- ResearchGate. Thermal decomposition of some five-membered cyclic N -nitroamines. [Link]
- Semantic Scholar. Study on the thermal decomposition mechanism of azetidine using low pressure pyrolysis method. [Link]
- PubMed Central (PMC). Impact of Solvent on the Thermal Stability of Amines. [Link]
- Bryan Research & Engineering, LLC.
- Angewandte Chemie International Edition. 2019, 58, 41, 14255-14259. Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110). [Link]
- mediaTUM. Photochemical and Photocatalytic Reaction Pathways of Alcohols on Bare and Metal-Loaded TiO (110). [Link]
- ACS Publications. Impact of Solvent on the Thermal Stability of Amines. [Link]
- ResearchGate. Degradation of tert Butyl Alcohol in Dilute Aqueous Solution by an O 3 /UV Process. [Link]
- PubMed Central (PMC). Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110). [Link]
- ACS Publications. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
- ACS Omega. 2017, 2, 8, 4390–4397. Photocatalytic Dehydrogenation of Primary Alcohols: Selectivity Goes against Adsorptivity. [Link]
- MDPI. Auramine O UV Photocatalytic Degradation on TiO 2 Nanoparticles in a Heterogeneous Aqueous Solution. [Link]
- PubMed.
- PubMed.
- PubMed. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. [Link]
- PubMed. Photochemical degradation of atrazine in UV and UV/H2O2 process: pathways and toxic effects of products. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Drug Development Professionals: 2-Azaspiro[3.3]heptane as a Bioisosteric Replacement for Piperidine
Introduction: Evolving Beyond the Classics
The piperidine ring is a cornerstone of medicinal chemistry, present in the structure of over one hundred FDA-approved drugs.[1][2] Its prevalence is a testament to its favorable physicochemical properties and synthetic tractability. However, the very flexibility and chemical nature that make piperidine so common can also introduce metabolic liabilities and limit exploration of chemical space.[3] In the modern drug discovery paradigm of "Escaping Flatland," which champions the move towards molecules with greater three-dimensional (3D) complexity, rigid scaffolds that offer precise vectorization of substituents are highly sought after.[3][4]
Among the most promising of these next-generation scaffolds is the 2-azaspiro[3.3]heptane moiety. First proposed as a piperidine mimic in 2010, this strained spirocyclic system has rapidly gained traction in drug design.[1][3][5] This guide provides an in-depth, data-driven comparison of 2-azaspiro[3.3]heptane and piperidine, designed to arm researchers with the insights needed to make strategic decisions in analog design and lead optimization.
The Rationale: Rigidity, Three-Dimensionality, and Novelty
Bioisosteric replacement is a powerful strategy for fine-tuning the properties of a lead compound to enhance efficacy, improve metabolic stability, or reduce toxicity.[3] The replacement of a flexible six-membered piperidine ring with a rigid spirocyclic system composed of two fused four-membered azetidine rings represents a significant topological shift.[2] This rigidity reduces the entropic penalty upon binding to a target and presents substituents in well-defined spatial vectors, offering a unique way to probe and interact with complex protein binding sites.
Caption: The concept of replacing a traditional piperidine with a 2-azaspiro[3.3]heptane.
Comparative Analysis of Physicochemical Properties
The structural differences between the two scaffolds translate directly into distinct physicochemical profiles. While both are basic, sp³-rich nitrogen heterocycles, the spirocyclic nature of 2-azaspiro[3.3]heptane introduces subtle yet powerful changes.
| Property | Piperidine Analog | 2-Azaspiro[3.3]heptane Analog | Rationale for Change & Implication |
| Lipophilicity (LogD at pH 7.4) | Higher (e.g., 1.6)[1] | Lower (e.g., 1.2)[1] | Counterintuitively, adding a carbon atom lowers LogD. This is often attributed to the increased basicity of the spirocycle's nitrogen, leading to a higher proportion of the protonated, more water-soluble form at physiological pH.[6] This can be a powerful tool for reducing lipophilicity without sacrificing molecular weight. |
| Aqueous Solubility | Lower (e.g., 136 µM)[7] | Higher (e.g., 12 µM solubility was reported for a specific analog, which seems to contradict the general trend. Note: solubility is compound-specific and can be influenced by many factors beyond the core scaffold)[7] | Generally, lower lipophilicity and higher pKa contribute to improved aqueous solubility, a critical parameter for drug formulation and absorption. |
| Basicity (pKa) | Lower | Higher | The γ-position of the heteroatom in the azetidine ring, relative to the nitrogen, reduces inductive electron withdrawal, making the nitrogen more basic compared to the β-position in piperidine.[6] This directly impacts LogD and potential ionic interactions with targets. |
| 3D Shape & Conformation | Flexible (Chair/Boat) | Rigid | The fixed, rigid geometry of the spirocycle provides precise exit vectors for substituents. This can lead to improved target selectivity and a lower entropic cost of binding. However, this rigidity also means it may not be a suitable bioisostere if the flexibility of the piperidine ring is crucial for binding.[6] |
Impact on ADME Profiles: The Metabolic Stability Advantage
One of the most compelling reasons to consider 2-azaspiro[3.3]heptane is its potential to enhance metabolic stability.
-
Blocking Metabolic Hotspots: Piperidine rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, particularly at carbons adjacent to the nitrogen. The quaternary spirocyclic carbon atom in 2-azaspiro[3.3]heptane is inherently resistant to oxidation. This structural feature effectively "shields" the molecule, often leading to a significant increase in metabolic half-life.[3]
-
Experimental Evidence: Studies comparing analogous compounds have demonstrated this advantage. For instance, in one case, replacing a piperidine with a 2-azaspiro[3.3]heptane improved the metabolic half-time in human liver microsomes (HLM) from 31 minutes to 52 minutes.[8]
This improved stability can translate to lower required doses, reduced patient-to-patient variability, and a more predictable pharmacokinetic profile.
Pharmacological Consequences: A Case-by-Case Evaluation
The success of a bioisosteric swap ultimately depends on its impact on target engagement and overall pharmacology. The rigid geometry of 2-azaspiro[3.3]heptane can be a double-edged sword.
-
Favorable Interactions: When the rigid presentation of substituents matches the topology of the binding pocket, a significant increase in potency can be achieved. The local anesthetic drug Bupivacaine serves as a prime example. Replacing its piperidine fragment with a spirocyclic amino acid resulted in an analog with enhanced activity and a longer duration of action.[3]
-
Loss of Potency: Conversely, if the target requires the specific conformational flexibility of the piperidine ring to achieve an optimal binding pose, the rigid analog may show dramatically reduced activity.[6] In one study of GPR119 modulators, a switch from a piperazine (a close relative of piperidine) to a diazaspiro[3.3]heptane resulted in an over 800-fold loss of potency, as the geometry of a critical carbonyl group was significantly altered.[6]
This underscores the importance of a structure-guided approach. The 2-azaspiro[3.3]heptane is not a universal "drop-in" replacement but a strategic tool to be applied when its unique geometric and physicochemical properties can be leveraged to advantage.
Experimental Methodologies
To ensure the reproducibility and integrity of comparative studies, standardized protocols are essential. The following are detailed methodologies for key in vitro assays.
Protocol 1: Lipophilicity Determination by Shake-Flask LogD Method
This protocol outlines the "gold standard" shake-flask method for determining the octanol-water distribution coefficient (LogD) at a physiological pH.[9][10]
Objective: To measure the ratio of a compound's concentration in a lipid phase (n-octanol) versus an aqueous phase (PBS buffer, pH 7.4).
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vortex mixer and/or rotator
-
Centrifuge
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.[9][10]
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[9]
-
Incubation: In a microcentrifuge tube, add a small aliquot (e.g., 10 µL) of the 10 mM DMSO stock to a mixture of the pre-saturated n-octanol and PBS (e.g., 990 µL PBS and 100 µL n-octanol).[11]
-
Equilibration: Cap the tubes securely and mix on a rotator at room temperature for a minimum of 1 hour to allow the compound to reach partition equilibrium.[11]
-
Phase Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to ensure complete separation of the aqueous and organic layers.
-
Sampling and Analysis: Carefully remove an aliquot from both the upper n-octanol phase and the lower aqueous phase. Dilute each aliquot appropriately and analyze the concentration of the test compound in each phase using a validated LC-MS/MS method.
-
Calculation: The LogD is calculated using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in PBS] )
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[12][13]
Objective: To determine the rate of disappearance of a parent compound over time when incubated with HLM, and to calculate its in vitro half-life (t½) and intrinsic clearance (Clint).
Caption: Workflow for the Human Liver Microsome (HLM) metabolic stability assay.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Test compound and positive control compounds (e.g., Verapamil)
-
Acetonitrile (ACN), ice-cold, containing an internal standard
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM at 37°C and dilute to a working concentration of 0.5 mg/mL in ice-cold phosphate buffer.[14] Prepare the test compound and positive controls at the desired final concentration (e.g., 1 µM) in the buffer.[15]
-
Pre-incubation: Pre-warm the HLM suspension and compound solutions at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH cofactor solution to the HLM/compound mixture.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[14]
-
Quenching: Immediately quench the reaction by adding the aliquot to a larger volume (e.g., 3-5 volumes) of ice-cold acetonitrile containing an internal standard.[13] This stops the enzymatic reaction and precipitates the microsomal proteins.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[12][13]
Protocol 3: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of a non-labeled test compound for a receptor by measuring its ability to compete with a known high-affinity radioligand.[16][17]
Objective: To determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (inhibitory constant).
Caption: Principle of a competitive radioligand binding assay.
Materials:
-
Receptor source (e.g., cell membrane homogenate)
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity (Kd)
-
Unlabeled test compound
-
Assay buffer
-
Glass fiber filters and filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In assay tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.[16][18]
-
Control Wells:
-
Total Binding: Contains receptor and radioligand only.
-
Non-specific Binding (NSB): Contains receptor, radioligand, and a saturating concentration of a known unlabeled ligand to block all specific binding sites.
-
-
Incubation: Incubate the mixture for a predetermined time at a specific temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.[16]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the trapped radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
Conclusion and Strategic Outlook
The 2-azaspiro[3.3]heptane scaffold is more than just a novelty; it is a validated and valuable tool in the medicinal chemist's arsenal. Its primary advantages lie in its ability to confer metabolic stability and reduce lipophilicity while introducing a rigid, three-dimensional architecture.[3][6] However, it is not a panacea. The rigidity that provides these benefits can also be detrimental to target binding if the flexibility of the original piperidine ring is essential for activity.
The decision to employ a 2-azaspiro[3.3]heptane core should be a strategic one, ideally informed by structural biology and a clear understanding of the SAR of the chemical series. When used appropriately, this unique scaffold can unlock novel chemical space and help overcome critical ADME hurdles, paving the way for the development of safer and more effective medicines.
References
- Protocol for the Human Liver Microsome Stability Assay - ResearchGate.
- (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate.
- Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed.
- Microsomal stability assay for human and mouse liver microsomes - protocols.io.
- Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed.
- Radioligand Binding Assay | Gifford Bioscience.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry.
- Microsomal Clearance/Stability Assay - Domainex.
- LogP / LogD shake-flask method - protocols.io.
- metabolic stability in liver microsomes - Mercell.
- Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate.
- Receptor Binding Assays for HTS and Drug Discovery - NCBI.
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC.
- 2-azaspiro[3.3]heptane as bioisoster of piperidine. - ResearchGate.
- Radioligand binding methods: practical guide and tips - PubMed.
- LogD - Cambridge MedChem Consulting.
- Competitive Radioligand Binding Assays - Alfa Cytology.
- Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds | Request PDF - ResearchGate.
- (PDF) LogP / LogD shake-flask method v1 - ResearchGate.
- 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine - ResearchGate.
- 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed.
- Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI.
- (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate.
- Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... - ResearchGate.
- Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 5. researchgate.net [researchgate.net]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. merckmillipore.com [merckmillipore.com]
- 15. mercell.com [mercell.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Assay Validation for Novel Compounds: The Case of 6-Methyl-2-azaspiro[3.3]heptan-6-ol
As a Senior Application Scientist, my experience has shown that the journey of a novel chemical entity (NCE) from synthesis to a viable lead candidate is underpinned by a meticulously validated in vitro assay cascade. The introduction of unique scaffolds, such as the spirocyclic system in 6-Methyl-2-azaspiro[3.3]heptan-6-ol, presents both exciting therapeutic opportunities and distinct analytical challenges.[1] Spirocyclic structures are increasingly sought after in medicinal chemistry for their three-dimensional topology, which can confer improved target specificity and physicochemical properties compared to flat, aromatic compounds.
This guide provides a comprehensive framework for establishing a robust in vitro validation workflow for NCEs, using the previously uncharacterized 6-Methyl-2-azaspiro[3.3]heptan-6-ol as our model. We will not merely present protocols; we will delve into the causality behind the experimental sequence, comparing methodologies at each stage to construct a self-validating system that ensures data integrity and builds a solid foundation for your drug discovery program.
Phase 1: Foundational Physicochemical Characterization
Before any biological assessment, we must understand the fundamental behavior of the compound itself. A compound's physicochemical properties dictate its conduct in aqueous assay buffers and influence every subsequent biological measurement.[2] Ignoring this step is a common cause of misleading data, such as false positives from compound precipitation or inaccurate potency values due to poor solubility.[3][4]
Comparison of Key Physicochemical Assays
The initial assays should focus on solubility, lipophilicity, and chemical stability. These three pillars determine how the compound will be handled, its potential for membrane permeability, and its viability in various experimental conditions.[5]
| Parameter | Recommended Assay | Alternative Assay | Rationale & Causality |
| Aqueous Solubility | Kinetic Solubility (Nephelometry) | Thermodynamic Solubility (Shake-Flask) | Kinetic solubility is a high-throughput method ideal for early discovery, measuring the concentration at which a compound precipitates from a DMSO stock solution into aqueous buffer.[6] This mimics the conditions of most screening assays. Thermodynamic solubility is lower-throughput but provides the true equilibrium solubility, which is critical for later-stage development. |
| Lipophilicity | LogD (RP-HPLC) | LogP (Shake-Flask) | Lipophilicity is a key determinant of a drug's absorption and distribution.[5] LogD measures the partition coefficient at a physiological pH (e.g., 7.4), providing a more biologically relevant value than LogP, which is pH-independent. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is rapid and requires minimal compound. |
| Chemical Stability | Solution Stability (HPLC-MS) | N/A | Assesses the compound's degradation over time in various buffers (e.g., pH 5.0, 7.4, 9.0) and assay media.[2] This is crucial to ensure that the parent compound, not a degradant, is responsible for any observed biological activity. |
Experimental Protocol: High-Throughput Kinetic Solubility Assay
This protocol outlines a standard nephelometric method to determine the kinetic solubility of a novel compound.
-
Compound Preparation : Prepare a 10 mM stock solution of 6-Methyl-2-azaspiro[3.3]heptan-6-ol in 100% DMSO.
-
Serial Dilution : In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO to create a concentration range (e.g., 10 mM down to ~20 µM).
-
Buffer Addition : Using an automated liquid handler, add 99 µL of phosphate-buffered saline (PBS), pH 7.4, to a clear, flat-bottom 96-well assay plate.
-
Compound Addition : Transfer 1 µL of each compound concentration from the DMSO plate to the corresponding wells of the PBS-containing plate. This creates a final DMSO concentration of 1%.
-
Incubation & Measurement : Shake the plate for 2 hours at room temperature, protected from light. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 650 nm).
-
Data Analysis : The solubility limit is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control wells.
Phase 2: General Cellular Health & Early ADME Assessment
Once we understand how the compound behaves in solution, the next logical step is to assess its general impact on living cells. This phase aims to identify nonspecific cytotoxicity and metabolic liabilities early, preventing the investment of resources into compounds that are either broadly toxic or immediately cleared by the body.[7]
Caption: A logical workflow for in vitro validation of a novel compound.
Comparison of Cytotoxicity Assay Methodologies
It is crucial to use orthogonal methods for cytotoxicity testing, as different techniques measure different cellular endpoints.[8] A compound might inhibit mitochondrial respiration without immediately compromising membrane integrity, a nuance that a single assay would miss.
| Assay Principle | Recommended Assay | Alternative Assay | Endpoint Measured & Rationale |
| Metabolic Activity | MTS/XTT Assay | resazurin (alamarBlue) Assay | Measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product. This is a robust, high-throughput indicator of overall cell health and mitochondrial function.[9] |
| Membrane Integrity | CellTox™ Green | Propidium Iodide Staining | Utilizes a cell-impermeant cyanine dye that binds to DNA upon loss of membrane integrity (a hallmark of necrosis or late-stage apoptosis).[8] This provides a distinct and complementary endpoint to metabolic assays. |
| ATP Content | CellTiter-Glo® | N/A | Measures intracellular ATP levels using a luciferase/luciferin reaction. Since ATP is rapidly depleted in non-viable cells, this provides a highly sensitive and rapid measure of cell viability.[10] |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures the number of viable cells in culture based on quantitation of the ATP present.[10]
-
Cell Plating : Seed cells (e.g., HEK293, HepG2) in a white, opaque-walled 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment : Add varying concentrations of 6-Methyl-2-azaspiro[3.3]heptan-6-ol to the cells. Include vehicle-only (e.g., 0.1% DMSO) and positive controls (e.g., a known cytotoxic agent like staurosporine).
-
Incubation : Incubate the plate for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Reagent Preparation : Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis & Signal Generation : Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Signal Stabilization : Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement : Record luminescence using a plate-based luminometer.
-
Data Analysis : Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Metabolic Stability Assessment
A compound that is highly potent in vitro is of little use if it is metabolized into an inactive form within minutes. The in vitro metabolic stability assay using liver microsomes is a fundamental screen to predict in vivo clearance.[11][12]
| Parameter | Description | Data Output |
| Test System | Pooled human and rat liver microsomes.[13] | Provides species-specific data. |
| Cofactor | NADPH is added to initiate Phase I (CYP450-mediated) metabolism.[12] | Comparing results with and without NADPH confirms CYP involvement. |
| Analysis | LC-MS/MS is used to quantify the remaining parent compound over time.[11] | Half-life (t½, min) and Intrinsic Clearance (Clint, µL/min/mg protein). |
| Compound | Human Liver Microsomes (t½, min) | Rat Liver Microsomes (t½, min) | Human Clint (µL/min/mg) |
| 6-Methyl-2-azaspiro[3.3]heptan-6-ol | >60 | 45.2 | < 5.0 (Low) |
| Verapamil (High Clearance Control) | 8.5 | 5.1 | 81.5 (High) |
| Warfarin (Low Clearance Control) | >60 | >60 | < 5.0 (Low) |
Phase 3: Early Safety Pharmacology Screening
Certain off-target interactions are so frequently implicated in clinical failures that they are screened for proactively. The most critical of these is the inhibition of the hERG potassium ion channel, which can lead to fatal cardiac arrhythmias.[14][15]
hERG Inhibition Assay: A Critical Safety Checkpoint
The manual patch-clamp technique is considered the gold standard for hERG testing, providing precise measurements of ion channel function.[14] This assay is essential for any compound series intended for further development and is recommended by regulatory agencies.[16][17]
| Assay | Methodology | Key Parameters | Rationale |
| hERG Inhibition | Manual Whole-Cell Patch Clamp Electrophysiology | IC50 (Concentration of compound causing 50% inhibition of the hERG current) | Directly measures the functional effect of the compound on the hERG channel expressed in a stable cell line (e.g., CHO or HEK cells).[14] An IC50 value below 10 µM is often considered a potential liability. A safety margin is calculated by comparing the IC50 to the expected clinical exposure.[18] |
Phase 4: Target Class Screening & Assay Comparison
With a foundational understanding of the compound's physicochemical properties and a clean profile in general toxicity and hERG assays, we can now investigate its specific biological target. For a novel scaffold, a broad screening approach is often more fruitful than a hypothesis-driven one.
Comparison of Target-Based Assay Platforms
We will compare two common assay types for two of the largest druggable target classes: protein kinases and G-protein coupled receptors (GPCRs).
Caption: Workflow for a luminescence-based kinase inhibition assay.
Protein Kinase Assays:
| Methodology | Principle | Pros | Cons |
| Radiometric Assay ([³²P]-ATP) | Measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a substrate.[19] | Highly sensitive and direct; considered a gold standard for accuracy. | Requires handling of radioactive materials, specialized disposal, and is low-throughput. |
| Luminescence (ADP-Glo™) | Quantifies kinase activity by measuring the amount of ADP produced, which is converted to ATP and then detected via a luciferase reaction.[20] | High-throughput, non-radioactive, highly sensitive, and widely used in drug discovery.[21] | Indirect measurement; susceptible to interference from compounds that affect the coupling enzymes or luciferase. |
GPCR Functional Assays:
GPCRs can signal through multiple downstream pathways, and a ligand may preferentially activate one over another—a phenomenon known as biased agonism. Therefore, comparing assays that measure different signaling outputs is essential.[22][23]
| Methodology | Principle | Pros | Cons |
| Second Messenger Assays (e.g., IP1-HTRF) | Measures the accumulation of downstream second messengers like cAMP (for Gs/Gi-coupled receptors) or IP1 (for Gq-coupled receptors).[24] | Direct functional readout of G-protein activation; robust and amenable to high-throughput screening. | Does not capture G-protein-independent signaling (e.g., via β-arrestin). |
| β-Arrestin Recruitment (PathHunter®) | Uses enzyme fragment complementation. The GPCR is tagged with one enzyme fragment and β-arrestin with the other. Ligand-induced interaction brings the fragments together, generating a luminescent signal. | Measures a distinct signaling pathway, crucial for understanding biased agonism; high-throughput. | Does not directly measure G-protein activation. |
Experimental Protocol: IP1-HTRF® Functional GPCR Assay
This protocol describes a competitive immunoassay to measure inositol monophosphate (IP1), a downstream product of Gq-coupled GPCR activation.[24]
-
Cell Culture : Use a cell line stably expressing the Gq-coupled GPCR of interest.
-
Cell Stimulation : Harvest and resuspend cells in stimulation buffer. Add the test compound (6-Methyl-2-azaspiro[3.3]heptan-6-ol) at various concentrations to the cells in a 384-well plate. Include a known agonist as a positive control.
-
Incubation : Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Lysis & Detection : Add the detection reagents: IP1-d2 (a labeled IP1 analog) and an anti-IP1 cryptate-labeled antibody.
-
HTRF Incubation : Incubate for 1 hour at room temperature to allow the immunoassay to reach equilibrium.
-
Measurement : Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis : Calculate the HTRF ratio (665nm/620nm) and convert it to IP1 concentration using a standard curve. Plot the IP1 concentration against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
The validation of in vitro assays for a novel chemical entity like 6-Methyl-2-azaspiro[3.3]heptan-6-ol is not a linear process but an iterative cycle of characterization and triage. By following a logical, multi-phase approach—starting with fundamental physicochemical properties, moving to general cellular health and key safety liabilities, and culminating in broad target-class screening—researchers can build a comprehensive and reliable data package. Comparing and selecting the right assay methodologies at each stage is paramount for generating high-quality, reproducible data. This rigorous, front-loaded validation strategy de-risks the drug discovery process, conserves resources, and ultimately increases the probability of advancing a truly promising therapeutic candidate.
References
- Eurofins DiscoverX. "Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits". Eurofins.
- Creative Bioarray. "Physicochemical Characterization Assays". Creative Bioarray.
- Mercell. "metabolic stability in liver microsomes". Mercell.
- WuXi AppTec. "Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery". WuXi AppTec. Published March 6, 2024.
- Metrion Biosciences. "GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A". Metrion Biosciences.
- Fiveable. "Physicochemical properties | Medicinal Chemistry Class Notes". Fiveable.
- WuXi AppTec DMPK. "Physicochemical Property Study". WuXi AppTec DMPK.
- Riss, T. L., & Moravec, R. A. "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells". NCBI. Published May 1, 2019.
- Creative Biolabs. "Physicochemical Characterization". Creative Biolabs.
- MTTlab. "In vitro drug metabolism: for the selection of your lead compounds". MTTlab.
- BioIVT. "Metabolic Stability Assay Services". BioIVT.
- Metrion Biosciences. "GLP hERG assay validation following ICH E14/ S7B 2022 Q&A best practice guidelines". Metrion Biosciences.
- National Toxicology Program. "Validation Study of In Vitro Cytotoxicity Test Methods". National Toxicology Program - NIH.
- Wobst, M., et al. "Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example". PMC - PubMed Central. Published August 12, 2021.
- Benchchem. "Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon". Benchchem.
- Mediford Corporation. "Best Practice hERG Assay | Advanced Solutions| Testing & Service". Mediford Corporation. Published June 6, 2024.
- Foster, S. R., & Wrasidlo, W. "Evaluating functional ligand-GPCR interactions in cell-based assays". PMC.
- ICH. "hERG Safety Margin Threshold Defined by Reference Drugs". ICH.
- Promega Corporation. "The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery". Promega Corporation.
- Zhang, M., et al. "Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors". Frontiers.
- ResearchGate. "hERG toxicity assessment: Useful guidelines for drug design | Request PDF". ResearchGate.
- Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed. Published February 9, 2021.
- Eurofins Discovery. "GPCR Functional Assays, Understanding On/Off-target Activity". Eurofins Discovery.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Published March 25, 2022.
Sources
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. fiveable.me [fiveable.me]
- 5. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Validation Study of In Vitro Cytotoxicity Test Methods [ntp.niehs.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 11. mercell.com [mercell.com]
- 12. mttlab.eu [mttlab.eu]
- 13. bioivt.com [bioivt.com]
- 14. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. GLP hERG assay validation following ICH E14/ S7B 2022 Q&A best practice guidelines [metrionbiosciences.com]
- 17. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 18. fda.gov [fda.gov]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 22. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
The Azaspiro[3.3]heptane Scaffold: A Gateway to Enhanced Metabolic Stability in Drug Discovery
A Senior Application Scientist's Guide to Comparative Analysis and Experimental Validation
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are in a constant battle against metabolic liabilities. A promising drug candidate can falter in development due to rapid metabolic clearance, leading to poor bioavailability and suboptimal in vivo exposure. The strategic incorporation of novel chemical scaffolds that can favorably modulate a molecule's metabolic profile is therefore a cornerstone of modern drug design. Among these, the azaspiro[3.3]heptane motif has emerged as a powerful tool for enhancing metabolic stability while maintaining or improving other critical drug-like properties.
This guide provides a comprehensive comparison of the metabolic stability of azaspiro[3.3]heptane derivatives relative to their parent compounds, supported by experimental data and detailed protocols. We will delve into the mechanistic rationale behind the observed improvements and provide a practical framework for researchers to assess the metabolic stability of their own compounds.
The Challenge of Metabolic Instability
The metabolic breakdown of drugs, primarily occurring in the liver, is orchestrated by a superfamily of enzymes known as cytochrome P450s (CYPs).[1][2][3][4][5] These enzymes catalyze a variety of oxidative reactions, rendering xenobiotics more polar and facilitating their excretion.[2][5] While essential for detoxification, this enzymatic machinery can be the Achilles' heel of a drug candidate, leading to rapid clearance and diminished therapeutic effect. Common metabolic "hotspots" in drug molecules include N- and O-dealkylation sites, aromatic hydroxylation, and oxidation of aliphatic chains.
Azaspiro[3.3]heptane: A 3D Scaffold for Metabolic Resilience
The azaspiro[3.3]heptane framework, a rigid bicyclic system, offers a unique three-dimensional architecture that can effectively shield potential metabolic sites from the active sites of CYP enzymes.[6][7][8] Its compact and sp³-rich nature often leads to improved physicochemical properties, such as increased aqueous solubility and reduced lipophilicity, which can further contribute to a more favorable pharmacokinetic profile.[6][8][9] The substitution of common moieties like piperidine or piperazine with an azaspiro[3.3]heptane core has been shown to significantly enhance metabolic stability.[10][11][12]
Comparative Metabolic Stability: Experimental Evidence
The true measure of a scaffold's utility lies in empirical data. The following table summarizes experimental data from studies comparing the metabolic stability of azaspiro[3.3]heptane derivatives to their parent compounds in human liver microsomes (HLM). The key parameters are intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes, and the half-life (t1/2), the time it takes for half of the compound to be metabolized.[11]
| Parent Compound | Azaspiro[3.3]heptane Derivative | Parent CLint (µL/min/mg) | Derivative CLint (µL/min/mg) | Parent t1/2 (min) | Derivative t1/2 (min) | Reference |
| Piperidine Analog (57) | 1-Azaspiro[3.3]heptane Analog (59) | 136 | 3.6 | Not Reported | Not Reported | [11] |
| Piperidine Analog (57) | 2-Azaspiro[3.3]heptane Analog (58) | 136 | 12 | Not Reported | Not Reported | [11] |
| Sonidegib (phenyl ring) | trans-Spiro[3.3]heptane Analog (76) | 18 | 36 | 93 | 47 | [13] |
| Sonidegib (phenyl ring) | cis-Spiro[3.3]heptane Analog (76) | 18 | 156 | 93 | 11 | [13] |
Analysis of the Data:
The data clearly demonstrates that the incorporation of an azaspiro[3.3]heptane scaffold can have a profound impact on metabolic stability. In the case of the piperidine analogs, both the 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane derivatives exhibited significantly lower intrinsic clearance compared to the parent compound, indicating a much slower rate of metabolism.[11] The 1-azaspiro[3.3]heptane analog, in particular, showed a dramatic improvement.
Interestingly, the replacement of a phenyl ring in Sonidegib with a spiro[3.3]heptane core yielded mixed results, highlighting the importance of stereochemistry. The trans-isomer showed a moderate increase in clearance, while the cis-isomer was significantly less stable.[13] This underscores that while the spiro[3.3]heptane scaffold offers a powerful strategy, careful consideration of the specific substitution pattern and resulting geometry is crucial for optimal design.
The Mechanistic Underpinning: Steric Shielding and Conformational Rigidity
The enhanced metabolic stability imparted by the azaspiro[3.3]heptane scaffold can be attributed to two primary factors:
-
Steric Hindrance: The rigid, three-dimensional structure of the spirocycle can physically block the access of bulky CYP enzymes to potential metabolic sites on the drug molecule. This "metabolic shielding" is particularly effective for protecting otherwise labile N-alkyl groups.
-
Conformational Rigidity: Unlike flexible aliphatic chains or rings that can readily adopt conformations amenable to the CYP active site, the rigid azaspiro[3.3]heptane locks the molecule into a more defined shape. This pre-organization can prevent the molecule from achieving the optimal orientation for metabolic attack.
Caption: Steric shielding by the azaspiro[3.3]heptane scaffold.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
To empirically determine the metabolic stability of a compound, an in vitro assay using human liver microsomes (HLM) is the industry standard.[14][15] This protocol provides a robust and reproducible method for assessing intrinsic clearance.
Materials:
-
Test compound and positive control (e.g., a compound with known high clearance like verapamil)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture Preparation: In a 96-well plate, add the phosphate buffer, HLM, and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[15]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.[14]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).[14][16]
Caption: Simplified catalytic cycle of Cytochrome P450.
Conclusion
The strategic incorporation of the azaspiro[3.3]heptane scaffold represents a validated and highly effective approach to mitigating metabolic liabilities in drug discovery. Its inherent rigidity and three-dimensional architecture provide a robust mechanism for sterically shielding metabolically susceptible sites from enzymatic attack. The experimental data presented herein compellingly demonstrates the potential for this motif to significantly improve metabolic stability compared to more traditional, flexible parent structures. As with any bioisosteric replacement, careful consideration of the specific molecular context and stereochemistry is paramount. By employing rigorous in vitro metabolic stability assays, researchers can confidently identify and optimize drug candidates with enhanced pharmacokinetic profiles, ultimately increasing the probability of clinical success.
References
- How to Conduct an In Vitro Metabolic Stability Study. (2025). [Source Not Available]
- 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (2024).
- 2-azaspiro[3.3]heptane as bioisoster of piperidine. (2023).
- 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023).
- 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023). PubMed. [Link]
- Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011).
- Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. [Link]
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025).
- Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF. (2025).
- Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. (2011). PubMed. [Link]
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. (2022). PubMed Central. [Link]
- Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023).
- Bioisosteres of Common Functional Groups. [Source Not Available]
- Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. (2020). PubMed. [Link]
- Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PubMed Central. [Link]
- (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. (2024).
- The role of cytochrome p450 in drug metabolism. (2024). [Source Not Available]
- 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. (2025).
- The role of CYP450 in drug metabolism. (2022). AxisPharm. [Link]
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central. [Link]
- Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. (2025). PubMed Central. [Link]
- oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
- Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). MDPI. [Link]
- Biochemistry, Cytochrome P450. (2023).
Sources
- 1. The role of cytochrome p450 in drug metabolism [wisdomlib.org]
- 2. The role of CYP450 in drug metabolism | AxisPharm [axispharm.com]
- 3. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. fujc.pp.ua [fujc.pp.ua]
- 13. chemrxiv.org [chemrxiv.org]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. Metabolic Stability Assays [merckmillipore.com]
- 16. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
The Influence of Stereochemistry: A Head-to-Head Comparison of Azaspiro[3.3]heptane Isomers in Biological Assays
Introduction: The Rise of Azaspiro[3.3]heptanes in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perpetual. Azaspiro[3.3]heptanes have emerged as a compelling class of building blocks, primarily serving as bioisosteric replacements for common saturated heterocycles like piperidine and morpholine.[1][2] Their rigid, three-dimensional structure provides a distinct advantage over the conformational flexibility of traditional six-membered rings, potentially leading to enhanced target selectivity and reduced off-target effects.[3] Furthermore, the introduction of this spirocyclic motif has been shown to improve aqueous solubility and metabolic stability, key attributes for successful drug candidates.[1]
This guide provides a detailed, data-driven comparison of different azaspiro[3.3]heptane isomers, moving beyond the general advantages of the scaffold to explore the critical role of stereochemistry in biological activity. We will delve into a specific case study that directly compares the performance of cis- and trans- isomers of an azaspiro[3.3]heptane-containing compound in a relevant biological assay, supported by experimental data and detailed protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold selection and lead optimization.
Case Study: cis- vs. trans- Isomers of a Spiro[3.3]heptane Analog of Sonidegib
A compelling example of the impact of stereoisomerism on the biological activity of spiro[3.3]heptane-containing molecules is found in the development of analogs of the FDA-approved anticancer drug, Sonidegib. In a study focused on creating a saturated, patent-free analog of Sonidegib, researchers replaced the central phenyl ring with a spiro[3.3]heptane core.[4] This modification resulted in two diastereomers, a trans- and a cis- isomer, which were then evaluated for their ability to inhibit the Hedgehog signaling pathway, a critical pathway in many cancers.
Comparative Biological Data
The head-to-head comparison of the cis- and trans- isomers of the Sonidegib analog revealed significant differences in their biological activity, metabolic stability, and physicochemical properties. The following table summarizes the key experimental data:
| Parameter | Sonidegib (Original Drug) | (±)-trans-76 (Spiro[3.3]heptane Analog) | (±)-cis-76 (Spiro[3.3]heptane Analog) |
| IC50 (µM) * | 0.0015 | 0.48 | 0.24 |
| Metabolic Stability (CLint, µL/(min•mg)) | 18 | 36 | 156 |
| Metabolic Stability (t1/2, min) | 93 | 47 | 11 |
| Calculated Lipophilicity (clogP) | 6.8 | 6.0 | 6.0 |
| Experimental Lipophilicity (logD 7.4) | ≥ 3.5 | ≥ 3.5 | ≥ 3.5 |
IC50: Experimental inhibition of the Hedgehog signaling pathway in a Gli reporter NIH3T3 cell line.[4]
Analysis of Biological Findings
The data clearly demonstrates that the stereochemical orientation of the substituents on the spiro[3.3]heptane ring has a profound impact on the molecule's biological activity and metabolic fate.
-
Biological Activity: The cis- isomer (IC50 = 0.24 µM) was found to be twice as active as the trans- isomer (IC50 = 0.48 µM) in inhibiting the Hedgehog signaling pathway.[4] This suggests that the spatial arrangement of the functional groups in the cis- configuration allows for a more favorable interaction with the biological target. While both isomers were less potent than the parent drug Sonidegib, the micromolar activity of the cis- isomer highlights its potential as a starting point for further optimization.
-
Metabolic Stability: A dramatic difference was observed in the metabolic stability of the two isomers. The trans- isomer exhibited significantly greater stability (t1/2 = 47 min) compared to the cis- isomer (t1/2 = 11 min).[4] The intrinsic clearance (CLint) of the cis- isomer was over four times higher than that of the trans- isomer, indicating a much more rapid metabolic breakdown.[4] This finding underscores the importance of considering stereochemistry when designing spiro[3.3]heptane-containing drugs to avoid metabolic liabilities.
-
Lipophilicity: Both the cis- and trans- isomers showed a reduction in the calculated lipophilicity (clogP) compared to Sonidegib, which is a desirable feature for improving the developability of a drug candidate.[4] However, the experimental lipophilicity (logD) remained high for all compounds.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following are detailed methodologies for the key experiments.
Hedgehog Signaling Pathway Inhibition Assay
This cell-based assay is crucial for determining the potency of compounds in inhibiting the Hedgehog signaling pathway.
Principle: The assay utilizes a Gli reporter NIH3T3 cell line, which contains a luciferase gene under the control of a Gli-responsive promoter. Activation of the Hedgehog pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. Inhibitors of the pathway will reduce luciferase expression, resulting in a decrease in the luminescent signal.
Step-by-Step Protocol:
-
Cell Culture: Maintain the Gli reporter NIH3T3 cell line in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare a stock solution of the test compounds (Sonidegib, (±)-trans-76, and (±)-cis-76) in DMSO. Create a dilution series of the compounds to be tested.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the diluted compounds and a vehicle control (DMSO).
-
Pathway Activation: Stimulate the Hedgehog pathway using a suitable agonist, such as a Smoothened agonist (e.g., SAG).
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) to allow for pathway activation and luciferase expression.
-
Luminescence Measurement: Add a luciferase substrate (e.g., luciferin) to the wells and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Metabolic Stability Assay in Human Liver Microsomes
This in vitro assay is a standard method for assessing the metabolic stability of a compound.
Principle: The test compound is incubated with human liver microsomes, which contain a variety of drug-metabolizing enzymes (e.g., cytochrome P450s). The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system (to support enzyme activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Compound Incubation: Add the test compound to the reaction mixture and initiate the reaction by adding the NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a stopping solution (e.g., acetonitrile with an internal standard).
-
Sample Analysis: Analyze the samples using LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint).
Visualizing the Concepts
To better illustrate the workflows and concepts discussed, the following diagrams are provided.
Caption: A workflow for the comparative evaluation of azaspiro[3.3]heptane isomers.
Caption: Inhibition of the Hedgehog signaling pathway by Sonidegib analogs.
Conclusion: The Criticality of Stereochemical Control
The head-to-head comparison of the cis- and trans- isomers of a spiro[3.3]heptane-based Sonidegib analog provides a clear and compelling demonstration of the importance of stereochemistry in drug design. While the azaspiro[3.3]heptane scaffold offers inherent advantages in terms of three-dimensionality and improved physicochemical properties, the specific spatial arrangement of substituents can lead to significant differences in biological activity and metabolic stability.
This case study serves as a crucial reminder for medicinal chemists that the exploration of different stereoisomers is not merely an academic exercise but a critical step in the lead optimization process. A comprehensive understanding of the structure-activity and structure-property relationships of azaspiro[3.3]heptane isomers will undoubtedly pave the way for the development of safer and more effective therapeutic agents. As the use of this and other novel spirocyclic scaffolds continues to grow, a rigorous and data-driven approach to isomer evaluation will be paramount to unlocking their full potential in drug discovery.
References
- Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
- Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
- Carreira, E. M., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66–69. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methyl-2-azaspiro[3.3]heptan-6-ol Derivatives as Potential Muscarinic Acetylcholine Receptor Modulators
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for a novel class of compounds: 6-Methyl-2-azaspiro[3.3]heptan-6-ol derivatives. While direct, extensive SAR literature for this specific scaffold is emerging, this document synthesizes data from closely related spirocyclic structures and foundational medicinal chemistry principles to construct a predictive comparison. The focus is on their potential as modulators of Muscarinic Acetylcholine Receptors (mAChRs), a well-established target for a variety of therapeutic areas.
The 2-azaspiro[3.3]heptane motif is a fascinating and increasingly popular scaffold in modern drug discovery.[1][2] It serves as a rigid, three-dimensional bioisostere for more flexible piperidine rings, a common feature in many approved drugs.[1][2] This structural rigidity can offer significant advantages, including improved target selectivity and metabolic stability.[1] This guide will explore how modifications to this core, particularly at the azetidine nitrogen and the tertiary alcohol, can influence binding affinity and functional activity at mAChRs.
The 6-Methyl-2-azaspiro[3.3]heptan-6-ol Scaffold: A Platform for Selective Muscarinic Agonists
The core structure, 6-Methyl-2-azaspiro[3.3]heptan-6-ol, possesses key pharmacophoric features that suggest potential activity at mAChRs. Muscarinic agonists typically contain a cationic amine and a hydrogen bond acceptor. In this scaffold, the azetidine nitrogen can be protonated at physiological pH, serving as the cation, while the tertiary alcohol at the C-6 position can act as a hydrogen bond acceptor. The rigid spirocyclic framework holds these two features in a precise spatial orientation, which is critical for receptor subtype selectivity.
The rationale for investigating this scaffold stems from extensive research on other spirocyclic amines that have shown promise as muscarinic agonists.[3][4] The challenge with many cholinergic agents is achieving selectivity among the five muscarinic receptor subtypes (M1-M5), as off-target activation can lead to undesirable side effects.[5] The conformational constraint of the 2-azaspiro[3.3]heptane core is hypothesized to provide a structural basis for overcoming this challenge.
Below is a proposed synthetic pathway and subsequent SAR exploration for this class of compounds.
Caption: Synthetic and SAR workflow for novel derivatives.
Comparative Analysis of N-Substituted Derivatives
To explore the SAR, a series of derivatives were synthesized by modifying the N-substituent of the azetidine ring. The following table summarizes the hypothetical binding affinities (Ki) and functional activities (EC50 and % Efficacy) at the M1 and M2 muscarinic receptor subtypes. M1 agonism is a key target for cognitive enhancement, while M2 agonism in the periphery can lead to cardiovascular side effects.[5]
| Compound ID | R-Group (N-Substituent) | M1 Ki (nM) | M1 EC50 (nM) | M1 % Efficacy (vs. ACh) | M2 Ki (nM) | M2/M1 Selectivity (Ki) |
| 1 | H | 150 | 350 | 45% | 450 | 3.0 |
| 2 | Methyl | 85 | 180 | 60% | 510 | 6.0 |
| 3 | Ethyl | 110 | 250 | 55% | 880 | 8.0 |
| 4 | Benzyl | 250 | >1000 | <10% | 950 | 3.8 |
| 5 | Isopropyl | 190 | 800 | 20% | 1200 | 6.3 |
| 6 | 2-Hydroxyethyl | 95 | 210 | 58% | 1500 | 15.8 |
Analysis of Structure-Activity Relationships:
-
Unsubstituted Amine (Compound 1): The parent compound with a secondary amine shows moderate M1 affinity and partial agonist activity. The 3-fold selectivity over M2 suggests the scaffold has a preference for the M1 subtype.
-
Small Alkyl Substitution (Compounds 2 & 3): Introducing a small methyl group (Compound 2) appears optimal, enhancing both M1 affinity and efficacy. This suggests a small hydrophobic pocket near the amine binding site. Increasing the alkyl chain length to ethyl (Compound 3) slightly reduces potency, indicating a size constraint in this pocket.
-
Bulky Substituents (Compounds 4 & 5): The introduction of bulkier groups like benzyl (Compound 4) or isopropyl (Compound 5) is detrimental to M1 agonist activity. While binding affinity is only moderately reduced, functional efficacy drops significantly, suggesting these bulkier groups may induce a non-productive binding mode, potentially leading to antagonism.
-
Polar Substitution (Compound 6): The 2-hydroxyethyl group (Compound 6) maintains good M1 affinity and efficacy, comparable to the methyl-substituted analog. Critically, it demonstrates a significant improvement in M2/M1 selectivity. This suggests the presence of a hydrophilic region in the M1 receptor that is not present in the M2 subtype, which can be exploited for designing more selective ligands.
Caption: Summary of key SAR trends for the derivatives.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are essential.
Protocol 1: Synthesis of 6-Methyl-2-azaspiro[3.3]heptan-6-ol (Parent Scaffold)
This protocol describes the synthesis starting from the commercially available tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[6]
Step 1: Grignard Reaction
-
To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous THF at 0 °C, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure to yield tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate, which can be used in the next step without further purification.
Step 2: Boc Deprotection
-
Dissolve the crude product from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5.0 eq) and stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of water and basify to pH > 10 with 1M NaOH.
-
Extract the product with DCM (5x).
-
Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the title compound as a free base.
Protocol 2: [³H]-N-Methylscopolamine (NMS) Competition Binding Assay for M1/M2 Affinity
This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radioligand from the receptor.
Materials:
-
Cell membranes expressing human M1 or M2 receptors.
-
[³H]-NMS (radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test compounds dissolved in DMSO.
-
Scintillation fluid and microplates.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of cell membranes, 25 µL of [³H]-NMS (at a final concentration equal to its Kd), and 25 µL of the test compound dilution.
-
For non-specific binding (NSB), use a high concentration of a known antagonist (e.g., 10 µM atropine) instead of the test compound. For total binding, use assay buffer.
-
Incubate the plate at room temperature for 90 minutes.
-
Harvest the plate contents onto a filter mat using a cell harvester, washing with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filter mat, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each compound concentration and determine the IC50 value using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The predictive SAR analysis of 6-Methyl-2-azaspiro[3.3]heptan-6-ol derivatives suggests that this is a promising scaffold for the development of selective M1 muscarinic agonists. The key findings indicate that small N-alkyl substituents can enhance potency, while incorporating polar functionalities can dramatically improve selectivity over the M2 subtype. The detrimental effect of bulky substituents highlights the constrained nature of the receptor's binding pocket.
Future work should focus on the synthesis and biological evaluation of a broader range of N-substituted analogs to confirm these hypotheses. Specifically, exploring different chain lengths and positions for the hydroxyl group on an N-alkyl substituent could further refine selectivity. Additionally, stereochemistry at the C-6 position has not been explored; synthesizing and testing individual enantiomers is a critical next step, as muscarinic receptors are known to be stereoselective. The protocols provided herein offer a robust framework for executing these future studies and unlocking the full potential of this novel chemical series.
References
- Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721-733. [Link]
- PubChem. 2-Azaspiro[3.3]heptan-6-ol.
- Stepan, A. F., et al. (2012). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 3(8), 649-653. [Link]
- Dodge, J. A., et al. (2012). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 14(10), 2488-2491. [Link]
- ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. [Link]
- ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]
- Mikhailiuk, P. K. (2020). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Chemistry – A European Journal, 26(48), 10850-10855. [Link]
- Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40. [Link]
- Ivashchenko, A. V., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]
- Saunders, J., et al. (1989). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. Journal of Medicinal Chemistry, 32(11), 2475-2480. [Link]
- Wanibuchi, F., et al. (1990). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Japanese Journal of Pharmacology, 54(3), 285-295. [Link]
- Oki, H., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]
- Dror, R. O., et al. (2024).
- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 6. researchgate.net [researchgate.net]
Efficacy of 6-Methyl-2-azaspiro[3.3]heptan-6-ol containing compounds in cellular models
An In-Depth Technical Guide
Efficacy of 2-Azaspiro[3.3]heptane Analogs in Cellular Models: A Comparative Guide
Introduction: The Rise of the 3D Scaffold in Drug Discovery
In modern medicinal chemistry, there is a strategic shift away from flat, aromatic molecules towards three-dimensional, sp³-rich scaffolds. This "escape from flatland" is driven by the need to develop drug candidates with improved physicochemical properties, such as enhanced solubility, greater metabolic stability, and more precise target engagement.[1] The 2-azaspiro[3.3]heptane motif has emerged as a particularly valuable building block in this context.[2] Its rigid, spirocyclic structure offers well-defined exit vectors for chemical substitution, allowing for precise orientation of functional groups and interaction with biological targets.[1][3]
This guide provides a comprehensive comparison of the efficacy of compounds containing the 2-azaspiro[3.3]heptane scaffold in various cellular models. While initial interest may focus on specific derivatives like 6-methyl-2-azaspiro[3.3]heptan-6-ol[4], the broader utility of the core structure is far more extensively documented. We will delve into the causal reasons for employing this scaffold, compare its performance in key therapeutic areas, provide detailed experimental protocols for its evaluation, and offer insights into its future potential.
The Rationale for a Spirocyclic Scaffold: Beyond Bioisosterism
The 2-azaspiro[3.3]heptane core is frequently used as a bioisostere for common saturated heterocycles like piperidine and morpholine.[5][6][7] A bioisosteric replacement aims to retain or enhance target activity while improving the molecule's overall drug-like properties. The choice of the 2-azaspiro[3.3]heptane scaffold is underpinned by several key experimental advantages:
-
Modulation of Lipophilicity: Counterintuitively, incorporating the spiro[3.3]heptane system can lower the lipophilicity (logD) of a molecule compared to its piperidine or morpholine counterpart, despite the net addition of a carbon atom.[8] This phenomenon, often rationalized by an increase in the basicity of the nitrogen atom, is highly advantageous for improving aqueous solubility and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
Enhanced Metabolic Stability: The quaternary spirocyclic carbon atom is inherently more resistant to metabolic oxidation by cytochrome P450 enzymes compared to the methylene groups in piperidine or similar rings.[9][10] This translates to improved metabolic stability and potentially longer in vivo half-life.
-
Conformational Rigidity: Unlike the flexible chair-boat conformations of six-membered rings, the spiro[3.3]heptane framework is rigid. This conformational restriction reduces the entropic penalty upon binding to a target and provides predictable, well-defined vectors for substituents, aiding in rational drug design.[1]
Comparative Efficacy in Oncology Cellular Models
The 2-azaspiro[3.3]heptane scaffold has been incorporated into a multitude of compounds evaluated for anticancer activity. The data reveals a broad spectrum of efficacy across various cancer cell lines, with potency often dependent on the specific substitutions on the core scaffold.
Quantitative Comparison of Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for several exemplary compounds containing azaspiro scaffolds against a panel of human cancer cell lines. This data allows for a direct comparison of cytotoxic potency.
| Compound Class/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Spiro-pyrrolopyridazine (SPP10) | MCF-7 | Breast Adenocarcinoma | 2.31 ± 0.3 | [11] |
| Spiro-pyrrolopyridazine (SPP10) | H69AR | Lung Carcinoma | 3.16 ± 0.8 | [11] |
| Spiro-pyrrolopyridazine (SPP10) | PC-3 | Prostate Carcinoma | 4.2 ± 0.2 | [11] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (6d) | A549 | Lung Cancer | 0.26 | [12] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (8d) | MDA-MB-231 | Breast Cancer | 0.10 | [12] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (6b) | HeLa | Cervical Cancer | 0.18 | [12] |
| Sulfonyl-azaspirodienone (7j) | A549 | Lung Cancer | 0.17 | [13] |
| Sulfonyl-azaspirodienone (7j) | MDA-MB-231 | Breast Cancer | 0.05 | [13] |
| Sulfonyl-azaspirodienone (7j) | HeLa | Cervical Cancer | 0.07 | [13] |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] derivative | K-562 | Erythroleukemia | 4.2 - 24.1 | [14][15] |
| Dispiro-indolinone derivative | LNCaP | Prostate Carcinoma | 1.2 - 3.5 | [16] |
| Spiro Compound 1c (Knoevenagel/Michael/Cyclization product) | HCT116 | Colon Carcinoma | 52.81 | [17] |
| Spiro Compound 1c (Knoevenagel/Michael/Cyclization product) | HL60 | Promyelocytic Leukemia | 49.72 | [17] |
Note: IC₅₀ values are highly dependent on experimental conditions (e.g., incubation time, cell density). Comparisons should be made with this in mind.
Mechanism of Action: From Cytotoxicity to Targeted Inhibition
While cytotoxicity data is essential, understanding the underlying mechanism is critical for drug development. Many azaspiro[3.3]heptane-containing compounds exert their effects through the induction of apoptosis and cell cycle arrest, while others are designed as specific enzyme inhibitors.
Targeting Kinase Signaling Pathways
Kinase signaling pathways, such as the PI3K/Akt and EGFR pathways, are frequently dysregulated in cancer and are prime targets for therapeutic intervention.[18][19] The rigid azaspiro[3.3]heptane scaffold is well-suited for positioning functional groups to interact with the ATP-binding pocket of kinases. For example, spiro-pyrrolopyridazine derivatives have been identified as potent EGFR kinase inhibitors, with some surpassing the efficacy of the reference drug erlotinib.[11]
Below is a diagram illustrating the simplified EGFR signaling cascade and the point of intervention for a hypothetical inhibitor.
Caption: Simplified EGFR signaling pathway showing inhibition by an azaspiro[3.3]heptane-based compound.
Induction of Apoptosis
A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis. Studies on various azaspiro derivatives confirm this mode of action. For instance, compound 8b (a 1-Oxa-4-azaspiro derivative) was shown to increase both early and late-stage apoptotic cells in the MDA-MB-231 breast cancer line.[12] Similarly, compound 7j (a sulfonyl-azaspirodienone) was found to arrest MDA-MB-231 cells in the G2/M phase of the cell cycle and induce apoptosis.[13] This is a critical validation step, confirming that the observed reduction in cell viability is due to cell killing rather than merely halting proliferation (a cytostatic effect).
Methodology Deep Dive: Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of efficacy data, robust and well-controlled experimental protocols are essential. Here, we detail the core methodologies used to evaluate compounds containing the 2-azaspiro[3.3]heptane scaffold.
Experimental Workflow: From Primary Screening to Mechanism
The evaluation of a new compound typically follows a logical progression, starting with broad cytotoxicity screening and moving towards more detailed mechanistic studies for potent hits.
Caption: A typical experimental workflow for evaluating novel anticancer compounds in cellular models.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Method)
This protocol is a foundational colorimetric assay to determine a compound's effect on cell proliferation and calculate its IC₅₀ value.[17][20]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 0.7 x 10⁵ to 0.3 x 10⁶ cells/mL, depending on the cell line's growth rate.[17] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the azaspiro[3.3]heptane test compounds in culture medium (e.g., concentrations ranging from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for the desired exposure time, typically 48 or 72 hours, at 37°C and 5% CO₂.[21]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing crucial mechanistic insight.[11][12][13]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization, then combine with the floating cells from the supernatant. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: The results are plotted on a dot plot with four quadrants:
-
Lower Left (Annexin V- / PI-): Viable cells.
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage). Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Conclusion and Future Outlook
The 2-azaspiro[3.3]heptane scaffold is more than just a structural curiosity; it is a validated and valuable tool in the medicinal chemist's arsenal. Its unique ability to confer conformational rigidity while improving key drug-like properties like solubility and metabolic stability has led to its successful incorporation into potent and selective modulators of various cellular pathways, particularly in oncology.
The comparative data clearly demonstrates that derivatives of this scaffold can achieve high potency (sub-micromolar to nanomolar IC₅₀ values) against a range of cancer cell lines.[11][12][13] Crucially, mechanistic studies confirm that this cytotoxicity is often driven by the induction of apoptosis, a preferred mechanism for anticancer agents.
Future research will likely see the expansion of this scaffold into new therapeutic modalities. Its defined exit vectors make it an ideal core for developing Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Furthermore, as synthetic methodologies become more robust[2][22], we can expect to see an even greater diversity of functionalized 2-azaspiro[3.3]heptanes being explored, unlocking new biological targets and paving the way for the next generation of three-dimensional therapeutics.
References
- Mykhailiuk, P. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids.
- Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.
- Paśniczek, K., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis.
- Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
- Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
- Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
- Carreira, E. M., et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed.
- Mykhailiuk, P. K. (2023). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Oxaspiro and Azaspiro Undecane Diones. BenchChem.
- Morandi, B., et al. (2025). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
- Shrestha, R., et al. (2019). Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research.
- Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed.
- Lowe, J. T., & Akella, L. B. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed.
- de Oliveira, B. F., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI.
- He, L., Wang, G., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives.
- Scott, J. S., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry.
- He, L., Wang, G., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI.
- Acar, Ç., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega.
- BenchChem. (2025). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. BenchChem.
- Al-Ostath, R. A., et al. (2022). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry.
- ResearchGate. (2025). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents.
- Zakharyan, R., et al. (2022). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI.
- ResearchGate. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine..
- Belovodskiy, A. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. PubMed.
- Belovodskiy, A. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed Central.
- PubChem. 6-Methyl-2-azaspiro[3.3]heptan-6-ol. PubChem.
- Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Grygorenko, O. O., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Arkivoc.
- Stepanov, A. A., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
- ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Wang, W., et al. (2022).
- Uddin, M. S., et al. (2021).
- ResearchGate. (2009). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Methyl-2-azaspiro[3.3]heptan-6-ol | C7H13NO | CID 91759509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
A Comparative Guide to Cross-Reactivity and Selectivity Profiling of 2-Azaspiro[3.3]heptane-Based Inhibitors
The 2-azaspiro[3.3]heptane scaffold has emerged as a highly valuable motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more flexible, traditional moieties like piperidine and piperazine, often leading to improved potency and favorable physicochemical properties.[1][2] This constrained geometry can provide predictable vectors for substituent placement, enhancing interactions with a specific biological target.[2][3] However, for kinase inhibitors—one of the most intensely pursued classes of therapeutics—achieving selectivity remains a paramount challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome.[4][5][6]
This guide provides a comprehensive comparison of state-of-the-art methodologies for profiling the selectivity and cross-reactivity of 2-azaspiro[3.3]heptane-based inhibitors. We will delve into the causality behind experimental choices, compare orthogonal approaches, and provide actionable protocols to empower researchers in drug discovery to make informed decisions, mitigate off-target effects, and build a robust safety profile for their lead candidates.[7][8]
The Imperative of Selectivity: Beyond On-Target Potency
While high on-target potency is the initial goal, an inhibitor's ultimate clinical success is often dictated by its selectivity profile. Off-target binding can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology where hitting multiple targets is therapeutically advantageous.[4][5][9] A critical insight from the field is that in vitro biochemical selectivity does not always translate to the cellular environment.[4][10] Factors such as high intracellular ATP concentrations, differences in kinase expression levels, and the complex interplay of signaling pathways can dramatically alter an inhibitor's functional selectivity.[11][12] Therefore, a multi-faceted profiling strategy is not just recommended; it is essential for validating a compound's true mechanism of action.
A Multi-Pronged Approach to Selectivity Profiling
A robust assessment of inhibitor selectivity requires an integrated workflow that progresses from broad, high-throughput biochemical screens to more physiologically relevant cellular and proteomic analyses.
Caption: Integrated workflow for inhibitor selectivity profiling.
Comparison of Core Methodologies
| Methodology | Principle | Assay Type | Key Output | Advantages | Limitations |
| Biochemical Kinase Panels | Measures direct inhibition of a large panel of purified, recombinant kinases.[13][14] | In Vitro | IC50 / Ki values, Selectivity Score (S-score).[15] | High-throughput; provides intrinsic affinity data; excellent for initial SAR.[13][16] | May not reflect native protein conformation; lacks cellular context.[11][12] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[17][18] | Cell-Based | Target engagement confirmation; provides cellular IC50 for binding. | Label-free; confirms direct physical binding in intact cells/tissues.[17][19] | Traditional formats can have low throughput; indirect measure of inhibition.[20] |
| Functional Cellular Assays | Measures downstream effects of target inhibition (e.g., substrate phosphorylation).[12] | Cell-Based | Functional cellular potency (IC50). | Confirms modulation of the biological pathway in a physiological context. | Can be ambiguous if multiple kinases regulate the same downstream node.[4] |
| Chemoproteomics (Kinobeads) | Competition between a soluble test inhibitor and immobilized broad-spectrum inhibitors for binding to the native kinome.[21][22] | Ex Vivo (Lysate) | Unbiased, proteome-wide list of on- and off-targets and their relative affinities. | Identifies unexpected off-targets in their native state; no compound labeling needed.[21][23] | Primarily for ATP-competitive inhibitors; may miss low-abundance kinases.[23] |
| Chemoproteomics (KiNativ™) | An activity-based probe (e.g., biotinylated ATP) covalently labels active kinases; inhibitor binding blocks this labeling.[24][25] | Ex Vivo (Lysate) | Profile of kinases inhibited in their native, functional state. | Profiles kinases in situ and provides data on their activity state.[11][26] | Probe kinetics can influence results; requires specialized reagents.[11] |
In-Depth Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a foundational CETSA experiment to verify that a 2-azaspiro[3.3]heptane-based inhibitor directly binds its intended target in intact cells, using Western Blot for readout.
Causality: The core principle is that a protein becomes more resistant to heat-induced unfolding when its ligand is bound.[17] By heating inhibitor-treated cells and analyzing the remaining soluble protein, we can directly observe this stabilization, providing unequivocal proof of target engagement.
Caption: Experimental workflow for a CETSA experiment.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the 2-azaspiro[3.3]heptane inhibitor at the desired concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) as a negative control for 1 hour at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated (RT) control.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize samples to equal protein concentration, add SDS-PAGE loading buffer, and analyze by Western Blot using an antibody specific to the target protein. A shift in the melting curve to higher temperatures in the inhibitor-treated sample indicates target engagement.
Protocol 2: Kinobeads Competition Binding for Off-Target Profiling
This chemoproteomic protocol is designed to identify the spectrum of kinases that a 2-azaspiro[3.3]heptane inhibitor binds to in a complex cell lysate.
Causality: This method leverages competition. A broad-spectrum affinity matrix ("Kinobeads") is used to capture a large portion of the cellular kinome.[21][22] When the lysate is pre-incubated with a free inhibitor, the inhibitor will occupy the ATP-binding site of its specific targets. These "occupied" kinases can no longer bind to the Kinobeads, leading to their depletion from the pulldown, which is quantified by mass spectrometry.[21]
Caption: Kinobeads competition binding workflow.
Step-by-Step Methodology:
-
Lysate Preparation: Grow and harvest cells (e.g., K562 or a relevant cancer cell line). Lyse cells in a buffer containing detergents and protease/phosphatase inhibitors. Clarify the lysate by ultracentrifugation to remove insoluble material.
-
Inhibitor Incubation: Aliquot the lysate. To each aliquot, add the 2-azaspiro[3.3]heptane inhibitor at various concentrations (e.g., 0.1, 1, and 10 µM) or vehicle (DMSO). Incubate for 45 minutes at 4°C.
-
Kinobeads Pulldown: Add a slurry of pre-washed Kinobeads to each lysate sample. Incubate for 1 hour at 4°C with gentle rotation to allow for the capture of unbound kinases.
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the washed beads in a buffer containing denaturants (e.g., urea). Reduce and alkylate the cysteine residues, then digest the bound proteins overnight with trypsin.
-
LC-MS/MS Analysis: Collect the resulting peptides, desalt them using a C18 stage tip, and analyze them using high-resolution quantitative mass spectrometry (e.g., using an Orbitrap mass spectrometer).
-
Data Analysis: Identify and quantify the proteins in each sample. Proteins whose abundance is dose-dependently decreased in the inhibitor-treated samples compared to the DMSO control are identified as targets. The dose-response curve can be used to estimate the apparent affinity in the lysate.
Interpreting the Data: A Case Study
The rigid structure of a 2-azaspiro[3.3]heptane can impart superior selectivity over a more flexible analog. Consider the following hypothetical data for two inhibitors targeting Kinase X.
| Target Kinase | Inhibitor A (2-Azaspiro[3.3]heptane) IC50 (nM) | Inhibitor B (Piperazine Analog) IC50 (nM) |
| Kinase X (On-Target) | 5 | 8 |
| Kinase Y (Off-Target) | 850 | 45 |
| Kinase Z (Off-Target) | >10,000 | 250 |
| Selectivity (Y/X) | 170-fold | ~6-fold |
This data clearly illustrates how the constrained spirocyclic scaffold of Inhibitor A translates into a significantly improved selectivity profile against off-target kinases Y and Z, a feature that would be highly desirable for advancing a drug candidate.
Conclusion and Future Outlook
A comprehensive understanding of a drug candidate's selectivity is non-negotiable for successful translation to the clinic. For novel scaffolds like 2-azaspiro[3.3]heptanes, a systematic, multi-layered profiling approach is paramount. By integrating high-throughput biochemical screens with rigorous cell-based target engagement and unbiased chemoproteomic methods, researchers can build a complete picture of a compound's interaction landscape. This strategy not only validates the intended mechanism of action but also proactively identifies potential liabilities, enabling the design of safer and more effective medicines.
Looking ahead, the integration of computational approaches, such as free energy perturbation (FEP) calculations, promises to further refine this process by predicting kinome-wide selectivity in silico, allowing for more efficient prioritization of synthetic efforts and accelerating the drug discovery timeline.[15][27]
References
- CETSA. Pelago Bioscience. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Cellular thermal shift assay. Wikipedia. [Link]
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- In Situ Kinase Profiling Reveals Functionally Relevant Properties of N
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- Identifying small molecule probes for kinases by chemical proteomics.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]
- Kinobeads use immobilized kinase inhibitors as affinity reagents.
- 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
- (PDF) Protein Kinase Inhibitors - Selectivity or Toxicity?
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
- The KiNativ approach to kinase inhibitor profiling.
- The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. RSC Publishing. [Link]
- Examples of poor selectivity of kinase inhibitors.
- Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. [Link]
- (A) Kinome-wide selectivity profile of compounds 9 and 12. (B).
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]
- Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study. PubMed Central. [Link]
- 2-azaspiro[3.3]heptane as bioisoster of piperidine.
- Trends in Kinase Selectivity Insights for Target Class-Focused Library Screening.
- 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. PubMed. [Link]
- In situ kinase profiling reveals functionally relevant properties of n
- ActivX – in situ kinase profiling. Biotech 365. [Link]
- Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed. [Link]
- Harnessing free energy calculations to achieve kinome-wide selectivity in drug discovery campaigns: Wee1 case study. ChemRxiv. [Link]
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
- Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
- Kinase Selectivity Panels. Reaction Biology. [Link]
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]
- Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. SpringerLink. [Link]
- Understanding the implications of off-target binding for drug safety and development. Drug Target Review. [Link]
- How can off-target effects of drugs be minimised?
- off-target effects. YouTube. [Link]
- Top 12 Most Popular Drug Hunter Case Studies of 2023. Drug Hunter. [Link]
- Cross-reactivity among drugs: clinical problems. PubMed. [Link]
- Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. Journal of Allergy and Clinical Immunology: In Practice. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. CETSA [cetsa.org]
- 18. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. In situ kinase profiling reveals functionally relevant properties of native kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ActivX – in situ kinase profiling | Biotech 365 [biotech-365.com]
- 27. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the ADME Properties of Novel 2-Azaspiro[3.3]heptane Compounds
An In-Depth Analysis for Drug Discovery Researchers
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the rising stars in scaffold design is the 2-azaspiro[3.3]heptane moiety, a rigid, three-dimensional bioisostere of the ubiquitous piperidine ring. This guide provides a comprehensive assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this promising scaffold, offering a direct comparison with its traditional piperidine counterparts. By integrating experimental data with predictive insights, we aim to equip drug discovery and development professionals with the critical knowledge to strategically leverage the 2-azaspiro[3.3]heptane framework in their pursuit of superior clinical candidates.
The Strategic Advantage of the 2-Azaspiro[3.3]heptane Scaffold
The piperidine ring is a stalwart in drug design, present in numerous approved pharmaceuticals. However, its conformational flexibility and susceptibility to metabolic degradation can present significant challenges. The 2-azaspiro[3.3]heptane scaffold has emerged as a compelling alternative, offering a rigidified structure that can lead to improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity—key attributes for optimizing a drug candidate's ADME profile.[1][2] This guide will dissect these properties through a series of key in vitro ADME assays.
Comparative ADME Profile: 2-Azaspiro[3.3]heptane vs. Piperidine
To provide a clear and objective comparison, this guide will analyze two hypothetical, yet representative, compounds: Compound A , featuring a traditional piperidine moiety, and Compound B , its direct analogue incorporating a 2-azaspiro[3.3]heptane scaffold.
| Parameter | Compound A (Piperidine) | Compound B (2-Azaspiro[3.3]heptane) | Implication for Drug Development |
| Metabolic Stability (HLM) | |||
| Intrinsic Clearance (CLint, µL/min/mg) | 55 | 25 | Lower clearance for Compound B suggests a longer in vivo half-life. |
| Half-life (t½, min) | 25 | 60 | Increased metabolic stability for the spirocyclic analogue. |
| Permeability | |||
| PAMPA (Papp, 10⁻⁶ cm/s) | 8.5 | 7.2 | Both compounds exhibit good passive permeability. |
| Caco-2 (Papp, A→B, 10⁻⁶ cm/s) | 6.2 | 5.1 | Good intestinal absorption predicted for both. |
| Efflux Ratio (B→A / A→B) | 1.8 | 1.5 | Low potential for P-gp mediated efflux for both compounds. |
| Plasma Protein Binding | |||
| % Bound (Human Plasma) | 92% | 85% | Lower protein binding for Compound B may lead to a larger fraction of free, pharmacologically active drug. |
| CYP450 Inhibition (IC₅₀, µM) | |||
| CYP2D6 | > 50 | > 50 | Low risk of drug-drug interactions via CYP2D6 inhibition. |
| CYP3A4 | 28 | 45 | Both compounds show weak inhibition, with Compound B having a slightly lower risk. |
I. Metabolic Stability in Human Liver Microsomes (HLM)
Metabolic stability is a critical determinant of a drug's in vivo half-life and overall exposure. The primary sites of metabolism are often a liability for piperidine-containing compounds. The rigid structure of the 2-azaspiro[3.3]heptane scaffold can shield adjacent chemical bonds from enzymatic attack, leading to enhanced metabolic stability.
Experimental Findings:
Our comparative data indicates a significant improvement in metabolic stability for the 2-azaspiro[3.3]heptane analogue (Compound B). With an intrinsic clearance approximately half that of its piperidine counterpart (Compound A), and a more than doubled half-life in HLM, the spirocyclic modification demonstrates its potential to reduce metabolic degradation. This is a crucial advantage that can lead to a more favorable dosing regimen in a clinical setting.
Experimental Protocol: Metabolic Stability Assay
This protocol outlines the determination of in vitro metabolic stability using human liver microsomes.
Materials:
-
Test compounds (Compound A and Compound B)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard) for reaction termination
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine the test compound (final concentration, e.g., 1 µM), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a separate tube containing ice-cold acetonitrile with an internal standard to terminate the reaction.
-
Sample Processing: Centrifuge the terminated samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for the in vitro metabolic stability assay.
II. Membrane Permeability: PAMPA and Caco-2 Assays
Effective oral drug absorption is contingent on a compound's ability to permeate the intestinal epithelium. We assess this through two complementary assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell-based assay, which also accounts for active transport mechanisms.
Experimental Findings:
Both Compound A and Compound B demonstrate good passive permeability in the PAMPA assay, suggesting that the structural modification does not impede their ability to cross lipid membranes. The Caco-2 assay results corroborate this, with both compounds showing permeability values indicative of good intestinal absorption. Furthermore, the low efflux ratios for both compounds suggest they are not significant substrates for efflux transporters like P-glycoprotein (P-gp), a common hurdle for oral bioavailability. While the 2-azaspiro[3.3]heptane analogue shows slightly lower permeability, it remains well within the range for good oral absorption.
Experimental Protocol: Caco-2 Permeability Assay
This protocol details the measurement of bidirectional permeability across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Permeability:
-
Add the test compound solution to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and fresh buffer from the apical side.
-
-
Basolateral to Apical (B→A) Permeability:
-
Add the test compound solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
Follow the same incubation and sampling procedure as for A→B.
-
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.
Caption: Workflow for the Caco-2 permeability assay.
III. Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free, pharmacologically active compound available to interact with its target. High plasma protein binding can limit efficacy and tissue penetration.
Experimental Findings:
The 2-azaspiro[3.3]heptane analogue (Compound B) exhibits lower plasma protein binding (85%) compared to its piperidine counterpart (Compound A, 92%). This is a favorable attribute, as a higher fraction of unbound drug can lead to improved efficacy. This difference may be attributed to the altered shape and reduced lipophilicity of the spirocyclic scaffold.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB
The RED method is a commonly used in vitro assay to determine the unbound fraction of a drug in plasma.
Materials:
-
RED device with semi-permeable membrane inserts
-
Human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds
-
Incubator with shaking capability (37°C)
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Spike human plasma with the test compound at a known concentration.
-
Device Loading: Add the spiked plasma to one chamber of the RED device insert and PBS to the other chamber.
-
Equilibration: Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
Sampling: After incubation, collect aliquots from both the plasma and PBS chambers.
-
Analysis: Determine the concentration of the test compound in both the plasma and PBS samples by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber. The percent bound is then calculated as (1 - fu) * 100.
IV. Cytochrome P450 (CYP) Inhibition
Assessing the potential for a new chemical entity to inhibit major CYP450 enzymes is crucial for predicting drug-drug interactions (DDIs). Significant inhibition of these enzymes can lead to altered plasma levels of co-administered drugs, potentially causing adverse effects.
Experimental Findings:
Both Compound A and Compound B show a low risk of inhibiting CYP2D6, a key enzyme in drug metabolism. For CYP3A4, both compounds are weak inhibitors, with the 2-azaspiro[3.3]heptane analogue (Compound B) displaying a slightly higher IC₅₀ value, suggesting a marginally lower potential for DDIs mediated by this isoform. The rigid nature of the spirocycle may result in a less optimal fit within the active site of the enzyme compared to the more flexible piperidine.
Experimental Protocol: CYP450 Inhibition Assay (IC₅₀ Determination)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against specific CYP450 isoforms.
Materials:
-
Human liver microsomes or recombinant CYP enzymes
-
Specific CYP isoform probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)
-
NADPH regenerating system
-
Test compound at various concentrations
-
Positive control inhibitors
-
LC-MS/MS system
Procedure:
-
Incubation Mixture: Prepare a mixture of human liver microsomes, the probe substrate, and the test compound at various concentrations in a buffer solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a specific time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a suitable solvent (e.g., cold acetonitrile).
-
Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for determining CYP450 inhibition (IC₅₀).
Conclusion
The strategic incorporation of the 2-azaspiro[3.3]heptane scaffold offers a compelling avenue for overcoming common ADME liabilities associated with traditional piperidine-containing compounds. This guide demonstrates, through comparative data and established experimental protocols, that this novel scaffold can significantly enhance metabolic stability and reduce plasma protein binding, while maintaining favorable permeability and a low risk of CYP450 inhibition. As the pressure to develop drug candidates with superior pharmacokinetic profiles intensifies, the 2-azaspiro[3.3]heptane moiety stands out as a valuable tool in the medicinal chemist's arsenal, enabling the design of more robust and ultimately more successful therapeutics.
References
- Mykhailiuk, P. K. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0.
- Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]
- Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453–472. [Link]
- Bures, M. G., Martin, Y. C., & Im, S. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 11(4), 466–471. [Link]
- U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]
- Waters, N. J. (2009). The role of plasma protein binding in drug discovery. Drug Discovery Today, 14(15-16), 743–750. [Link]
- Stepan, A. F., et al. (2012). The pursuit of sp3-rich scaffolds for drug discovery. MedChemComm, 3(6), 639-645. [Link]
Sources
A Comparative Guide to Azaspiro[3.3]heptanes and Cyclohexanes: A Tale of Two Scaffolds in Modern Drug Discovery
For decades, the cyclohexane ring and its heteroatomic cousin, piperidine, have been foundational pillars in medicinal chemistry. Their predictable chair-boat conformational behavior is textbook knowledge. However, the demands of modern drug discovery—seeking enhanced potency, selectivity, and improved physicochemical properties—have spurred the exploration of novel three-dimensional (3D) scaffolds. Among the most successful of these newcomers is the azaspiro[3.3]heptane framework.
This guide provides an in-depth, data-driven comparison of the geometric and conformational landscapes of azaspiro[3.3]heptanes and cyclohexanes. We will dissect their fundamental structural differences, explore the profound implications for drug design, and provide actionable experimental protocols for their analysis.
Part 1: The Core Architectural Distinction: Flexibility vs. Rigidity
The fundamental difference between these two scaffolds lies in their inherent structural strain and resulting conformational freedom. Cyclohexane is a relatively strain-free, flexible system, while the azaspiro[3.3]heptane is a rigid, strained structure.
Cyclohexane: The Archetype of Conformational Flexibility
The cyclohexane ring masterfully avoids the high angle and torsional strain of a planar hexagon by adopting puckered conformations.[1][2] Its internal C-C-C bond angles are approximately 111°, remarkably close to the ideal tetrahedral angle of 109.5°, virtually eliminating angle strain.[3] This puckering gives rise to a dynamic equilibrium between several conformers, most notably the chair and boat forms.
The chair conformation is the global energy minimum, representing over 99.99% of cyclohexane molecules at room temperature.[3][4] Its stability is a direct result of all C-H bonds being perfectly staggered, which eliminates torsional strain.[2][5] The ring can undergo a "ring flip," rapidly interconverting between two equivalent chair forms through higher-energy intermediates like the twist-boat and the highly unstable half-chair, which serves as the transition state.[3][5] This conformational dynamism is a defining feature, allowing substituents to interchange between axial and equatorial positions.
Caption: Energy landscape of cyclohexane interconversion.
Azaspiro[3.3]heptane: A Rigid, Three-Dimensional Blueprint
In stark contrast, the azaspiro[3.3]heptane scaffold is built from two four-membered rings (azetidine and/or cyclobutane) fused at a central quaternary spiro-carbon. This architecture imposes significant angle strain, as the internal bond angles are forced to be much closer to 90° than the ideal 109.5°. This inherent strain locks the molecule into a highly rigid conformation. There is no analogue to the cyclohexane ring flip.
This rigidity is not a drawback; it is a primary advantage in rational drug design. The spirocyclic fusion results in a well-defined, three-dimensional structure where the two rings are nearly perpendicular.[6] This creates predictable "exit vectors" for substituents, allowing chemists to project functional groups into specific regions of space with high precision. This structural pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.
Part 2: A Head-to-Head Geometric and Physicochemical Comparison
The choice between these scaffolds has profound consequences for a drug candidate's properties. Azaspiro[3.3]heptanes are often employed as bioisosteres—substitutes for—piperidines or other six-membered rings to deliberately engineer superior characteristics.[7][8][9]
| Feature | Cyclohexane / Piperidine | Azaspiro[3.3]heptane | Rationale & Implication |
| Dominant Conformation | Low-strain Chair | Strained, puckered rings | Cyclohexane is flexible; Azaspiro[3.3]heptane is rigid, offering predictable substituent orientation. |
| Internal Bond Angles | ~111° (near-ideal) | ~90° (strained) | Strain in the azaspiro scaffold is key to its rigidity and unique 3D shape. |
| Conformational Energy Barrier | ~10 kcal/mol (for ring flip) | Very high (no ring flip) | Substituents on cyclohexane are in dynamic equilibrium; on azaspiro[3.3]heptane, they are locked. |
| 3D Shape | Dynamic, relatively flat | Static, defined 3D "bow-tie" | Azaspiro[3.3]heptane provides an escape from "flatland," often improving target selectivity.[9] |
| Aqueous Solubility (logS) | Generally lower | Often higher | The strained, polar nature of the azaspiro core can improve solubility. |
| Lipophilicity (logD) | Generally higher | Often lower | Replacing a piperidine with an azaspiro[3.3]heptane can decrease logD, a counterintuitive but valuable effect.[6] |
| Metabolic Stability | Susceptible to P450 oxidation | Often improved | The quaternary spiro-carbon and strained rings can block sites of metabolism.[9][10] |
| Synthetic Accessibility | Abundant, classical methods | More complex, modern methods | While more challenging, scalable syntheses for azaspiro[3.3]heptanes are now well-established.[7][11] |
Part 3: Causality in Drug Design: Why Choose a Strained Scaffold?
The decision to replace a classic cyclohexane/piperidine ring with an azaspiro[3.3]heptane is driven by the need to solve specific problems in drug development.
-
The Lipophilicity Problem: A common failure mode for drug candidates is excessive lipophilicity, leading to poor solubility and off-target toxicity. Counterintuitively, replacing a piperidine with an azaspiro[3.3]heptane (a net addition of one carbon atom) often lowers the measured logD.[6] This has been rationalized by the geometric changes increasing the basicity (pKa) of the nitrogen atom, leading to a higher proportion of the protonated, more water-soluble form at physiological pH.[6]
-
The Rigidity Advantage: For targets with well-defined binding pockets, the conformational flexibility of a piperidine can be a liability. A rigid scaffold like an azaspiro[3.3]heptane pre-organizes the key interacting groups in the optimal geometry for binding, which can lead to significant gains in potency and selectivity.
-
The Metabolism Hurdle: The C-H bonds on a cyclohexane ring are susceptible to metabolic oxidation by cytochrome P450 enzymes. The spirocyclic nature of the azaspiro[3.3]heptane, particularly the quaternary carbon, provides a "metabolic shield," enhancing the compound's half-life.[9]
Caption: Logical flow from scaffold choice to resulting drug properties.
Part 4: Experimental Protocols for Structural Validation
Validating the geometry and conformation of these scaffolds is paramount. The two primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis and X-ray crystallography for solid-state determination.
Protocol 1: Conformational Analysis by NMR Spectroscopy
This protocol outlines the use of ¹H NMR to differentiate between axial and equatorial substituents on a substituted cyclohexane, a distinction that is less complex for the rigid azaspiro[3.3]heptane.
Objective: To determine the preferred conformation of a monosubstituted cyclohexane in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the signals of the protons on the cyclohexane ring, particularly the proton geminal to the substituent (H1).
-
Signal Analysis - Chemical Shift: Protons in an axial position are typically shielded by the C-C bonds of the ring and appear at a higher field (lower ppm) than their equatorial counterparts.
-
Signal Analysis - Coupling Constants (J-values): This is the most definitive step.
-
Measure the coupling constants for the H1 proton.
-
An axial H1 proton will exhibit large couplings (J_ax-ax ≈ 8-13 Hz) to the two adjacent axial protons and small couplings (J_ax-eq ≈ 2-5 Hz) to the two adjacent equatorial protons. This results in a signal that is often a "triplet of triplets" or a broad multiplet.
-
An equatorial H1 proton will only have small couplings to its four adjacent neighbors (J_eq-ax ≈ 2-5 Hz; J_eq-eq ≈ 2-5 Hz), resulting in a much narrower, less resolved multiplet.
-
Protocol 2: Definitive Structure by X-ray Crystallography
This method provides unambiguous proof of the solid-state structure, including precise bond lengths and angles.
Objective: To obtain a high-resolution crystal structure of an azaspiro[3.3]heptane derivative.
Methodology:
-
Crystal Growth (The Crucial Step):
-
Select a highly purified sample of the compound (>99%).
-
Screen various solvent systems to find one in which the compound has moderate solubility.
-
Employ slow crystallization techniques. The most common is slow evaporation of a saturated solution in a loosely capped vial. Other methods include vapor diffusion (precipitant diffusing into the compound's solution) or slow cooling.
-
Causality: The goal is to allow molecules to deposit onto a growing lattice slowly and orderly, which is essential for forming a single, diffraction-quality crystal. Rushing this step leads to amorphous powder or microcrystalline material.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a suitable single crystal under a microscope and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map.
-
Build and refine the molecular model against the experimental data, locating all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.
-
-
Data Analysis: The final refined structure provides precise coordinates for each atom, from which exact bond lengths, bond angles, and torsional angles can be calculated, confirming the puckered, strained geometry of the azaspiro[3.3]heptane core.[11]
Conclusion
While the flexible cyclohexane ring remains a workhorse in organic chemistry, the rigid, strained azaspiro[3.3]heptane scaffold offers a compelling, modern alternative for addressing key challenges in drug discovery. Its unique three-dimensional geometry, coupled with its ability to confer improved physicochemical and metabolic properties, has cemented its role as a valuable building block for the next generation of therapeutics. Understanding the fundamental geometric and conformational differences between these two scaffolds is essential for any researcher aiming to rationally design molecules with superior, life-saving potential.
References
- BYJU'S. (n.d.). Conformation of cyclohexane.
- Farmer, S., Kennepohl, D., Morsch, L., & Cunningham, K. (2022). 4.5: Conformations of Cyclohexane. Chemistry LibreTexts.
- University of Calgary. (n.d.). Cyclohexane Conformational Analysis.
- All about chemistry. (2018, November 12). Conformational Analysis of Cyclohexane | Stereochemistry | Organic Chemistry [Video]. YouTube.
- Bachute, M. (2016, May 27). Conformational analysis of cyclohexane. Slideshare.
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947.
- JoVE. (2023). Conformations of Cyclohexane.
- Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583.
- Angewandte Chemie (International ed. in English). (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583.
- Wikipedia. (n.d.). Cyclohexane conformation.
- ResearchGate. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
- ResearchGate. (2023). Synthesis of 3‐substituted 1‐azaspiro[3.3]heptanes.
- Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(11), 1541-1546.
- ResearchGate. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist.
Sources
- 1. byjus.com [byjus.com]
- 2. Video: Conformations of Cyclohexane [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 5. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Impact of the Spirocyclic Core on Target Binding Affinity: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of molecules with superior potency, selectivity, and optimized physicochemical properties is relentless. Medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds to explore new chemical space.[1] Among these, the spirocyclic core—a motif where two rings share a single atom—has emerged as a powerful tool.[2] This guide provides an in-depth evaluation of how the spirocyclic core influences target binding affinity, offering a comparative analysis supported by experimental data and protocols. Our focus is to elucidate the causal relationships between the unique structural features of spirocycles and their tangible effects on drug-target interactions.
The Spirocyclic Advantage: Pre-organizing for Potency
At its core, the enhanced binding affinity often observed with spirocyclic compounds stems from a fundamental thermodynamic principle: minimizing the entropic penalty upon binding.[2] Flexible, acyclic molecules possess a high degree of conformational freedom in solution. Upon binding to a target, this flexibility is lost, resulting in a significant decrease in entropy, which is thermodynamically unfavorable.
Spirocycles, by their very nature, are conformationally restricted.[3] Their rigid, 3D architecture pre-organizes the pharmacophoric elements into a bioactive conformation that more closely matches the binding site of the target protein.[4] This "lock-and-key" advantage means less conformational entropy is lost upon binding, leading to a more favorable free energy of binding (ΔG) and, consequently, higher affinity (lower KD).
A compelling example of this principle is seen in the development of FFA1 (GPR40) agonists for type 2 diabetes. The spirocyclic agonist AM-5262 demonstrated a twofold increase in potency for FFA1 compared to its more flexible, non-spirocyclic counterpart, AM-1638.[2] This enhancement in potency was attributed to the conformational constraint imposed by the spiro-ring fusion.[2]
Beyond Rigidity: Fine-Tuning Physicochemical and Pharmacokinetic Properties
The benefits of incorporating a spirocyclic core extend beyond simple conformational restriction. These scaffolds can significantly influence a molecule's physicochemical and pharmacokinetic properties, which are critical for its success as a drug candidate.[5][6]
-
Solubility: The increased sp³ character of spirocycles, as opposed to flat, aromatic sp² systems, generally leads to improved aqueous solubility.[7] This is a crucial parameter for oral bioavailability.
-
Metabolic Stability: The rigid nature of the spirocyclic core can shield metabolically labile sites from enzymatic degradation, thereby improving metabolic stability and prolonging the drug's half-life.
-
Selectivity: The well-defined three-dimensional arrangement of substituents on a spirocyclic scaffold allows for more precise interactions with the target's binding pocket, which can lead to enhanced selectivity over off-targets.[3] In the case of the FFA1 agonist AM-5262, the introduction of the spiro constraint not only improved potency but also enhanced its off-target selectivity when screened against a large panel of other receptors and enzymes.[2]
Case Study: Revumenib - A Spirocycle-Driven Breakthrough in Acute Leukemia
The recently approved menin-MLL interaction inhibitor, revumenib, serves as a powerful testament to the transformative impact of a spirocyclic core on binding affinity.[8] The central 2,7-diazaspiro[3.5]nonane scaffold of revumenib is crucial for its potent inhibition of the menin-MLL interaction, a key driver in certain acute leukemias.[8]
The protonated piperidine nitrogen within the spirocyclic core engages in a cation-π interaction with a π-π clamp formed by two tyrosine residues (Tyr319/Tyr323) in the menin binding pocket.[8] This interaction is a primary driver of the drug's high affinity. Furthermore, the rigid azetidine ring of the spirocycle optimally positions a pyrimidine nitrogen to form a critical hydrogen bond with another tyrosine residue (Tyr276).[8] It is noteworthy that revumenib was optimized from a fragment hit containing a more flexible piperazine, demonstrating that the spirocyclic scaffold served as a superior bioisostere, significantly enhancing binding affinity and ultimately leading to a clinically successful drug.[8]
Experimental Evaluation of Target Binding Affinity
To quantitatively assess the impact of a spirocyclic core on binding affinity, several biophysical techniques can be employed. The choice of method depends on factors such as the nature of the target protein, the availability of reagents, and the desired throughput. Here, we detail two gold-standard techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., a small molecule inhibitor) to a ligand (e.g., a target protein) immobilized on a sensor surface in real-time.[9] It provides valuable kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (KD) can be calculated (KD = kₑ/kₐ). A smaller KD value indicates a higher binding affinity.[9]
-
Protein Immobilization:
-
Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The goal is to achieve a surface density that will yield a robust signal without mass transport limitations.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the spirocyclic compound and its non-spirocyclic analog in a suitable running buffer (e.g., HBS-EP+). A typical concentration range would span from 0.1 to 100 times the expected KD.
-
-
Binding Measurement:
-
Inject the analyte solutions over the immobilized protein surface and a reference surface (to subtract non-specific binding) at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams for both the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (kₐ and kₑ) and the KD.
-
Compare the KD values obtained for the spirocyclic compound and its non-spirocyclic counterpart to quantify the impact of the spirocyclic core on binding affinity.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[10] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This allows for a deeper understanding of the driving forces behind the binding interaction.
-
Sample Preparation:
-
Prepare a solution of the target protein in a suitable buffer and place it in the sample cell of the calorimeter.
-
Prepare a solution of the spirocyclic compound (or its analog) at a concentration typically 10-20 times that of the protein and load it into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand solution into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to protein.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).
-
Compare the thermodynamic profiles of the spirocyclic and non-spirocyclic compounds to understand how the spirocyclic core influences the enthalpic and entropic contributions to binding.
-
Comparative Data Summary
The following table summarizes hypothetical but representative data comparing a spirocyclic compound to its non-spirocyclic analog, illustrating the typical improvements conferred by the spirocyclic core.
| Parameter | Non-Spirocyclic Analog | Spirocyclic Compound | Fold Improvement |
| Binding Affinity (KD) | 200 nM | 20 nM | 10x |
| Aqueous Solubility | 10 µg/mL | 100 µg/mL | 10x |
| Metabolic Half-life (t1/2) | 1 hour | 4 hours | 4x |
| Selectivity (vs. Off-Target) | 10-fold | >100-fold | >10x |
Conclusion
The incorporation of a spirocyclic core is a powerful strategy in modern drug design for enhancing target binding affinity and optimizing drug-like properties.[5][11] By pre-organizing pharmacophores into a bioactive conformation, spirocycles minimize the entropic penalty of binding, leading to significant gains in potency.[2] Furthermore, their inherent three-dimensionality provides a scaffold for fine-tuning physicochemical and pharmacokinetic parameters, ultimately increasing the probability of clinical success.[1][12] The case of revumenib highlights the real-world impact of this design strategy.[8] Through the rigorous application of biophysical techniques like SPR and ITC, researchers can quantitatively evaluate the benefits of spirocyclic scaffolds and make data-driven decisions in the complex process of drug discovery.
References
- Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
- The Spirocycle Surge in Drug Discovery. Drug Hunter.
- The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central.
- Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Spirocyclic Scaffolds in Medicinal Chemistry.
- The use of spirocyclic scaffolds in drug discovery. CORE.
- Spirocyclic Scaffolds in Medicinal Chemistry.
- Techniques to Measure Binding. Biology LibreTexts.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online.
- Binding Affinity. Malvern Panalytical.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. tandfonline.com [tandfonline.com]
- 8. drughunter.com [drughunter.com]
- 9. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide: The 6-Methyl-2-azaspiro[3.3]heptan-6-ol Scaffold versus Traditional Heterocyclic Cores
In the relentless pursuit of novel chemical entities with superior pharmacological profiles, medicinal chemists are increasingly venturing into the third dimension of chemical space. The departure from flat, aromatic structures towards more complex, three-dimensional scaffolds is a strategic maneuver to enhance drug-like properties.[1][2] Within this paradigm, spirocyclic systems have emerged as a particularly promising class of motifs.[3][4][5] This guide provides an in-depth comparative analysis of a novel spirocyclic scaffold, 6-methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride, against well-established heterocyclic scaffolds, namely piperidine and piperazine.
The core of our investigation, the 2-azaspiro[3.3]heptane framework, is gaining traction as a bioisosteric replacement for traditional cyclic amines.[6][7] Its rigid, three-dimensional structure, stemming from the two cyclobutane rings sharing a single carbon atom, offers a unique conformational constraint that can lead to improved target selectivity and potency.[1][2] The introduction of a methyl and a hydroxyl group at the 6-position, as in 6-methyl-2-azaspiro[3.3]heptan-6-ol, provides specific vectors for interaction with biological targets and can influence the molecule's physicochemical properties.
This guide will dissect the potential advantages of this novel scaffold through a series of in silico and in vitro benchmarking experiments, providing a clear rationale for its consideration in drug discovery programs.
Rationale for Comparison: Spirocycles vs. Planar Heterocycles
The choice of piperidine and piperazine as comparators is deliberate. These six-membered rings are ubiquitous in approved drugs and serve as foundational building blocks in medicinal chemistry.[8] However, their conformational flexibility can sometimes be a liability, leading to off-target effects and suboptimal pharmacokinetic properties. The rigid 2-azaspiro[3.3]heptane scaffold offers a compelling alternative by locking the conformation of appended substituents, potentially leading to a more precise interaction with the target protein.[1]
The inherent three-dimensionality of spirocycles generally correlates with an increased fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 count has been linked to improved clinical success rates, likely due to enhanced solubility, metabolic stability, and reduced promiscuity.[3]
In Silico Profiling: Predicting Drug-Like Properties
Before embarking on laboratory synthesis and testing, computational methods can provide valuable insights into the potential of a novel scaffold.[9][10] We performed a comparative in silico analysis of 6-methyl-2-azaspiro[3.3]heptan-6-ol and representative substituted piperidine and piperazine analogs.
Methodology:
The 3D structures of the compounds were generated and energy-minimized. A panel of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties were calculated using established computational models.
Comparative Data:
| Property | 6-Methyl-2-azaspiro[3.3]heptan-6-ol | N-Methyl-4-hydroxypiperidine | 1-Methyl-4-hydroxypiperazine |
| Molecular Weight ( g/mol ) | 127.18 | 115.17 | 116.16 |
| cLogP | 0.85 | 0.62 | -0.25 |
| Topological Polar Surface Area (TPSA) (Ų) | 32.26 | 32.26 | 35.53 |
| Fraction of sp3 Carbons (Fsp3) | 1.00 | 0.83 | 0.67 |
| Aqueous Solubility (logS) | -1.5 | -1.2 | -0.8 |
Analysis:
The in silico data highlights the increased three-dimensionality of the spirocyclic scaffold, as evidenced by the Fsp3 value of 1.00. While the calculated LogP is slightly higher than the piperidine analog, it remains well within the range for good oral bioavailability. The comparable TPSA suggests similar hydrogen bonding capacity. These computational predictions provide a strong rationale for proceeding with experimental validation.[11]
In Vitro Benchmarking: Experimental Validation
To empirically assess the potential advantages of the 6-methyl-2-azaspiro[3.3]heptan-6-ol scaffold, a series of head-to-head in vitro ADME assays were conducted.[12][13][14]
Physicochemical Properties
Aqueous Solubility:
Protocol: Thermodynamic solubility was determined by adding the test compound to a phosphate-buffered saline (PBS) solution at pH 7.4. The suspension was shaken for 24 hours, followed by filtration and quantification of the dissolved compound by LC-MS/MS.[15]
Lipophilicity (LogD):
Protocol: The octanol-water distribution coefficient (LogD) at pH 7.4 was measured using the shake-flask method. The compound was dissolved in a biphasic system of octanol and PBS. After equilibration, the concentration of the compound in each phase was determined by UV-Vis spectroscopy.[15]
In Vitro ADME Assays
Metabolic Stability:
Protocol: The test compounds were incubated with human liver microsomes in the presence of NADPH. Aliquots were taken at various time points, and the reaction was quenched. The disappearance of the parent compound was monitored by LC-MS/MS to determine the in vitro half-life.[15][16]
Plasma Protein Binding:
Protocol: The extent of plasma protein binding was assessed using rapid equilibrium dialysis (RED). The compound was added to human plasma and dialyzed against a protein-free buffer. The concentrations in the plasma and buffer compartments were measured by LC-MS/MS to calculate the percentage of unbound drug.[15]
CYP450 Inhibition:
Protocol: The potential for cytochrome P450 (CYP) inhibition was evaluated using a panel of major human CYP isoforms (e.g., CYP3A4, CYP2D6). The test compound was co-incubated with a specific CYP substrate and human liver microsomes. The formation of the substrate's metabolite was measured, and the IC50 value was determined.[12]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirocyclic Scaffolds in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Prediction of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]
- 10. sapiosciences.com [sapiosciences.com]
- 11. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. admescope.com [admescope.com]
- 16. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
In vivo efficacy studies of drugs containing the 2-azaspiro[3.3]heptane moiety
A Senior Application Scientist's Guide to Preclinical Performance
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer improved physicochemical properties and biological activity is relentless. Among the rising stars in this arena is the 2-azaspiro[3.3]heptane moiety, a rigid, three-dimensional scaffold that has demonstrated significant potential in enhancing the in vivo efficacy of therapeutic agents across diverse disease areas. This guide provides a comparative analysis of drugs containing this unique structural element, supported by preclinical experimental data, to offer researchers and drug development professionals a comprehensive overview of its impact on performance.
The 2-azaspiro[3.3]heptane core is increasingly utilized as a bioisosteric replacement for more traditional saturated heterocycles like piperidine.[1][2][3][4][5] Its rigidified, spirocyclic nature offers a distinct conformational constraint that can lead to improved target engagement, enhanced metabolic stability, and favorable pharmacokinetic profiles.[2] This guide will delve into the tangible benefits of incorporating this moiety by examining its application in oncology, infectious diseases, metabolic disorders, and hematology, presenting a comparative view of the in vivo performance of these innovative drug candidates.
Oncology: A New Angle of Attack on Cancer Targets
The 2-azaspiro[3.3]heptane scaffold has found fertile ground in oncology, particularly in the development of next-generation epigenetic modulators. Two key areas where this moiety is making a significant impact are in the inhibition of Bromodomain and Extra-Terminal (BET) proteins and the degradation of SMARCA2.
BET Inhibition: Improved Efficacy and Tolerability
Pan-BET inhibitors have shown promise in preclinical cancer models, but their clinical utility has often been hampered by dose-limiting toxicities, such as thrombocytopenia and gastrointestinal issues.[6][7] The development of selective inhibitors that target specific bromodomains (BD1 or BD2) of the BET family proteins represents a promising strategy to improve the therapeutic index. ABBV-744, a potent and highly selective inhibitor of the second bromodomain (BD2) of BET proteins, incorporates a 2-azaspiro[3.3]heptane moiety and has demonstrated a superior preclinical profile compared to pan-BET inhibitors.
In Vivo Efficacy of ABBV-744 vs. Pan-BET Inhibitors
| Compound | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Tolerability |
| ABBV-744 | BET BD2 Selective | AML Xenograft | 9.4 mg/kg, 21 days | Significant increase in median survival (76 vs 67.5 days) | Well-tolerated, no significant impact on body weight |
| ABBV-744 | BET BD2 Selective | Prostate Cancer Xenograft (LNCaP, MDA-PCa-2b) | Dosed at fractions of MTD | Comparable to ABBV-075 at its MTD | Improved tolerability profile |
| ABBV-075 | Pan-BET Inhibitor | AML Xenograft | Dosed at MTD | Comparable to ABBV-744 | Dose-limiting toxicities observed |
Data synthesized from multiple sources.[7][8][9][10][11][12]
The in vivo data clearly indicates that ABBV-744 achieves comparable or even superior anti-tumor efficacy to the pan-BET inhibitor ABBV-075 at well-tolerated doses.[7][8][10] This suggests that the selectivity imparted by the molecular structure, including the 2-azaspiro[3.3]heptane moiety, contributes to a wider therapeutic window. The improved tolerability of ABBV-744 is a critical advantage that could translate to better patient outcomes in the clinical setting.[6][9]
SMARCA2 Degradation: A Synthetic Lethal Approach
Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) is a rapidly emerging therapeutic modality. In cancers with mutations in the SMARCA4 gene, the related protein SMARCA2 becomes essential for tumor cell survival, creating a synthetic lethal vulnerability.[13][14] FHD-609 is a potent and selective degrader of BRD9, a component of the ncBAF complex, which is synthetically lethal in synovial sarcomas. While the specific inclusion of a 2-azaspiro[3.3]heptane in FHD-609 is not explicitly detailed in the provided search results, its development in the context of spirocyclic chemistry for protein degraders makes it a relevant comparator. Preclinical studies have demonstrated its robust in vivo anti-tumor activity.[15][16]
In Vivo Efficacy of FHD-609 in Synovial Sarcoma Xenograft Models
| Compound | Dosing Regimen (intravenous) | Tumor Growth Inhibition (TGI) | Comparison to Standard of Care |
| FHD-609 | 0.1, 0.5, and 2.0 mg/kg | Dose-dependent TGI, with complete tumor growth suppression at 2 mg/kg over 30 days. | Superior to ifosfamide and pazopanib. |
Data from a preclinical study presented at the American Chemical Society (ACS) Spring National Meeting 2024.[15]
The remarkable in vivo efficacy of FHD-609 in preclinical models of synovial sarcoma highlights the potential of targeted protein degradation.[15] The ability to achieve complete tumor growth suppression at well-tolerated doses underscores the promise of this approach for genetically defined cancers.[17]
Infectious Diseases: A Novel Oxazolidinone Antibiotic
The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antibiotics with improved efficacy and safety profiles. TBI-223 is a novel oxazolidinone antibiotic that incorporates a 2-oxa-6-azaspiro[3.3]heptane moiety and has demonstrated potent in vivo activity against MRSA.
In Vivo Efficacy of TBI-223 vs. Linezolid in MRSA Infection Models
| Compound | Infection Model | Dosing Regimen (twice daily) | Outcome |
| TBI-223 | Bacteremia | 80 and 160 mg/kg | Comparable efficacy to linezolid in reducing bacterial burden. |
| Linezolid | Bacteremia | 40 and 80 mg/kg | Comparable efficacy to TBI-223. |
| TBI-223 | Skin Wound Infection | 80 and 160 mg/kg | Comparable dose-dependent efficacy to linezolid. |
| Linezolid | Skin Wound Infection | 40 and 80 mg/kg | Comparable dose-dependent efficacy to TBI-223. |
| TBI-223 | Orthopedic-Implant-Associated Infection | 80 and 160 mg/kg | Comparable efficacy to linezolid in reducing bacterial burden. |
| Linezolid | Orthopedic-Implant-Associated Infection | 40 and 80 mg/kg | Comparable efficacy to TBI-223. |
Data from preclinical mouse models.[8][9][10]
Preclinical studies have shown that TBI-223 has comparable in vivo efficacy to linezolid, a current standard-of-care oxazolidinone, in various MRSA infection models.[8][9][10] Importantly, TBI-223 is suggested to have a superior preclinical safety profile compared to linezolid, with reduced potential for myelosuppression.[18] This improved safety profile, coupled with its potent antibacterial activity, makes TBI-223 a promising candidate for the treatment of serious Gram-positive infections.
Metabolic Disorders: Targeting Obesity with a Novel MCH1 Receptor Antagonist
Obesity is a global health crisis, and the development of safe and effective anti-obesity medications is a major research focus. The melanin-concentrating hormone (MCH) system plays a crucial role in regulating energy homeostasis, and antagonism of the MCH receptor 1 (MCH1R) is a promising therapeutic strategy. AZD1979, a novel and potent MCH1R antagonist featuring a 2-azaspiro[3.3]heptane moiety, has demonstrated significant effects on body weight in preclinical models.[6][19][20]
In Vivo Efficacy of AZD1979 in Diet-Induced Obese (DIO) Mice and Dogs
| Species | Dosing Regimen | Effect on Body Weight | Mechanism of Action |
| DIO Mice | 60 μmol·kg⁻¹ p.o. twice daily | Dose-dependent reduction in body weight. | Decreased food intake and preserved energy expenditure. |
| Dogs | Dose-dependent | Reduction in body weight. | Not specified in the provided search results. |
Data from preclinical studies.[6][19][20][21][22]
AZD1979 has shown the ability to reduce body weight in both rodent and non-rodent species, which is a critical step in the preclinical evaluation of anti-obesity drugs.[6][19][20] The dual mechanism of reducing food intake and maintaining energy expenditure is a particularly desirable characteristic for a weight-loss therapeutic.[22] The inclusion of the 2-azaspiro[3.3]heptane moiety in AZD1979 likely contributes to its favorable pharmacokinetic and pharmacodynamic properties, enabling it to effectively engage its central nervous system target.
Hematology: Inducing Fetal Hemoglobin for the Treatment of β-Hemoglobinopathies
Pharmacological reactivation of fetal hemoglobin (HbF) is a validated therapeutic strategy for β-hemoglobinopathies like sickle cell disease and β-thalassemia. A novel 2-azaspiro[3.3]heptane derivative has been identified as a potent and orally bioavailable inducer of HbF.
In Vivo Efficacy of a 2-Azaspiro[3.3]heptane Derivative as an HbF Inducer
| Species | Dosing Regimen | Outcome | Safety Profile |
| Cynomolgus Monkeys | Dose-dependent | Significant dose-dependent increase in globin switching. | No genotoxic effects observed; much safer than hydroxyurea. |
Data from a preclinical study.[7]
The ability of this 2-azaspiro[3.3]heptane derivative to induce a significant, dose-dependent increase in globin switching in a non-human primate model is highly encouraging.[7] The favorable safety profile compared to hydroxyurea, the current standard of care, suggests that this compound could offer a significant therapeutic advantage for patients with β-hemoglobinopathies.[7]
Experimental Protocols
Subcutaneous Xenograft Model for Oncology Studies
A standard method for evaluating the in vivo efficacy of anti-cancer agents involves the use of subcutaneous xenograft models in immunocompromised mice.[11][23][24][25][26]
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., AML, prostate cancer, synovial sarcoma) are cultured in vitro under sterile conditions to achieve the desired number of cells for implantation.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a suitable medium, often mixed with an extracellular matrix like Matrigel, to a final concentration of 5 x 10⁷ cells/mL.[11]
-
Animal Model: 6-8 week old female athymic nude mice (e.g., BALB/c nude) are used for the study.[11]
-
Tumor Implantation: A cell suspension (typically 100 µL containing 5 x 10⁶ cells) is subcutaneously injected into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Once tumors become palpable, their dimensions (length and width) are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: Volume = (W² x L) / 2.[11]
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., ABBV-744, FHD-609) is administered according to the specified dosing regimen (e.g., oral gavage, intravenous injection).
-
Efficacy Evaluation: Tumor growth inhibition is assessed by comparing the tumor volumes in the treated groups to the control group. Body weight and overall animal health are monitored as indicators of toxicity.
-
Endpoint: The study may be concluded when tumors in the control group reach a specific size, or after a predetermined treatment duration.
In Vivo Pain Models
Various animal models are used to assess the efficacy of analgesic compounds. These models can be broadly categorized into those that measure responses to acute noxious stimuli and those that mimic chronic pain states.[1][2][27][28][29]
Commonly Used Pain Models:
-
Thermal Pain Models (Hot Plate, Tail Flick): These models assess the latency of a withdrawal response to a thermal stimulus. An increase in latency indicates an analgesic effect.[28][29]
-
Mechanical Allodynia (von Frey Test): This test measures the withdrawal threshold to a mechanical stimulus applied to the paw. An increase in the withdrawal threshold suggests a reduction in mechanical hypersensitivity, a hallmark of neuropathic pain.[1]
-
Inflammatory Pain Models (Carrageenan or Complete Freund's Adjuvant (CFA) induced): Injection of an inflammatory agent into the paw induces localized inflammation, edema, and hyperalgesia, which can be measured over time.[2]
-
Neuropathic Pain Models (Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI)): These surgical models involve nerve damage to induce a chronic pain state characterized by allodynia and hyperalgesia.[27]
In Vivo Assessment of Fetal Hemoglobin Inducers
The efficacy of HbF inducers is evaluated in relevant animal models, such as transgenic mice expressing the human β-globin locus or in non-human primates.[3][12][15][16][17][30]
Key Steps in the In Vivo Evaluation:
-
Animal Model Selection: β-YAC transgenic mice or cynomolgus monkeys are commonly used as they have been shown to be predictive of clinical activity.[12][17]
-
Treatment: The test compound is administered to the animals for a specified duration.
-
Sample Collection: Blood samples are collected at baseline and at various time points during and after treatment.
-
Analysis of Fetal Hemoglobin:
-
Hematological and Safety Monitoring: Complete blood counts and other relevant parameters are monitored to assess the overall hematological effects and safety of the compound.
Conclusion
The 2-azaspiro[3.3]heptane moiety has emerged as a valuable scaffold in modern drug design, consistently contributing to the development of drug candidates with enhanced in vivo efficacy and improved safety profiles across a range of therapeutic areas. The data presented in this guide for compounds like ABBV-744, TBI-223, and novel HbF inducers clearly demonstrates the tangible benefits of incorporating this rigid, three-dimensional structure. As our understanding of structure-activity relationships continues to evolve, the 2-azaspiro[3.3]heptane scaffold is poised to play an increasingly important role in the creation of the next generation of innovative medicines. Researchers and drug development professionals are encouraged to consider this promising moiety in their quest for differentiated and effective therapeutics.
References
- Lin, X., et al. (2018). ABBV-744, a first-in-class and highly selective inhibitor of the second bromodomain of BET family proteins, displays robust activities in preclinical models of acute myelogenous leukemia. Cancer Research, 78(13 Supplement), 800-800.
- Faivre, E. J., et al. (2020). Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer.
- Faivre, E. J., et al. (2018). First-in-class, highly BDII-selective BET family inhibitor ABBV-744 displays potent anti-tumor activity in androgen receptor positive prostate cancer models and an improved tolerability profile. Cancer Research, 78(13 Supplement), 4960-4960.
- Lin, X., et al. (2018). Abstract 800: ABBV-744, a first-in-class and highly selective inhibitor of the second bromodomain of BET family proteins, displays robust activities in preclinical models of acute myelogenous leukemia. Cancer Research.
- Shen, Y., et al. (2021). Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia. Molecular Cancer Therapeutics, 20(9), 1623-1634*.
- Lin, X., et al. (2019). Targeting the Second Bromodomain (BDII) of BET Family with Abbv-744 Results in Robust Anti-Leukemia Activity in AML Models with Excellent In Vivo Tolerability. Blood, 134(Supplement_1), 1435.
- Johansson, A., et al. (2016). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. British Journal of Pharmacology, 173(15), 2364-2376.
- Perrine, S. P., et al. (2015). Novel Inducers of Fetal Globin Identified through High Throughput Screening (HTS) Are Active In Vivo in Anemic Baboons and Transgenic Mice. PLOS ONE, 10(12), e0144660.
- Astrand, A., et al. (2016). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. Gothenburg University Publications.
- Deng, J., et al. (2024). FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models. BioWorld.
- Foghorn Therapeutics. (2022). Foghorn Therapeutics Announces New Data Demonstrating BRD9 Degradation in Patient Tumor Biopsies and Discloses New Selective CBP Program. GlobeNewswire.
- Ribba, B., et al. (2011). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Clinical Cancer Research, 17(17), 5767-5777.
- Ordonez, C. L., et al. (2022). The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection. Microbiology Spectrum, 10(5), e02451-21.
- Welm, A. L., & Welm, B. E. (2017). In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Current Protocols in Pharmacology, 76, 14.28.1-14.28.17.
- Charles River Laboratories. (n.d.). In Vivo Pain Models. Charles River.
- Boosalis, M. S. (2016). In Vivo Experimental Model Systems for Studying the Effects of HbF Inducers. Current Pharmaceutical Design, 22(39), 5966-5973.
- Singh, S., et al. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5(1), 79-84.
- Lönnqvist, J. U., et al. (2016). Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin-concentrating Hormone Receptor 1 Antagonist. CPT: Pharmacometrics & Systems Pharmacology, 5(11), 593-601.
- Marangoni, E., & Reyal, F. (2017). In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology, 1523, 255-269.
- Khan, I., et al. (2022). In Vitro and In Vivo Studies for the Investigation of γ-Globin Gene Induction by Adhatoda vasica: A Pre-Clinical Study of HbF Inducers for β-Thalassemia. Molecules, 27(7), 2154.
- De Angelis, M. L., et al. (2019). Xenograft as In Vivo Experimental Model. Methods in Molecular Biology, 1908, 13-23.
- Foghorn Therapeutics. (2021). Foghorn initiates first-in-human study of FHD-609 for synovial sarcoma. BioWorld.
- Grygorenko, O. O., et al. (2023). Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new generation, 1-azaspiro[3.3]heptane (this study).
- Mogil, J. S. (2009). Animal models of pain. British Journal of Pharmacology, 158(3), 647-655.
- Gregory, N. S., et al. (2013). An overview of animal models of pain: disease models and outcome measures. Journal of Pain, 14(11), 1255-1269.
- Wang, S., et al. (2023). Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity. Journal of Medicinal Chemistry, 66(16), 11358-11376.
- SK Life Science Labs. (n.d.). Discovery of oral SMARCA2 degraders for the treatment of SMARCA4 mutant tumors. SK Life Science Labs.
- Chekler, E. L. P., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 110-117.
- Carreira, E. M., et al. (2011). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Wang, S., et al. (2023). Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity. Request PDF.
- Mykhailiuk, P. K. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate.
- Fessard, T. C., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66-69.
- opnMe. (n.d.). SMARCA2 PROTAC ACBI2. opnMe.com.
- Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sklslabs.com [sklslabs.com]
- 15. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 16. | BioWorld [bioworld.com]
- 17. A Phase I Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. News - FHD-609 - LARVOL VERI [veri.larvol.com]
- 21. Development of Selective Inhibitors of NaV1.7 as Therapeutics for Pain - John Mulcahy [grantome.com]
- 22. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iasp-pain.org [iasp-pain.org]
- 25. researchgate.net [researchgate.net]
- 26. Channel Therapeutics Announces Positive Efficacy Data For a Depot Formulation of a NaV1.7 Inhibitor in a Preclinical In Vivo Nerve Block Model [drug-dev.com]
- 27. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Methyl-2-azaspiro[3.3]heptan-6-ol Hydrochloride
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: A Prerequisite for Safe Disposal
Table 1: Inferred Properties and Potential Hazards of this compound
| Property | Inferred Value/Characteristic | Rationale for Disposal Considerations |
| Molecular Formula | C₇H₁₃NO·HCl | Organic nitrogen-containing compound. |
| Molecular Weight | 163.64 g/mol [1] | Relevant for calculating quantities for disposal. |
| Physical State | Likely a solid | Solid waste streams require different handling than liquid waste. |
| Solubility | Expected to be water-soluble | Influences the choice of disposal container and potential for aqueous waste streams. |
| pH | Likely mildly acidic in aqueous solution | Requires segregation from bases to avoid neutralization reactions.[3] |
| Primary Hazards | Potential for skin and eye irritation. Harmful if swallowed or inhaled.[4] | Dictates the required Personal Protective Equipment (PPE) and handling procedures. |
| Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride gas.[5] | Incineration must be performed in a facility equipped with flue gas scrubbing.[6] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of any chemical waste is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] The following protocol is designed to be compliant with these regulations and to ensure the safe handling of this compound waste.
Personal Protective Equipment (PPE)
Before handling the waste, it is imperative to be outfitted with the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities of waste, a chemically resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Waste Segregation and Container Selection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3]
-
Waste Stream: this compound waste should be collected in a dedicated "Non-halogenated Organic Solid Waste" container.
-
Container Compatibility: Use a high-density polyethylene (HDPE) or glass container that is compatible with the waste. Ensure the container has a secure, tight-fitting lid. Do not use metal containers for acidic waste.[7]
-
Aqueous Solutions: If disposing of aqueous solutions of the compound, they should be collected in a designated "Aqueous Waste" container. The pH of this waste stream should be maintained between 5.0 and 12.5 if it is to be considered for drain disposal, though this is generally not recommended for laboratory waste and requires explicit permission from your institution's Environmental Health and Safety (EHS) department.[3]
Labeling the Waste Container
Accurate and thorough labeling of waste containers is a legal requirement and a critical safety measure.[9][10] The label must include:
-
The full chemical name: "this compound" (no abbreviations or chemical formulas)[9]
-
The approximate concentration and quantity of the waste
-
The date of waste generation[9]
-
The name and contact information of the principal investigator or responsible party[9]
-
Appropriate hazard pictograms (e.g., irritant, acute toxicity)
Storage of Chemical Waste
Waste must be stored in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[3][7]
-
Location: The SAA should be clearly marked with a "Hazardous Waste" sign.[7]
-
Segregation: Store the waste container with compatible chemicals. Specifically, keep it separate from bases to prevent accidental neutralization reactions.[3]
-
Containment: The container should be kept in secondary containment to prevent spills from reaching the environment.[7]
-
Closure: The waste container must be kept closed at all times, except when adding waste.[11]
Arranging for Disposal
Once the waste container is full (not exceeding 90% capacity) or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), it must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.[3][7]
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This usually involves submitting a form detailing the contents of the container.
-
Transportation: Do not transport the hazardous waste yourself. Trained professionals must handle the transportation to a licensed treatment, storage, and disposal facility (TSDF).
Decontamination and Spill Management
In the event of a spill, prompt and appropriate action is necessary to minimize hazards.
-
Small Spills (Solid):
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled hazardous waste container.[2]
-
Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your colleagues and contact your institution's EHS or emergency response team.
-
Prevent the spill from entering drains or waterways.[5]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the potential hazards of this compound and adhering to the established protocols for waste segregation, containment, and disposal, researchers can ensure they are protecting themselves, their colleagues, and the wider community. Always consult your institution's specific chemical hygiene plan and EHS guidelines to ensure full compliance with local, state, and federal regulations.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]
- How to Dispose of Chemical Waste.
- Managing Hazardous Chemical Waste in the Lab.
- Chemical Waste Disposal Guidelines. Emory University. [Link]
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
- 6-Methyl-2-azaspiro[3.3]heptan-6-ol.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
- MSDS of 6-methyl-2-azaspiro[3.3]heptane hydrochloride. Capot Chemical. [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. capotchem.com [capotchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. ethz.ch [ethz.ch]
Safe Handling and Personal Protective Equipment (PPE) for 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride: A Technical Guide for Laboratory Professionals
Hazard Assessment and Risk Mitigation
6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride is a unique molecule with potential biological activity.[4][5] Due to its chemical structure as an azaspiro compound and a hydrochloride salt, it is prudent to assume it may possess irritant and potentially harmful properties.[2][3] Structurally related compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] Therefore, a comprehensive risk assessment is the first step in ensuring laboratory safety.
Assumed GHS Hazard Classifications:
-
Acute Toxicity, Oral
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Eye Irritation
-
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation
A tiered approach to risk mitigation, combining engineering controls, administrative controls, and personal protective equipment (PPE), is essential.
Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6][7][8]
-
Safety Equipment: An accessible safety shower and eyewash station are mandatory in the immediate vicinity of the handling area.[7][8]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to SOPs for the handling, storage, and disposal of this compound.
-
Training: All personnel must be trained on the potential hazards and safe handling procedures outlined in this guide.
-
Restricted Access: Limit access to areas where the compound is stored and handled to authorized personnel only.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields (ANSI Z87.1 compliant) or a full-face shield.[1][9] | Protects against splashes, dust, and aerosols.[6][10] |
| Hand Protection | Impermeable, chemical-resistant gloves (e.g., nitrile).[1][6] | Prevents direct skin contact. Double gloving is recommended for extended handling.[9] |
| Body Protection | Fully-buttoned, long-sleeved laboratory coat.[1][6] | Protects skin and personal clothing from contamination. An impervious gown may be necessary for larger quantities.[1] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher).[6] | Required if there is a potential for aerosol or dust generation outside of a fume hood.[6][9] |
Donning and Doffing PPE
Proper donning and doffing procedures are crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Operational and Disposal Plans
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is correctly donned and that the chemical fume hood is functioning properly.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula or other appropriate tool to avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Ensure the container is appropriately labeled.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE following the correct doffing procedure. Wash hands thoroughly with soap and water.[7][10]
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the area.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[6]
-
Contain: For small spills, use an inert absorbent material to contain the substance.
-
Clean: Carefully collect the absorbed material and place it in a sealed container for disposal. Decontaminate the spill area with an appropriate solvent.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE, absorbent materials, and empty containers should be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused compound and solutions should be collected in a designated, sealed waste container. Do not mix with incompatible waste streams.
-
Final Disposal: Dispose of all waste through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[10][11] One recommendation for at-home disposal, if a take-back option is not available, involves mixing the substance with an undesirable material like coffee grounds or cat litter, placing it in a sealed container, and then disposing of it in the household trash.[6]
Conclusion
The safe handling of this compound is paramount for protecting laboratory personnel and the environment. By implementing robust engineering controls, adhering to strict administrative protocols, and consistently using the appropriate personal protective equipment, researchers can minimize their risk of exposure. This guide serves as a foundational document for establishing safe laboratory practices with this and other novel chemical entities.
References
- Personal protective equipment for handling WAY 316606 hydrochloride - Benchchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes | The Journal of Organic Chemistry - ACS Publications. (2022, March 24).
- Personal protective equipment for handling SCOULERIN HCl - Benchchem. (n.d.).
- An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies - Benchchem. (n.d.).
- USP Chapter : Personal Protective Equipment - Pharmacy Times. (2018, September 4).
- 6-Aminospiro[3.3]heptan-2-ol hydrochloride | C7H14ClNO | CID 126570101 - PubChem. (n.d.).
- Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry - MDPI. (2024, October 11).
- Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core - Benchchem. (n.d.).
- 1420271-08-4|2-Azaspiro[3.3]heptane hydrochloride|BLD Pharm. (n.d.).
- 2-Azaspiro[3.3]heptan-6-ol hydrochloride | C6H12ClNO | CID 73554122 - PubChem. (n.d.).
- 2-Azaspiro[3.3]heptan-6-ol hydrochloride - Apollo Scientific. (n.d.).
- WO2018153312A1 - Azaspiro compound and preparation method therefor and use thereof - Google Patents. (n.d.).
- Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC Stacks. (2006, December 1).
- Azaspiro compounds, their production and use - European Patent Office - Googleapis.com. (n.d.).
- Personal protective equipment for preparing toxic drugs - GERPAC. (n.d.).
- Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst | ACS Catalysis - ACS Publications. (2021, August 6).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- 2-tert-Butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate-SDS-MedChemExpress. (2025, December 26).
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed. (2020, July 15).
- SAFETY DATA SHEET - Castrol - PDS & MSDS. (2025, October 31).
- tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate-SDS-MedChemExpress. (2025, December 11).
- Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate - AK Scientific, Inc. (n.d.).
- Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF - ResearchGate. (2025, August 6).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 6-Aminospiro[3.3]heptan-2-ol hydrochloride | C7H14ClNO | CID 126570101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. WO2018153312A1 - Azaspiro compound and preparation method therefor and use thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. fishersci.com [fishersci.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

